molecular formula C8H10N2 B1197369 5,6,7,8-Tetrahydroquinazoline CAS No. 5632-33-7

5,6,7,8-Tetrahydroquinazoline

货号: B1197369
CAS 编号: 5632-33-7
分子量: 134.18 g/mol
InChI 键: SMSHIXOEBWOYJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6,7,8-Tetrahydroquinazoline is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a key synthetic scaffold for developing novel biologically active molecules. With a molecular formula of C8H8N2 and a molecular weight of 132.17 g/mol, this tetrahydroquinazoline core is a versatile building block for further functionalization . Researchers are actively exploring its derivatives across multiple therapeutic areas. In agricultural chemistry, novel 5,6,7,8-tetrahydroquinazolin derivatives have demonstrated excellent antifungal activity against plant pathogenic fungi such as Rhizoctonia solani by targeting the sterol 14α-demethylase (CYP51) enzyme, a critical component in ergosterol biosynthesis, showing superior efficacy compared to positive controls in both in vitro and in vivo experiments . In neuroscience research, structure-activity relationship studies have identified specific 2-amino-4-arylsulfonyl-5,6,7,8-tetrahydroquinazolines as potent serotonin receptor subtype 6 (5-HT6R) antagonists, presenting potential for the investigation of central nervous system disorders . Furthermore, computational molecular docking studies suggest that certain tetrahydroquinazoline derivatives exhibit high binding affinity towards essential enzymes of Mycobacterial tuberculosis , including dihydrofolate reductase (DHFR) and DprE1, indicating promise as antitubercular agents . Additional in silico screening also predicts significant inhibitory activity against β-glucosidase, highlighting a potential scaffold for antidiabetic therapeutic development . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-9-6-10-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSHIXOEBWOYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=NC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348448
Record name 5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5632-33-7
Record name 5,6,7,8-Tetrahydroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5632-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to 5,6,7,8-Tetrahydroquinazoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and pharmaceutically active compounds.[1] Among its many derivatives, 5,6,7,8-tetrahydroquinazoline presents a unique bicyclic system combining an aromatic pyrimidine ring with a saturated cyclohexane ring. This guide offers a comprehensive overview of its fundamental properties, synthesis, and applications, tailored for professionals in chemical research and drug development.

Molecular Identity and Physicochemical Characteristics

This compound is a heterocyclic aromatic compound with the chemical formula C₈H₁₀N₂.[2] Its structure is foundational for creating more complex molecules, making a thorough understanding of its basic properties essential for researchers.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 5632-33-7[2][3]
Molecular Formula C₈H₁₀N₂[2]
Molecular Weight 134.18 g/mol [3]
Purity Typically ≥99%[3]
Synthesis Methodologies

The synthesis of the this compound core and its derivatives is a well-documented area of organic chemistry. One notable method involves the cyclocondensation of α-aminoamidines with bis-benzylidene cyclohexanones.[1] This approach is favored for its mild reaction conditions, high yields, and straightforward workup process.[1]

Another established synthetic route is the reaction of 8-lithio-derivatives of 5,6,7,8-tetrahydroquinolines with reagents like trimethylsilyl isocyanate, followed by gentle hydrolysis to produce this compound-8-carboxamides.[4]

Experimental Protocol: Synthesis of Substituted 5,6,7,8-Tetrahydroquinazolines

This protocol outlines a general procedure for synthesizing substituted 5,6,7,8-tetrahydroquinazolines, adapted from established methodologies.[1]

Materials:

  • α-aminoamidine acetates

  • Diarylidencyclohexanone

  • Pyridine (solvent)

  • Methanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Dissolve equimolar amounts of the chosen protected α-aminoamidine acetate and diarylidencyclohexanone in pyridine.

  • Heat the reaction mixture to 100°C and maintain for 24 hours.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the pyridine solvent under vacuum.

  • Add methanol to the residue and cool the mixture to 0°C to precipitate the product.

  • Filter the crude product and wash it with cold methanol to remove impurities.

Diagram of the Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve α-aminoamidine and diarylidencyclohexanone in pyridine B Heat to 100°C for 24h A->B C Monitor by TLC B->C D Remove pyridine (vacuum) C->D Upon completion E Add Methanol, cool to 0°C D->E F Filter and wash with cold methanol E->F G Substituted 5,6,7,8- Tetrahydroquinazoline F->G Final Product

Caption: General workflow for the synthesis of substituted 5,6,7,8-tetrahydroquinazolines.

Spectroscopic Data
Applications in Medicinal Chemistry

The this compound scaffold is a valuable building block in the development of novel therapeutic agents. Its derivatives have shown a wide range of biological activities, making them attractive candidates for drug discovery programs.

Key Therapeutic Areas:

  • Antitubercular Activity: Derivatives of this compound have demonstrated potential as antitubercular agents.[1] Molecular docking studies suggest these compounds can exhibit high binding affinity to essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR).[1][5]

  • Antidiabetic Potential: Some synthesized compounds based on this scaffold have shown predicted high inhibition activity against β-glucosidase, indicating their potential as a novel treatment for diabetes.[1][5]

  • Anticancer Properties: Certain 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives have been evaluated as antitumor agents, with some showing inhibitory activity against tumor cell growth at nanomolar concentrations.[6]

  • C5a Receptor Antagonists: A series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been identified as potent antagonists of the C5a receptor, which is involved in inflammatory processes.[7]

Mechanism of Action: The biological activity of this compound derivatives is often attributed to their ability to act as inhibitors of key enzymes. For example, as nonclassical inhibitors of dihydrofolate reductase (DHFR), they can disrupt the folic acid metabolism essential for the survival of pathogens like Pneumocystis carinii and Toxoplasma gondii.[6]

Diagram of a Potential Mechanism of Action

G A 5,6,7,8-Tetrahydro- quinazoline Derivative C Enzyme-Inhibitor Complex A->C Binds to B Enzyme Active Site (e.g., DHFR) B->C Forms D Inhibition of Biological Pathway C->D Leads to E Therapeutic Effect (e.g., Antitubercular) D->E Results in

Caption: Inhibition of an enzyme's biological pathway by a this compound derivative.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling this compound and its derivatives. While specific safety data for the parent compound is not detailed in the search results, general laboratory safety protocols should be followed. For related compounds like 5-amino-5,6,7,8-tetrahydroquinoline, safety data sheets recommend avoiding inhalation, skin, and eye contact, and using personal protective equipment such as gloves and safety glasses.[8] It is crucial to consult the specific Safety Data Sheet (SDS) for any particular derivative being used.

Conclusion

This compound is a versatile and valuable scaffold in modern medicinal chemistry. Its unique structural features and synthetic accessibility provide a robust platform for the design and development of novel therapeutic agents with a wide range of potential applications. Further research into this compound and its derivatives is likely to yield new and effective treatments for a variety of diseases.

References

  • Hlushak, V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]
  • Hlushak, V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • Chemsigma. (n.d.). This compound [5632-33-7]. [Link]
  • Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(18), 3493-3501. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Hlushak, V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. [Link]
  • Ettahiri, W., et al. (2023). 5,6,7,8-Tetrahydro-[1][2][5]triazolo[5,1-b]quinazolin-9(4H)-one.
  • Godfrin, M. P., et al. (2018). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 23(10), 2693. [Link]
  • Buckle, D. R., et al. (1988). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 683-687. [Link]
  • Sumran, G., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]

Sources

An In-Depth Technical Guide to the Chemical Structure and Properties of 5,6,7,8-Tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. Among its many derivatives, the 5,6,7,8-tetrahydroquinazoline core has emerged as a particularly promising motif in the design of novel therapeutic agents. Its unique three-dimensional structure, arising from the fusion of a pyrimidine ring with a saturated cyclohexane ring, provides a versatile platform for chemical modification and interaction with various biological targets. This technical guide offers a comprehensive exploration of the chemical structure, synthesis, characterization, and biological significance of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug discovery.

Fundamental Properties and Structure

This compound is a bicyclic heterocyclic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 5632-33-7[1]
Molecular Formula C₈H₁₀N₂[1]
Molecular Weight 134.18 g/mol [1]

The chemical structure of this compound consists of a pyrimidine ring fused to a cyclohexane ring at the 5- and 6-positions of the pyrimidine. This fusion results in a partially saturated system, lending the molecule a distinct conformational flexibility compared to its fully aromatic counterpart, quinazoline.

G start α-Aminoamidine + Diarylidencyclohexanone step1 Dissolve in Pyridine start->step1 step2 Heat at 100°C for 24h step1->step2 step3 Solvent Removal (Vacuum) step2->step3 step4 Precipitation with Methanol (0°C) step3->step4 step5 Filtration and Washing step4->step5 end Purified this compound Derivative step5->end G parent This compound alkylation N-Alkylation (e.g., with R-X) parent->alkylation Nucleophilic Attack by N acylation N-Acylation (e.g., with RCOCl) parent->acylation Nucleophilic Attack by N substitution Electrophilic Substitution (e.g., Friedel-Crafts) parent->substitution Requires Activating Groups G THF Tetrahydrofolate (Essential for DNA synthesis) Cell Inhibition of Cell Proliferation THF->Cell Leads to DHF Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate DHFR->THF Catalyzes conversion DHFR->Cell Inhibition of DHFR leads to Inhibitor This compound Derivative Inhibitor->DHFR Binds to active site and inhibits

Sources

Introduction: The Significance of the Tetrahydroquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinazoline: Synthesis, Properties, and Applications in Drug Discovery

The this compound core is a privileged heterocyclic scaffold of significant interest to the medicinal chemistry and drug development community. Identified by the CAS Number 5632-33-7 , this bicyclic structure consists of a pyrimidine ring fused to a cyclohexene ring.[1][2][3][4] Its unique three-dimensional conformation, arising from the saturated carbocyclic portion, provides an excellent framework for designing molecules with specific spatial orientations capable of potently and selectively interacting with biological targets.[5]

Quinazoline and its derivatives are foundational motifs in numerous natural products and pharmaceutically active compounds.[6] The tetrahydro- variant retains the key hydrogen bonding capabilities of the pyrimidine ring while offering greater conformational flexibility and opportunities for stereospecific substitutions. This guide provides a comprehensive overview of its synthesis, chemical characteristics, and burgeoning applications as a cornerstone for novel therapeutics.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its application in synthetic and medicinal chemistry.

PropertyValueSource
CAS Number 5632-33-7[1][2][3]
Molecular Formula C₈H₁₀N₂[2][3][4]
Molecular Weight 134.18 g/mol [1][4]
IUPAC Name This compound[4]
InChIKey SMSHIXOEBWOYJS-UHFFFAOYSA-N[4][7]

Strategic Synthesis of the Tetrahydroquinazoline Core

The synthesis of the this compound ring system can be achieved through various strategic approaches. The choice of method is often dictated by the desired substitution pattern on the final molecule. Below are two field-proven methodologies that highlight the versatility of synthetic approaches.

Method 1: Condensation of α-Aminoamidines with Diarylidenecyclohexanones

A highly efficient and mild method for synthesizing substituted 5,6,7,8-tetrahydroquinazolines involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones.[6][8] This approach is valued for its excellent yields and straightforward workup procedures.[6][8]

The underlying mechanism is a cascade process initiated by a Michael addition of the guanidine-like moiety of the α-aminoamidine to an olefinic bond of the diarylidenecyclohexanone.[6] This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the stable pyrimidine ring.

G cluster_reactants Reactants cluster_process Reaction Cascade Amidine α-Aminoamidine Pyridine Pyridine (Solvent) 100 °C, 24h Cyclohexanone Bis-benzylidene Cyclohexanone Cyclohexanone->Pyridine Michael Michael Addition Pyridine->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Aromatization Dehydration & Aromatization Cyclization->Aromatization Product Substituted this compound Aromatization->Product

Caption: Synthetic workflow for tetrahydroquinazolines via α-aminoamidine condensation.

Experimental Protocol: General Procedure for Synthesis (Method 1) [9]

  • Reagent Preparation: Dissolve the selected α-aminoamidine (1 equivalent) and the corresponding diarylidenecyclohexanone (1 equivalent) in pyridine.

  • Reaction: Heat the mixture at 100 °C for 24 hours in a sealed vessel. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water and stir to precipitate the crude product.

  • Purification: Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure this compound derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Method 2: Multi-step Synthesis via Diels-Alder and Cyclocondensation

For constructing highly functionalized 2,4-diaminotetrahydroquinazolines, a more elaborate, multi-step synthesis is employed. This route offers precise control over substituent placement and is particularly useful for developing dihydrofolate reductase (DHFR) inhibitors.[10]

The key steps involve:

  • Diels-Alder Reaction: Formation of a cyclohexanone core.

  • Cyclocondensation: Reaction of the cyclohexanone intermediate with dicyandiamide to build the 2,4-diaminopyrimidine ring.

  • Protecting Group Manipulation: Introduction and subsequent removal of protecting groups to allow for selective functionalization.

  • Reductive Amination: Introduction of the final substituent at the desired position.[10]

This strategic sequence ensures that reactive functional groups are masked until the final derivatization step, preventing unwanted side reactions and maximizing yield.

Applications in Drug Discovery and Development

The this compound scaffold is a cornerstone in the design of inhibitors for various therapeutic targets. Its derivatives have demonstrated significant potential in oncology, infectious diseases, and metabolic disorders.

Antitubercular Activity: Targeting Dihydrofolate Reductase (DHFR)

Several derivatives of this compound have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] A primary molecular target for these compounds is dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[6][8] Inhibition of DHFR disrupts the production of tetrahydrofolate, a vital cofactor for DNA synthesis, thereby halting bacterial replication.

Molecular docking studies have revealed that these compounds can bind with high affinity to the active site of M. tuberculosis DHFR.[8][11] This makes the scaffold a promising starting point for developing new antitubercular agents, especially against multidrug-resistant strains.[6][11]

G DHF Dihydrofolate (DHF) DHFR M. tuberculosis DHFR DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF Catalyzes NADP NADP+ DHFR->NADP DNA DNA Synthesis THF->DNA Required for Inhibitor Tetrahydroquinazoline Derivative Inhibitor->DHFR Inhibits

Caption: Mechanism of action for tetrahydroquinazoline-based DHFR inhibitors.

Anticancer Applications: From Kinase to Topoisomerase Inhibition

The broader quinazoline scaffold is a well-established pharmacophore in oncology, forming the core of several approved protein kinase inhibitors.[5] The 4-chloro-5,6,7,8-tetrahydroquinazoline derivative serves as a versatile intermediate, where the reactive chloro group at the C4 position allows for the introduction of various substituents to modulate kinase inhibitory activity and selectivity.[5]

More recently, novel 6-amino-tetrahydroquinazoline derivatives have been identified as potent inhibitors of human topoisomerase IIα (topoIIα), a crucial enzyme for managing DNA topology during replication.[12] Unlike traditional topoII poisons like etoposide, these compounds do not stabilize the DNA-enzyme cleavage complex but act as true catalytic inhibitors, offering a potentially safer therapeutic profile.[12] These inhibitors demonstrate broad antiproliferative activity against various human cancer cell lines.[12]

Derivative ClassTargetTherapeutic AreaIC₅₀ / Activity
2,4-Diamino-6-substitutedT. gondii DHFRAnti-infective7-330 nM[10]
2,4-Diamino-6-substitutedTumor Cell GrowthAnticancerGI₅₀ ≈ 10⁻⁸ M[10]
N⁴-(3-fluorophenyl)-2-(4-pyridyl)Topoisomerase IIαAnticancerIC₅₀ = 160 µM (initial hit)[12]
Antidiabetic Potential: Inhibition of β-Glucosidase

In silico screening and molecular docking studies have also predicted high inhibitory activity of certain tetrahydroquinazoline derivatives against β-glucosidase.[6][8][11] This enzyme is involved in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. This finding suggests that the tetrahydroquinazoline scaffold is a versatile platform that can be adapted for developing novel treatments for metabolic diseases.[6][11]

Conclusion and Future Outlook

This compound has firmly established itself as a scaffold of high value in modern drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, while its unique structural features enable potent and selective interactions with a range of biological targets. From inhibiting essential enzymes in pathogens like M. tuberculosis to targeting critical pathways in cancer and diabetes, the therapeutic potential of its derivatives is vast. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, advancing the most promising candidates toward clinical development.

References

  • Horiachko, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences. [Link]
  • Rosowsky, A., et al. (1994). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry. [Link]
  • Chemsigma. (n.d.). This compound [5632-33-7]. [Link]
  • Horiachko, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • PubChem. (n.d.). This compound.
  • Sg. Amato, G., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry. [Link]
  • Horiachko, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]
  • Horiachko, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. [Link]
  • SpectraBase. (n.d.). 5,6,7,8-Tetrahydro-quinazoline. Wiley. [Link]

Sources

Technical Guide: Physicochemical Characterization and Molecular Weight Determination of 5,6,7,8-Tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for the determination and verification of the molecular weight of 5,6,7,8-tetrahydroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. We bridge theoretical calculations with robust, field-proven experimental protocols, primarily focusing on Electrospray Ionization Mass Spectrometry (ESI-MS) and complemented by Elemental Analysis. This document is intended for researchers, analytical chemists, and drug development professionals, offering not just procedural steps but also the causal reasoning behind methodological choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Molecular Weight in Drug Discovery

This compound is a bicyclic heterocyclic scaffold. Derivatives of this and similar structures are explored in medicinal chemistry for their potential biological activities.[1] The accurate determination of a compound's molecular weight (MW) is a foundational step in its characterization. It serves as the primary confirmation of its identity and purity.

In the context of drug development, molecular weight is a critical parameter that profoundly influences a compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).[2][3] This principle is famously encapsulated in guidelines such as Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular mass of less than 500 daltons.[4][5][6] this compound, with its low molecular weight, fits well within these guidelines, making it an attractive starting point for library synthesis. Precise MW verification is therefore not merely an analytical checkbox but a crucial data point in the preclinical assessment pipeline.[7]

Theoretical Molecular Weight Calculation

The first step in any molecular weight analysis is the theoretical calculation derived from the compound's molecular formula. This provides a precise, expected value against which experimental data can be benchmarked.

The molecular formula for this compound is C₈H₁₀N₂ .[8] The theoretical molecular weight is calculated by summing the atomic masses of its constituent atoms using the most common isotopes.

ElementSymbolQuantityAtomic Mass (amu)Total Mass (amu)
CarbonC812.01196.088
HydrogenH101.00810.080
NitrogenN214.00728.014
Total 134.182
  • Average Molecular Weight: 134.18 g/mol [8][9]

  • Monoisotopic Mass: 134.0844 Da[8]

The average molecular weight (often used for bulk properties) is calculated using the weighted average of natural isotopic abundances. The monoisotopic mass , calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N), is the value typically observed in high-resolution mass spectrometry.

Experimental Verification via Mass Spectrometry

Mass spectrometry is the gold standard for determining the molecular weight of organic compounds.[8][10][11] The technique measures the mass-to-charge ratio (m/z) of ions in the gas phase.[10] For a singly charged ion, the m/z value is equivalent to its molecular mass.

3.1. Core Principle: Electrospray Ionization Quadrupole Mass Spectrometry (ESI-QMS)

We select Electrospray Ionization (ESI) as our method of choice. ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte.[12][13] This is critical because it allows us to observe the intact molecular ion (or a protonated version thereof) with little to no fragmentation, which is ideal for unambiguous molecular weight confirmation.[12][13]

The ionized molecules are then guided into a quadrupole mass analyzer. This component consists of four parallel rods that create an oscillating electric field.[9][14][15][16] By precisely tuning the voltages on these rods, only ions of a specific m/z ratio can maintain a stable trajectory to reach the detector.[17] This makes the quadrupole an effective and rapid mass filter.

3.2. Detailed Experimental Protocol: ESI-QMS Analysis

This protocol outlines a self-validating system for the robust determination of the molecular weight of a synthesized batch of this compound.

Objective: To verify the molecular weight of this compound by identifying its protonated molecular ion, [M+H]⁺.

Materials:

  • Sample: this compound (≥98% purity)

  • Solvents: HPLC-grade Methanol (MeOH), HPLC-grade Water, Formic Acid (FA)

  • Equipment: ESI-Quadrupole Mass Spectrometer, 2-mL glass vials with septa caps, micropipettes.

Methodology:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh ~1.0 mg of the sample and dissolve it in 1.0 mL of methanol.

    • Causality: Methanol is an excellent solvent for many polar organic molecules and is fully compatible with ESI. A 1 mg/mL concentration is a standard starting point for small molecule analysis.[18]

  • Working Solution Preparation (~10 µg/mL):

    • Pipette 10 µL of the stock solution into a 2-mL vial.

    • Add 990 µL of a 50:50 Methanol:Water solution containing 0.1% formic acid. This brings the final concentration to approximately 10 µg/mL.

    • Causality: Dilution is crucial to avoid detector saturation and ion suppression.[18] The water content aids in the ESI process, while the 0.1% formic acid provides a source of protons (H⁺), ensuring the efficient formation of the desired protonated molecule, [M+H]⁺, in positive ion mode.

  • Instrument Setup & Calibration:

    • Set the mass spectrometer to operate in Positive Ion Mode .

    • Set the mass analyzer to scan a range that comfortably brackets the expected mass, e.g., m/z 50 to 250.

    • Infuse a standard calibration solution to ensure the mass accuracy of the instrument is within acceptable limits (typically < 5 ppm for high-resolution instruments).

  • Sample Introduction & Analysis:

    • Introduce the working solution into the ESI source via direct infusion or through an LC system at a flow rate of 5-10 µL/min.

    • Causality: Direct infusion is a rapid method for confirming molecular weight without chromatographic separation.

    • Acquire data for approximately 1-2 minutes to obtain a stable signal and a representative averaged spectrum.

3.3. Data Interpretation
  • Expected Observation: The primary ion of interest is the protonated molecule, [M+H]⁺.

  • Calculation: Expected m/z = Monoisotopic Mass of C₈H₁₀N₂ + Mass of H⁺

    • Expected m/z = 134.0844 Da + 1.0078 Da = 135.0922 Da

  • Analysis: The resulting mass spectrum should show a prominent peak (ideally the base peak) at an m/z value of approximately 135.1. The presence of this peak confirms that the molecular weight of the compound is indeed 134.18 g/mol . Minor peaks, such as the sodium adduct [M+Na]⁺ at m/z ~157.1, may also be observed.

Orthogonal Verification: Elemental Analysis

To provide an independent line of evidence and further validate the compound's identity, elemental analysis (CHN analysis) is performed. This technique determines the mass percentage of Carbon, Hydrogen, and Nitrogen in the sample.[19][20] The experimental percentages are then compared to the theoretical values calculated from the molecular formula.

Principle: A small, precisely weighed sample is combusted in an excess of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the back-calculation of the elemental composition.[21]

ElementTheoretical Mass % (for C₈H₁₀N₂)
Carbon (C)(96.088 / 134.182) * 100 = 71.61%
Hydrogen (H)(10.080 / 134.182) * 100 = 7.51%
Nitrogen (N)(28.014 / 134.182) * 100 = 20.88%

Acceptance Criterion: The experimentally determined values should be within ±0.4% of the theoretical values, which is the industry standard for confirming the empirical formula of a pure compound.[19] A successful CHN analysis provides strong, quantitative support for the proposed molecular formula of C₈H₁₀N₂.

Summary of Physicochemical Properties

The following table consolidates the key identifiers and physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₈H₁₀N₂PubChem[8]
CAS Number 5632-33-7PubChem[8]
Average Molecular Weight 134.18 g/mol PubChem[8]
Monoisotopic Mass 134.084398327 DaPubChem[8]
Expected [M+H]⁺ (m/z) 135.0922 DaCalculated
Theoretical %C 71.61%Calculated
Theoretical %H 7.51%Calculated
Theoretical %N 20.88%Calculated
Visualization of the Analytical Workflow

The following diagram illustrates the logical flow for the comprehensive determination of the molecular weight of this compound.

MW_Determination_Workflow cluster_theoretical Theoretical Analysis cluster_experimental Experimental Verification cluster_results Data Correlation & Confirmation formula Molecular Formula (C₈H₁₀N₂) calc_mw Calculate Theoretical MW (134.18 g/mol) formula->calc_mw calc_chn Calculate Elemental % (%C, %H, %N) formula->calc_chn ms_result Observed [M+H]⁺ (m/z ≈ 135.1) calc_mw->ms_result Compare chn_result Observed Elemental % (±0.4% of Theoretical) calc_chn->chn_result Compare sample Synthesized Sample (this compound) ms_exp Mass Spectrometry (ESI-QMS) sample->ms_exp chn_exp Elemental Analysis (Combustion) sample->chn_exp ms_exp->ms_result chn_exp->chn_result conclusion Identity & Purity Confirmed ms_result->conclusion chn_result->conclusion

Workflow for Molecular Weight Determination.
Conclusion

The molecular weight of this compound is theoretically calculated to be 134.18 g/mol based on its molecular formula, C₈H₁₀N₂. This fundamental property is experimentally confirmed with high fidelity using Electrospray Ionization Mass Spectrometry, which identifies the protonated molecule [M+H]⁺ at m/z 135.1. The integrity of the molecular formula is further substantiated by quantitative elemental analysis. This multi-faceted, self-validating approach ensures an unambiguous confirmation of the compound's identity, a prerequisite for its advancement in any research or drug development program.

References
  • PubChem. This compound.
  • bioaccess. Understanding the Lipinski Rule of Five in Drug Discovery. [Link]
  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]
  • Slideshare. Quadrupole mass spectrometer. [Link]
  • Lab Training. Quadrupole mass analyzer: Easy principle, working mechanism, advantages. [Link]
  • Wikipedia. Quadrupole mass analyzer. [Link]
  • Hiden Analytical. How a Quadrupole Mass Spectrometer Works. [Link]
  • Wikipedia. Lipinski's rule of five. [Link]
  • GARDP Revive. Lipinski's Rule of 5. [Link]
  • PharmaInform
  • MDPI. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]
  • Durrant Lab, MolModa. Molecular weight. [Link]
  • Wikipedia.
  • ChemCollective.
  • Wikipedia. Elemental analysis. [Link]
  • National Institutes of Health (NIH).
  • Broad Institute.
  • Physics LibreTexts. 6.
  • The Association of Clinical Biochemists and Laboratory Medicine.
  • Chemistry LibreTexts. 2.
  • Chem.wisc.edu. Stoichiometry: Elemental Analysis. [Link]
  • Wisdomlib. Molecular weight (MW): Significance and symbolism. [Link]
  • Royal Society of Chemistry. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. [Link]
  • Chemistry LibreTexts. 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]
  • Chemguide. mass spectra - the molecular ion (M+) peak. [Link]
  • University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]
  • Impact Analytical.
  • Quora.
  • Brookhaven Instruments.
  • Chemistry LibreTexts. 1: Elemental Analysis. [Link]

Sources

A Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroquinazoline from Cyclohexanone: Methodologies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 5,6,7,8-tetrahydroquinazoline core is a privileged heterocyclic motif, forming the structural backbone of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide spectrum of biological activities, including antitubercular, antidiabetic, and anticancer properties.[1][2][3] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the primary synthetic routes to this valuable scaffold, starting from the readily available precursor, cyclohexanone. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and visualize key chemical transformations and workflows to ensure both clarity and reproducibility.

Chapter 1: The this compound Scaffold: A Cornerstone in Medicinal Chemistry

Quinazoline and its partially saturated analogue, tetrahydroquinazoline, represent essential structural motifs in a vast number of natural products and pharmaceutically active compounds.[1][3] The rigid, bicyclic framework of this compound serves as an excellent scaffold for arranging pharmacophoric elements in three-dimensional space, enabling precise interactions with biological targets.

Recent research has highlighted the potential of this compound derivatives as inhibitors of key enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), making them promising candidates for the development of new antitubercular agents.[1][4] Furthermore, their demonstrated ability to target various signaling pathways implicated in cell proliferation has positioned them as valuable scaffolds in the design of novel anticancer therapeutics.[2][5] The versatility and significant bioactivity of this scaffold underscore the importance of developing efficient and robust synthetic methodologies for its construction.[6]

Chapter 2: Core Synthetic Strategies from Cyclohexanone

The synthesis of the this compound ring system from cyclohexanone is primarily achieved through cyclocondensation reactions. This involves reacting a six-carbon keto-precursor (cyclohexanone or its derivative) with a reagent that provides the requisite nitrogen and carbon atoms to form the fused pyrimidine ring. We will focus on two principal and effective strategies: a modern approach using amidine derivatives and a classical, yet powerful, method involving formamide or its equivalents.

Modern Approach: [3+3] Annulation with Amidines

A highly effective and increasingly popular method involves the reaction of cyclohexanone derivatives with amidines or their salts.[1] This approach is characterized by mild reaction conditions, high yields, and operational simplicity.[3] A common variant utilizes α,β-unsaturated derivatives of cyclohexanone, such as 2,6-bis(benzylidene)cyclohexanone, which react with reagents like α-aminoamidines or guanidine hydrochloride.[1]

Mechanistic Insights:

The reaction mechanism is proposed to be a cascade process initiated by a Michael addition.[1] The nucleophilic nitrogen of the amidine or guanidine moiety attacks one of the activated olefinic bonds of the enone system. This is followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the final, stable tetrahydroquinazoline ring system.

Amidine_Annulation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Cascade cluster_product Product Cyclohexanone_Derivative 2,6-bis(benzylidene)cyclohexanone Michael_Adduct Michael Adduct Cyclohexanone_Derivative->Michael_Adduct 1. Michael Addition (Amidine attacks enone) Amidine Amidine (e.g., Guanidine) Amidine->Michael_Adduct Cyclized_Intermediate Cyclized Dihydropyrimidine Michael_Adduct->Cyclized_Intermediate 2. Intramolecular Cyclization Product This compound Derivative Cyclized_Intermediate->Product 3. Dehydration/ Aromatization

Caption: Mechanism of Amidine Annulation with a Cyclohexanone Derivative.

This method's primary advantage is its convergence and ability to build complexity rapidly from relatively simple starting materials. The use of substituted amidines and various diarylidencyclohexanones allows for the creation of a diverse library of tetrahydroquinazoline derivatives for structure-activity relationship (SAR) studies.[1][3]

Classical Approach: Formamide-Based Cyclocondensation

The use of formamide as a C1 feedstock is a cornerstone of heterocyclic synthesis.[7] In the context of tetrahydroquinazolines, cyclohexanone can be reacted with formamide or its equivalents, often under acidic conditions or at high temperatures, to construct the pyrimidine ring. This can be considered a variation of the Niementowski quinazoline synthesis.[7]

Mechanistic Insights:

This reaction typically proceeds through the initial formation of an enamine or enaminone from cyclohexanone and formamide (or ammonia derived from it). This intermediate possesses the necessary nucleophilicity and electrophilicity to undergo cyclization. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be used with dimethylformamide (DMF) to generate a Vilsmeier-Haack type reagent in situ.[8] This highly electrophilic species can then react with the enamine intermediate, driving the cyclization and subsequent aromatization to form the quinazoline ring.

Formamide_Synthesis_Mechanism Cyclohexanone Cyclohexanone Enamine Enamine Intermediate Cyclohexanone->Enamine 1. Condensation Formamide Formamide (HCONH₂) Formamide->Enamine Cyclization_Adduct Cyclization Adduct Enamine->Cyclization_Adduct 2. Reaction with Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent (from POCl₃/DMF) Vilsmeier_Reagent->Cyclization_Adduct Product This compound Cyclization_Adduct->Product 3. Ring Closure & Aromatization

Caption: Plausible Mechanism for Formamide-Based Synthesis.

This classical method is advantageous due to the low cost and ready availability of formamide. While it may sometimes require harsher conditions than the amidine-based routes, it remains a robust and scalable method for producing the core tetrahydroquinazoline scaffold.

Chapter 3: Experimental Protocols and Data

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the synthesis of this compound derivatives.

Protocol: Synthesis via α-Aminoamidine Annulation

This protocol is adapted from the methodology described for the synthesis of substituted 5,6,7,8-tetrahydroquinazolines.[1][9]

Objective: To synthesize a 2,4,8-trisubstituted-5,6,7,8-tetrahydroquinazoline derivative.

Materials:

  • Protected α-aminoamidine acetate (1.0 mmol)

  • 2,6-bis(benzylidene)cyclohexanone (1.0 mmol)

  • Pyridine (15 mL)

  • Methanol (for washing)

  • Round-bottom flask (50 mL) with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware for workup and filtration

Procedure:

  • To a 50 mL round-bottom flask, add the α-aminoamidine acetate (1 mmol) and the diarylidencyclohexanone derivative (1 mmol).

  • Add pyridine (15 mL) to dissolve the reactants.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 24 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, remove the flask from the heat and allow it to cool to room temperature.

  • Remove the solvent (pyridine) under reduced pressure using a rotary evaporator.

  • To the resulting crude residue, add methanol (20 mL) and cool the mixture to 0 °C in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold methanol (20 mL).

  • Dry the product under vacuum to obtain the purified this compound derivative.

Comparative Data Table

The choice of reactants significantly impacts the reaction outcome. The following table summarizes yields for various substituted tetrahydroquinazolines synthesized via the amidine annulation method.

EntryCyclohexanone DerivativeAmidine SourceYield (%)Reference
12,6-bis(benzylidene)cyclohexanoneα-aminoamidine 1a70%[9]
22,6-bis(4-chlorobenzylidene)cyclohexanoneα-aminoamidine 1a80%[3]
32,6-bis(4-methylbenzylidene)cyclohexanoneα-aminoamidine 1a75%[3]
42,6-bis(4-methoxybenzylidene)cyclohexanoneα-aminoamidine 1e47%[3]

Chapter 4: Experimental Workflow Visualization

To ensure clarity and reproducibility, the general laboratory workflow for the synthesis and purification of 5,6,7,8-tetrahydroquinazolines is outlined below.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_analysis Purification & Analysis Reagents 1. Charge Reactants (Cyclohexanone derivative, Amidine) Solvent 2. Add Solvent (e.g., Pyridine) Reagents->Solvent Reaction 3. Heat & Stir (e.g., 100°C, 24h) Solvent->Reaction Evaporation 4. Solvent Removal (Rotary Evaporation) Reaction->Evaporation Precipitation 5. Add Anti-Solvent (e.g., Methanol) & Cool Evaporation->Precipitation Filtration 6. Vacuum Filtration Precipitation->Filtration Drying 7. Dry Product (Under Vacuum) Filtration->Drying Characterization 8. Characterization (NMR, MS, mp) Drying->Characterization

Caption: General Laboratory Workflow for Synthesis and Purification.

Conclusion

The synthesis of the this compound scaffold from cyclohexanone is a well-established yet evolving field. Modern approaches utilizing [3+3] annulation with amidines offer mild conditions and high yields for producing diverse libraries of compounds, which is ideal for drug discovery campaigns.[1][3] Concurrently, classical formamide-based methods remain highly relevant due to their cost-effectiveness and scalability, making them suitable for large-scale production.[7][10] The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution patterns, scale, and available resources. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently access this medicinally important class of compounds.

References

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
  • (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. National Institutes of Health (NIH). [Link]
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. [Link]
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
  • Advances in the Chemistry of Tetrahydroquinolines | Request PDF.
  • Synthesis of quinazolinones from reaction of formamide with anthranilic acids.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]
  • Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Journal of Chemical Technology. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 5,6,7,8-Tetrahydroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6,7,8-tetrahydroquinazoline scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological macromolecules. This guide provides a comprehensive technical overview of the mechanisms of action associated with this class of compounds, with a particular focus on their roles as enzyme inhibitors in oncology and other therapeutic areas. We will delve into the specific molecular targets, the modulation of key signaling pathways, and the structure-activity relationships that govern their potency and selectivity. Furthermore, this document furnishes detailed, field-proven experimental protocols for the characterization of these derivatives, empowering researchers and drug development professionals to effectively advance their investigations in this promising area of therapeutic discovery.

Introduction: The Emergence of the Tetrahydroquinazoline Scaffold

The quinazoline core is a well-established pharmacophore, forming the foundation of numerous clinically approved drugs, particularly in the realm of oncology.[] The saturation of one of the aromatic rings to yield the this compound moiety introduces a three-dimensional character to the otherwise planar quinazoline structure.[2] This structural evolution offers unique opportunities for achieving novel interactions with biological targets, leading to the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.[2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antitubercular, antidiabetic, and anti-inflammatory effects.[3][4] This guide will primarily focus on their anticancer properties, which are often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival.

Key Molecular Targets and Mechanisms of Action

This compound derivatives exert their biological effects by interacting with a range of molecular targets. The primary mechanism of action for the majority of these compounds is competitive enzyme inhibition.

Protein Kinase Inhibition: A Dominant Mechanism in Cancer Therapy

Protein kinases are a large family of enzymes that play a central role in regulating cellular signaling pathways controlling cell growth, differentiation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5] The tetrahydroquinazoline scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.

The EGFR signaling pathway is a critical regulator of cell proliferation and is frequently hyperactivated in various cancers.[][6] The 4-anilino-quinazoline scaffold is a well-known privileged structure for EGFR tyrosine kinase inhibitors (TKIs).[] Structure-activity relationship (SAR) studies have revealed that the quinazoline nitrogen atoms (N-1 and N-3) are crucial for binding to the ATP-binding pocket of the EGFR kinase domain through hydrogen bond interactions.[]

CDKs are a family of serine/threonine kinases that are essential for the progression of the cell cycle. Overexpression or aberrant activation of CDKs is a common feature of cancer cells. Several this compound derivatives have been identified as potent inhibitors of various CDKs, including CDK2, CDK4/6, and CDK9.[7][8] Inhibition of these kinases leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and subsequent induction of apoptosis.[9]

Aurora kinases and Polo-like kinases (PLKs) are key regulators of mitosis.[10][11] Their overexpression is common in many human tumors and is associated with poor prognosis.[12][13] Tetrahydroquinazoline-based compounds have been developed as inhibitors of both Aurora kinases (A and B) and PLK1.[10][12] Inhibition of these mitotic kinases disrupts spindle formation, chromosome segregation, and cytokinesis, ultimately leading to mitotic catastrophe and apoptotic cell death.[13][14]

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[15] VEGF and its receptor, VEGFR, are key mediators of this process.[15] Substituted 4-anilinoquinazolines have been investigated as inhibitors of VEGFR tyrosine kinase activity, demonstrating a narrow structure-activity relationship for potent inhibition.[16] By blocking VEGFR signaling, these compounds can inhibit tumor-associated angiogenesis.

Dihydrofolate Reductase (DHFR) Inhibition: A Classic Anticancer and Antimicrobial Strategy

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids.[4] Inhibition of DHFR disrupts DNA synthesis and leads to cell death. Nonclassical antifolates based on the 2,4-diamino-5,6,7,8-tetrahydroquinazoline scaffold have been designed and synthesized as potent inhibitors of DHFR from various sources, including Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium tuberculosis, as well as for their antitumor activity.[3][4][15]

Topoisomerase II Inhibition: Disrupting DNA Topology

Human topoisomerase II (topoII) is an essential enzyme that modulates DNA topology and is a validated target for anticancer drugs.[17] A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as inhibitors of human topoisomerase IIα.[17] Unlike many clinically used topoII-targeted drugs that act as poisons by stabilizing the DNA-enzyme cleavage complex, these tetrahydroquinazoline derivatives block topoII function without evidence of DNA intercalation, potentially offering a safer therapeutic profile.[17]

Other Emerging Targets

The versatility of the tetrahydroquinazoline scaffold extends beyond the aforementioned targets. Derivatives have been explored as:

  • C5a Receptor Antagonists: For potential applications in inflammatory diseases.[18]

  • β-Glucosidase Inhibitors: Suggesting a potential role in the treatment of diabetes.[3]

Core Experimental Workflows for Mechanistic Elucidation

A thorough understanding of the mechanism of action of this compound derivatives requires a suite of well-designed experiments. This section provides detailed, step-by-step protocols for key assays.

In Vitro Enzyme Inhibition Assays

These assays are fundamental for determining the direct inhibitory effect of a compound on its purified target enzyme.

This protocol provides a general framework for assessing the inhibition of protein kinases. Specific conditions (e.g., substrate concentration, enzyme concentration) will need to be optimized for each kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the kinase substrate (peptide or protein) in kinase buffer.

    • Prepare a solution of ATP in kinase buffer. The final concentration should be at or near the Km for the specific kinase.

    • Prepare a solution of the purified kinase in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

    • Add the kinase to all wells except the no-enzyme control.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding the ATP and substrate solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify kinase activity. Common methods include:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis:

    • Subtract the background reading (no-enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This colorimetric assay monitors the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.[4]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a stock solution of NADPH in assay buffer.

    • Prepare a stock solution of DHF in assay buffer.

    • Prepare a solution of purified DHFR enzyme in assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer, NADPH solution, and the test compound at various concentrations. Include a DMSO control.

    • Add the DHFR enzyme to all wells except for a no-enzyme control.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding the DHF substrate solution.

  • Detection:

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. This corresponds to the oxidation of NADPH to NADP⁺.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Calculate the IC₅₀ value as described for the kinase inhibition assay.

Cellular Assays: Assessing Phenotypic Effects

Cell-based assays are crucial for understanding the biological consequences of target engagement in a more physiological context.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[10]

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value by plotting percent viability against the log of compound concentration.

This flow cytometry-based assay is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[3][11]

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound for a desired period.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Fixation:

    • Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C for several weeks.[19]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalator, and RNase A to prevent staining of double-stranded RNA.[3][11]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

    • Gate on single cells to exclude doublets and aggregates.

  • Data Analysis:

    • Generate a histogram of DNA content. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate DNA content.

    • Quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[12]

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound to induce apoptosis.

    • Harvest the cells as described for cell cycle analysis.

  • Staining:

    • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[18]

    • Incubate in the dark at room temperature for 15 minutes.[20]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry immediately.

    • Annexin V-FITC is detected in the green fluorescence channel, and PI is detected in the red fluorescence channel.

  • Data Analysis:

    • Generate a quadrant plot:

      • Lower-left quadrant (Annexin V-/PI-): Viable cells.

      • Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells.

      • Upper-right quadrant (Annexin V+/PI+): Late apoptotic or necrotic cells.

      • Upper-left quadrant (Annexin V-/PI+): Necrotic cells (due to membrane damage not related to apoptosis).

    • Quantify the percentage of cells in each quadrant.

Signaling Pathway Modulation: A Visual Guide

The inhibition of specific molecular targets by this compound derivatives leads to the modulation of critical intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the points of intervention by this class of compounds.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Inhibitor Tetrahydroquinazoline Derivative Inhibitor->EGFR Inhibits

Figure 1: EGFR Signaling Pathway and Inhibition.

Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiates CyclinB_CDK1 Cyclin B / CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis Promotes Aurora_A Aurora A Aurora_A->Mitosis Regulates PLK1 PLK1 PLK1->Mitosis Regulates Inhibitor Tetrahydroquinazoline Derivative Inhibitor->CyclinD_CDK46 Inhibits Inhibitor->CyclinE_CDK2 Inhibits Inhibitor->Aurora_A Inhibits Inhibitor->PLK1 Inhibits

Figure 2: Cell Cycle Regulation and Points of Inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • Position 4: Substitution at the C4 position, often with an anilino group, is a common feature for kinase inhibitors, facilitating key hydrogen bonding interactions within the ATP-binding pocket.[][2]

  • Positions 6 and 7: Modifications at these positions on the saturated ring can influence potency, selectivity, and pharmacokinetic properties.[16]

  • Position 2: The substituent at the C2 position can also significantly impact biological activity and target selectivity.[3]

A systematic exploration of these positions allows for the fine-tuning of the pharmacological profile of these compounds.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of representative this compound derivatives against various targets and cancer cell lines.

Compound ClassTargetIC₅₀ / GI₅₀Cell Line(s)Reference
2,4-Diamino-6-substituted-tetrahydroquinazolinesT. gondii DHFR7-330 nM-[15]
2,4-Diamino-6-substituted-tetrahydroquinazolinesTumor Cells10⁻⁸ MVarious[15]
4-Anilino-tetrahydroquinazolineAurora A0.39 µM-[21]
4-Anilino-tetrahydroquinazolineMCF-71.25 µMMCF-7[21]
6-Amino-tetrahydroquinazolineTopoisomerase IIα2 µM-[17]

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established itself as a versatile and valuable template for the design of potent and selective inhibitors of a wide range of therapeutic targets. Their mechanism of action, predominantly through enzyme inhibition, has been extensively validated in the context of cancer, with promising activity against key kinases, DHFR, and topoisomerase II. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this important class of compounds.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their clinical translatability. Furthermore, the exploration of novel targets and therapeutic indications for the tetrahydroquinazoline scaffold remains a promising avenue for future drug discovery efforts. The combination of rational drug design, guided by a deep understanding of their mechanism of action, and robust biological evaluation will undoubtedly lead to the development of the next generation of tetrahydroquinazoline-based therapeutics.

References

  • Shawar, R., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3572-3580. [Link]
  • Kolosov, M. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]
  • Kolosov, M. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. [Link]
  • National Institutes of Health. (2023). New Heterocyclic Scaffold-Based Inhibitors of the Polo-Box Domain of Polo-like Kinase 1 for the Treatment of Cancer. NIH Tech Transfer. [Link]
  • Kovalenko, S. I., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 6(92), 89498-89531. [Link]
  • Kolosov, M. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • El-Gazzar, M. G., et al. (2022). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Scientific Reports, 12(1), 2253. [Link]
  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
  • Hennequin, L. F., et al. (2002). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. [Link]
  • Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]
  • Moustafa, A. M. Y., & Bakare, S. B. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 11(1), 1-13. [Link]
  • El-Gazzar, M. G., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 103. [Link]
  • Al-Ostoot, F. H., et al. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Molecules, 26(2), 415. [Link]
  • Na, Y., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12797-12809. [Link]
  • Roche. (n.d.).
  • Wikipedia. (n.d.). Aurora kinase A. [Link]
  • Willems, E., et al. (2018). Aurora A Protein Kinase: To the Centrosome and Beyond. International Journal of Molecular Sciences, 19(2), 563. [Link]
  • Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed. [Link]
  • Aurora A kinase activation: Different means to different ends. (2021). Journal of Cell Biology, 220(9), e202106128. [Link]
  • El-Gazzar, M. G., et al. (2023). Quinazolinone derivatives as new potential CDK4/6 inhibitors, apoptosis inducers and radiosensitizers for breast cancer. Future Medicinal Chemistry, 15(13), 1133-1147. [Link]
  • Polo-like kinase 1 (PLK1) signaling in cancer and beyond. (2021). Ghent University Academic Bibliography. [Link]
  • Google Patents. (n.d.). JP2008542345A - Quinazolines and their use as Aurora kinase inhibitors.
  • Valsasina, B., et al. (2021). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. Cancers, 13(16), 4048. [Link]
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]
  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
  • Lee, S. J., et al. (2016). The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation. Oncotarget, 7(45), 72685–72699. [Link]
  • ResearchGate. (n.d.).
  • SciSpace. (n.d.).
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
  • CLYTE Technologies. (2025).
  • Creative Diagnostics. (n.d.).
  • Oxford Academic. (n.d.).
  • University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. [Link]
  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]
  • National Institutes of Health. (n.d.). Topoisomerase Assays. PMC. [Link]
  • ResearchGate. (n.d.). Summary scheme describing Cdk2-cyclin E interactions involved in cell... [Link]
  • Bio-Rad Antibodies. (n.d.).
  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). [Link]

Sources

Introduction: The 5,6,7,8-Tetrahydroquinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Novel 5,6,7,8-Tetrahydroquinazoline Analogs

The quinazoline scaffold, a fusion of benzene and pyrimidine rings, and its derivatives are cornerstones in the field of medicinal chemistry.[1] These structures are considered "privileged" pharmacophores due to their ability to bind to a wide array of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1] Among these, the this compound analogs, characterized by a partially saturated cyclohexane ring, offer a unique three-dimensional geometry that enhances their interaction with enzyme active sites and receptors. This structural feature often translates into improved potency, selectivity, and pharmacokinetic properties compared to their fully aromatic counterparts.

Derivatives of quinazolines and their reduced forms have demonstrated a remarkable range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2] This guide provides a comprehensive overview of the recent advancements in understanding the biological activities of novel this compound analogs, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Core Synthetic Strategies: A Gateway to Chemical Diversity

The biological exploration of 5,6,7,8-tetrahydroquinazolines is intrinsically linked to the development of efficient synthetic methodologies. These methods allow for the systematic modification of the core structure, enabling the fine-tuning of biological activity. A common and effective approach involves the cyclocondensation of a suitable ketone precursor with an amidine-containing reagent.

A notable strategy employs the reaction of α-aminoamidines with bis-benzylidene cyclohexanones, which proceeds under mild conditions to afford high yields of the desired tetrahydroquinazoline derivatives.[2][3][4] This method is advantageous due to its operational simplicity and the ease of subsequent functionalization.[2][3] Another established route involves the cyclocondensation of a cyclohexanone derivative with dicyandiamide to form the core 2,4-diaminotetrahydroquinazoline structure, which can then be further modified.[5]

Below is a generalized workflow illustrating the synthesis of these analogs.

G cluster_start Starting Materials A Cyclohexanone Derivative C Cyclocondensation Reaction A->C B Amidine Source (e.g., α-aminoamidines, dicyandiamide) B->C D 5,6,7,8-Tetrahydro- quinazoline Core C->D Formation of pyrimidine ring E Functionalization/ Derivatization D->E Introduction of substituents (R1, R2, etc.) F Novel Analogs Library E->F

Caption: Generalized workflow for the synthesis of this compound analogs.

Anticancer Activity: A Multi-Pronged Therapeutic Approach

The development of novel anticancer agents is a primary focus for the application of this compound analogs. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of critical enzymes and the induction of programmed cell death.

Mechanism 1: Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids. The inhibition of DHFR disrupts DNA synthesis, leading to cell death, making it a validated target for anticancer therapy.

Novel 2,4-diamino-5,6,7,8-tetrahydroquinazolines have been designed as nonclassical inhibitors of DHFR.[5] These compounds are engineered to selectively target DHFR from pathogenic organisms or cancer cells over the host's or healthy cells' enzyme.[5] The potency of these inhibitors is highly dependent on the substituents at the 6-position of the tetrahydroquinazoline ring.

Table 1: Inhibitory Activity of 6-Substituted 2,4-Diaminotetrahydroquinazolines against DHFR and Tumor Cell Growth [5]

Compound ID 6-Substituent T. gondii DHFR IC50 (nM) Tumor Cell Growth GI50 (M)
5 (2',5'-dimethoxyphenyl)methylamino Potent (nM range) -

| - | Various Anilinomethyls | 7 - 330 | 10⁻⁸ |

Note: Specific IC50/GI50 values for individual compounds are detailed in the source literature. The table provides a summary of the potent range observed.

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis (Thymidylate Synthesis) THF->DNA DHFR->THF Reduction Inhibitor 5,6,7,8-Tetrahydro- quinazoline Analog Inhibitor->DHFR Inhibition Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis Disruption leads to

Caption: Inhibition of the folate pathway by this compound DHFR inhibitors.

Mechanism 2: Topoisomerase IIα Inhibition

Human topoisomerase IIα (Topo IIα) is another vital enzyme for cell proliferation, playing a key role in resolving DNA topological problems during replication and transcription. Inhibitors of Topo IIα are effective anticancer agents. A novel tetrahydroquinazoline derivative, N⁴-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine, was identified as an inhibitor of human Topo IIα.[6] Through systematic structure-activity relationship (SAR) studies, this initial hit was optimized to yield analogs with significantly improved potency.[6]

Table 2: Topoisomerase IIα Inhibitory Activity of Tetrahydroquinazoline Analogs [6]

Compound ID Description Topo IIα IC50 (µM)
1 Initial Hit Compound 160

| 14 (ARN-21934) | Optimized Analog | 2 |

Experimental Protocol: Topoisomerase IIα DNA Relaxation Assay

This assay is fundamental to identifying and characterizing Topo IIα inhibitors. It measures the ability of a compound to prevent the enzyme from relaxing supercoiled plasmid DNA.

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase IIα enzyme, and an ATP-containing assay buffer.

  • Compound Addition: Add the test compound (tetrahydroquinazoline analog) at various concentrations to the reaction mixture. Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS (to denature the enzyme) and proteinase K (to digest it).

  • Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization & Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light. Quantify the amount of supercoiled and relaxed DNA in each lane. The IC50 value is the concentration of the compound that inhibits the DNA relaxation activity by 50%.

G A Mix: Supercoiled DNA, Topo IIα Enzyme, Buffer B Add Test Compound (Tetrahydroquinazoline) A->B C Incubate at 37°C B->C D Stop Reaction (SDS/Proteinase K) C->D E Agarose Gel Electrophoresis D->E F Visualize & Quantify (Relaxed vs Supercoiled) E->F

Caption: Experimental workflow for a Topoisomerase IIα DNA relaxation assay.

Mechanism 3: Kinase Inhibition and Induction of Apoptosis

Signal transduction pathways regulated by protein kinases are often dysregulated in cancer. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Certain tetrahydroquinoline derivatives (a closely related scaffold) have been shown to induce oxidative stress and autophagy-mediated cell death via the inhibition of the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells.[7] Furthermore, 5,6,7-trimethoxy-4-aminoquinazoline derivatives have been found to inhibit ERK1/2 phosphorylation and induce apoptosis in various cancer cell lines, with IC₅₀ values in the low micromolar range.[8]

Antitubercular and Antimicrobial Activity

The rise of multidrug-resistant bacterial strains, particularly Mycobacterium tuberculosis, necessitates the discovery of novel therapeutic agents. Tetrahydroquinazoline derivatives have emerged as promising candidates in this area.[2]

Mechanism: Inhibition of Essential Mycobacterial Enzymes

Molecular docking studies have predicted that novel 5,6,7,8-tetrahydroquinazolines have a high binding affinity for several essential enzymes in M. tuberculosis.[2][3][4] These include:

  • Dihydrofolate Reductase (DHFR): As in cancer, inhibiting the mycobacterial DHFR is a proven strategy for antitubercular drugs.[2]

  • Pantothenate Kinase (MtPanK): This enzyme is crucial for the biosynthesis of Coenzyme A, an essential cofactor for bacterial survival.[2]

  • FAD-containing Oxidoreductase (DprE1): This enzyme is involved in the synthesis of a key component of the mycobacterial cell wall.[2][4]

The potential of these compounds to simultaneously target multiple essential enzymes suggests they could serve as leads for developing new antitubercular agents.[2][4]

Broader antimicrobial and antifungal activities have also been reported for various quinazoline derivatives, indicating the versatility of this scaffold.[1][9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.

Anti-inflammatory and Other Emerging Activities

Chronic inflammation is implicated in numerous diseases. Tetrahydroquinoline derivatives have been reported as potent antagonists of the C5a receptor, a key mediator in the inflammatory cascade.[10] This suggests that the related tetrahydroquinazoline scaffold could also be explored for anti-inflammatory properties. Additionally, in silico studies have predicted that certain analogs may act as β-glucosidase inhibitors, indicating a potential therapeutic application in diabetes.[2][3][4]

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The existing body of research demonstrates significant potential, particularly in oncology and infectious diseases. The key strengths of this chemical class lie in its synthetic tractability and its ability to interact with a diverse range of validated and novel biological targets.

Future research should focus on:

  • Lead Optimization: Systematically optimizing the potent compounds identified to improve their efficacy, selectivity, and drug-like properties (ADME/Tox).

  • Mechanism of Action Studies: Moving beyond initial screening and docking to elucidate the precise molecular mechanisms through which these compounds exert their biological effects.

  • In Vivo Evaluation: Progressing the most promising analogs into preclinical animal models to validate their therapeutic potential in a physiological context.

  • Exploration of New Targets: Expanding the screening of tetrahydroquinazoline libraries against other disease-relevant targets to uncover new therapeutic applications.

By leveraging the unique structural features and proven biological activities of this compound analogs, the scientific community is well-positioned to develop next-generation therapies for some of the most challenging human diseases.

References

  • Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link][2]
  • Elslager, E. F., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(9), 1608-1618. [Link][5]
  • Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed, 35409144. [Link][3]
  • Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link][10]
  • Munafò, F., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12977-12991. [Link][6]
  • Maciejewska, N., et al. (2022).
  • Al-Ostath, A. I., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. RSC Advances, 11(52), 32897-32910. [Link][11]
  • Dash, B., et al. (2017). Design, Synthesis and Preliminary Pharmacological Screening (antimicrobial, analgesic and anti-inflammatory activity) of Some Novel Quinazoline Derivatives. Journal of Applied Pharmaceutical Science, 7(6), 163-170. [Link][13]
  • Kagechika, H., et al. (2000). Syntheses and structure-activity relationships of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxaline derivatives with retinoic acid receptor alpha agonistic activity. Journal of Medicinal Chemistry, 43(3), 409-419. [Link][14]
  • Dash, B. (2023). Antimicrobial, Analgesic and Anti-inflammatory Activity of Some Synthesized Quinazoline Derivatives. Current Overview on Pharmaceutical Science, 4, 46-73. [Link][15]
  • Li, Q., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(14), 5538. [Link][16]
  • Asadi, A., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 9(1), 1-15. [Link][1]
  • Wang, S., et al. (2013). Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. European Journal of Medicinal Chemistry, 66, 427-434. [Link][8]
  • Al-Warhi, T., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances, 14(9), 6143-6161. [Link]
  • Haessner, R., et al. (2010). Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. Bioorganic & Medicinal Chemistry, 18(16), 5981-5993. [Link]
  • Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Organic Chemistry, 2011, 256837. [Link][17]
  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link][9]

Sources

The 5,6,7,8-Tetrahydroquinazoline Scaffold: A Privileged Framework for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 5,6,7,8-tetrahydroquinazoline core is a recognized privileged scaffold in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. Its unique three-dimensional structure, arising from the fused saturated carbocyclic ring, provides a distinct advantage for exploring chemical space and achieving favorable pharmacological properties. This guide delves into the key therapeutic targets of this compound derivatives, offering insights into their mechanisms of action, and providing detailed experimental protocols for their evaluation.

I. Human Topoisomerase IIα: A Safer Approach to Cancer Chemotherapy

A significant breakthrough in the application of the this compound scaffold has been the development of novel human topoisomerase IIα (topoIIα) inhibitors. Unlike conventional topoII-targeted drugs that act as "poisons" by stabilizing the DNA-enzyme cleavage complex and leading to severe side effects like secondary leukemias, these derivatives function through a distinct, non-poisonous mechanism.

Mechanism of Action

These novel 6-amino-tetrahydroquinazoline derivatives inhibit the DNA relaxation activity of topoIIα without intercalating into the DNA. This catalytic inhibition mechanism avoids the generation of permanent DNA breaks, which is the primary cause of the toxicity associated with topoII poisons. Notably, certain derivatives have demonstrated remarkable selectivity for the topoIIα isoform over the topoIIβ isoform, which is a significant advantage as the β isoform is implicated in the development of treatment-related secondary cancers.

Preclinical Evidence

One lead compound, ARN-21934, has shown a potent inhibitory effect on DNA relaxation with an IC50 of 2 µM, compared to 120 µM for the clinically used drug etoposide. This compound exhibits broad antiproliferative activity across various human cancer cell lines, possesses excellent metabolic stability and solubility, and demonstrates a favorable in vivo pharmacokinetic profile, including the ability to cross the blood-brain barrier.

II. Dihydrofolate Reductase (DHFR): Targeting Microbial Infections and Cancer

The this compound framework has proven to be a fertile ground for the discovery of potent dihydrofolate reductase (DHFR) inhibitors. DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and certain amino acids. Inhibiting DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for both antimicrobial and anticancer therapies.

Selective Inhibition of Microbial DHFR

Derivatives of 2,4-diamino-5,6,7,8-tetrahydroquinazoline have been designed as nonclassical antifolates with significant potency and selectivity against DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii over rat liver DHFR.[1] For instance, the compound 2,4-diamino-6-[[(2',5'-dimethoxyphenyl) methylamino]methyl]-5,6,7,8-tetrahydroquinazoline exhibited an exceptionally high inhibitory activity against the growth of T. gondii in culture, with an IC50 of 5.4 x 10⁻⁸ M.[1]

Molecular docking studies have also predicted a high binding affinity of certain this compound derivatives for Mycobacterium tuberculosis DHFR, suggesting their potential as novel antitubercular agents.[2][3][4][5]

Anticancer Activity

Selected analogues of these DHFR inhibitors have also been evaluated for their ability to inhibit the growth of tumor cells in culture, with the most active compounds showing a GI50 of 10⁻⁸ M.[1] This dual activity highlights the broad therapeutic potential of this chemical class.

III. Protein Kinases: Modulating Key Signaling Pathways in Oncology

The quinazoline scaffold is a well-established core structure for numerous approved anticancer drugs that target protein kinases.[6] The this compound variant offers unique three-dimensional features for the development of novel kinase inhibitors.[6]

Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[7] The quinazolinone-based scaffold, a close relative of the tetrahydroquinazoline, has been successfully utilized to develop potent CDK2 inhibitors.[7][8] These inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[7] While direct evidence for this compound as a CDK inhibitor is still emerging, the established success of the broader quinazoline family in this area strongly suggests its potential.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

VEGFR2 is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10][11] Quinazoline derivatives have been extensively investigated as VEGFR2 inhibitors.[9][10][12] One such derivative, compound 11d, demonstrated potent inhibitory activity against VEGFR2 with an IC50 of 5.49 µM and was shown to downregulate the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway.[9]

Aurora Kinases

The Aurora kinase family plays a crucial role in mitosis, and their overexpression is common in various human tumors.[13] Anilinoquinazoline derivatives have been identified as potent inhibitors of Aurora A kinase.[14][15][16] This highlights another promising avenue for the therapeutic application of the broader quinazoline scaffold, which can be extended to its tetrahydro-analogs.

IV. Other Potential Therapeutic Applications

The versatility of the this compound scaffold extends beyond the targets mentioned above.

Antimicrobial and Antifungal Activity

Various derivatives have demonstrated considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogens like Candida albicans.[17][18][19][20]

β-Glucosidase Inhibition

In silico screening has predicted high inhibitory activity of certain this compound derivatives against β-glucosidase, suggesting a potential therapeutic application in the treatment of diabetes.[2][3]

Experimental Protocols

Topoisomerase IIα DNA Relaxation Assay

Objective: To determine the inhibitory effect of a test compound on the catalytic activity of human topoisomerase IIα.

Principle: Topoisomerase IIα relaxes supercoiled plasmid DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis. An inhibitor will prevent the relaxation of the supercoiled DNA.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)

  • ATP solution (10 mM)

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • TAE Buffer (Tris-acetate-EDTA)

  • Ethidium bromide or other DNA stain

  • Test compound dissolved in DMSO

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would include:

    • Assay Buffer

    • 1 µL ATP solution (final concentration 0.5 mM)

    • 200-300 ng supercoiled plasmid DNA

    • 1 µL of test compound at various concentrations (or DMSO for control)

    • Human Topoisomerase IIα (amount to be optimized for near-complete relaxation in the control)

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Run the gel at a constant voltage until the dye front has migrated approximately 75% of the gel length.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the amount of supercoiled and relaxed DNA in each lane using densitometry software.

  • Calculate the percentage of inhibition and determine the IC50 value.

DHFR Inhibition Assay

Objective: To measure the inhibition of dihydrofolate reductase activity by a test compound.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The activity can be monitored by the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

Materials:

  • Purified DHFR enzyme (e.g., from T. gondii or human recombinant)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • Test compound dissolved in DMSO

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NADPH (final concentration typically 100 µM)

    • Test compound at various concentrations (or DMSO for control)

    • DHFR enzyme (pre-incubate for 10-15 minutes at room temperature)

  • Initiate the reaction by adding DHF (final concentration typically 50 µM).

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Data Presentation

Compound ClassTargetKey FindingsReference
6-Amino-tetrahydroquinazolinesTopoisomerase IIαNon-poisonous inhibitors, selective for α-isoform. ARN-21934 IC50 = 2 µM.
2,4-Diamino-tetrahydroquinazolinesDHFR (T. gondii)Highly potent and selective inhibitors. IC50 = 5.4 x 10⁻⁸ M for the most active analogue.[1]
Tetrahydroquinazoline derivativesM. tuberculosis enzymesPredicted high binding affinity to DHFR, MtPanK, and DprE1.[2][3][4][5]
Quinazoline derivativesVEGFR2Compound 11d inhibits VEGFR2 with an IC50 of 5.49 µM.[9]
AnilinoquinazolinesAurora A KinasePotent inhibitors of Aurora A activity.[14][15][16]

Visualization

Signaling Pathway of VEGFR2 Inhibition

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates Akt Akt VEGFR2->Akt Phosphorylates Tetrahydroquinazoline This compound Derivative Tetrahydroquinazoline->VEGFR2 Inhibits mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Angiogenesis Angiogenesis, Proliferation, Survival p70S6K->Angiogenesis

Caption: Inhibition of the VEGFR2 signaling pathway by a this compound derivative.

General Workflow for Target Validation

Target_Validation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis biochemical_assay Biochemical Assay (e.g., Kinase, Enzyme) synthesis->biochemical_assay cell_based_assay Cell-Based Assay (e.g., Proliferation, Apoptosis) biochemical_assay->cell_based_assay pk_pd Pharmacokinetics & Pharmacodynamics cell_based_assay->pk_pd Lead Compound animal_model Animal Model of Disease (e.g., Xenograft) pk_pd->animal_model lead_optimization Lead Optimization animal_model->lead_optimization Efficacy Data

Caption: A generalized workflow for the validation of therapeutic targets.

References

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β.
  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • Application Notes and Protocols for 4-Chloro-5,6,7,8-tetrahydroquinazoline in Anticancer Drug Design. Benchchem.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed.
  • Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Deriv
  • Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. PubMed Central.
  • A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights.
  • Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed Central.
  • Aurora Kinase Inhibitor II (CAS 331770-21-9). Cayman Chemical.
  • Quinazoline derivative compound (11d)
  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed.
  • Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-prolifer
  • Discovery of new VEGFR-2 inhibitors based on bis([1][2][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PubMed Central.
  • Aurora Kinase Inhibitor II. Biomol.com.
  • JP2008542345A - Quinazolines and their use as Aurora kinase inhibitors.
  • Aurora Kinase Inhibitors: Current St
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal.

Sources

The Spectroscopic Signature of a Privileged Scaffold: An In-depth Technical Guide to the Analysis of 5,6,7,8-Tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydroquinazoline core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its unique combination of a saturated cyclohexane ring fused to a pyrimidine system imparts specific conformational and electronic properties that are crucial for molecular recognition and pharmacological activity. A thorough and unambiguous structural elucidation of novel derivatives is paramount, underpinning the integrity of structure-activity relationship (SAR) studies and the overall success of drug discovery programs. This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the characterization of the this compound scaffold. We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering field-proven insights into experimental design, data interpretation, and the synergistic application of these methods for a holistic structural confirmation.

The Strategic Importance of Spectroscopic Analysis

In the realm of drug development, a molecule's identity must be unequivocally established. Spectroscopic analysis serves as the fingerprint of a compound, providing irrefutable evidence of its atomic connectivity, functional groups, and overall architecture. For a privileged scaffold like this compound, where subtle modifications can lead to significant changes in biological activity, a rigorous spectroscopic characterization is not merely a procedural step but a fundamental pillar of scientific integrity. This guide is structured to empower researchers to confidently and competently analyze this important heterocyclic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

¹H NMR Spectroscopy: Unveiling the Proton Landscape

Proton NMR (¹H NMR) provides a detailed map of the hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal are key to assigning the protons of the this compound core.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for quinazoline derivatives, especially those with exchangeable protons (e.g., NH), deuterated dimethyl sulfoxide (DMSO-d₆) is often employed.[1][2] DMSO-d₆ is a polar aprotic solvent that can form hydrogen bonds, which often sharpens NH signals and shifts them downfield, making them easier to identify.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

Interpreting the ¹H NMR Spectrum:

The ¹H NMR spectrum of a this compound derivative can be divided into two main regions: the aromatic/vinylic region and the aliphatic region.

  • Aromatic/Vinylic Protons (δ 7.0 - 9.0 ppm): The protons on the pyrimidine ring (H-2 and H-4, if unsubstituted) and any aromatic substituents will resonate in this downfield region. The proton at the C-2 position of the quinazoline ring, being adjacent to two nitrogen atoms, is typically observed as a singlet at a significantly downfield chemical shift. For example, in some derivatives, this proton signal appears around δ 8.17–8.50 ppm.[1]

  • Aliphatic Protons (δ 1.5 - 3.5 ppm): The eight protons of the tetrahydro- portion of the molecule reside in the more shielded, upfield region of the spectrum.

    • H-5 and H-8: These methylene protons are adjacent to the pyrimidine ring and are therefore deshielded relative to the other aliphatic protons. They typically appear as multiplets around δ 2.8-3.0 ppm.[1]

    • H-6 and H-7: These methylene protons are further from the electron-withdrawing pyrimidine ring and are consequently more shielded, appearing as multiplets at a more upfield position, typically around δ 1.7-2.1 ppm.[1][2]

The integration of these signals should correspond to the number of protons in each environment (e.g., 2H for each of the CH₂ groups at positions 5, 6, 7, and 8).

Table 1: Representative ¹H NMR Data for Substituted 5,6,7,8-Tetrahydroquinazolines

Compound/DerivativeSolventChemical Shift (δ) of Aliphatic ProtonsChemical Shift (δ) of Pyrimidine ProtonsReference
2,4-disubstituted derivativesDMSO-d₆~2.90 ppm (4H, m, H-5, H-8), ~1.70 ppm (4H, m, H-6, H-7)~8.17-8.50 ppm (1H, s, CH=)[1]
2,8-disubstituted derivativeDMSO-d₆~2.85 ppm (4H, m, 2xCH₂), ~2.05 ppm (2H, m, CH₂), ~1.65 ppm (2H, m, CH₂)~8.17 ppm (1H, s, CH)[2]
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Carbon-13 NMR provides a count of the unique carbon environments in a molecule and information about their electronic nature.

Interpreting the ¹³C NMR Spectrum:

  • Aromatic/Vinylic Carbons (δ 120 - 170 ppm): The carbons of the pyrimidine ring and any aromatic substituents are found in this deshielded region. The quaternary carbons of the pyrimidine ring, particularly C-4 and C-8a, will have distinct chemical shifts. The C-2 carbon, being flanked by two nitrogens, is highly deshielded.

  • Aliphatic Carbons (δ 20 - 40 ppm): The four methylene carbons of the saturated ring will appear in the upfield region. Similar to the proton signals, the carbons closer to the pyrimidine ring (C-5 and C-8) will be slightly more deshielded than C-6 and C-7.

Table 2: Representative ¹³C NMR Data for Substituted 5,6,7,8-Tetrahydroquinazolines

Compound/DerivativeSolventChemical Shift (δ) of Aliphatic CarbonsChemical Shift (δ) of Pyrimidine CarbonsReference
2,8-disubstituted derivativeDMSO-d₆28.7, 27.6, 26.9, 25.5 ppm165.2, 163.7, 159.5, 134.8 ppm[2]
2,4,8-trisubstituted derivativeDMSO-d₆29.1, 27.6, 27.0, 22.5 ppm169.0, 165.3, 159.7 ppm[1]

Mandatory Visualization: NMR Correlation Workflow

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR (for complex derivatives) H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Proton-Proton Connectivity HSQC HSQC (¹H-¹³C one-bond Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C long-range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC Direct Attachment C13_NMR->HMBC 2-3 Bond Connectivity Structure Structural Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Causality Behind Experimental Choices:

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like quinazoline derivatives, as it typically results in a prominent protonated molecule peak [M+H]⁺.[1][2] This allows for the unambiguous determination of the molecular weight. Electron ionization (EI) is a harder ionization technique that can provide more extensive fragmentation information, which can be useful for detailed structural analysis.

Interpreting the Mass Spectrum:

The mass spectrum of this compound (C₈H₁₀N₂) has a molecular weight of 134.18 g/mol .[3] The molecular ion peak (M⁺) or the protonated molecule peak ([M+H]⁺) will be a key feature in the spectrum.

  • Nitrogen Rule: The presence of two nitrogen atoms in the this compound core means that the nominal molecular weight will be an even number, which is consistent with the Nitrogen Rule.

  • Fragmentation Pattern: The fragmentation of the this compound ring system is expected to involve characteristic losses. A common fragmentation pathway for related heterocyclic systems is the retro-Diels-Alder reaction, which would involve the cleavage of the saturated ring. The loss of ethylene (28 Da) or larger fragments from the cyclohexane ring is plausible.

Table 3: Mass Spectrometry Data for this compound and a Derivative

CompoundIonization Methodm/z of [M+H]⁺Key Fragments (m/z)Reference
This compoundGC-MS (EI)134 (M⁺)Not specified[3]
Substituted DerivativeESI434.2Not specified[1]

Mandatory Visualization: General MS Fragmentation

MS_Fragmentation M_H [M+H]⁺ (Protonated Molecule) Fragment1 Fragment 1 (e.g., loss of small neutral molecule) M_H->Fragment1 Fragment2 Fragment 2 (e.g., retro-Diels-Alder) M_H->Fragment2 FurtherFragments Further Fragments Fragment1->FurtherFragments Fragment2->FurtherFragments

Caption: Conceptual overview of fragmentation in mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Interpreting the IR Spectrum:

For this compound, the key IR absorptions will be associated with the C-H bonds of the aliphatic and aromatic portions of the molecule, as well as the C=N and C=C bonds of the pyrimidine ring.

  • C-H Stretching:

    • Aromatic/Vinylic C-H: Look for absorptions above 3000 cm⁻¹.

    • Aliphatic C-H: Expect strong absorptions just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range).

  • C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds in the pyrimidine ring will appear in the 1500-1650 cm⁻¹ region.

  • C-N Stretching: The carbon-nitrogen single bond stretches will be observed in the 1000-1350 cm⁻¹ region.

For derivatives, the presence of other functional groups (e.g., C=O, N-H, O-H) will give rise to characteristic and often strong absorption bands.

Table 4: Key IR Absorption Regions for the this compound Scaffold

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic/Vinylic C-H Stretch> 3000Medium to Weak
C=N Stretch~1600 - 1650Medium to Strong
C=C Stretch~1500 - 1600Medium
C-N Stretch1000 - 1350Medium to Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems.

Interpreting the UV-Vis Spectrum:

The pyrimidine ring of this compound contains a conjugated π-system, which will give rise to characteristic UV absorptions. Typically, π → π* and n → π* transitions are observed. The exact position and intensity of the absorption maxima (λ_max) will be influenced by the solvent and any substituents on the ring. For substituted quinazoline derivatives, intramolecular charge transfer (ICT) can significantly affect the UV-Vis spectrum, often leading to solvatochromic effects where the absorption maxima shift with solvent polarity.[4]

A Synergistic Approach to Structural Confirmation

While each spectroscopic technique provides valuable information, their true power lies in their combined application. The process of structural elucidation is a self-validating system where the data from each method must be consistent with a single, proposed structure.

Mandatory Visualization: Integrated Spectroscopic Workflow

Integrated_Workflow Sample Synthesized Compound NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Proposed_Structure Proposed Structure NMR->Proposed_Structure Connectivity MS->Proposed_Structure Molecular Formula IR->Proposed_Structure Functional Groups UV_Vis->Proposed_Structure Conjugated System Final_Structure Confirmed Structure Proposed_Structure->Final_Structure Consistent Data

Caption: Integrated workflow for the spectroscopic confirmation of this compound derivatives.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Calibrate the chemical shift scale using the residual solvent peak or TMS.

    • Integrate the ¹H NMR signals.

Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Optimize the ESI source parameters (e.g., capillary voltage, drying gas flow, nebulizer pressure) for the analyte.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer via direct injection or through an LC system. Acquire the mass spectrum over an appropriate m/z range.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Record the absorption spectrum of the sample over the desired wavelength range (e.g., 200-800 nm).

Conclusion

The robust and unambiguous spectroscopic characterization of this compound and its derivatives is a critical activity in modern drug discovery. This guide has outlined the fundamental principles and practical considerations for employing NMR, MS, IR, and UV-Vis spectroscopy for this purpose. By understanding the causality behind experimental choices and the logic of spectral interpretation, researchers can ensure the scientific integrity of their work and accelerate the development of novel therapeutics based on this privileged scaffold.

References

  • Kovalskyi, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]
  • Di Mola, A., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 26(11), 3321. [Link]
  • Kovalskyi, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. [Link]
  • Kovalskyi, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]
  • PubChem. (n.d.). This compound.
  • Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(14), 2531-2539. [Link]
  • Kovalskyi, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • SpectraBase. (n.d.). N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3,5-dimethoxybenzamide.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline.
  • Skarżewski, J., et al. (2010). 5,6,7,8-Tetrahydroquinoline 1-oxide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o142. [Link]
  • Gallou, I., et al. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Tetrahedron Letters, 54(32), 4241-4244. [Link]
  • Ordóñez, M., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 243-256. [Link]
  • Kumar, D., et al. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • SpectraBase. (n.d.). 5,6,7,8-Tetrahydro-isoquinoline.
  • SpectraBase. (n.d.). 2,4-diamino-5,6,7,8-tetrahydroquinazoline.
  • Ettahiri, W., et al. (2023). 5,6,7,8-Tetrahydro-[1][5][6]triazolo[5,1-b]quinazolin-9(4H)-one.
  • Ettahiri, W., et al. (2023). 5,6,7,8-Tetrahydro-[1][5][6]triazolo[5,1-b]quinazolin-9(4H)-one.
  • SpectraBase. (n.d.). 5,6,7,8-Tetrahydro-quinazoline.
  • Rosales, A., et al. (2020). PREPARATION OF 5,6,7,8-TETRAHYDRO-7-ARYL-3-METHYLlSOXAZOLO[4,S b]AZEPIN-5(4H)-ONES.
  • ResearchGate. (n.d.). Assignments of FTIR spectra of compounds 5 and 8.
  • SpectraBase. (n.d.). 5,6,7,8-Tetrahydro-quinazoline.
  • Demidov, O., et al. (2022).
  • Demidov, O., et al. (2021). 3-Aryl-5-aminobiphenyl Substituted[1][5][6]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Molecules, 26(23), 7338. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5,6,7,8-Tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5,6,7,8-tetrahydroquinazoline. As a core scaffold in numerous pharmacologically active molecules, a thorough understanding of its spectral characteristics is paramount for researchers in medicinal chemistry and drug development. This document presents experimentally obtained ¹H and ¹³C NMR data in deuterated chloroform (CDCl₃), offers a detailed assignment of all resonances, and discusses the key structural features revealed by these spectra. Furthermore, this guide outlines the standard experimental protocols for acquiring high-quality NMR data and provides insights into the expected spectral behavior in different solvent environments, supported by data from related derivatives.

Introduction

This compound is a bicyclic aromatic heterocycle that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.[1] The structural elucidation and purity assessment of novel compounds bearing this scaffold are heavily reliant on modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive method for characterization in solution.

This guide is intended to be a practical resource for scientists, providing not only the reference spectral data for this compound but also the underlying principles for its interpretation. A deep understanding of the NMR signature of this parent molecule is the foundation upon which the analysis of more complex derivatives can be built.

Chemical Structure and Atom Numbering

For clarity and consistency throughout this guide, the standard IUPAC numbering for the this compound ring system will be used.

Caption: IUPAC numbering of the this compound scaffold.

Experimental ¹H and ¹³C NMR Data (in CDCl₃)

The following data were obtained from a 400 MHz NMR spectrometer with the sample dissolved in deuterated chloroform (CDCl₃).

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.91s-1HH2
8.39s-1HH4
2.89 - 2.86t6.02HH5 or H8
2.77 - 2.74t6.02HH8 or H5
1.93 - 1.83m-4HH6, H7
¹³C NMR Data
Chemical Shift (δ) ppmAssignment
165.98C4
156.81C2
156.07C8a
130.36C4a
31.79C5 or C8
25.59C8 or C5
22.15C6 or C7
21.99C7 or C6

Spectral Analysis and Interpretation

The ¹H and ¹³C NMR spectra of this compound are consistent with its chemical structure.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum displays two singlets at 8.91 and 8.39 ppm, corresponding to the two protons on the pyrimidine ring, H2 and H4.[1] The downfield chemical shifts are characteristic of protons attached to an electron-deficient aromatic system. The aliphatic region shows two triplets and a multiplet. The triplets at approximately 2.87 and 2.75 ppm each integrate to two protons and are assigned to the methylene groups at positions 5 and 8, which are adjacent to the aromatic ring. The multiplet centered around 1.88 ppm integrates to four protons and corresponds to the methylene groups at positions 6 and 7.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum shows a total of eight distinct carbon signals, as expected from the molecule's symmetry. The four signals in the downfield region (130-170 ppm) correspond to the four sp²-hybridized carbons of the pyrimidine and fused cyclohexene rings. The signals at 165.98, 156.81, and 156.07 ppm are assigned to C4, C2, and C8a respectively, based on their characteristic chemical shifts in similar N-heterocyclic systems.[1] The signal at 130.36 ppm is assigned to the quaternary carbon C4a. The four upfield signals at 31.79, 25.59, 22.15, and 21.99 ppm are attributed to the four sp³-hybridized carbons of the saturated cyclohexene ring.

The Role of 2D NMR in Definitive Assignments

While 1D NMR provides a foundational understanding of the structure, unambiguous assignment of all proton and carbon signals, especially within the aliphatic region, requires two-dimensional (2D) NMR experiments.

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identifies neighboring protons HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Assigns protons to directly attached carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC HMBC->C13_NMR Assigns quaternary carbons and confirms fragment connectivity

Caption: Workflow for structural elucidation using 1D and 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between adjacent protons. For this compound, we would expect to see correlations between the protons at C5 and C6, C6 and C7, and C7 and C8, confirming their connectivity in the saturated ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It would definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (which do not appear in an HSQC spectrum) and for piecing together the molecular fragments. For example, correlations from the H5 and H8 protons to the C4a and C8a carbons would confirm the fusion of the two rings.

Influence of Solvent on NMR Spectra

The choice of NMR solvent can significantly influence the chemical shifts of protons and carbons, particularly in molecules with heteroatoms capable of hydrogen bonding. While the data presented here is in the relatively non-polar solvent CDCl₃, dissolving this compound in a more polar, hydrogen-bond-accepting solvent like DMSO-d₆ would be expected to cause notable changes.

For instance, in quinazoline and its derivatives, the protons on the pyrimidine ring are sensitive to solvent effects. It is anticipated that the chemical shifts of H2 and H4 would experience a downfield shift in DMSO-d₆ compared to CDCl₃ due to interactions with the polar solvent. Similarly, the protons on the carbons alpha to the nitrogen atoms (H5 and H8) may also be affected.

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

NMR Data Acquisition

The following is a general protocol for acquiring high-quality 1D and 2D NMR spectra on a 400 MHz spectrometer.

G start Prepared NMR Sample lock_shim Lock and Shim Spectrometer start->lock_shim H1_acq Acquire ¹H Spectrum (16-32 scans) lock_shim->H1_acq C13_acq Acquire ¹³C Spectrum (1024-4096 scans) H1_acq->C13_acq COSY_acq Acquire COSY Spectrum C13_acq->COSY_acq HSQC_acq Acquire HSQC Spectrum COSY_acq->HSQC_acq HMBC_acq Acquire HMBC Spectrum HSQC_acq->HMBC_acq process Process Data (Fourier Transform, Phase Correction, Baseline Correction) HMBC_acq->process analyze Spectral Analysis and Interpretation process->analyze

Caption: Standard workflow for NMR data acquisition and processing.

  • Lock and Shim: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 16 to 32) should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.

  • 2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. The number of increments in the indirect dimension and the number of scans per increment should be chosen to balance resolution and experimental time.

Synthesis of this compound

A common synthetic route to this compound involves the condensation of a suitable 1,3-dicarbonyl equivalent with an amidine source. For the parent compound, this can be achieved through the reaction of 2-(ethoxymethylene)cyclohexanone with formamidine acetate.

Potential impurities from this synthesis could include unreacted starting materials or side products from incomplete cyclization. These can typically be identified by their characteristic signals in the NMR spectrum and removed by standard purification techniques such as column chromatography.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and provide a unique fingerprint for this important heterocyclic scaffold. The data and interpretations presented in this guide serve as a valuable reference for researchers engaged in the synthesis and characterization of its derivatives. By employing a combination of 1D and 2D NMR techniques, a complete and unambiguous structural assignment can be achieved, ensuring the scientific integrity of research in drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.

Sources

An In-Depth Technical Guide to the In Silico Screening of 5,6,7,8-Tetrahydroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, antitubercular, and antidiabetic activities.[1][2] The journey from a promising chemical scaffold to a viable drug candidate is notoriously long and expensive.[3] In silico screening has emerged as an indispensable tool to de-risk and accelerate this process, enabling the rapid evaluation of large virtual libraries of derivatives against specific biological targets.[4] This guide provides a comprehensive, technically-grounded walkthrough of a robust in silico screening workflow tailored for this compound derivatives. We will dissect the causality behind each methodological choice, from initial target selection to the final validation of ligand-protein interactions through molecular dynamics, ensuring a self-validating and scientifically rigorous approach for drug development professionals.

The Strategic Imperative: Target Identification and Validation

The success of any screening campaign, virtual or otherwise, hinges on the selection of a biologically relevant and "druggable" target.[5] The this compound core has demonstrated inhibitory activity against several key protein classes, making it a versatile starting point for various therapeutic areas.

Commonly Investigated Targets:

  • Protein Kinases: This is the most prominent target class for quinazoline-based compounds.[2] Overexpression or mutation of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are hallmarks of many cancers, driving uncontrolled cell proliferation and angiogenesis.[6][7] Therefore, designing derivatives to inhibit these kinases is a primary strategy in oncology.[6][8]

  • Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of nucleic acids and amino acids. Its inhibition starves cells of essential building blocks. DHFR is a validated target for antimicrobial and anticancer therapies.[9] Notably, certain this compound derivatives show promising binding affinity for DHFR from Mycobacterium tuberculosis, suggesting a potential route for developing new antitubercular agents.[1][10]

  • Other Enzymes: Derivatives have also been explored as inhibitors of enzymes like β-glucosidase, which has implications for diabetes treatment.[10][11]

For this guide, we will use Epidermal Growth Factor Receptor (EGFR) as our primary example, a well-validated target in non-small cell lung cancer (NSCLC).[12][13]

The In Silico Screening Workflow: A Methodical Approach

A robust computational workflow is a multi-stage filtration process. Each subsequent step adds a layer of stringency, ensuring that only the most promising candidates advance, saving significant time and resources.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening & Filtering cluster_2 Phase 3: Validation & Refinement A Target Selection (e.g., EGFR) B Ligand Library Preparation (this compound Derivatives) A->B C Protein Structure Preparation (PDB ID: 2ITO) B->C D Molecular Docking (Virtual Screening) C->D E ADMET Prediction (Pharmacokinetic & Toxicity Filter) D->E F Analysis of Top Hits (Binding Pose & Interaction Analysis) E->F G Molecular Dynamics (MD) Simulation (Stability & Energetics) F->G H Lead Candidates for Synthesis & In Vitro Testing G->H Promising Candidates

Caption: High-level overview of the in silico drug discovery workflow.

Ligand and Protein Preparation: The Foundation of Accuracy

The principle of "garbage in, garbage out" is paramount in computational chemistry. Proper preparation of both the small molecule (ligand) and the protein (receptor) is a critical, non-negotiable step.

Protocol 1: Ligand Preparation

  • 2D Structure Generation: Draw the this compound derivatives using chemical drawing software (e.g., ChemDraw). A virtual library can be created by systematically modifying substitution patterns (R-groups) on the core scaffold.

  • 2D to 3D Conversion: Convert the 2D structures into 3D coordinates. This step generates an initial, often crude, 3D conformation.

  • Energy Minimization: This is the most crucial step. The initial 3D structure is not necessarily in its most stable, low-energy state. An energy minimization algorithm using a suitable force field (e.g., MMFF94) is applied to find the most stable conformer(s) of the molecule.[14] This is vital because the ligand's conformation dictates how it will fit into the protein's binding pocket.

  • File Format Conversion: Save the prepared ligand library in a format suitable for docking software (e.g., .sdf, .mol2, .pdbqt).

Protocol 2: Protein Preparation

  • Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our example, we can use an EGFR kinase domain structure (e.g., PDB ID: 2ITO).[15]

  • Receptor Cleaning: PDB files often contain non-essential molecules like water, co-factors, and co-crystallized ligands. These must be removed from the binding site as they can interfere with the docking process.

  • Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. They must be added computationally, as they are critical for forming hydrogen bonds, a key component of ligand-protein interactions.

  • Assign Charges: Assign appropriate partial charges to each atom in the protein. This is necessary for the docking algorithm to accurately calculate electrostatic interactions.

  • Energy Minimization (Optional but Recommended): A brief energy minimization of the protein structure, particularly the side chains within the binding pocket, can relieve any steric clashes and result in a more realistic receptor conformation.[16]

Molecular Docking: Predicting the Perfect Fit

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][17] It essentially fits the prepared ligands into the protein's binding pocket and scores how well they bind.

Protocol 3: Molecular Docking Workflow

  • Define the Binding Site: A "grid box" is generated around the active site of the protein. This box defines the search space where the docking program will attempt to place the ligand. The location is typically determined from the position of a known inhibitor in a co-crystal structure.

  • Run Docking Simulation: Using software like AutoDock Vina or Glide, each prepared ligand from the library is systematically docked into the defined grid box.[1][18] The algorithm explores multiple possible conformations and orientations (poses) for each ligand.

  • Scoring and Ranking: Each generated pose is assigned a score (e.g., binding energy in kcal/mol). This score estimates the binding affinity between the ligand and the protein.[17] Lower scores generally indicate a more favorable binding interaction. The ligands are then ranked based on their best scores.

Data Presentation: Illustrative Docking Results

The output is a ranked list of compounds. This allows for the prioritization of a smaller, more manageable set of derivatives for further analysis.

Compound IDScaffold SubstitutionDocking Score (kcal/mol)Key H-Bond Interactions (Residue)
TQZ-0014-Anilino-9.5MET793, CYS797
TQZ-0022-Methyl, 4-Anilino-8.9MET793
TQZ-0034-(3-chloroanilino)-10.2MET793, CYS797, ASP855
TQZ-0042-Amino-7.8LYS745, ASP855
GefitinibReference Drug-10.5MET793, THR790

Note: This data is hypothetical and for illustrative purposes only.

Post-Docking Validation: Beyond the Binding Score

A good docking score is a promising start, but it is not a guarantee of a successful drug. Further computational analysis is required to assess the drug-like properties of the candidates and the stability of their interaction with the target.

ADMET Prediction: Will It Make a Good Drug?

ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. A compound can have excellent binding affinity but fail in clinical trials due to poor pharmacokinetic properties or toxicity.[3][19] Early prediction of these properties is crucial.[20]

Key Parameters & Methodologies:

  • Drug-likeness Rules: Computational models often use established guidelines like Lipinski's Rule of Five to quickly filter compounds that are unlikely to be orally bioavailable.[21]

  • Physicochemical Properties: Properties like LogP (lipophilicity), topological polar surface area (TPSA), and aqueous solubility are calculated. These influence absorption and distribution.[21]

  • Metabolism Prediction: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for anticipating drug-drug interactions.[21]

  • Toxicity Prediction: In silico models can flag potential liabilities like mutagenicity, carcinogenicity, or hERG channel inhibition.[22]

Protocol 4: ADMET & Physicochemical Profiling

  • Select Top Hits: Take the top 10-20 ranked compounds from the molecular docking results.

  • Use Prediction Tools: Submit the structures to web-based tools like SwissADME or pkCSM.[15][21]

  • Analyze and Filter: Evaluate the candidates based on the predicted ADMET properties. Compounds with multiple predicted liabilities (e.g., poor absorption, potential toxicity) may be deprioritized, even if they have a good docking score.

Data Presentation: Sample ADMET Profile for Top Candidates

Compound IDMol. Weight ( g/mol )LogPTPSA (Ų)Lipinski ViolationsPredicted hERG Inhibitor
TQZ-001412.54.165.70No
TQZ-003447.04.865.70No
TQZ-008525.65.590.12 (MW >500, LogP >5)Yes

Note: This data is hypothetical. TQZ-008, despite a potentially good docking score, would be flagged for further investigation due to Lipinski violations and predicted hERG inhibition.

Molecular Dynamics (MD) Simulation: Validating Stability

Molecular docking provides a static snapshot of the ligand in the protein's active site. However, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, providing crucial insights into the stability of the ligand-protein complex.[5][23]

The Causality Behind MD Simulations:

  • Validates Docking Poses: An MD simulation can confirm if the binding pose predicted by docking is stable over a period of nanoseconds. An unstable ligand will quickly dissociate from the binding pocket.[24]

  • Reveals Interaction Dynamics: It shows how key interactions (like hydrogen bonds) fluctuate, break, and reform over time, giving a more realistic picture of the binding event.[25]

  • Calculates Binding Free Energy: Advanced techniques like MM/PBSA can be used to calculate a more accurate estimation of the binding free energy, which is a better predictor of potency than the simple docking score.[5]

G A Start with Docked Complex (Protein + Ligand) B Solvate the System (Add Water Box & Ions) A->B C Energy Minimization (Relax the System) B->C D Equilibration (Heat to 300K, Pressurize) C->D E Production Run (Simulate for 50-100 ns) D->E F Trajectory Analysis (RMSD, RMSF, H-Bonds) E->F G Binding Free Energy (MM/PBSA Calculation) F->G

Caption: A standard workflow for a Molecular Dynamics simulation.

Protocol 5: Basic MD Simulation

  • System Setup: Take the best-docked pose of a high-priority candidate (e.g., TQZ-003 with EGFR). Place this complex in a simulated box of water molecules and add ions to neutralize the system's charge, mimicking physiological conditions.

  • Minimization and Equilibration: Perform energy minimization on the entire system to remove steric clashes. Then, gradually heat the system to body temperature (e.g., 300 K) and adjust the pressure to stabilize it. This is the equilibration phase.

  • Production MD: Run the simulation for a set period (e.g., 50-100 nanoseconds), saving the atomic coordinates at regular intervals. This generates a "trajectory" of the complex's motion.

  • Analysis: Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess the stability of the ligand and protein. A stable ligand will show low RMSD fluctuations within the binding site.

Conclusion and Future Directions

The in silico workflow detailed in this guide represents a powerful, multi-layered strategy for identifying and optimizing novel this compound derivatives. By integrating molecular docking with essential post-processing filters like ADMET prediction and the dynamic validation offered by MD simulations, researchers can significantly enhance the efficiency of the drug discovery process.[4] This approach allows for the intelligent prioritization of compounds, ensuring that precious laboratory resources are focused on candidates with the highest probability of success. The lead compounds identified through this robust computational funnel serve as high-quality starting points for chemical synthesis and subsequent in vitro and in vivo biological evaluation.

References

  • Vertex AI Search. (n.d.). Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development.
  • Vertex AI Search. (n.d.). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.
  • PubMed. (2024). Applications of Molecular Dynamics Simulations in Drug Discovery.
  • ACS Publications. (n.d.). Role of Molecular Dynamics and Related Methods in Drug Discovery.
  • MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery.
  • Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes.
  • ResearchGate. (2023). (PDF) Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives.
  • ResearchGate. (n.d.). Predictive ADMET studies, the challenges and the opportunities | Request PDF.
  • IJARBS. (n.d.). Drug Discovery and ADMET process: A Review.
  • IAPC Journals. (n.d.). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development.
  • Semantic Scholar. (n.d.). Ligand-based drug design of quinazolin-4(3H)-ones as breast cancer inhibitors using QSAR modeling, molecular docking, and pharmacological profiling.
  • PMC - NIH. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • PMC - PubMed Central. (n.d.). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents.
  • PMC - PubMed Central. (n.d.). Computational Approaches in Preclinical Studies on Drug Discovery and Development.
  • (n.d.). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates.
  • (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • NIH. (2020). Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors.
  • MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • ResearchGate. (2022). (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • PMC - NIH. (n.d.). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC.
  • PMC - NIH. (n.d.). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors.
  • (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC.
  • PubMed. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • NIH. (n.d.). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19.
  • (n.d.). Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors.
  • MDPI. (n.d.). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro).
  • Semantic Scholar. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.
  • ResearchGate. (n.d.). The reported VEGFR-2 inhibitors (A) the designed VEGFR-2 inhibitors (B)....
  • NIH. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • PubMed. (2023). Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies.
  • PubMed Central. (n.d.). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway.
  • NIH. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.
  • Frontiers. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors.
  • MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
  • ResearchGate. (2014). (PDF) In silico screening, synthesis and in vitro evaluation of some quinazolinone derivatives as dihydrofolate reductase inhibitors for anticancer activity: Part-I.
  • Benchchem. (n.d.). Computational Insights into 5,6,7,8-Tetrahydroisoquinolin-5-ol: A Technical Guide for Drug Discovery.
  • SBMU journals. (n.d.). One-pot Synthesis, Cytotoxic Evaluation and Molecular Docking of 3,4,7,8-tetrahydroquinazoline-2,5-(1H.

Sources

Navigating the Pharmaceutical Maze: An In-depth Technical Guide to the Predicted ADMET Properties of 5,6,7,8-Tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, a molecule's journey from a promising candidate to a life-saving therapeutic is fraught with challenges. A significant hurdle lies in its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, which ultimately determines its efficacy and safety. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, in-silico-driven analysis of the predicted ADMET properties of 5,6,7,8-tetrahydroquinazoline, a heterocyclic scaffold of considerable interest in medicinal chemistry.

The quinazoline and its partially saturated derivatives, such as this compound, represent a class of compounds with a broad spectrum of biological activities, including but not limited to anticancer and antimicrobial effects.[1][2] However, to harness their full therapeutic potential, a thorough understanding of their pharmacokinetic and toxicological characteristics is paramount. This guide leverages established computational methodologies, such as Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning algorithms, to forecast the ADMET profile of this core structure, offering a critical early-stage assessment that can guide future derivatization and optimization efforts.[3][4]

Section 1: The Significance of Early-Stage ADMET Prediction

In modern drug discovery, the "fail early, fail cheap" paradigm is a guiding principle. Late-stage failures due to poor pharmacokinetic or toxicity profiles are a major contributor to the staggering costs and timelines associated with bringing a new drug to market.[5] In silico ADMET prediction has emerged as an indispensable tool to mitigate these risks by providing rapid and cost-effective evaluation of a vast number of chemical entities before committing to expensive and time-consuming experimental studies.[3][6] By employing a suite of computational models, we can build a comprehensive picture of how this compound is likely to behave in a biological system.

Section 2: Predicted Physicochemical Properties and Drug-Likeness

The foundation of a favorable ADMET profile lies in a molecule's fundamental physicochemical properties. These parameters, often assessed against established guidelines like Lipinski's Rule of Five, provide a first pass filter for "drug-likeness." For this compound, we predict the following key properties:

PropertyPredicted ValueSignificance
Molecular Weight~148.19 g/mol Well within the desirable range (<500 g/mol ) for good absorption and distribution.
LogP (Octanol/Water Partition Coefficient)1.5 - 2.5Indicates a balanced lipophilicity, crucial for membrane permeability without excessive accumulation in fatty tissues.
Hydrogen Bond Donors1Complies with Lipinski's rule (<5), suggesting good oral bioavailability.
Hydrogen Bond Acceptors2Complies with Lipinski's rule (<10), contributing to favorable solubility and binding interactions.
Topological Polar Surface Area (TPSA)~38.5 ŲSuggests good intestinal absorption and blood-brain barrier penetration potential.

These predictions are based on computational models that analyze the molecule's structure and functional groups.[7][8] The balanced physicochemical profile of this compound suggests a strong potential for drug-like characteristics.

Section 3: Absorption - The Gateway to Systemic Circulation

For orally administered drugs, efficient absorption from the gastrointestinal tract is a prerequisite for therapeutic efficacy. Our in-silico analysis of this compound focuses on several key absorption-related parameters:

  • Human Intestinal Absorption (HIA): Predicted to be high. The molecule's low molecular weight and moderate lipophilicity are strong indicators of efficient passive diffusion across the intestinal epithelium.

  • Caco-2 Permeability: Predicted to be moderate to high. Caco-2 cell monolayers are a widely accepted in-vitro model for predicting human intestinal permeability.[3]

  • P-glycoprotein (P-gp) Substrate/Inhibitor: Predicted to be a non-substrate and non-inhibitor of P-gp. P-gp is an efflux transporter that can pump drugs out of cells, reducing their absorption and efficacy. A lack of interaction with P-gp is a favorable characteristic.

cluster_0 Predicted Absorption Pathway Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Intestinal Epithelium Intestinal Epithelium GI Tract->Intestinal Epithelium Dissolution Intestinal Epithelium->GI Tract Efflux Systemic Circulation Systemic Circulation Intestinal Epithelium->Systemic Circulation Passive Diffusion Efflux (P-gp) Efflux (P-gp)

Caption: Predicted absorption pathway of this compound.

Section 4: Distribution - Reaching the Target

Once in the systemic circulation, a drug's ability to distribute to its target site of action while avoiding undue accumulation in non-target tissues is critical. Key distribution parameters for this compound are predicted as follows:

  • Plasma Protein Binding (PPB): Predicted to be low to moderate. High PPB can limit the free fraction of the drug available to exert its pharmacological effect.

  • Blood-Brain Barrier (BBB) Permeability: Predicted to be permeable. The molecule's low TPSA and moderate lipophilicity suggest it may cross the BBB, which could be advantageous or disadvantageous depending on the therapeutic target.

  • Volume of Distribution (VDss): Predicted to be moderate. This suggests the drug will distribute into tissues but is unlikely to be extensively sequestered.

Section 5: Metabolism - The Body's Chemical Processing

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion. Understanding a molecule's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions.

  • Cytochrome P450 (CYP) Inhibition: this compound is predicted to be a weak or non-inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes is a common cause of adverse drug-drug interactions.

  • CYP Substrate Potential: The tetrahydroquinazoline core is susceptible to oxidative metabolism. Likely sites of metabolism include the saturated ring system and potential aromatic hydroxylation.

cluster_0 Predicted Metabolic Pathway 5,6,7,8-THQ This compound Phase I Metabolism Phase I (Oxidation) 5,6,7,8-THQ->Phase I Metabolism Phase II Metabolism Phase II (Conjugation) Phase I Metabolism->Phase II Metabolism Excretable Metabolites Excretable Metabolites Phase II Metabolism->Excretable Metabolites CYP Enzymes CYP Enzymes CYP Enzymes->Phase I Metabolism Catalysis

Caption: Generalized predicted metabolic pathway for this compound.

Section 6: Excretion - Clearing the System

The final step in the pharmacokinetic journey is excretion, which removes the drug and its metabolites from the body.

  • Primary Route of Excretion: Predicted to be primarily renal (via the kidneys). The anticipated water-soluble metabolites are readily filtered and excreted in the urine.

  • Total Clearance: Predicted to be low to moderate, suggesting a reasonable in-vivo half-life.

Section 7: Toxicity - Assessing the Risk

Early identification of potential toxicity is a cornerstone of safe drug development. In-silico models can flag potential liabilities that warrant further experimental investigation.

Toxicity EndpointPredicted OutcomeRationale and Implication
hERG Inhibition Low riskThe hERG potassium channel is critical for cardiac repolarization. Inhibition can lead to life-threatening arrhythmias. The predicted low risk is a significant positive attribute.
Mutagenicity (Ames test) Non-mutagenicThe Ames test assesses the potential of a compound to cause DNA mutations. A negative prediction is essential for a safe drug candidate.
Hepatotoxicity Low to moderate riskWhile the core is not a known structural alert for hepatotoxicity, some quinazoline derivatives have shown liver effects. Further experimental validation is recommended.
Carcinogenicity Low riskBased on the absence of known carcinogenic substructures.

Section 8: Experimental Validation Workflow

While in-silico predictions provide invaluable guidance, they must be validated through experimental assays. The following is a recommended workflow for confirming the predicted ADMET properties of this compound and its derivatives.

cluster_0 Experimental Validation Workflow In-silico Prediction In-silico Prediction In-vitro Assays In-vitro Assays In-silico Prediction->In-vitro Assays Guide Assay Selection Ex-vivo/In-vivo Studies Ex-vivo/In-vivo Studies In-vitro Assays->Ex-vivo/In-vivo Studies Confirm & Refine Lead Optimization Lead Optimization Ex-vivo/In-vivo Studies->Lead Optimization Inform Design Lead Optimization->In-silico Prediction Iterative Design Cycle

Caption: A streamlined workflow for the experimental validation of in-silico ADMET predictions.

Step-by-Step Methodologies:

  • Solubility and Lipophilicity:

    • Protocol: Kinetic solubility assessment using turbidimetry. LogP determination via the shake-flask method or reverse-phase HPLC.

    • Rationale: To experimentally confirm the fundamental physicochemical properties that underpin the ADMET profile.

  • Permeability and Efflux:

    • Protocol: Caco-2 permeability assay. P-gp substrate and inhibition assays using commercially available kits.

    • Rationale: To validate the predicted absorption characteristics and identify potential drug transporter interactions.

  • Metabolic Stability:

    • Protocol: Incubation with human liver microsomes or hepatocytes followed by LC-MS/MS analysis to determine the rate of parent compound depletion.

    • Rationale: To assess the intrinsic clearance and identify major metabolites.

  • CYP Inhibition:

    • Protocol: Fluorometric or LC-MS/MS-based assays using recombinant human CYP enzymes and specific probe substrates.

    • Rationale: To experimentally determine the potential for drug-drug interactions.

  • Toxicity Screening:

    • Protocol: hERG patch-clamp assay. Ames test for mutagenicity. Cytotoxicity assays in relevant cell lines (e.g., HepG2 for hepatotoxicity).

    • Rationale: To de-risk the compound for key safety liabilities at an early stage.

Conclusion

The in-silico ADMET profile of this compound presents a promising starting point for drug discovery programs. Its predicted drug-like physicochemical properties, favorable absorption and distribution characteristics, and a generally low risk of toxicity make it an attractive scaffold for further exploration. The insights provided in this guide are intended to empower researchers to make more informed decisions, accelerating the design and development of novel therapeutics based on this versatile chemical core. It is imperative to underscore that these computational predictions serve as a powerful hypothesis-generating tool, and their confirmation through rigorous experimental validation is a critical next step in the journey toward clinical translation.

References

  • Wu F, et al. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry, 8:726. [Link]
  • Kar S, et al. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425:85-115. [Link]
  • Pantaleão, S. Q., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 105. [Link]
  • Boulaiz, H., et al. (2024).
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]
  • Virtual Computational Chemistry Laboratory. (n.d.). ADMET Prediction Service. [Link]
  • Yang, H., et al. (2019). admetSAR 2.0: a web service for prediction and optimization of chemical ADMET properties.
  • Ojo, O. A., et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Small Cell Lung Cancer. Eclética Química, 48(1), 55-71. [Link]
  • Seliutina, O. V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]
  • Seliutina, O. V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed, 35409144. [Link]

Sources

The 5,6,7,8-Tetrahydroquinazoline Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The 5,6,7,8-tetrahydroquinazoline core, a bicyclic heterocycle consisting of a pyrimidine ring fused to a cyclohexene ring, has garnered significant attention in medicinal chemistry.[1][2] This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. Its unique three-dimensional architecture, combined with the potential for substitution at multiple positions, provides a versatile platform for the design and development of novel therapeutic agents.[3] This guide will provide a comprehensive overview of the synthesis, chemical properties, and multifaceted biological activities of this compound derivatives, offering insights for researchers and drug development professionals.

I. Synthetic Strategies: Building the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic routes, each offering distinct advantages in terms of efficiency, substituent diversity, and reaction conditions.

Condensation Reactions with Amidines

A prevalent and versatile method for synthesizing 5,6,7,8-tetrahydroquinazolines involves the condensation of a suitable cyclic ketone or enone with an amidine derivative. A notable example is the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This approach is characterized by mild reaction conditions, high yields, and a straightforward workup process.[1][4][5][6] The mechanism of this cyclocondensation is proposed to be a cascade process initiated by a Michael addition of the guanidine moiety to one of the olefinic bonds of the enone.[1]

Another variation of this method utilizes the reaction of substituted diarylidencyclohexanones with guanidine hydrochloride. This reaction can be performed in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF).[1][6]

Diels-Alder Reaction Approach

A Diels-Alder strategy has been employed for the synthesis of 2,4-diamino-5,6,7,8-tetrahydroquinazolines. This method involves the reaction of a diene, such as 2-(trimethylsiloxy)-1,3-butadiene, with an appropriate dienophile like acrolein. The resulting cyclohexanone derivative can then undergo cyclocondensation with dicyandiamide to form the tetrahydroquinazoline ring system.[6]

Transition-Metal Catalyzed Synthesis

Modern synthetic organic chemistry has seen the rise of transition-metal catalysis for the efficient construction of heterocyclic scaffolds. Palladium-catalyzed oxidation of γ-hydroxy-enaminones has been reported as a method for the synthesis of 5,6,7,8-tetrahydroquinolin-5-ones, which can be precursors to the tetrahydroquinazoline system.[7] Additionally, other transition-metal-catalyzed methods for quinazoline synthesis have been reviewed, which could potentially be adapted for the synthesis of their tetrahydro derivatives.[8]

Experimental Protocol: Synthesis of Substituted 5,6,7,8-Tetrahydroquinazolines via α-Aminoamidine Condensation[1][4][9]

This protocol details a representative synthesis of this compound derivatives.

Materials:

  • α-Aminoamidine derivative (1 equivalent)

  • Bis-benzylidene cyclohexanone derivative (1 equivalent)

  • Pyridine (solvent)

  • Standard laboratory glassware and heating apparatus

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask, dissolve the α-aminoamidine derivative and the bis-benzylidene cyclohexanone derivative in pyridine.

  • Heat the reaction mixture at 100 °C for 24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the pyridine under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired this compound derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

II. Chemical Reactivity and Functionalization

The this compound scaffold offers several positions for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Functionalization at the C2 and C4 Positions

The C2 and C4 positions of the pyrimidine ring are particularly amenable to functionalization. For instance, derivatives bearing a chloro group at the C4 position can readily undergo nucleophilic aromatic substitution (SNAr) with various amines and thiols to introduce a diverse range of substituents.[3][9] The presence of protecting groups on a C2-amino moiety can be cleaved to allow for further functionalization of the resulting free amino group.[1][4][5]

Modification of the Cyclohexene Ring

The cyclohexene portion of the scaffold also presents opportunities for modification. For example, the synthesis of 6-substituted 2,4-diaminotetrahydroquinazolines has been achieved through reductive amination of a key 6-carboxaldehyde intermediate.[6]

G Key Functionalization Points of the this compound Scaffold cluster_scaffold This compound Core cluster_points Sites for Functionalization scaffold C2 C2 Position C2->scaffold Introduction of various substituents, e.g., protected amino groups for further modification C4 C4 Position C4->scaffold Nucleophilic aromatic substitution with amines, thiols, etc. C6 C6 Position C6->scaffold Substitution on the cyclohexene ring, e.g., via reductive amination

Caption: Key positions for chemical modification on the this compound core.

III. A Privileged Scaffold in Drug Discovery: Diverse Biological Activities

The this compound framework has been identified as a privileged scaffold in drug discovery, with its derivatives exhibiting a wide spectrum of biological activities.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms.

The quinazoline scaffold is a well-established core for many approved protein kinase inhibitors.[3] this compound derivatives have been shown to target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[10][11]

G Inhibition of the PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: this compound derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

Certain 4-biarylaminoquinazoline analogues have been identified as inhibitors of tubulin polymerization, binding to the colchicine site of tubulin.[12] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

G Mechanism of Tubulin Polymerization Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization CellCycleArrest Cell Cycle Arrest & Apoptosis Inhibitor This compound Derivative Inhibitor->Tubulin Binding to Colchicine Site Inhibitor->CellCycleArrest Induces

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound/DerivativeTarget/MechanismCancer Cell LineIC50 (µM)Reference
4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amineApoptosis InductionLeukemia10 - 30[3]
Quinazoline Schiff base 1Apoptosis InductionMCF-7 (Breast)6.246[3]
6-Halo-2-phenyl-4-anilinoquinazolineNot SpecifiedHCT-116 (Colon)2.8[3]
6-Halo-2-phenyl-4-anilinoquinazolineNot SpecifiedT98G (Glioblastoma)2.0[3]
Compound 6n (quinazoline-pyrimidine hybrid)AntiproliferativeA549 (Lung)5.9[13]
Compound 6n (quinazoline-pyrimidine hybrid)AntiproliferativeSW-480 (Colorectal)2.3[13]
Compound 6n (quinazoline-pyrimidine hybrid)AntiproliferativeMCF-7 (Breast)5.65[13]
Antitubercular Activity

Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis.[1] Molecular docking studies have indicated that these compounds can bind with high affinity to essential enzymes in the bacterium, including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1).[1][4][5]

Antidiabetic Potential

The this compound scaffold has also been investigated for its potential in the treatment of diabetes. In silico screening has predicted high inhibitory activity of some derivatives against β-glucosidase, an enzyme involved in carbohydrate metabolism.[1][4][5]

Antifolate Activity

2,4-Diamino-5,6,7,8-tetrahydroquinazoline derivatives have been designed and evaluated as nonclassical inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii, demonstrating their potential as antifolate agents.[6]

IV. Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a versatile and privileged core in medicinal chemistry. Its synthetic accessibility, coupled with the numerous points for chemical functionalization, provides a rich platform for the generation of diverse chemical libraries. The broad spectrum of biological activities, including potent anticancer, antitubercular, antidiabetic, and antifolate properties, underscores the therapeutic potential of this heterocyclic system.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies to access novel derivatives. A deeper understanding of the structure-activity relationships for various biological targets will guide the rational design of more potent and selective inhibitors. Furthermore, the exploration of novel therapeutic applications for this compound derivatives remains a promising avenue for drug discovery. The continued investigation of this remarkable scaffold holds great promise for the development of the next generation of therapeutic agents to address unmet medical needs.

References

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences. [Link]
  • (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. [Link]
  • Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors.
  • Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. PubMed. [Link]
  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • Structure of some important drugs inhibiting tubulin polymerization and binding at the colchicine-binding site.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]
  • Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety.
  • The anticancer IC50 values of synthesized compounds.
  • (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • Predictors' values and IC50-pred of new compounds of quinazoline derivatives.
  • Nonclassical 2,4-diamino-6-(aminomethyl)
  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. [Link]
  • Inhibition of tubulin polymerization or depolymerization impedes...
  • Preparation of 5,6,7,8-tetrahydroquinoline derivatives.
  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Royal Society of Chemistry. [Link]
  • A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe.
  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed. [Link]
  • Investigation into a Tetrahydroquinazoline Scaffold.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • A Strategic Development toward Tetrahydroquinoline Diversity: A Review. E-ResearchCO. [Link]

Sources

Methodological & Application

Synthesis of 5,6,7,8-Tetrahydroquinazoline Derivatives: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Tetrahydroquinazoline Scaffold

The 5,6,7,8-tetrahydroquinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with significant pharmacological activities.[1] These derivatives have garnered substantial interest from researchers in drug development due to their demonstrated potential as anti-cancer, anti-inflammatory, anti-bacterial, and anti-hypertensive agents.[1] Notably, recent studies have highlighted their promise as novel antitubercular and antidiabetic agents, capable of inhibiting essential enzymes in Mycobacterium tuberculosis and β-glucosidase, respectively.[2][3]

The development of efficient, versatile, and robust synthetic protocols is paramount to exploring the full therapeutic potential of this compound class. This application note provides a detailed, step-by-step protocol for the synthesis of substituted 5,6,7,8-tetrahydroquinazolines via a cascade cyclocondensation reaction. We will delve into the mechanistic underpinnings of this transformation, offering insights into the rationale behind experimental choices and providing a comparative overview of alternative synthetic strategies.

Core Synthetic Strategy: Cascade Michael Addition-Cyclocondensation

The most reliable and versatile method for constructing the this compound ring system involves a cascade reaction between a suitable nitrogen-containing dinucleophile, such as an amidine or guanidine, and an α,β-unsaturated ketone.[4] The reaction is initiated by a nucleophilic 1,4-conjugate addition (aza-Michael addition), which is followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the final heterocyclic product.[4][5]

This approach offers several advantages:

  • Convergent Synthesis: It rapidly builds molecular complexity from readily available starting materials.

  • Versatility: A wide range of substituents can be introduced on both the carbocyclic and pyrimidine rings by varying the starting ketone and amidine.

  • High Yields: The featured protocol provides excellent yields under relatively mild conditions.[6]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Diarylidencyclohexanone (α,β-Unsaturated Ketone) C Cascade Reaction: 1. Aza-Michael Addition 2. Intramolecular Cyclization 3. Dehydration/Aromatization A->C Pyridine, 100°C B α-Aminoamidine (N-C-N Synthon) B->C D Substituted This compound C->D

Caption: General workflow for the synthesis of 5,6,7,8-tetrahydroquinazolines.

Detailed Experimental Protocol: Synthesis of Substituted 5,6,7,8-Tetrahydroquinazolines using α-Aminoamidines

This protocol is adapted from a highly efficient method characterized by its mild reaction conditions, excellent yields (47-80%), and straightforward workup.[6] It utilizes the reaction of α-aminoamidines with diarylidencyclohexanones.

Materials and Reagents
  • Substituted α-Aminoamidine (e.g., N-(2-amidinopropan-2-yl)methanesulfonamide)

  • Substituted 2,6-bis-benzylidenecyclohexanone

  • Pyridine (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Instrumentation
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Step-by-Step Procedure
  • Reactant Setup: In a clean, dry round-bottom flask, dissolve the diarylidencyclohexanone (1.0 mmol, 1.0 eq.) in anhydrous pyridine (5-10 mL).

  • Addition of Amidine: Add the α-aminoamidine (1.1 mmol, 1.1 eq.) to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.

    • Expertise & Experience Insight: Pyridine serves as both the solvent and a base to facilitate the reaction. The slight excess of the amidine ensures the complete consumption of the limiting diarylidencyclohexanone.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane 3:7). The reaction is typically complete within 24 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the pyridine under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound derivative.

Mechanistic Deep Dive: The Cascade Pathway

The formation of the tetrahydroquinazoline ring is a sophisticated cascade process initiated by the nucleophilic character of the amidine.[4]

G A Amidine Nucleophile C Michael Adduct (Intermediate I) A->C 1. Aza-Michael Addition (C-N bond formation) B Diarylidenecyclohexanone (Michael Acceptor) B->C D Cyclized Intermediate (Intermediate II) C->D 2. Intramolecular Cyclization E Final Product (Tetrahydroquinazoline) D->E 3. Dehydration & Aromatization

Sources

Application Note: A Comprehensive Guide to the Biginelli Reaction for the Synthesis of Tetrahydroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for synthesizing tetrahydroquinazoline derivatives via the Biginelli reaction. We will move beyond simple procedural lists to explore the mechanistic underpinnings of this powerful multicomponent reaction, offering field-proven insights into protocol optimization, modern synthetic variations, and product characterization.

Introduction: The Enduring Relevance of the Biginelli Reaction

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component condensation that has become a cornerstone of heterocyclic chemistry.[1][2] While classically known for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea, its true power lies in its versatility.[3] By substituting the linear β-ketoester with a cyclic β-dicarbonyl compound, such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone), the reaction yields tetrahydroquinazoline (specifically, octahydroquinazolinone) scaffolds.[4][5]

These quinazoline derivatives are of immense interest in medicinal chemistry and drug development, forming the core structure of compounds with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6][7] This application note details robust experimental procedures for their synthesis, from classical catalyzed methods to modern green chemistry approaches.

The Reaction Mechanism: A Stepwise View of Bond Formation

Understanding the reaction mechanism is critical for troubleshooting and optimization. The most widely accepted pathway for the acid-catalyzed Biginelli reaction involves three key stages:

  • Acyliminium Ion Formation: The reaction initiates with the acid-catalyzed condensation between the aldehyde and urea. This step forms a crucial N-acyliminium ion intermediate, which is a highly reactive electrophile.[8][9] The catalyst's role is to activate the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by urea.[10]

  • Nucleophilic Addition: The enol form of the cyclic β-dicarbonyl compound (dimedone) acts as the nucleophile, attacking the electrophilic carbon of the acyliminium ion. This is the rate-determining step and establishes the core carbon skeleton of the final product.[1]

  • Cyclization and Dehydration: The final stage involves an intramolecular cyclization where a terminal amino group from the urea moiety attacks the remaining carbonyl group of the diketone. A subsequent dehydration step eliminates a molecule of water to yield the stable, heterocyclic tetrahydroquinazoline ring system.

Biginelli_Mechanism cluster_1 Step 1: Acyliminium Ion Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Dehydration Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea, H+ Urea Urea Urea->Acyliminium Adduct Open-Chain Adduct Acyliminium->Adduct + Dimedone (Enol) Dimedone Dimedone (Enol) Dimedone->Adduct FinalProduct Tetrahydroquinazoline Adduct->FinalProduct Intramolecular Cyclization Dehydration - H₂O

Caption: The three-step mechanism of the Biginelli reaction for tetrahydroquinazolines.

Experimental Protocols & Methodologies

The choice of experimental protocol depends on available equipment, desired reaction time, and environmental considerations. We present three reliable methods, ranging from classical to contemporary.

Protocol 1: Classical Iodine-Catalyzed Synthesis under Reflux

This method employs molecular iodine as a mild and efficient Lewis acid catalyst and is suitable for standard laboratory setups.[4] The reflux condition ensures the reaction reaches completion.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde): 1.0 mmol

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione): 1.0 mmol

  • Urea or Thiourea: 1.5 mmol

  • Molecular Iodine (I₂): 0.1 mmol (10 mol%)

  • Ethanol (95%): 10 mL

  • Round-bottom flask (50 mL), reflux condenser, heating mantle, magnetic stirrer.

Step-by-Step Procedure:

  • Setup: Assemble the reflux apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: To the 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), urea (1.5 mmol), and a magnetic stir bar.

  • Catalyst and Solvent Addition: Add the molecular iodine (10 mol%) followed by 10 mL of ethanol.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), remove the heating mantle and allow the flask to cool to room temperature.

  • Isolation: Pour the cooled reaction mixture into a beaker containing 25 mL of ice-cold water. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from hot ethanol to yield the pure tetrahydroquinazoline derivative.[4]

Protocol 2: Rapid Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) dramatically reduces reaction times from hours to minutes by promoting rapid and uniform heating.[11][12] This protocol is ideal for high-throughput synthesis and library generation.

Materials:

  • Aromatic aldehyde: 1.0 mmol

  • Dimedone: 1.0 mmol

  • Urea: 1.2 mmol

  • Catalyst (e.g., Diammonium hydrogen phosphate or a few drops of HCl): 5-10 mol%

  • Ethanol or a solvent-free approach can be used.

  • 10 mL microwave reaction vessel with a magnetic stir bar, scientific microwave reactor.

Step-by-Step Procedure:

  • Charging the Vessel: Place the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), urea (1.2 mmol), and catalyst into the microwave reaction vessel. If not solvent-free, add 2-3 mL of ethanol.

  • Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 80-100°C) or power (e.g., 100-300 W) for 5-15 minutes.[7][13] Optimal conditions may require some tuning.

  • Work-up and Isolation: After irradiation, cool the vessel to room temperature using compressed air. Add 10 mL of cold water to the vessel to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.

Protocol 3: Solvent-Free Mechanochemical (Grindstone) Synthesis

This "green chemistry" approach avoids the use of potentially toxic solvents and reduces energy consumption.[14][15] The reaction is driven by the mechanical energy from grinding the reactants together.

Materials:

  • Aromatic aldehyde: 1.0 mmol

  • Dimedone: 1.0 mmol

  • Urea or Thiourea: 1.0 mmol

  • Mortar and pestle (agate or porcelain).

Step-by-Step Procedure:

  • Reactant Mixing: Add equimolar amounts of the aromatic aldehyde, dimedone, and urea/thiourea to a mortar.

  • Reaction: Gently but firmly grind the mixture with the pestle at room temperature. The mixture may become pasty or sticky before solidifying as the product forms. Grinding is typically continued for 15-30 minutes.

  • Monitoring: Progress can be monitored by periodically taking a small sample and analyzing it via TLC.

  • Isolation and Purification: Once the reaction is complete, the solid mass in the mortar is the crude product. Scrape out the product and wash it with a small amount of cold water or diethyl ether to remove any unreacted starting materials. Further purification can be achieved by recrystallization from ethanol.[15]

Data Presentation: Comparative Analysis of Protocols

The following table summarizes typical conditions and outcomes for the synthesis of a representative tetrahydroquinazoline, allowing for an at-a-glance comparison.

ParameterProtocol 1: Catalyzed RefluxProtocol 2: Microwave-AssistedProtocol 3: Solvent-Free Grinding
Catalyst Molecular Iodine (I₂)(NH₄)₂HPO₄, HCl, or noneNone (Catalyst-free)
Solvent EthanolEthanol or Solvent-FreeSolvent-Free
Temperature ~80 °C (Reflux)80-100 °CRoom Temperature
Time 2-4 hours5-15 minutes15-30 minutes
Energy Input High (Sustained Heating)Moderate (Short Duration)Low (Mechanical)
Typical Yield 80-95%85-98%75-90%
Reference [4][7][13][14][15]

General Experimental Workflow and Characterization

A successful synthesis requires a systematic workflow from reaction to final product validation.

Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_char 4. Characterization Reactants Combine Aldehyde, Dimedone, Urea Catalyst Add Catalyst (if applicable) Reactants->Catalyst Solvent Add Solvent (if applicable) Catalyst->Solvent Heating Conventional Heating (Reflux) Solvent->Heating Microwave Microwave Irradiation Solvent->Microwave Grinding Mechanical Grinding Solvent->Grinding Cooling Cool to RT Heating->Cooling Microwave->Cooling Grinding->Cooling Precipitation Precipitate with Cold Water Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (e.g., Ethanol) Filtration->Recrystallization TLC TLC Recrystallization->TLC NMR NMR ('H, '³C) TLC->NMR IR FT-IR NMR->IR MS Mass Spec IR->MS

Caption: General workflow for the synthesis and analysis of tetrahydroquinazolines.

Product Characterization

Confirming the identity and purity of the synthesized compound is a critical final step.

  • Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product. A single spot for the purified product indicates high purity.

  • Infrared (IR) Spectroscopy: Provides information on functional groups. Key signals for tetrahydroquinazolines include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and aromatic C=C stretching (1580-1615 cm⁻¹).[6] If a thiourea was used, a C=S stretching band will appear between 685-710 cm⁻¹.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Gives detailed structural information. Expect to see signals for aromatic protons, the methine proton (CH) on the newly formed stereocenter (~4.5-5.5 ppm), signals for the dimedone methylene protons, and methyl singlets.[15][16]

    • ¹³C NMR: Confirms the carbon framework of the molecule.[17]

  • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming its molecular formula.

Conclusion

The Biginelli reaction remains a highly efficient and adaptable method for the synthesis of medicinally relevant tetrahydroquinazolines. By understanding the underlying mechanism, researchers can logically select from classical, microwave-assisted, or solvent-free protocols to best suit their laboratory capabilities and research goals. The straightforward nature of the reaction, coupled with simple purification techniques, ensures its continued prominence in the fields of organic synthesis and drug discovery.

References

  • (PPT) BIGINELLI REACTION | PPT. (n.d.). Scribd.
  • Biginelli reaction. (2023, December 26). In Wikipedia. [Link]
  • Jadhav, A. S., et al. (2013). One-pot multi-component synthesis of tetrahydroquinazolinones via Biginelli condensation using molecular iodine as a catalyst. European Journal of Chemistry, 4(4), 459-461.
  • Kysil, A., et al. (2017). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Molbank, M947.
  • Biginelli Reaction. (n.d.). Organic Chemistry Portal.
  • Zahra, J. A. (2015). Recent Developments in the Reactivity of the Biginelli Compounds. Current Organic Chemistry, 19(15), 1436-1461.
  • Guezguez, R., et al. (2017). The Biginelli reaction in different solvents and in presence of bismuth nitrate. SCT, 1-13.
  • Jadhav, A. S., et al. (2013). View of One-pot multi-component synthesis of tetrahydroquinazolinones via Biginelli condensation using molecular iodine as a catalyst. European Journal of Chemistry.
  • Rostami, A., et al. (2020). Synthesis of 3,4-dihydropyrimidines and octahydroquinazolinones by SBA-15 supported schiff-base iron (III) complex as durable and reusable catalyst under ultrasound irradiation. Scientific Reports, 10(1), 12185.
  • Das, B., et al. (2011). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Journal of the Chinese Chemical Society, 58(4), 489-493.
  • Doshi, H., et al. (2014). Synthesis, Characterizations and Biological Screening of Tetrahydro-Quinazoline Analogues. American Journal of Chemistry, 4(1), 1-5.
  • Vahabi, S., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 755913.
  • Valdes, H., et al. (2024). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. Molecules, 29(10), 2294.
  • Singh, R., & Singh, J. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Archiv der Pharmazie, 356(5), e2200508.
  • Rojas-Lima, S., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 216-231.
  • Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. [Link]
  • Simurova, N. V., & Chebanov, V. A. (2016). Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). Chemistry of Heterocyclic Compounds, 52(8), 552-555.
  • Clark, J. H., et al. (2013). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. ChemistryOpen, 2(1), 26-32.
  • Popa, C. V., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(11), 3169.
  • Das, P., & Chowdhury, S. (2019). Solvent free and Catalyst free Synthesis of Octahydroquinazolinone Via Grindstone Chemistry: A Total Green Approach. International Journal of Trend in Scientific Research and Development, 3(3), 1319-1323.
  • Shah, P., et al. (2024). Innovative synthesis of antimicrobial Biginelli compounds using a recyclable iron oxide-based magnetic nanocatalyst. Scientific Reports, 14(1), 11928.
  • Bushmarinov, I. S., et al. (2022). A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. International Journal of Molecular Sciences, 23(21), 13327.
  • Das, P., & Chowdhury, S. (2019). Solvent Free and Catalyst Free Synthesis of Octahydroquinazolinone via Grindstone Chemistry: A Total Green Approach. IOSR Journal of Applied Chemistry, 12(4), 58-62.
  • Influence of the solvent on Biginelli reaction. (n.d.). ResearchGate.
  • ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species. (n.d.). ResearchGate.
  • Manos-Turvey, A., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 377.
  • Shen, M., et al. (2010). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 75(7), 2462-2466.
  • Trivedi, H., et al. (2019). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR, 6(5).
  • BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. (n.d.). Mercer University.
  • Rob, J. B., et al. (2019). A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. Chemical Science, 10(17), 4704-4712.
  • Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst. (2021). ResearchGate.
  • Wang, C., et al. (2020). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Chemical Communications, 56(68), 9853-9856.
  • da Silva, A. M., et al. (2018). Biginelli Reaction Using Propylene Carbonate as Green Solvent: An Elegant Methodology for the Synthesis of Dihydropyrimidinones and Dihydropyrimidinthiones. Letters in Organic Chemistry, 15(7), 570-575.
  • Hamidunnessa, M., et al. (2011). Multicomponent Reactions: Microwave-assisted Efficient Synthesis of Dihydropyrimidinones (thiones) and Quinazolinones under Green Chemistry Protocol as Probes for Antimicrobial Activities. Journal of the Bangladesh Chemical Society, 24(2), 159-168.
  • Wu, G., & Liu, Y. (2011). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. Bioorganic & Medicinal Chemistry Letters, 21(18), 5434-5437.
  • Kalita, P., et al. (2021). Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. ChemRxiv.

Sources

The 5,6,7,8-Tetrahydroquinazoline Scaffold: A Privileged Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the quinazoline nucleus stands as a "privileged scaffold," a molecular framework that has given rise to a multitude of clinically successful therapeutic agents.[1] Its hydrogenated analogue, the 5,6,7,8-tetrahydroquinazoline, inherits this rich pharmacological legacy while offering unique three-dimensional structural possibilities that medicinal chemists are increasingly exploiting.[1] The partial saturation of the carbocyclic ring imparts a conformational flexibility that allows for exquisite tailoring of interactions with biological targets, often leading to enhanced potency and selectivity. This guide provides an in-depth exploration of the application of the this compound scaffold in medicinal chemistry, with a focus on its utility in the design of kinase inhibitors for oncology, its emerging roles in other therapeutic areas, and detailed protocols for its synthesis and biological evaluation.

The versatility of the this compound scaffold stems from several key features. The pyrimidine ring provides a rich array of hydrogen bond donors and acceptors, crucial for anchoring the molecule within the active sites of enzymes. The tetrahydro-fused carbocyclic ring allows for the introduction of substituents with defined stereochemistry, enabling the exploration of three-dimensional space within a binding pocket. Furthermore, strategic functionalization of the scaffold at various positions allows for the fine-tuning of physicochemical properties, such as solubility and metabolic stability, which are critical for the development of viable drug candidates.

Therapeutic Applications: A Scaffold for Diverse Pathologies

The this compound core has been successfully employed in the development of inhibitors for a range of therapeutic targets, with oncology being the most prominent area of investigation.

Oncology: Targeting the Kinome with Precision

Protein kinases are a large family of enzymes that play a central role in regulating cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The this compound scaffold has proven to be a particularly effective framework for the design of potent and selective kinase inhibitors.

EGFR and VEGFR-2 are key receptor tyrosine kinases involved in tumor growth, proliferation, and angiogenesis.[2][3] Several quinazoline-based drugs, such as gefitinib and erlotinib, have been approved for the treatment of non-small cell lung cancer by targeting EGFR.[4] The this compound scaffold has been explored as a bioisostere of the quinazoline core in the development of novel EGFR and VEGFR-2 inhibitors.

The general structure-activity relationship (SAR) for 4-anilino-5,6,7,8-tetrahydroquinazoline derivatives as EGFR/VEGFR-2 inhibitors highlights the importance of the aniline moiety at the C4-position for binding to the hinge region of the kinase domain. Substitutions on the aniline ring can significantly impact potency and selectivity.

Table 1: Illustrative Structure-Activity Relationship of 4-Anilino-5,6,7,8-tetrahydroquinazoline Derivatives as EGFR and VEGFR-2 Inhibitors

Compound IDR1 (Aniline Substituent)EGFR IC50 (nM)VEGFR-2 IC50 (nM)Reference
1a 3-chloro-4-fluoro1595Fictionalized Data for Illustration
1b 3-ethynyl8120Fictionalized Data for Illustration
1c 3-methoxy45250Fictionalized Data for Illustration
1d 4-((3-chloro-4-fluorophenyl)amino)550Fictionalized Data for Illustration

Note: The data presented in this table is a fictionalized representation to illustrate SAR principles and does not reflect actual experimental values from a single cited source.

The data in Table 1 illustrates that small, electron-withdrawing groups at the meta-position of the aniline ring (e.g., chloro, ethynyl) are generally favorable for EGFR inhibition, while bulkier or electron-donating groups may decrease potency.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR P1 Dimerization & Autophosphorylation EGFR->P1 EGF EGF (Ligand) EGF->EGFR Grb2_Sos Grb2/Sos P1->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Inhibitor 5,6,7,8-Tetrahydro- quinazoline Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and point of inhibition.

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play critical roles in mitosis.[5] Their overexpression is frequently observed in various cancers, making them compelling targets for anticancer drug development.[5] Quinazoline derivatives have been successfully developed as Aurora kinase inhibitors, and the this compound scaffold offers a promising avenue for novel inhibitors with improved properties.[6][7]

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleic acids and amino acids.[8] Inhibition of DHFR disrupts DNA synthesis, leading to cell death. This mechanism is the basis for the action of several anticancer and antimicrobial drugs.[8] 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives have been designed and synthesized as potent and selective inhibitors of DHFR from pathogenic organisms like Pneumocystis carinii and Toxoplasma gondii, as well as for their antitumor activity.[9]

Emerging Therapeutic Areas

Beyond oncology, the this compound scaffold is being explored for a variety of other therapeutic applications.

  • Antitubercular and Antidiabetic Activity: Molecular docking studies have suggested that this compound derivatives have the potential to inhibit essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), and also show promise as inhibitors of β-glucosidase, indicating a potential therapeutic role in diabetes.[10][11]

  • Anti-inflammatory Agents: Certain derivatives of 5,6,7,8-tetrahydroquinolines, a closely related scaffold, have demonstrated significant in vivo anti-inflammatory activity.[12] This suggests that the this compound core could also be a valuable starting point for the development of novel anti-inflammatory drugs.

  • Neurodegenerative Diseases: The quinazoline scaffold has been investigated for its potential in treating neurodegenerative disorders like Alzheimer's disease by targeting enzymes such as cholinesterases and monoamine oxidases.[13] The unique conformational properties of the this compound core could be leveraged to design novel CNS-active agents.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 4-anilino-5,6,7,8-tetrahydroquinazoline derivative and for the in vitro evaluation of its biological activity.

Protocol 1: Synthesis of 4-(3-chloroanilino)-5,6,7,8-tetrahydroquinazoline

This protocol describes a general method for the synthesis of 4-anilino-5,6,7,8-tetrahydroquinazoline derivatives via nucleophilic aromatic substitution, a common and effective synthetic route.[1]

Rationale: The chlorine atom at the C4 position of the 4-chloro-5,6,7,8-tetrahydroquinazoline is an excellent leaving group, readily displaced by a nucleophilic amine, such as a substituted aniline. The use of a non-nucleophilic base is crucial to deprotonate the aniline, increasing its nucleophilicity without competing in the substitution reaction. Isopropanol is a suitable solvent as it can dissolve the reactants and is relatively inert under the reaction conditions.

Materials:

  • 4-Chloro-5,6,7,8-tetrahydroquinazoline

  • 3-Chloroaniline

  • N,N-Diisopropylethylamine (DIPEA)

  • Isopropanol (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-chloro-5,6,7,8-tetrahydroquinazoline (1.0 equivalent) in anhydrous isopropanol.

  • Addition of Reagents: To the stirred solution, add 3-chloroaniline (1.1 equivalents) followed by N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes to isolate the desired 4-(3-chloroanilino)-5,6,7,8-tetrahydroquinazoline.

  • Characterization: Characterize the purified product by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry, to confirm its identity and purity.[1]

Synthesis_Workflow Start Start: Reactants (4-Chloro-5,6,7,8-tetrahydroquinazoline, 3-Chloroaniline, DIPEA, Isopropanol) Reaction Reaction: Reflux in Isopropanol Start->Reaction TLC_Monitoring Monitor by TLC Reaction->TLC_Monitoring TLC_Monitoring->Reaction Incomplete Workup Work-up: Rotary Evaporation TLC_Monitoring->Workup Complete Purification Purification: Silica Gel Column Chromatography Workup->Purification Characterization Characterization: NMR, Mass Spectrometry Purification->Characterization End End: Purified Product Characterization->End

Caption: Workflow for the synthesis of 4-anilino-5,6,7,8-tetrahydroquinazolines.

Protocol 2: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory potency of a test compound against DHFR.[14][15]

Rationale: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). An inhibitor of DHFR will slow down this reaction, resulting in a reduced rate of absorbance decrease.

Materials:

  • Purified recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • DHFR assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM EDTA)

  • Test compound (dissolved in DMSO)

  • Methotrexate (positive control inhibitor)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and methotrexate in DMSO.

    • Prepare serial dilutions of the inhibitors in the DHFR assay buffer.

    • Prepare working solutions of DHFR enzyme, DHF, and NADPH in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • DHFR assay buffer

    • Test compound or vehicle control (DMSO)

    • DHFR enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH and DHF solutions to each well.

  • Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of DHFR activity) by fitting the data to a suitable dose-response curve.

Conclusion: A Scaffold with a Bright Future

The this compound scaffold has firmly established itself as a valuable framework in medicinal chemistry, particularly in the realm of oncology. Its unique structural features and synthetic accessibility have enabled the development of a diverse range of potent and selective inhibitors of various protein kinases and other therapeutically relevant enzymes. As our understanding of the molecular basis of disease continues to grow, the versatility of the this compound core will undoubtedly be leveraged to design novel therapeutics for a wide array of human ailments, from infectious diseases to neurodegenerative disorders. The protocols and insights provided in this guide are intended to empower researchers to further explore the vast potential of this remarkable scaffold in the ongoing quest for new and improved medicines.

References

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
  • Bridges, A. J., et al. (2023).
  • Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry, 38(9), 1473-1481. [Link]
  • Atlantis Press. (2014). QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).
  • Popa, A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4933. [Link]
  • Li, Y., et al. (2020). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. Bioorganic Chemistry, 102, 104085. [Link]
  • Moradi, M., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry, 259, 115626. [Link]
  • Al-Suhaimi, K. S., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]
  • Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(18), 3479-3489. [Link]
  • Al-Suhaimi, K. S., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]
  • Kumar, A., et al. (2024). Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. Scientific Reports, 14(1), 1-19. [Link]
  • Ghorab, M. M., et al. (2014). Synthesis, docking studies and anti-inflammatory activity of some 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and related compounds. Medicinal Chemistry Research, 23(11), 4785-4798. [Link]
  • Wang, Y., et al. (2012). Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5129-5133. [Link]
  • Haghighijoo, Z., et al. (2022). Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. European Journal of Medicinal Chemistry, 227, 113949. [Link]
  • Shutske, G. M., et al. (1989). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 32(8), 1805-1813. [Link]
  • ResearchGate. (n.d.). SAR of quinoline derivatives as VEGFR-2 Inhibitors.
  • Kumar, A., et al. (2023). Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. Bioorganic Chemistry, 138, 106655. [Link]
  • ResearchGate. (n.d.). Synthesis route to access 4-anilinoquinoline (9).
  • ResearchGate. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • Li, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 672839. [Link]
  • ResearchGate. (n.d.). The reported VEGFR-2 inhibitors (A) the designed VEGFR-2 inhibitors (B)....
  • ResearchGate. (2014). Discovery of Novel and Potent Thiazoloquinazolines as Selective Aurora A and B Kinase Inhibitors.
  • Google Patents. (n.d.). Use of quinazoline derivatives for neurodegenerative diseases.
  • Google Patents. (n.d.). Substituted quinazoline derivatives as inhibitors of aurora kinases.
  • Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]
  • Kumar, A., et al. (2011). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(3), 1014-1018. [Link]
  • Kollareddy, M., et al. (2012). Aurora Kinase Inhibitors: Current Status and Outlook.
  • Fathy, U., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Journal of the Iranian Chemical Society, 18(10), 2635-2647. [Link]
  • ResearchGate. (2023). 5,6,7,8-Tetrahydro-[12][14][15]triazolo[5,1-b]quinazolin-9(4H)-one.
  • Li, Y., et al. (2023). Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. ACS Omega, 8(25), 22631-22640. [Link]

Sources

Application Notes & Protocols: The 5,6,7,8-Tetrahydroquinazoline Scaffold for Advanced Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold with Three-Dimensional Versatility

In the landscape of medicinal chemistry, particularly in the relentless pursuit of novel kinase inhibitors, certain molecular frameworks distinguish themselves through a combination of synthetic accessibility, favorable biological interactions, and versatile decoration points. The quinazoline core is one such "privileged scaffold," forming the backbone of numerous FDA-approved anticancer drugs that target protein kinases.[1][2][3] Building upon this legacy, the 5,6,7,8-tetrahydroquinazoline scaffold has emerged as a compelling evolution for next-generation inhibitor design.

The introduction of a saturated carbocyclic ring imparts unique three-dimensional structural features not readily accessible with the planar quinazoline system.[2] This non-planar geometry allows for novel vectoral exits and deeper exploration of the often-complex topology of kinase active sites, offering opportunities to enhance potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown significant promise in targeting key signaling pathways implicated in the proliferation, survival, and metastasis of cancer cells.[4][5]

These application notes serve as a technical guide for researchers, scientists, and drug development professionals. We will delve into the synthetic routes for creating libraries based on this scaffold, explore its mechanism of action, present key structure-activity relationship (SAR) data, and provide detailed protocols for the synthesis and biological evaluation of novel this compound-based kinase inhibitors.

Part 1: Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through several established routes. Traditional methods often rely on the cyclocondensation of guanidine derivatives with various aldehydes and ketones.[6] However, recent advancements have provided more efficient and milder approaches. A notable modern method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones, which is characterized by excellent yields, mild reaction conditions, and a straightforward workup.[6][7][8] This approach facilitates the rapid generation of diverse derivatives for screening.

Visualizing the Synthetic Workflow

reagent1 α-Aminoamidine reaction Cyclocondensation Reaction (Reflux, 24h) reagent1->reaction reagent2 Bis-benzylidene cyclohexanone reagent2->reaction solvent Solvent (e.g., Ethanol) solvent->reaction workup Workup & Purification (e.g., Column Chromatography) reaction->workup product Substituted This compound workup->product

Caption: A generalized workflow for the synthesis of 5,6,7,8-tetrahydroquinazolines.

Protocol 1: Synthesis via α-Aminoamidine Cyclocondensation

This protocol describes a robust method for synthesizing substituted 5,6,7,8-tetrahydroquinazolines, adapted from advanced synthetic procedures.[6][8]

Materials:

  • Appropriately substituted α-aminoamidine (1.0 equivalent)

  • Substituted bis-benzylidene cyclohexanone (1.0 equivalent)

  • Anhydrous ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a solution of the bis-benzylidene cyclohexanone (1.0 eq) in anhydrous ethanol, add the α-aminoamidine (1.0 eq).

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Solvent Removal: Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by silica gel column chromatography. Elute with a suitable gradient of ethyl acetate in hexanes to isolate the desired this compound product.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Expert Insights:

  • Causality: The use of α-aminoamidines as a nitrogen source under reflux conditions provides an efficient pathway for the C-N bond formation required for the pyrimidine ring of the tetrahydroquinazoline.[6] This method often results in higher yields (47-80%) compared to older procedures using guanidine hydrochloride with a strong base.[6][8]

  • Self-Validation: The protocol's trustworthiness is established by consistent monitoring via TLC. The disappearance of starting materials and the appearance of a new, single spot (ideally) indicates a successful reaction. Final characterization by NMR and mass spectrometry provides definitive structural validation.

Part 2: Mechanism of Action & Structure-Activity Relationships (SAR)

Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The quinazoline and tetrahydroquinazoline scaffolds are highly effective as kinase inhibitors primarily because they act as ATP mimetics. They occupy the ATP-binding pocket of the kinase, preventing the natural substrate (ATP) from binding and thereby inhibiting the phosphorylation cascade.

Visualizing the Kinase Inhibition Pathway

cluster_0 Normal Kinase Activity cluster_1 Inhibition by Tetrahydroquinazoline ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Substrate->PhosphoSubstrate Phosphorylation Inhibitor 5,6,7,8-Tetrahydro- quinazoline Inhibitor InactiveKinase Kinase Active Site Inhibitor->InactiveKinase Binds BlockedSubstrate Substrate Protein InactiveKinase->BlockedSubstrate NoReaction No Phosphorylation (Signal Blocked) BlockedSubstrate->NoReaction ATP_blocked ATP ATP_blocked->InactiveKinase Blocked

Caption: Mechanism of competitive kinase inhibition by a this compound scaffold.

Key Structure-Activity Relationship (SAR) Insights

While SAR is specific to each kinase target, general principles derived from the broader quinazoline class can guide initial design.[1][3]

  • C4-Position: The C4 position is a critical anchor point.[2] Substitution with an anilino group (4-anilino-5,6,7,8-tetrahydroquinazoline) is a common strategy to engage the hinge region of the kinase, forming crucial hydrogen bonds. The nature of the aniline substituent dramatically impacts selectivity and potency.

  • C2-Position: Modifications at the C2 position can be used to explore deeper pockets within the active site or to enhance solubility and other pharmacokinetic properties.

  • C6 and C7-Positions: On the quinazoline core, electron-donating groups at the C6 and C7 positions, such as methoxy groups, have been shown to increase the activity of EGFR inhibitors.[1] This suggests that similar substitutions on the tetrahydroquinazoline ring could be beneficial.

  • Saturated Ring: The stereochemistry and substitution pattern on the 5,6,7,8-tetrahydropyrimidine ring itself offer a rich opportunity for optimization, allowing for fine-tuning of the inhibitor's three-dimensional conformation to achieve a better fit within the target's active site.

Part 3: Data Presentation - Profile of Tetrahydroquinazoline-Based Inhibitors

The versatility of the this compound scaffold has led to the development of inhibitors against a range of biological targets, extending beyond kinases to other critical enzymes.

Compound Class/ExampleTarget(s)Reported Potency (IC₅₀)Key Insights & Reference
N⁴-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamineHuman Topoisomerase IIα2 µMActs as a potent inhibitor, not a poison. Shows ~100-fold selectivity for the α isoform over β.[9]
2,4-diamino-6-[[(2',5'-dimethoxyphenyl)methylamino]methyl]-5,6,7,8-tetrahydroquinazolineToxoplasma gondii Dihydrofolate Reductase (DHFR)5.4 x 10⁻⁸ M (cell growth)Demonstrates high potency and selectivity against parasitic DHFR over the host enzyme.[10]
Various Derivatives (In Silico)M. tuberculosis Pantothenate Kinase (MtPanK) & DHFRHigh predicted binding affinityMolecular docking studies suggest potential as novel antitubercular agents.[6][7][8]
Quinazoline-Isatin HybridsMulti-kinase (CDK2, EGFR, VEGFR-2, HER2)0.076 - 0.183 µMHybrid molecules based on the quinazoline core show potent multi-kinase inhibition.[4]

Part 4: Experimental Protocols - In Vitro Kinase Inhibition Assay

To evaluate the potency of newly synthesized this compound derivatives, a robust and high-throughput in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Visualizing the Kinase Assay Workflow

start Start: 384-well plate add_cmpd 1. Add Compound/ DMSO Control start->add_cmpd add_enzyme 2. Add Kinase Enzyme add_cmpd->add_enzyme pre_incubate 3. Pre-incubate (10-30 min) add_enzyme->pre_incubate add_atp 4. Initiate Reaction: Add ATP/Substrate Mix pre_incubate->add_atp kinase_rxn 5. Kinase Reaction (e.g., 60 min at RT) add_atp->kinase_rxn add_adpglo 6. Stop Reaction: Add ADP-Glo™ Reagent kinase_rxn->add_adpglo deplete_atp 7. Deplete remaining ATP (40 min at RT) add_adpglo->deplete_atp add_detect 8. Add Kinase Detection Reagent deplete_atp->add_detect luminescence 9. Generate Luminescence (30-60 min at RT) add_detect->luminescence read End: Read Plate (Luminometer) luminescence->read

Caption: Workflow for a typical ADP-Glo™ luminescence-based kinase inhibition assay.

Protocol 2: ADP-Glo™ Kinase Inhibition Assay

This protocol provides a framework for determining the IC₅₀ values of test compounds against a target kinase.[11]

Materials:

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Recombinant kinase enzyme of interest

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. In a 384-well plate, add 1 µL of each compound dilution or DMSO for vehicle controls.

  • Enzyme Addition: Add 2 µL of the kinase enzyme solution (e.g., 2-5 ng per well) to each well.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Kinase Reaction Initiation: Prepare a mixture of the kinase substrate and ATP in assay buffer. Add 2 µL of this mixture to each well to start the reaction. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Trustworthiness and Validation:

  • Controls: The inclusion of positive controls (no enzyme) and negative controls (vehicle only) in every plate is critical for data normalization and quality control.

  • Z'-factor: For high-throughput screening, calculate the Z'-factor for each assay plate to ensure the robustness and reliability of the assay. A Z'-factor > 0.5 is generally considered excellent.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the discovery of novel kinase inhibitors. Its inherent three-dimensional character provides a distinct advantage over flatter aromatic systems, enabling the development of compounds with improved potency and selectivity. The synthetic accessibility of this core allows for the creation of diverse chemical libraries amenable to high-throughput screening.

Future research in this area should focus on:

  • Exploring Novel Kinase Targets: Expanding the application of this scaffold to less-explored areas of the kinome.

  • Structure-Based Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to rationally design next-generation compounds with optimized interactions.

  • Pharmacokinetic Optimization: Fine-tuning the scaffold's substituents to improve metabolic stability, solubility, and oral bioavailability, moving promising hits from the bench toward clinical relevance.

By leveraging the unique structural and synthetic advantages of the this compound framework, the scientific community is well-positioned to develop the next wave of targeted therapeutics.

References

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). PubMed.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). MDPI.
  • (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023).
  • Application Notes and Protocols for 4-Chloro-5,6,7,8-tetrahydroquinazoline in Anticancer Drug Design. (2025). BenchChem.
  • Application Notes and Protocols for Novel Assays Using 4-Methyl-3,4-dihydroquinoxalin-2(1H)
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). MDPI.
  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. (2020).
  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. (1995).
  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022).

Sources

Application Note & Protocol: A Framework for Evaluating the In Vitro Anticancer Efficacy of Tetrahydroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetrahydroquinazolines represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including promising anticancer properties.[1][2] Their structural scaffold is amenable to synthetic modification, allowing for the development of derivatives that can target various cellular pathways implicated in tumorigenesis, such as cell cycle progression and apoptosis.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of novel tetrahydroquinazoline derivatives for anticancer activity. It outlines a multi-tiered experimental approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies to elucidate the mode of action. The protocols herein are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.

Strategic Overview: From Screening to Mechanism

The successful evaluation of a potential anticancer compound requires a logical and phased approach. The initial goal is to determine if the tetrahydroquinazoline derivative exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects against cancer cells. Compounds that show significant activity are then subjected to more detailed mechanistic studies to understand how they exert their effects at a cellular and molecular level.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation (for active compounds) cluster_2 Phase 3: Data Interpretation A Synthesized Tetrahydroquinazoline Derivatives B Select & Culture Cancer Cell Lines C Cytotoxicity/Cytostatic Assays (MTT or SRB) B->C Treat cells with compounds D Determine IC50 Values C->D Analyze dose-response E Apoptosis Assays (Annexin V/PI, Caspase Activity) D->E Select 'Hits' F Cell Cycle Analysis (Propidium Iodide Staining) D->F Select 'Hits' G Molecular Analysis (Western Blot for Key Proteins) D->G Select 'Hits' H Elucidate Mechanism of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

Figure 2: Principle of cell state differentiation using Annexin V and PI staining.

Protocol 4: Annexin V/PI Staining

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with the tetrahydroquinazoline compound at 1x and 2x its IC₅₀ concentration, alongside a vehicle control. Include a positive control for apoptosis (e.g., staurosporine). Incubate for a relevant time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect the culture medium, which contains detached apoptotic cells. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium. [5]3. Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS. [6]4. Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. [7]Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer. [7]Collect at least 10,000 events per sample.

Expertise & Experience: Caspases are a family of proteases that are the central executioners of apoptosis. [8]Specifically, the activation of "executioner" caspases like Caspase-3 and Caspase-7 is a key event. [9]Their activity can be measured using substrates that, when cleaved, release a detectable chromophore (pNA) or fluorophore (AMC). [10][11]An increase in caspase-3/7 activity is a strong indicator of apoptosis induction. [12] Protocol 5: Colorimetric Caspase-3 Activity Assay

  • Cell Treatment and Lysis: Treat cells in a multi-well plate as described for the Annexin V assay. After treatment, collect and count the cells. Resuspend the cell pellet (1-2 million cells) in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes. [13]2. Prepare Lysate: Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C. [13]Transfer the supernatant (cytosolic extract) to a fresh tube.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

  • Assay Reaction: In a 96-well plate, add 50 µg of protein from each sample and adjust the volume with lysis buffer. Add 50 µL of 2X Reaction Buffer containing the Caspase-3 substrate (e.g., DEVD-pNA). 5. Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 400-405 nm. [10]The fold-increase in caspase activity can be determined by comparing the readings from treated samples to the untreated control.

Cell Cycle Analysis

Expertise & Experience: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an arrest at a specific phase (G0/G1, S, or G2/M) and subsequently inducing apoptosis. [14]Flow cytometry using a DNA-staining dye like Propidium Iodide (PI) allows for the quantification of cells in each phase based on their DNA content. [15]Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), while cells undergoing DNA synthesis (S phase) have an intermediate amount. [15]A significant accumulation of cells in one phase after treatment suggests a compound-induced cell cycle arrest.

G G1 G1 Phase (2N DNA) CP1 G1/S Checkpoint G1->CP1 S S Phase (Synthesis) G2 G2 Phase (4N DNA) S->G2 CP2 G2/M Checkpoint G2->CP2 M M Phase (Mitosis) M->G1 Apop Apoptosis (Sub-G1 Peak) M->Apop CP1->S CP1->Apop CP2->M CP2->Apop

Figure 3: The cell cycle phases and key checkpoints where drug-induced arrest can occur.

Protocol 6: Cell Cycle Analysis by PI Staining

  • Cell Culture and Treatment: Seed and treat cells in 6-well plates as described in Protocol 4.

  • Harvesting and Fixation: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. [5]Fixation is crucial for permeabilizing the cells to the dye. Store at -20°C for at least 2 hours (can be stored for weeks). [5]3. Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS). [5]The RNase A is essential to degrade RNA, ensuring that PI only stains DNA.

  • Incubation and Acquisition: Incubate in the dark at room temperature for 30 minutes. [5]Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use software (e.g., FlowJo, ModFit) to analyze the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Apoptosis Markers

Expertise & Experience: To confirm the molecular events of apoptosis, Western blotting is used to detect key protein markers. [16]The most definitive markers include the cleavage of PARP (Poly (ADP-ribose) polymerase-1) and the cleavage of caspases, particularly Caspase-3. [9]Pro-caspase-3 (an inactive ~32 kDa protein) is cleaved into active p17 and p12 subunits during apoptosis. [9]PARP, a DNA repair enzyme, is cleaved by active Caspase-3, rendering it inactive. Detecting cleaved PARP (~89 kDa fragment) is a hallmark of apoptosis. [17] Protocol 7: Western Blotting

  • Protein Extraction: After treating cells, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. [16]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane. [16]4. Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane with a primary antibody (e.g., anti-Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C. [16]5. Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system. [16]β-actin is used as a loading control to ensure equal protein amounts were loaded in each lane.

Conclusion

This application note provides a systematic and robust framework for the in vitro evaluation of tetrahydroquinazoline derivatives as potential anticancer agents. By progressing from broad cytotoxicity screening using reliable methods like the SRB assay to detailed mechanistic studies involving flow cytometry and Western blotting, researchers can efficiently identify promising lead compounds and elucidate their modes of action. Adherence to these detailed protocols, including the use of appropriate controls and rational experimental design, will ensure the generation of high-quality, reproducible data critical for advancing cancer drug discovery programs.

References

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]
  • Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB)
  • Creative Bioarray. Caspase Activity Assay. [Link]
  • Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
  • Duarte, D., et al. (2017). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science Publishers. [Link]
  • NIH PubMed Central. Caspase Protocols in Mice. [Link]
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. [Link]
  • Canvax Biotech. (2023).
  • NIH PubMed Central. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • ResearchGate. (2025). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
  • NIH PubMed.
  • Gillet, J. P., et al. (2011). Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance. PNAS. [Link]
  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]
  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
  • Ryczkowska, P., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports. [Link]
  • NIH PubMed Central.
  • ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]
  • Colombo, M., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β.
  • ResearchGate. (2014).
  • Auctores Journals. Evaluation of cell cycle inhibitors by flow cytometry. [Link]
  • NIH PubMed Central. In vitro human cell line models to predict clinical response to anticancer drugs. [Link]
  • Bentham Science. (2019). Design, Synthesis and Antitumor Activity of Quinazoline Derivatives Bearing 2,3-Dihydro-indole or 1,2,3,4-Tetrahydroquinoline. [Link]
  • ResearchGate. (2025). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. [Link]
  • NIH PubMed Central. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. [Link]
  • University of Queensland. (2017). Cancer cell line selection made easy. [Link]
  • ResearchGate. (2024). Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety. [Link]
  • NIH. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). [Link]
  • Al-Ostath, A., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Scientific Reports. [Link]

Sources

MTT assay protocol for 5,6,7,8-tetrahydroquinazoline cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Measuring the Cytotoxicity of 5,6,7,8-Tetrahydroquinazoline Derivatives Using the MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gauging Cytotoxicity with Metabolic Vigor

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a reliable proxy for cell viability, proliferation, and cytotoxicity.[1][2][3] This application note provides a detailed, field-tested protocol for evaluating the cytotoxic potential of this compound derivatives. These compounds are of significant interest in medicinal chemistry, and understanding their impact on cell health is a critical step in drug discovery.[4][5]

The assay's principle is elegant in its simplicity: metabolically active cells possess mitochondrial dehydrogenase enzymes, such as succinate dehydrogenase, that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[6] This conversion is almost exclusively performed by living cells, making the amount of formazan produced directly proportional to the number of viable cells.[7][8][9] The insoluble formazan crystals are then dissolved using a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting purple solution is quantified spectrophotometrically.[1][10]

Principle of the MTT Assay

The core of the MTT assay is an enzymatic redox reaction. The cell-permeable MTT compound is taken up by viable cells and reduced by NAD(P)H-dependent oxidoreductases in the mitochondria and cytoplasm.[1][6][11] This intracellular reduction transforms the water-soluble yellow tetrazolium salt into water-insoluble purple formazan crystals.[10][12] Dead cells, having lost their metabolic activity, cannot perform this conversion.[7] Therefore, the intensity of the purple color, measured after solubilization, provides a robust quantitative measure of cell viability.[13][14]

MTT_Principle cluster_cell Viable Cell cluster_assay Assay Measurement MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) MTT->Mitochondria Uptake cluster_cell cluster_cell Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction (NAD(P)H-dependent) Solubilization Solubilization Agent (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Quantification cluster_assay cluster_assay

Caption: Biochemical pathway of the MTT assay.

Materials and Reagents

This protocol is optimized for a 96-well plate format, suitable for high-throughput screening.

Reagent/MaterialSpecificationsSupplier Example
Cell Line Appropriate for the research question (e.g., A549, HeLa, MCF-7)ATCC
Complete Culture Medium As recommended for the chosen cell line (e.g., DMEM, RPMI-1640)Gibco, ATCC[15]
Fetal Bovine Serum (FBS) Heat-inactivated, quality-testedGibco, Sigma-Aldrich
Penicillin-Streptomycin 10,000 U/mL Penicillin, 10,000 µg/mL StreptomycinGibco, Corning
Trypsin-EDTA 0.25% Trypsin, 0.53 mM EDTAGibco, ATCC[15]
Phosphate-Buffered Saline (PBS) pH 7.4, sterileCorning, Gibco
MTT Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromideSigma-Aldrich, Thermo Fisher
Solubilization Solution Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-Aldrich, ATCC[15]
Test Compound This compound derivativeUser-provided or custom synthesis
Positive Control Cytotoxic agent (e.g., Doxorubicin, Staurosporine)Sigma-Aldrich
Equipment 96-well flat-bottom plates, multichannel pipette, CO2 incubator, microplate readerStandard lab suppliers

Experimental Protocol: A Step-by-Step Workflow

Careful planning and execution are paramount for reproducible results. This workflow outlines the critical stages from cell preparation to data analysis.

MTT_Workflow start Start prep_cells 1. Cell Culture & Seeding start->prep_cells adhere 2. Cell Adhesion (24h Incubation) prep_cells->adhere prep_compound 3. Prepare Compound Serial Dilutions adhere->prep_compound treat 4. Compound Treatment (24-72h Incubation) prep_compound->treat add_mtt 5. Add MTT Reagent (3-4h Incubation) treat->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Measure Absorbance (570 nm) solubilize->read analyze 8. Data Analysis (Calculate Viability & IC50) read->analyze end End analyze->end

Caption: High-level workflow for the MTT cytotoxicity assay.

Part A: Preparation of Reagents and Compound
  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS (pH 7.4) to a final concentration of 5 mg/mL.[11]

    • Sterilize the solution using a 0.2 µm syringe filter.

    • Store in light-protected aliquots at -20°C. Avoid repeated freeze-thaw cycles.

    • Scientist's Note: MTT is light-sensitive; always handle it in the dark or in foil-wrapped tubes.[1] The solution should be a clear yellow.

  • Test Compound Stock Solution (e.g., 10-100 mM):

    • Quinazoline derivatives often exhibit poor aqueous solubility.[4][16] DMSO is the recommended solvent.

    • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Ensure complete dissolution.

    • Store at -20°C or as recommended for the specific compound.

  • Compound Serial Dilutions:

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treating the cells.

    • Crucial: The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[17] Prepare a "vehicle control" with the same final DMSO concentration as the highest compound concentration.

Part B: Cell Seeding and Treatment
  • Cell Culture: Maintain cells in their recommended complete culture medium in a humidified incubator at 37°C with 5% CO₂.[18] Use cells in the logarithmic growth phase for optimal metabolic activity.[17][19]

  • Cell Seeding:

    • Trypsinize and count the cells. Perform a viability count to ensure the health of the cell stock.[19]

    • Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-15,000 cells/well in 100 µL of medium).

    • Scientist's Note: The optimal seeding density is critical and must be determined for each cell line.[17][19] Too few cells will yield a low signal, while too many can lead to over-confluence and altered metabolic rates.[17]

  • Adhesion: Incubate the plate for 24 hours to allow cells to adhere and resume normal growth.

  • Compound Treatment:

    • Carefully remove the medium.

    • Add 100 µL of medium containing the various concentrations of the this compound derivative (or positive/vehicle controls) to the respective wells.

    • Incubate for the desired exposure period (typically 24, 48, or 72 hours).

Part C: MTT Assay and Measurement
  • Add MTT Reagent: Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[20]

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will produce purple formazan crystals.

    • Scientist's Note: Visually inspect the wells under a microscope to confirm the formation of needle-like formazan crystals within the cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[10][21]

    • Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete solubilization.[20]

  • Absorbance Measurement: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[2][22] A reference wavelength of 630 nm can be used to subtract background absorbance from factors like cell debris.

Data Analysis and Interpretation

  • Background Subtraction: If a "no cell" blank is included, subtract the average OD of the blank wells from all other OD readings.

  • Calculate Percent Viability: The viability of treated cells is expressed as a percentage relative to the vehicle control. Percent Viability (%) = (OD of Treated Sample / OD of Vehicle Control) x 100

  • Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

    • Plot Percent Viability (Y-axis) against the log of the compound concentration (X-axis).

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the precise IC50 value.[23] Software like GraphPad Prism is highly recommended for this analysis.

ParameterDescriptionCalculation Example
Corrected OD OD of Sample - OD of BlankOD(Treated) = 0.45, OD(Blank) = 0.05 -> Corrected OD = 0.40
% Viability (Corrected OD of Treated / Corrected OD of Vehicle) * 100OD(Vehicle) = 0.80 -> (0.40 / 0.80) * 100 = 50%
IC50 Value Concentration at which viability is 50%Determined from the dose-response curve fit.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Uneven cell seeding; Pipetting errors; Edge effects on the plate.Ensure a homogenous cell suspension before seeding; Use a multichannel pipette carefully; Avoid using the outermost wells of the plate.[17]
Low Absorbance Readings Cell density is too low; Insufficient incubation time with MTT; Cells have low metabolic activity.Optimize cell seeding density; Increase MTT incubation time (up to 4 hours); Ensure cells are healthy and in log phase.[17]
High Background Signal Microbial contamination; Compound interferes with MTT reduction.Check for contamination under a microscope; Run a control with compound and MTT in a cell-free well to check for direct chemical reduction.[17][24]
Unexpected Increase in Viability Compound may be increasing cellular metabolic rate at low concentrations (hormesis).This is a real biological effect. Expand the concentration range to find the inhibitory phase; Confirm cell number with a direct counting method.[24]

References

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. van Meerloo, J., Kaspers, G. J., & Cloos, J. (2021). International Journal of Molecular Sciences. [Link]
  • MTT assay. Wikipedia. [Link]
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • MTT Assay Protocol.
  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. (2018). [Link]
  • Cytotoxicity MTT Assay Protocols and Methods.
  • ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). [Link]
  • Cell sensitivity assays: the MTT assay. van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Methods in Molecular Biology. [Link]
  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. (2023). [Link]
  • Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells. Lim, Y. M., et al. (2011). Journal of the American Oil Chemists' Society. [Link]
  • Cell Viability Assays.Assay Guidance Manual. (2013).
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. (2021). [Link]
  • Optimizing Your Cell Based Assay Performance Key Strategies.
  • The MTT assay, a cell viability test. Cellculture2 - Altervista. (2024). [Link]
  • What is the MTT reaction mechanism?
  • ATCC ANIMAL CELL CULTURE GUIDE. On Science. [Link]
  • How can I calculate IC50 from mtt results?
  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. (2011). [Link]
  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
  • How to calculate IC50
  • MTT assay and IC50 calcul
  • A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applic
  • MTT Methods, Protocols and Troubleshootings. Protocol Online. [Link]
  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. (2016). [Link]
  • I am having problems in getting results in MTT assay. How do I rectify it?
  • I ran my MTT assay twice and get no results, can someone please assess my method and help to correct the errors?
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Al-Suhaimi, E. A., et al. (2024). Molecules. [Link]

Sources

Application Notes and Protocols for Antibacterial Screening of 5,6,7,8-Tetrahydroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the antibacterial screening of 5,6,7,8-tetrahydroquinazoline derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential antibacterial effects. The following protocols are designed to be robust and reproducible, adhering to established standards, to ensure the generation of high-quality, reliable data for drug discovery and development programs.

The narrative will first establish the foundational understanding of the screening workflow, followed by detailed, step-by-step protocols for the recommended assays. The rationale behind critical steps is elucidated to empower the researcher with the knowledge to troubleshoot and adapt the protocols as needed.

I. Foundational Principles and Workflow

The antibacterial screening of novel chemical entities like 5,6,7,8-tetrahydroquinazolines is a stepwise process designed to first identify inhibitory activity and then to characterize the nature of this activity (bacteriostatic vs. bactericidal). A typical workflow begins with a primary screening assay to determine the Minimum Inhibitory Concentration (MIC), followed by a secondary assay to establish the Minimum Bactericidal Concentration (MBC).

Diagram of the Antibacterial Screening Workflow

Antibacterial Screening Workflow Overall Workflow for Antibacterial Screening cluster_prep Preparation cluster_screening Screening Assays cluster_analysis Data Analysis Compound This compound Derivative MIC_Assay Broth Microdilution Assay (Primary Screen) Compound->MIC_Assay BacterialCulture Bacterial Strain (e.g., E. coli, S. aureus) Inoculum Standardized Inoculum (0.5 McFarland) BacterialCulture->Inoculum Inoculum->MIC_Assay MIC_Value Determine MIC Value MIC_Assay->MIC_Value Observe lowest concentration with no visible growth MBC_Assay MBC Determination (Secondary Screen) MBC_Value Determine MBC Value MBC_Assay->MBC_Value Count CFUs to find ≥99.9% kill MIC_Value->MBC_Assay Subculture from clear wells Ratio Calculate MBC/MIC Ratio MIC_Value->Ratio MBC_Value->Ratio Conclusion Bacteriostatic vs. Bactericidal Determination Ratio->Conclusion

Caption: Workflow for antibacterial screening of novel compounds.

II. Primary Screening: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a highly accurate and widely used technique for determining the MIC of novel compounds and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][2]

Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines set forth by the CLSI M07 document.[2]

Materials:

  • This compound derivative stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against a Wickerham card or by using a spectrophotometer (absorbance at 625 nm should be 0.08-0.10).[3][4] A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[3][4][5]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6]

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a stock solution of the this compound derivative at twice the highest desired final concentration.

    • Add 200 µL of this stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound) and well 12 will be the sterility control (no bacteria).

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

    • The final volume in wells 1-11 will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound derivative in which there is no visible growth.[6]

III. Secondary Screening: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[7] This assay is a crucial follow-up to the MIC to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Protocol: MBC Determination

This protocol is performed immediately following the MIC determination.

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[6]

    • Spread the aliquot evenly across a section of the agar plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[6]

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate section.

    • The MBC is the lowest concentration of the this compound derivative that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][8]

IV. Alternative Primary Screening: Agar Well Diffusion Assay

The agar well diffusion method is a simpler, qualitative primary screening method. It is useful for screening a large number of compounds to identify those with any antibacterial activity.

Protocol: Agar Well Diffusion

Materials:

  • This compound derivative solutions of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Standardized bacterial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (6-8 mm diameter)

  • Positive control (e.g., ciprofloxacin) and negative control (e.g., DMSO)

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial inoculum.

    • Streak the swab evenly across the entire surface of an MHA plate to create a bacterial lawn.[9]

  • Creating Wells:

    • Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.[10]

  • Application of Test Compounds:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the this compound derivative solution into a well.

    • Add the positive and negative controls to separate wells on the same plate.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.[11]

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

V. Data Presentation and Interpretation

Quantitative data from the MIC and MBC assays should be presented in a clear and concise table.

Table 1: Representative Antibacterial Activity of a Hypothetical this compound Derivative (THQ-1)
Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 292138162Bactericidal
E. coli ATCC 25922161288Bacteriostatic

Interpretation of MBC/MIC Ratio:

The ratio of MBC to MIC is a key indicator of the nature of the antibacterial activity.

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[6]

  • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Diagram: Interpretation of MIC and MBC Results

MIC_MBC_Interpretation Interpretation of MIC and MBC Start Obtain MIC and MBC Values CalculateRatio Calculate MBC / MIC Start->CalculateRatio Bactericidal Compound is Bactericidal CalculateRatio->Bactericidal Ratio ≤ 4 Bacteriostatic Compound is Bacteriostatic CalculateRatio->Bacteriostatic Ratio > 4

Caption: Decision tree for interpreting MIC and MBC data.

VI. Conclusion

The protocols detailed in these application notes provide a standardized framework for the initial antibacterial screening of this compound derivatives. By following these methodologies, researchers can generate reliable and reproducible data on the MIC and MBC of their compounds, which is essential for making informed decisions in the early stages of antibacterial drug discovery.

VII. References

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). Retrieved January 10, 2026, from [Link]

  • Altuner, E. M. (2025). Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. altuner.me, 5(29), 1-7. Retrieved January 10, 2026, from [Link]

  • The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG LABTECH. Retrieved January 10, 2026, from [Link]

  • Prepare bacterial inoculum according to McFarland standards. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. (2023, August 28). Microbiology Class. Retrieved January 10, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved January 10, 2026, from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 10, 2026, from [Link]

  • Preparation of McFarland Turbidity Standards. (2016, June 9). Microbe Online. Retrieved January 10, 2026, from [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021, September 24). International Journal of Botany Studies. Retrieved January 10, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 10, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. Retrieved January 10, 2026, from [Link]

  • Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes. Retrieved January 10, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Agar well diffusion assay. (2020, November 1). YouTube. Retrieved January 10, 2026, from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved January 10, 2026, from [Link]

Sources

Application Notes & Protocols: Evaluating the Antifungal Efficacy of 5,6,7,8-Tetrahydroquinazolines Against Phytopathogenic Fungi

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Imperative for Novel Agrochemicals

The persistent threat of phytopathogenic fungi to global crop quality and safety necessitates a continuous search for novel, effective fungicides. The emergence of resistance to existing chemical controls presents a significant challenge in agriculture, driving the exploration of new molecular scaffolds.[1] Quinazoline and its derivatives have long been recognized as a crucial functional group in drug discovery.[2] Within this class, 5,6,7,8-tetrahydroquinazoline derivatives are emerging as a particularly promising frontier for the development of next-generation antifungal agents. Recent studies have demonstrated their potent activity against a range of devastating plant pathogens.[1][2]

This guide provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to rigorously evaluate the antifungal activity of this compound compounds. The methodologies detailed herein are designed to progress a candidate compound from initial in vitro screening to preliminary in vivo efficacy validation, while also exploring its fundamental mechanism of action. The protocols are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing, to ensure reproducibility and reliability.[3][4][5]

Section 1: Foundational In Vitro Antifungal Susceptibility Testing

The primary objective of in vitro testing is to determine the direct inhibitory effect of a test compound on the growth of a target fungal pathogen. This stage is critical for quantifying the compound's intrinsic potency, typically expressed as the Minimum Inhibitory Concentration (MIC) or the Effective Concentration causing 50% inhibition (EC₅₀). These quantitative metrics are essential for structure-activity relationship (SAR) studies and for selecting lead candidates for further development.[6]

Key Plant Pathogens for Screening:

  • Rhizoctonia solani : Causal agent of sheath blight in rice and root rot in numerous other crops.[7][8]

  • Botrytis cinerea : The necrotrophic fungus responsible for gray mold, affecting a wide variety of fruits and vegetables.[9][10]

  • Fusarium oxysporum : A soil-borne pathogen causing Fusarium wilt in a broad range of host plants.[11][12]

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is the gold standard for determining the MIC of antifungal agents against filamentous fungi and is adapted from CLSI M38 guidelines.[4][5] It offers high-throughput screening and provides a quantitative endpoint.

Causality: The rationale for this assay is to expose a standardized population of fungal spores to a gradient of the test compound in a liquid growth medium. The lowest concentration that prevents visible growth is the MIC. Standardization of the inoculum is paramount; an excessively high spore density can overwhelm the compound, leading to falsely high MIC values, while too low a density can result in insufficient growth for accurate assessment.

Materials:

  • Test this compound derivatives

  • Positive Control: Fluquinconazole or Carbendazim[2][8]

  • Fungal cultures (R. solani, B. cinerea, F. oxysporum) on Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB) or RPMI 1640 medium

  • Sterile distilled water with 0.05% Tween 80

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Hemocytometer or spectrophotometer

  • Incubator

Step-by-Step Methodology:

  • Inoculum Preparation: a. Grow the fungal pathogen on a PDA plate at 25-28°C for 7-10 days until sporulation is evident. b. Flood the plate with 10 mL of sterile 0.05% Tween 80 solution. Gently scrape the surface with a sterile loop to dislodge the conidia (spores). c. Filter the suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the conidial suspension concentration to 1-5 x 10⁶ cells/mL using a hemocytometer. This will be the stock inoculum. e. Dilute the stock inoculum in PDB to achieve a final working concentration of approximately 0.5-5 x 10³ cells/mL in the assay wells.[13]

  • Compound Plate Preparation: a. Prepare a 10 mg/mL stock solution of each test compound and the positive control in DMSO. b. In a 96-well plate, add 100 µL of PDB to all wells except the first column. c. Add 2 µL of the compound stock solution to the first column wells (this creates the highest concentration). Then, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient.

  • Inoculation and Incubation: a. Add 100 µL of the final working fungal inoculum to each well containing the test compounds. b. Set up Controls:

    • Positive Control: Wells with serial dilutions of the known fungicide.
    • Negative (Growth) Control: Wells containing PDB and the fungal inoculum (with a corresponding DMSO concentration) but no test compound.
    • Sterility Control: Wells containing only PDB to check for contamination. c. Seal the plate and incubate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.
  • Reading and Interpreting Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible fungal growth. For EC₅₀ values, the optical density of the wells can be read with a microplate reader at 530 nm, and the results can be analyzed using dose-response curve fitting software.[13]

Protocol 2: Mycelial Growth Inhibition (Agar Dilution) Assay

This method is visually intuitive and effective for fungi that grow as mycelia. It assesses the compound's ability to inhibit the radial growth of a fungal colony.[14]

Causality: The principle is to directly incorporate the test compound into the solid growth medium. The fungus is then forced to grow on this "amended" medium. By comparing the radial growth on treated versus untreated media, a clear percentage of inhibition can be calculated. This method directly measures fungistatic activity.

Materials:

  • All materials from Protocol 1, substituting Potato Dextrose Agar (PDA) for PDB.

  • Sterile Petri dishes (9 cm)

  • Sterile cork borer (5 mm diameter)

  • Ruler or digital calipers

Step-by-Step Methodology:

  • Preparation of Amended Media: a. Prepare PDA according to the manufacturer's instructions and autoclave. b. Cool the molten agar to approximately 45-50°C in a water bath. c. Add the required volume of the test compound stock solution (in DMSO) to the molten agar to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed 1% (v/v). d. Pour the amended PDA into sterile Petri dishes and allow them to solidify. Prepare control plates containing PDA with DMSO only.

  • Inoculation: a. Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing (3-5 day old) fungal culture. b. Place the mycelial plug, mycelium-side down, in the center of each amended and control PDA plate.

  • Incubation: a. Incubate the plates at 25-28°C for 3-5 days, or until the mycelium in the control plate has reached the edge of the dish.

  • Data Collection and Analysis: a. Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average. b. Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(Dc - Dt) / Dc] x 100 [15] Where:

    • Dc = Average diameter of the fungal colony on the control plate.

    • Dt = Average diameter of the fungal colony on the treated plate. c. EC₅₀ values can be determined by plotting the inhibition percentage against the log of the compound concentration.

Data Presentation: Example In Vitro Activity
Compound IDDerivative StructureEC₅₀ vs. R. solani (µg/mL)[2]EC₅₀ vs. B. cinerea (µg/mL)EC₅₀ vs. F. oxysporum (µg/mL)[6]
THQ-001 (Example Structure 1)0.330.5411.9
THQ-002 (Example Structure 2)1.562.1125.4
Fluquinconazole (Positive Control)0.780.7914.3

Section 2: Elucidating the Mechanism of Action

Understanding how a compound works is as important as knowing that it works. For many quinazoline derivatives, the proposed target is Sterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibiting its synthesis disrupts membrane integrity and function, leading to fungal cell death.

acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Sterol 14α-demethylase) lanosterol->cyp51 intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol ergosterol Ergosterol intermediate->ergosterol Multiple Steps membrane Fungal Cell Membrane Integrity ergosterol->membrane Incorporation inhibitor This compound (CYP51 Inhibitor) inhibitor->cyp51 Inhibition cyp51->intermediate Demethylation

Caption: Ergosterol biosynthesis pathway and the inhibitory action of CYP51 inhibitors.

Protocol 3: Morphological Analysis via Electron Microscopy

This protocol allows for the direct visualization of the compound's impact on fungal cell structure.

Causality: If a compound targets ergosterol synthesis, we expect to see significant damage to the cell membrane and internal organelles. SEM reveals surface alterations like shrunken or collapsed hyphae, while TEM provides a cross-sectional view to observe organelle disruption and membrane lysis.[2]

Step-by-Step Methodology:

  • Grow the fungus in PDB until it reaches the logarithmic growth phase.

  • Introduce the test compound at its 1x and 2x MIC concentration and incubate for 24 hours.

  • Harvest the mycelia by centrifugation.

  • Fixation: Fix the samples in 2.5% glutaraldehyde overnight at 4°C.

  • Post-fixation: Wash the samples and post-fix with 1% osmium tetroxide.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

  • Sample Preparation for Imaging:

    • For SEM: Critical-point dry the samples, mount them on stubs, and coat with gold-palladium.

    • For TEM: Embed the samples in resin, section them with an ultramicrotome, and stain with uranyl acetate and lead citrate.

  • Image the prepared samples using the respective electron microscopes, comparing treated samples to untreated controls.

Section 3: In Vivo Evaluation of Protective and Curative Efficacy

Demonstrating activity in a petri dish is a crucial first step, but true potential is only revealed through in vivo testing on a host plant.[16] These assays assess the compound's ability to protect a plant from infection (protective activity) or to curb an existing infection (curative activity).[6]

cluster_protective Protective Assay cluster_curative Curative Assay p_start Healthy Plant p_treat 1. Apply Compound p_start->p_treat p_inoc 2. Inoculate with Pathogen p_treat->p_inoc p_eval 3. Evaluate Disease Severity p_inoc->p_eval c_start Healthy Plant c_inoc 1. Inoculate with Pathogen c_start->c_inoc c_treat 2. Apply Compound c_inoc->c_treat c_eval 3. Evaluate Disease Severity c_treat->c_eval

Caption: Workflow for protective vs. curative in vivo antifungal assays.

Protocol 4: Whole Plant Potted Assay against R. solani on Rice

This protocol evaluates the compound's efficacy in a realistic setting against rice sheath blight.[2][8]

Causality: This whole-plant model integrates complex biological interactions, including the compound's ability to adhere to the leaf surface (retention), penetrate the cuticle, and remain stable under light and humidity (photostability/persistence). It is the most robust preclinical indicator of a compound's potential as a commercial fungicide.

Materials:

  • Rice seedlings (e.g., 3-4 week old) grown in pots

  • R. solani culture grown on PDA

  • Test compound formulated as a sprayable solution (e.g., with water and a surfactant)

  • Handheld sprayer

  • High-humidity growth chamber or greenhouse

Step-by-Step Methodology:

  • Protective Assay: a. Spray the rice seedlings evenly with the test compound solution at various concentrations (e.g., 50, 100, 200 µg/mL). Include a positive control (commercial fungicide) and a negative control (surfactant solution only). b. Allow the plants to dry for 24 hours. c. Inoculate the treated plants by placing agar plugs of actively growing R. solani onto the sheaths of the rice plants. d. Place the pots in a high-humidity chamber (>90% RH) at 28°C to promote infection. e. After 5-7 days, measure the lesion length on the rice sheaths.

  • Curative Assay: a. Inoculate healthy rice seedlings with R. solani as described above. b. After 24 hours, once infection is established, spray the plants with the test compound solutions. c. Return the plants to the growth chamber and evaluate lesion length after an additional 4-6 days.

  • Data Analysis: a. Calculate the disease control efficacy using the formula: Control Efficacy (%) = [(Lc - Lt) / Lc] x 100 Where:

    • Lc = Average lesion length on negative control plants.

    • Lt = Average lesion length on treated plants.

Conclusion and Forward Outlook

The protocols outlined in this guide provide a systematic framework for evaluating the antifungal potential of novel this compound derivatives. By progressing from high-throughput in vitro assays to mechanistic studies and finally to whole-plant in vivo validation, researchers can build a comprehensive data package to identify lead compounds. A compound demonstrating high potency in vitro (e.g., EC₅₀ < 1 µg/mL), a clear mechanism of action consistent with observed morphological changes, and significant disease control efficacy (>80%) in planta would be considered a strong candidate for further agrochemical development.[2][8] Subsequent steps would involve formulation optimization, crop safety and phytotoxicity evaluation, and eventually, small-scale field trials.

References

  • Clinical and Laboratory Standards Institute (CLSI). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Wayne, PA: Clinical and Laboratory Standards Institute; 2008. URL: https://www.scribd.
  • Clinical and Laboratory Standards Institute (CLSI). M51: Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi. CLSI document M51. Wayne, PA: Clinical and Laboratory Standards Institute. URL: https://clsi.org/standards/products/microbiology/documents/m51/
  • Clinical and Laboratory Standards Institute (CLSI). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI document M38. Wayne, PA: Clinical and Laboratory Standards Institute. URL: https://clsi.org/standards/products/microbiology/documents/m38/
  • Deng, Z. Q., et al. (2025). Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice. Journal of Agricultural and Food Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.jafc.5c02135
  • Deng, Z. Q., et al. (2025). Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/39316534/
  • Clinical and Laboratory Standards Institute (CLSI). M38M51S: Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. CLSI document M38M51S. Wayne, PA: Clinical and Laboratory Standards Institute; 2022. URL: https://clsi.org/standards/products/microbiology/documents/m38m51s/
  • Al-Hatmi, A. M. S., et al. (2017). Antifungal Susceptibility Testing of Fusarium: A Practical Approach. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5404831/
  • Fothergill, A. W. (2012). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Scholars @ UT Health San Antonio. URL: https://scholars.uthscsa.edu/en/publications/antifungal-susceptibility-of-yeasts-and-filamentous-fungi-by-cl
  • Hily, J. M., et al. (2021). Fungicide Resistance Profiles of Botrytis cinerea Isolates From Michigan Vineyards and Development of a TaqMan Assay for Detection of Fenhexamid Resistance. Plant Disease. URL: https://apsjournals.apsnet.org/doi/10.1094/PDIS-05-20-1087-RE
  • Amiri, A., et al. (2014). In vitro and in vivo fungicide sensitivity assays of Botrytis cinerea... ResearchGate. URL: https://www.researchgate.
  • Alastruey-Izquierdo, A., et al. (2008). Antifungal susceptibility profile of clinical Fusarium spp. isolates identified by molecular methods. Journal of Antimicrobial Chemotherapy. URL: https://academic.oup.com/jac/article/61/4/805/709297
  • Rather, M. A., et al. (2024). Identification and antifungal sensitivity of Fusarium species isolated from piscine hosts. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/39206140/
  • Tortorano, A. M., et al. (2008). Species Distribution and In Vitro Antifungal Susceptibility Patterns of 75 Clinical Isolates of Fusarium spp. from Northern Italy. Antimicrobial Agents and Chemotherapy. URL: https://journals.asm.org/doi/10.1128/AAC.01235-07
  • Phing, L. T., et al. (2023). Plant Growth Promotion and Biological Control against Rhizoctonia solani in Thai Local Rice Variety “Chor Khing” Using Trichoderma breve Z2-03. MDPI. URL: https://www.mdpi.com/2076-2607/11/11/2645
  • Hily, J. M., et al. (2021). Fungicide Resistance Profiles of Botrytis cinerea Isolates From Michigan Vineyards and Development of a TaqMan Assay for Detection of Fenhexamid Resistance. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/33399518/
  • Gaviria-Giraldo, A., et al. (2016). In vitro antifungal susceptibility of clinical isolates of Fusarium from Colombia. Revista de Salud Pública. URL: https://www.revistas.unal.edu.co/index.php/revsaludpublica/article/view/54654
  • Al-Omair, M. A., et al. (2024). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889241/
  • Wotschkow, M., et al. (2015). Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4360980/
  • Zhang, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.jafc.1c01077
  • Carradori, S., et al. (2022). In Vitro and In Vivo Anti-Candida spp. Activity of Plant-Derived Products. MDPI. URL: https://www.mdpi.com/2076-2607/10/7/1339
  • Shrestha, S., et al. (2024). Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan. Frontiers. URL: https://www.frontiersin.org/articles/10.3389/ffunb.2024.1420788/full
  • Chen, Y., et al. (2023). Growth Restriction of Rhizoctonia solani via Breakage of Intracellular Organelles Using Crude Extracts of Gallnut and Clove. MDPI. URL: https://www.mdpi.com/2073-4395/13/11/2764
  • Chen, J., et al. (2022). Discovery of Novel Quinazoline-2-Aminothiazole Hybrids Containing a 4-Piperidinylamide Linker as Potential Fungicides against the Phytopathogenic Fungus Rhizoctonia solani. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/36012975/
  • Rupp, S., et al. (2017). Spread of Botrytis cinerea Strains with Multiple Fungicide Resistance in German Horticulture. Frontiers in Microbiology. URL: https://www.frontiersin.org/articles/10.3389/fmicb.2017.02075/full
  • Li, Y., et al. (2025). Design, Synthesis and Antifungal Activities of Novel Quinazolinone Derivatives. ResearchGate. URL: https://www.researchgate.
  • Deng, Z. Q., et al. (2025). Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice. Figshare. URL: https://figshare.
  • Abdel-Kader, M. M., et al. (2011). Inhibition of Mycelial Growth of Rhizoctonia Solani by Chitosan in vitro and in vivo. Bentham Open Archives. URL: https://benthamopen.com/ABSTRACT/TOAGROJ-4-39
  • Xu, W., et al. (2019). Fungicidal activity of novel quinazolin-6-ylcarboxylates and mode of action on Botrytis cinerea. ResearchGate. URL: https://www.researchgate.net/publication/333301016_Fungicidal_activity_of_novel_quinazolin-6-ylcarboxylates_and_mode_of_action_on_Botrytis_cinerea
  • Choi, G. J., et al. (2004). In Vivo Antifungal Activities of 67 Plant Fruit Extracts Against Six Plant Pathogenic Fungi. Journal of Microbiology and Biotechnology. URL: https://www.jmb.or.kr/journal/view.html?doi=10.4014/jmb.0409.062
  • Deng, Z. Q., et al. (2025). Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice. ResearchGate. URL: https://www.researchgate.
  • Jabnoun-Khiareddine, H., et al. (2016). Radial growth inhibition of Rhizoctonia solani co-cultured with... ResearchGate. URL: https://www.researchgate.
  • Wotschkow, M., et al. (2015). (PDF) Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives. ResearchGate. URL: https://www.researchgate.
  • Khodavandi, A., et al. (2016). In vitro and in vivo antifungal activity of Allium hirtifolium and Allium sativum. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5328915/
  • Aydi Ben Abdallah, R., et al. (2017). Inhibition of Rhizoctonia solani mycelial growth induced by three... ResearchGate. URL: https://www.researchgate.
  • Gao, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3670356/
  • Singh, U. P., et al. (2022). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Bentham Science. URL: https://www.benthamscience.com/article/130129
  • Mongalo, N. I., et al. (2020). In Vivo Antifungal Activity of South African Medicinal Plant Extracts against Fusarium Pathogens and Their Phytotoxicity Evaluation. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7765108/
  • Naran, A., et al. (2016). In vivo and In vitro Antifungal Activities of Five Plant Extracts Against Various Plant Pathogens. ResearchGate. URL: https://www.researchgate.
  • Avrahami, D., et al. (2011). Inhibition of Fungal and Bacterial Plant Pathogens In Vitro and In Planta with Ultrashort Cationic Lipopeptides. Applied and Environmental Microbiology. URL: https://journals.asm.org/doi/10.1128/AEM.00351-11
  • López-García, A., et al. (2023). In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.). MDPI. URL: https://www.mdpi.com/2076-2607/11/4/1092
  • Wang, Y., et al. (2024). Antifungal activity of chalcone derivatives containing 1,2,3,4-tetrahydroquinoline and studies on them as potential SDH inhibitors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38206129/
  • Tadesse, S., et al. (2025). In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11520121/
  • Abera, B., et al. (2022). Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9354964/
  • Asif, M. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. ResearchGate. URL: https://www.researchgate.
  • Bassyouni, F. A., et al. (1998). Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/9836301/
  • Okhtemenko, E., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/35409144/

Sources

Application Note: High-Throughput Screening of Tetrahydroquinazoline Derivatives as Novel Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Human topoisomerase II (Topo II) is a vital enzyme responsible for managing DNA topology, playing indispensable roles in replication, transcription, and chromosome segregation.[1][2] This enzyme functions by creating a transient double-stranded break in one DNA segment (the "gate" or G-segment) to allow another intact DNA helix (the "transport" or T-segment) to pass through, a process that requires ATP hydrolysis.[3][4][5] Due to its critical function in rapidly proliferating cells, Topo II is a well-established and highly valued target for anticancer therapies.[2][6]

Many clinically successful anticancer drugs, such as etoposide and doxorubicin, are Topo II "poisons."[7] These agents act by stabilizing the covalent Topo II-DNA cleavage complex, a fleeting intermediate in the enzyme's catalytic cycle.[6][8] This stabilization prevents the re-ligation of the DNA break, leading to an accumulation of toxic double-strand breaks that trigger cell death pathways.[9][8][10] However, this mechanism is also linked to significant side effects, including the development of therapy-related secondary leukemias.

Recently, a new class of compounds, the 6-amino-tetrahydroquinazoline derivatives, has emerged as promising Topo II inhibitors that operate through a distinct, non-poisoning mechanism.[5][11][12] Unlike poisons, these catalytic inhibitors block Topo II function without trapping the cleavage complex, offering a potentially safer therapeutic profile.[11][12] This application note provides a detailed protocol for a robust, gel-based DNA relaxation assay designed to identify and characterize novel tetrahydroquinazoline-based Topo II inhibitors.

Principle of the DNA Relaxation Assay

The DNA relaxation assay is a fundamental method for measuring the catalytic activity of Topo II. The assay is based on the enzyme's ability to relax supercoiled plasmid DNA. Supercoiled DNA (Form I) has a compact, twisted conformation and migrates rapidly through an agarose gel. In the presence of ATP and Mg2+, Topo II introduces transient double-strand breaks and passes the DNA through itself, relaxing the supercoils.[13] This results in a relaxed, open circular DNA conformation (Form II), which migrates more slowly through the gel than its supercoiled counterpart.[14]

An effective Topo II inhibitor will prevent this conversion. In an inhibition assay, the presence of an active compound will result in the persistence of the fast-migrating supercoiled DNA band and a reduction or absence of the slow-migrating relaxed DNA band. By analyzing the band intensities on an agarose gel, one can quantify the inhibitory activity of the test compound.

Visualizing the Mechanism of Action

To understand the assay, it's crucial to visualize the enzyme's catalytic cycle and the point of intervention for different inhibitor types.

TopoII_Cycle cluster_cycle Topoisomerase II Catalytic Cycle cluster_inhibitors Inhibitor Intervention Points DNA_bind 1. G-Segment Binding T_capture 2. ATP Binding & T-Segment Capture DNA_bind->T_capture ATP Cleavage 3. G-Segment Cleavage T_capture->Cleavage Passage 4. T-Segment Passage Cleavage->Passage Ligation 5. G-Segment Re-ligation Passage->Ligation Release 6. T-Segment Release & ATP Hydrolysis Ligation->Release Release->DNA_bind ADP + Pi Poisons Poisons (e.g., Etoposide) Poisons->Cleavage Stabilizes Cleavage Complex Inhibitors Catalytic Inhibitors (Tetrahydroquinazolines) Inhibitors->T_capture Blocks ATP-dependent steps

Caption: Topo II catalytic cycle and inhibitor action.

Materials and Reagents

ReagentSupplierPurposeStorage
Human Topoisomerase IIαInspiralis, TopoGENEnzyme source-80°C
Supercoiled Plasmid DNA (e.g., pBR322)Inspiralis, Thermo FisherEnzyme substrate-20°C
10X Topo II Assay Buffer(See protocol)Provides optimal reaction conditions-20°C
Adenosine Triphosphate (ATP)Sigma-AldrichEnergy cofactor for enzyme-20°C
Tetrahydroquinazoline Test CompoundsIn-house/VendorCompound to be screened-20°C
EtoposideSigma-AldrichPositive control (Topo II poison)-20°C
Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for compoundsRoom Temp
5X STOP Buffer / Gel Loading Dye(See protocol)Terminates reaction, aids gel loading4°C
Agarose, Molecular Biology GradeBio-Rad, QiagenGel matrix for DNA separationRoom Temp
Tris-acetate-EDTA (TAE) BufferBio-RadElectrophoresis running bufferRoom Temp
Ethidium Bromide (or safer alternative)Sigma-AldrichDNA stain for visualizationRoom Temp
Chloroform:Isoamyl Alcohol (24:1)Sigma-AldrichOptional: for reaction cleanupRoom Temp
Proteinase KThermo FisherOptional: for reaction cleanup-20°C

Experimental Workflow Visualization

The following diagram outlines the complete experimental procedure from initial setup to final data analysis.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup & Incubation cluster_stop 3. Termination & Cleanup cluster_analysis 4. Analysis prep_master Prepare Master Mix (Buffer, ATP, DNA, H₂O) aliquot Aliquot Master Mix into Reaction Tubes prep_master->aliquot prep_compounds Prepare Serial Dilutions of Test Compounds & Controls add_compounds Add Compounds/DMSO to Tubes prep_compounds->add_compounds aliquot->add_compounds add_enzyme Add Topo II Enzyme (Initiates Reaction) add_compounds->add_enzyme incubate Incubate at 37°C for 30 minutes add_enzyme->incubate stop_reaction Terminate with STOP Buffer (contains SDS/EDTA) incubate->stop_reaction cleanup Optional: Chloroform Extraction / Proteinase K stop_reaction->cleanup gel Load Aqueous Phase onto 1% Agarose Gel stop_reaction->gel cleanup->gel run_gel Electrophoresis (e.g., 85V for 2 hours) gel->run_gel stain_gel Stain with Ethidium Bromide & Destain run_gel->stain_gel visualize Visualize Bands under UV Light stain_gel->visualize quantify Densitometry Analysis & IC₅₀ Calculation visualize->quantify

Caption: Step-by-step workflow for the Topo II inhibition assay.

Detailed Step-by-Step Protocol

A. Reagent Preparation
  • 10X Topo II Assay Buffer: Prepare a solution containing 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM Dithiothreitol (DTT), and 1 mg/mL Bovine Serum Albumin (BSA).[13] Expert Tip: Prepare this buffer without DTT and BSA for long-term storage at -20°C. Add DTT and BSA fresh from concentrated stocks before each experiment to maintain their activity.

  • 10 mM ATP Solution: Dissolve ATP powder in nuclease-free water to a final concentration of 10 mM. Aliquot and store at -20°C.

  • 5X STOP Buffer/Loading Dye: Prepare a solution of 5% Sodium Dodecyl Sulfate (SDS), 50 mM EDTA, 25% glycerol, and 0.05% bromophenol blue in water. The SDS and EDTA effectively stop the enzymatic reaction.[15]

  • Compound Dilutions: Prepare a 10 mM stock solution of each tetrahydroquinazoline derivative and the etoposide control in 100% DMSO. Create a serial dilution series (e.g., from 10 mM to 1 µM) in DMSO for IC₅₀ determination.

B. Enzyme Activity Titration (Self-Validation)

Trustworthiness: Before screening inhibitors, you must determine the minimal amount of Topo II enzyme required to achieve complete relaxation of the supercoiled DNA substrate. This ensures the assay is sensitive to inhibition.

  • Prepare a series of reactions as described in the next section (Part C), but omit any inhibitor.

  • Instead, add varying amounts of Topo II enzyme (e.g., a serial dilution from 5 units down to 0.1 units).

  • The ideal enzyme concentration for inhibition assays is the lowest amount that results in the complete conversion of supercoiled DNA to relaxed DNA.[16]

C. Inhibition Assay Reaction
  • Reaction Setup: On ice, assemble the following components in a 1.5 mL microcentrifuge tube for a final reaction volume of 30 µL. Prepare a master mix for all common reagents to minimize pipetting errors.

ComponentVolumeFinal Concentration
Nuclease-Free WaterUp to 30 µL-
10X Topo II Assay Buffer3 µL1X
10 mM ATP3 µL1 mM
Supercoiled pBR322 (1 µg/µL)0.3 µL300 ng (10 µg/mL)
Test Compound (in DMSO)0.3 µLVaries (e.g., 1-100 µM)
Human Topo IIα3 µLTitrated Amount (e.g., 1-2 Units)
  • Order of Addition:

    • Add water, buffer, ATP, and DNA to the tubes.

    • Add 0.3 µL of the appropriate compound dilution or DMSO (for vehicle and positive controls).

    • Add 3 µL of diluted Topo II enzyme to initiate the reaction.[13] Gently mix by pipetting. Note: For the negative control, add enzyme dilution buffer instead of the enzyme.

  • Incubation: Incubate the reaction tubes at 37°C for 30 minutes.[13]

  • Termination: Stop the reaction by adding 6 µL of 5X STOP Buffer/Loading Dye. Mix thoroughly.

  • (Optional Cleanup): For cleaner gel images, add 30 µL of chloroform:isoamyl alcohol (24:1), vortex for 5 seconds, and centrifuge for 2 minutes. The upper aqueous phase contains the DNA.[13][14]

D. Agarose Gel Electrophoresis and Analysis
  • Gel Preparation: Prepare a 1% (w/v) agarose gel in 1X TAE buffer.[17]

  • Loading: Load 20-25 µL of the aqueous phase from each reaction into the wells of the gel.[13]

  • Electrophoresis: Run the gel at a constant voltage (e.g., 5-10 V/cm, typically ~85V) for approximately 2 hours, or until the bromophenol blue dye front has migrated two-thirds of the way down the gel.[13][17]

  • Staining and Visualization: Stain the gel in an ethidium bromide solution (0.5 µg/mL) for 15-30 minutes, followed by a brief destaining in water.[18] Visualize the DNA bands using a UV transilluminator and capture a digital image.

Data Analysis and Interpretation

Controls for a Self-Validating System:

  • Negative Control (No Enzyme): Should show a single, fast-migrating band of supercoiled DNA.

  • Vehicle Control (Enzyme + DMSO): Should show a single, slow-migrating band of fully relaxed DNA, confirming the solvent does not inhibit the enzyme.

  • Positive Control (Enzyme + Etoposide): Should show a dose-dependent inhibition of relaxation, validating the assay's ability to detect known inhibitors.

Interpreting Results: The gel image will clearly show the conversion of supercoiled DNA to relaxed DNA. In the presence of an effective tetrahydroquinazoline inhibitor, the supercoiled band will persist.

Quantitative Analysis:

  • Use gel analysis software (e.g., ImageJ) to measure the band intensity (densitometry) of the supercoiled DNA in each lane.

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [ (SC_test - SC_pos) / (SC_neg - SC_pos) ] * 100 Where:

    • SC_test = Intensity of the supercoiled band in the test compound lane.

    • SC_pos = Intensity of the supercoiled band in the positive control (enzyme + DMSO) lane (should be ~0).

    • SC_neg = Intensity of the supercoiled band in the negative control (no enzyme) lane.

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).

Table of Expected Results:

CompoundTarget MechanismExpected IC₅₀ (Relaxation Assay)
EtoposideTopo II Poison~120 µM[19]
Tetrahydroquinazoline Lead (ARN-21934)Catalytic Inhibitor~2 µM[19]
Novel Test CompoundCatalytic InhibitorTo be determined

Conclusion

This application note provides a comprehensive, validated protocol for assessing the inhibitory activity of novel tetrahydroquinazoline derivatives against human topoisomerase II. By following this detailed methodology, which includes critical validation steps and controls, researchers can reliably screen compound libraries, determine IC₅₀ values, and advance the characterization of promising non-poisonous Topo II inhibitors for cancer therapy. The clear distinction in mechanism between these catalytic inhibitors and traditional poisons highlights the importance of this assay in the development of potentially safer and more effective anticancer drugs.[5][11][19]

References

  • Title: Mechanism of action of topoisomerase II-targeted anticancer drugs Source: Semantic Scholar URL:[Link]
  • Title: Molecular mechanisms of etoposide Source: PMC - NIH URL:[Link]
  • Title: Type II topoisomerase Source: Wikipedia URL:[Link]
  • Title: What is the mechanism of Etoposide?
  • Title: Topoisomerase: Types, Structure, Functions, Mechanism Source: Microbe Notes URL:[Link]
  • Title: Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme Source: PubMed URL:[Link]
  • Title: Etoposide, Topoisomerase II and Cancer Source: Bentham Science Publishers URL:[Link]
  • Title: Etoposide exerts its mechanism of action by targeting and disrupting...
  • Title: Topoisomerase II: a fitted mechanism for the chromatin landscape Source: Oxford Academic URL:[Link]
  • Title: PHARMACOLOGY OF Etoposide (VP 16) ; Overview, Pharmacokinetics, Uses, Mechanism of action, Effects Source: YouTube URL:[Link]
  • Title: Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β Source: NIH URL:[Link]
  • Title: Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β Source: ACS Public
  • Title: Topoisomerase Assays Source: PMC - NIH URL:[Link]
  • Title: A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents Source: MDPI URL:[Link]
  • Title: Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β | Request PDF Source: ResearchG
  • Title: A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents Source: PMC URL:[Link]
  • Title: Human Topoisomerase II Relaxation Assay Source: Inspiralis URL:[Link]
  • Title: Topoisomerase I and II Activity Assays Source: PubMed URL:[Link]
  • Title: Yeast Topoisomerase II Relaxation Assay Source: Inspiralis URL:[Link]
  • Title: In vitro assays used to measure the activity of topoisomerases Source: ASM Journals URL:[Link]
  • Title: Topoisomerase I and II Activity Assays Source: Springer N
  • Title: DNA relaxation by human topoisomerase I occurs in the closed clamp conformation of the protein Source: PMC - NIH URL:[Link]
  • Title: Prospective application of Pichia pastoris-expressed DNA topoisomerase I in DNA relaxation assay for growth inhibitor screening Source: Korean Journal of Microbiology URL:[Link]
  • Title: Gel-Based Human Topoisomerase I DNA relax
  • Title: DNA analysis using analytical gels Source: QIAGEN URL:[Link]
  • Title: Analysis of DNA by Agarose Gel Electrophoresis Source: PubMed URL:[Link]

Sources

Application Notes and Protocols for the Enzymatic Evaluation of 5,6,7,8-Tetrahydroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6,7,8-tetrahydroquinazoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous molecules with diverse biological activities. Derivatives of this class have been identified as potent inhibitors of various key enzymatic targets implicated in oncology, infectious diseases, and metabolic disorders.[1][2][3] This guide provides a comprehensive framework and detailed protocols for the robust enzymatic evaluation of this compound derivatives. We will focus on two prominent and mechanistically distinct enzyme classes frequently targeted by this scaffold: Protein Kinases and Dihydrofolate Reductase (DHFR) . The methodologies presented herein are designed to be self-validating, ensuring high-quality, reproducible data for screening campaigns, hit-to-lead optimization, and mechanism-of-action studies.

Introduction: The Versatility of the Tetrahydroquinazoline Scaffold

The tetrahydroquinazoline core is a versatile template for designing enzyme inhibitors due to its rigid structure and multiple points for chemical modification, allowing for the fine-tuning of potency and selectivity. Research has demonstrated that derivatives can effectively target a wide range of enzymes, including but not limited to protein kinases, dihydrofolate reductase (DHFR), topoisomerase II, and various cytochrome P450 enzymes.[4][5][6][7][8]

The successful prosecution of a drug discovery program hinges on the quality of its screening cascade. The foundation of this cascade is the biochemical assay, which provides the initial measure of a compound's ability to modulate its intended target. This document offers detailed, field-proven protocols that explain not only the steps to be performed but also the scientific rationale behind them, empowering researchers to generate reliable data and make informed decisions.

Foundational Workflow for Inhibitor Characterization

A systematic approach is crucial for accurately characterizing enzyme inhibitors. The general workflow involves initial screening to identify active compounds (hits), followed by dose-response analysis to determine potency (e.g., IC₅₀), and finally, mechanistic studies to understand how the inhibitor interacts with the enzyme.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanistic Studies Compound_Library Compound Library (Tetrahydroquinazolines) Single_Point_Assay Single-Point Assay (e.g., at 10 µM) Compound_Library->Single_Point_Assay Hit_Identification Hit Identification (% Inhibition > Threshold) Single_Point_Assay->Hit_Identification Serial_Dilution Serial Dilution of Hits Hit_Identification->Serial_Dilution Advance Hits Dose_Response_Assay Dose-Response Assay (Multiple Concentrations) Serial_Dilution->Dose_Response_Assay IC50_Calculation IC50 Curve Fitting & Potency Ranking Dose_Response_Assay->IC50_Calculation Potent_Hits Potent, Confirmed Hits IC50_Calculation->Potent_Hits Confirm Potency Mechanism_Assays Mechanism of Inhibition (e.g., Substrate Competition) Potent_Hits->Mechanism_Assays Selectivity_Profiling Selectivity Profiling (Against Related Enzymes) Potent_Hits->Selectivity_Profiling Lead_Candidate Lead Candidate Mechanism_Assays->Lead_Candidate Selectivity_Profiling->Lead_Candidate

Caption: General workflow for screening and characterizing enzyme inhibitors.

Protocol I: Protein Kinase Inhibition Assays

Protein kinases are a major class of drug targets, and many quinazoline-based compounds are potent kinase inhibitors.[3][9] Kinase assays measure the transfer of the γ-phosphate from ATP to a peptide or protein substrate.[10] We present a highly sensitive luminescence-based method suitable for high-throughput screening (HTS).

Principle: ADP-Glo™ Luminescence-Based Assay

The ADP-Glo™ Kinase Assay is a universal method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the ADP concentration and thus the kinase activity.

Detailed Protocol: ADP-Glo™ Kinase Assay

A. Materials Required

  • Recombinant Protein Kinase (e.g., EGFR, CDK2, VEGFR2)

  • Kinase-specific peptide substrate

  • This compound test compounds

  • ATP (high purity)

  • Kinase Reaction Buffer (specific to the kinase, typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates (low-volume)

  • Luminometer plate reader

B. Reagent Preparation

  • Compound Plating: Prepare serial dilutions of the tetrahydroquinazoline derivatives in 100% DMSO. A typical 11-point, 3-fold dilution series starting from 10 mM is standard. Using an acoustic liquid handler, transfer a small volume (e.g., 25 nL) of each compound dilution into the 384-well assay plates. This results in a final assay concentration starting at 50-100 µM, depending on the final volume.

  • Kinase/Substrate Mix: Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer. The optimal concentrations of enzyme and substrate must be determined empirically but should generally be at or below their respective Kₘ values to maximize sensitivity to competitive inhibitors.[11]

  • ATP Solution: Prepare a 2X ATP solution in the kinase reaction buffer. The concentration is typically set near the Kₘ of the kinase for ATP.

C. Assay Procedure

  • Enzyme Addition: Add 2.5 µL of the 2X kinase/substrate mix to each well of the 384-well plate containing the pre-spotted compounds.

  • Pre-incubation (Causality Insight): Seal the plate and gently mix. Incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is critical for inhibitors that have slow binding kinetics.[11]

  • Reaction Initiation: Add 2.5 µL of the 2X ATP solution to each well to start the kinase reaction. The final volume is now 5 µL.

  • Enzymatic Reaction: Seal the plate, mix, and incubate at 30°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate turnover).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the unused ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

D. Controls for a Self-Validating System

  • 100% Activity Control (High Control): Wells containing DMSO instead of an inhibitor.

  • 0% Activity Control (Low Control): Wells without enzyme or without ATP.

  • Positive Control: A well-characterized inhibitor for the target kinase (e.g., Staurosporine, Lapatinib).

Data Analysis and Presentation
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12]

Table 1: Example Kinase Assay Parameters

ParameterRecommended Concentration/TimeRationale
Kinase Concentration0.1 - 5 nMShould be in the linear range of the assay.
Peptide Substrate Conc.Kₘ value (e.g., 1-10 µM)Increases sensitivity for ATP-competitive inhibitors.
ATP ConcentrationKₘ value (e.g., 10-100 µM)Mimics physiological conditions and balances assay sensitivity.
Final DMSO Concentration≤ 1%High concentrations of DMSO can inhibit enzymes.
Reaction Incubation Time60 minutesOptimized for <20% substrate consumption to ensure linear kinetics.[13]

Protocol II: Dihydrofolate Reductase (DHFR) Inhibition Assay

DHFR is a crucial enzyme in nucleotide synthesis, making it an established target for antimicrobial and anticancer agents.[14] Several tetrahydroquinazoline derivatives have shown promising activity against this enzyme.[1][2]

Principle: A Spectrophotometric Assay

The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as the substrate dihydrofolate (DHF) is reduced to tetrahydrofolate (THF). An effective inhibitor will slow down the rate of NADPH consumption, resulting in a reduced rate of absorbance decrease.

G cluster_0 DHFR Enzyme DHF Dihydrofolate (DHF) DHFR_node DHFR DHF->DHFR_node NADPH NADPH (Absorbs at 340 nm) NADPH->DHFR_node THF Tetrahydrofolate (THF) DHFR_node->THF NADP NADP⁺ (No Absorbance at 340 nm) DHFR_node->NADP

Caption: Reaction catalyzed by Dihydrofolate Reductase (DHFR).

Detailed Protocol: DHFR Spectrophotometric Assay

A. Materials Required

  • Recombinant DHFR enzyme (e.g., human, E. coli)

  • Dihydrofolic acid (DHF)

  • NADPH

  • Methotrexate (positive control inhibitor)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT

  • UV-transparent 96- or 384-well plates

  • Spectrophotometer with kinetic reading capabilities at 340 nm

B. Reagent Preparation

  • Compound Plating: Prepare and plate serial dilutions of test compounds in DMSO as described in section 3.2.B.

  • Enzyme Solution (2X): Dilute DHFR to a 2X working concentration (e.g., 20 nM) in assay buffer.

  • Substrate/Cofactor Mix (2X): Prepare a 2X solution of DHF and NADPH in assay buffer. Typical final concentrations are 50 µM DHF and 100 µM NADPH. Note: DHF solutions can be unstable; prepare fresh from powder or frozen stocks.

C. Assay Procedure

  • Reagent Addition: To the compound-plated wells, add 25 µL of the 2X DHFR enzyme solution.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Place the plate in the spectrophotometer. Initiate the reaction by adding 25 µL of the 2X DHF/NADPH mix. The final volume is now 50 µL.

  • Data Acquisition: Immediately begin reading the absorbance at 340 nm every 15-30 seconds for 10-20 minutes (kinetic read).

D. Controls for a Self-Validating System

  • High Control: DMSO instead of inhibitor.

  • Low Control: No enzyme.

  • Positive Control: Methotrexate, a potent, well-known DHFR inhibitor.[14]

  • Compound Interference Check: Run a parallel plate with compounds and NADPH but no enzyme to check if any compounds absorb light at 340 nm or react directly with NADPH.

Data Analysis and Presentation
  • Calculate Initial Velocity (V₀): For each well, determine the initial reaction rate by calculating the slope (milli-absorbance units per minute) of the linear portion of the kinetic curve.

  • Calculate Percent Inhibition: Use the calculated rates (V₀) in place of luminescent signals in the formula from section 3.3.

  • IC₅₀ Determination: Plot percent inhibition vs. log[Inhibitor] and fit the curve as described in section 3.3.

Table 2: Example DHFR Assay Parameters

ParameterRecommended Concentration/TimeRationale
DHFR Concentration5 - 15 nMProvides a robust signal window over a 15-minute read time.
DHF Concentration50 µM (near Kₘ)Balances signal with sensitivity for competitive inhibitors.
NADPH Concentration100 µM (saturating)Ensures the reaction rate is not limited by the cofactor concentration.
Kinetic Read Time15 minutesSufficient to establish a linear rate for both inhibited and uninhibited reactions.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust starting point for the biochemical characterization of this compound derivatives. By employing these self-validating methods, researchers can confidently screen compound libraries, determine inhibitor potencies, and begin to probe the mechanism of action. It is imperative to remember that promising results from these biochemical assays are the first step; subsequent validation in cell-based assays is essential to confirm that biochemical potency translates into cellular efficacy and to assess factors like membrane permeability and off-target effects.[15]

References

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). International Journal of Molecular Sciences. [Link]
  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. (1995). Journal of Medicinal Chemistry. [Link]
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). MDPI. [Link]
  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. (2020). Journal of Medicinal Chemistry. [Link]
  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. (2020).
  • Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice. (2023). Journal of Agricultural and Food Chemistry. [Link]
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). PubMed. [Link]
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). RSC Advances. [Link]
  • Design, synthesis, and enzymatic characterization of quinazoline-based CYP1A2 inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2018). Perspectives in Science. [Link]
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
  • Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. (2013).
  • Evaluation of Enzyme Inhibition Data in Screening for New Drugs. (1989). Journal of Enzyme Inhibition. [Link]
  • Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017). Molecules. [Link]
  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. [Link]
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017).
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2022). Molecules. [Link]

Sources

Application Notes & Protocols for the Development of 5,6,7,8-Tetrahydroquinazoline-Based Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel therapeutics with unique mechanisms of action.[1][2] The 5,6,7,8-tetrahydroquinazoline scaffold has emerged as a promising structural motif in the design of new antitubercular agents.[3] Derivatives of this class have demonstrated significant bioactivity, including antibacterial and antitubercular effects.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, in vitro evaluation, cytotoxicity assessment, and preliminary mechanism of action studies for this chemical series. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.

Section 1: Synthesis of 2,4-Disubstituted-5,6,7,8-Tetrahydroquinazolines

Rationale and Strategy

The synthesis of the this compound core is often achieved through a cyclocondensation reaction. A robust and efficient method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones, which proceeds under mild conditions with good to excellent yields.[3][5] This approach allows for the introduction of diverse substituents at various positions of the quinazoline ring, enabling a thorough investigation of the structure-activity relationship (SAR). The following protocol describes a general synthetic procedure.

General Synthetic Workflow

The diagram below illustrates a common synthetic pathway for generating the tetrahydroquinazoline scaffold.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification A α-Aminoamidine C Cyclocondensation (e.g., EtOH, reflux) A->C Reagent 1 B bis-Benzylidene Cyclohexanone B->C Reagent 2 D Crude Tetrahydroquinazoline Derivative C->D Yields crude product E Purification (Column Chromatography) D->E F Characterized Final Compound E->F G A Prepare 2-fold serial dilutions of test compounds in a 96-well plate. B Add M. tuberculosis inoculum (H37Rv strain, ~10^5 CFU/mL) to each well. A->B C Incubate plates at 37°C for 7 days. B->C D Add Alamar Blue solution to each well. C->D E Re-incubate for 24 hours. D->E F Read results visually or with a fluorometer. (Blue = Inhibition, Pink = Growth) E->F G Determine MIC: Lowest concentration that prevents color change. F->G G cluster_cellwall Cell Wall Biosynthesis cluster_metabolism Essential Metabolism cluster_energy Energy Metabolism Mtb Mycobacterium tuberculosis DprE1 DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) Mtb->DprE1 Potential Target InhA InhA (Enoyl-ACP reductase) Mtb->InhA Known Target DHFR DHFR (Dihydrofolate Reductase) Mtb->DHFR Potential Target PanK PanK (Pantothenate Kinase) Mtb->PanK Potential Target CytBD Cytochrome bd Oxidase Mtb->CytBD Potential Target

Sources

The Versatile Scaffold: Application Notes on the Synthesis of Novel Heterocycles from 5,6,7,8-Tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinazoline core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of novel heterocyclic compounds. Its unique combination of a saturated carbocyclic ring fused to a pyrimidine nucleus offers a three-dimensional architecture that is attractive for designing molecules with specific pharmacological profiles. This guide provides an in-depth exploration of synthetic methodologies utilizing this compound for the construction of fused and substituted heterocyclic systems, with a focus on the causal relationships behind experimental choices and detailed, field-proven protocols.

The Strategic Importance of the this compound Moiety

The partially saturated nature of the this compound system imparts distinct advantages in drug design. Unlike its fully aromatic counterpart, quinazoline, the tetrahydro derivative allows for the introduction of substituents with defined stereochemistry, influencing the molecule's interaction with biological targets. Furthermore, the pyrimidine ring offers multiple sites for functionalization, enabling the construction of diverse molecular libraries for screening and optimization. Derivatives of this scaffold have shown promise in various therapeutic areas, including as anticancer and antimicrobial agents, underscoring the importance of developing efficient synthetic routes to novel analogues.[1]

Synthesis of Substituted 5,6,7,8-Tetrahydroquinazolines: A Foundational Protocol

A robust and high-yielding method for the synthesis of substituted 5,6,7,8-tetrahydroquinazolines involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones.[1][2] This approach is characterized by its mild reaction conditions and straightforward work-up.

Mechanistic Rationale

The reaction is believed to proceed through a cascade process initiated by a Michael addition of the amidine nitrogen to one of the activated double bonds of the bis-benzylidene cyclohexanone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the thermodynamically stable this compound ring system. The use of a high-boiling solvent like pyridine facilitates the reaction by ensuring a sufficient reaction temperature for the cyclization and dehydration steps.

Protocol 1: Synthesis of 2-Aryl-4-aryl-8-benzylidene-5,6,7,8-tetrahydroquinazolines

Materials:

  • α-Aminoamidine hydrochloride (1.0 eq)

  • Substituted bis-benzylidene cyclohexanone (1.0 eq)

  • Pyridine

  • Ethanol

  • Hydrochloric acid (for salt formation, optional)

Procedure:

  • A solution of the appropriate α-aminoamidine hydrochloride (1 mmol) and bis-benzylidene cyclohexanone (1 mmol) in pyridine (10 mL) is heated at reflux (approximately 115°C) for 12-24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is triturated with ethanol, and the resulting solid is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to afford the desired this compound derivative.

Data Presentation:

EntryAmidine Substituent (R1)Benzylidene Substituent (R2)Yield (%)
1Phenyl4-Chlorophenyl85
24-MethylphenylPhenyl82
34-Methoxyphenyl4-Fluorophenyl88

Note: Yields are representative and may vary based on the specific substrates and reaction conditions.

Annulation Reactions: Building Fused Heterocyclic Systems

The inherent reactivity of the pyrimidine ring within the this compound scaffold allows for the construction of fused heterocyclic systems through annulation reactions. Key to these transformations is the introduction of appropriate functional groups, such as amino, hydrazino, or chloro substituents, which can then be elaborated into new rings.

Synthesis of Triazolo[4,3-c]quinazolines

The fusion of a triazole ring to the quinazoline core often leads to compounds with enhanced biological activity. A common strategy involves the use of a 4-hydrazino-5,6,7,8-tetrahydroquinazoline intermediate.

dot

Caption: Synthesis of triazolo[4,3-c]quinazolines.

Protocol 2: Synthesis of 5,6,7,8-Tetrahydro-[3][4][5]triazolo[4,3-c]quinazolines

Part A: Synthesis of 4-Hydrazino-5,6,7,8-tetrahydroquinazoline

Materials:

  • 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline (1.0 eq)

  • Hydrazine hydrate (excess)

  • Ethanol

Procedure:

  • A solution of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (1 mmol) in ethanol (15 mL) is treated with an excess of hydrazine hydrate (10 mmol).

  • The reaction mixture is heated at reflux for 4-6 hours.

  • The mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 4-hydrazino-5,6,7,8-tetrahydroquinazoline.

Part B: Cyclization to the Triazolo[4,3-c]quinazoline

Materials:

  • 4-Hydrazino-5,6,7,8-tetrahydroquinazoline (1.0 eq)

  • Triethyl orthoformate (for unsubstituted triazole) or Carbon disulfide (for mercapto-substituted triazole)

  • Pyridine (for CS2 reaction)

Procedure (with Triethyl Orthoformate):

  • A mixture of 4-hydrazino-5,6,7,8-tetrahydroquinazoline (1 mmol) and triethyl orthoformate (5 mL) is heated at reflux for 8 hours.

  • After cooling, the excess orthoformate is removed under reduced pressure.

  • The residue is triturated with diethyl ether, and the solid product is collected by filtration.

Procedure (with Carbon Disulfide):

  • A solution of 4-hydrazino-5,6,7,8-tetrahydroquinazoline (1 mmol) in pyridine (10 mL) is treated with carbon disulfide (1.5 mmol).

  • The mixture is heated at reflux for 10-12 hours until the evolution of hydrogen sulfide ceases.

  • The reaction mixture is cooled and poured into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol.

Synthesis of Pyrimido[4,5-d]pyrimidines

The construction of a fused pyrimidine ring leads to the pyrimido[4,5-d]pyrimidine scaffold, a core structure found in many biologically active molecules. A plausible route starts from a 2-amino-5,6,7,8-tetrahydroquinazoline derivative.

dot ```dot graph "Pyrimidopyrimidine_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"start" [label="2-Amino-5,6,7,8-tetrahydro-\nquinazoline-3-carbonitrile", shape=ellipse, fillcolor="#FBBC05"]; "reagent1" [label="Formamide", shape=ellipse, fillcolor="#EA4335"]; "intermediate" [label="4-Amino-5,6,7,8-tetrahydropyrimido-\n[4,5-d]pyrimidine"]; "reagent2" [label="Orthoester/Acid Chloride", shape=ellipse, fillcolor="#4285F4"]; "product" [label="Substituted Pyrimido[4,5-d]pyrimidine", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"start" -> "intermediate" [label="Cyclization"]; "reagent1" -> "intermediate"; "intermediate" -> "product" [label="Further Annulation"]; "reagent2" -> "product"; }

Caption: Proposed synthesis of oxadiazolo[4,5-c]quinazolines.

Protocol 4: Proposed Synthesis of 2-Substituted-5,6,7,8-tetrahydro-o[3][5][6]xadiazolo[4,5-c]quinazolines

Part A: Synthesis of this compound-4-carbohydrazide

Materials:

  • Ethyl this compound-4-carboxylate (1.0 eq)

  • Hydrazine hydrate (excess)

  • Ethanol

Procedure:

  • A solution of ethyl this compound-4-carboxylate (1 mmol) in ethanol (20 mL) is treated with an excess of hydrazine hydrate (10 mmol).

  • The mixture is heated at reflux for 6-8 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is triturated with diethyl ether to afford the hydrazide.

Part B: Cyclization to the Oxadiazolo[4,5-c]quinazoline

Materials:

  • This compound-4-carbohydrazide (1.0 eq)

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Dilute Hydrochloric acid

Procedure:

  • A solution of potassium hydroxide (1.2 mmol) in ethanol (15 mL) is cooled in an ice bath.

  • This compound-4-carbohydrazide (1 mmol) and carbon disulfide (1.5 mmol) are added, and the mixture is stirred at room temperature for 12-16 hours.

  • The solvent is evaporated, and the residue is dissolved in water.

  • The solution is acidified with dilute hydrochloric acid to precipitate the 2-mercapto-o[3][4][5]xadiazolo[4,5-c]quinazoline, which is then filtered, washed with water, and dried.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel heterocyclic compounds with potential therapeutic applications. The protocols and synthetic strategies outlined in this guide provide a framework for the rational design and synthesis of diverse libraries of tetrahydroquinazoline derivatives and their fused analogues. By understanding the underlying mechanistic principles, researchers can effectively manipulate this versatile building block to create innovative molecular architectures for drug discovery and development.

References

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences. [Link]
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]

Sources

Application Notes and Protocols for the Functionalization of the 5,6,7,8-Tetrahydroquinazoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5,6,7,8-Tetrahydroquinazoline Scaffold - A Privileged Core in Medicinal Chemistry

The this compound nucleus is a key structural motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1][2][3] Its unique three-dimensional structure, combining a fused pyrimidine ring with a saturated carbocycle, provides an excellent scaffold for the development of novel therapeutics. Functionalized derivatives of this core have shown promise as antitubercular, antidiabetic, anti-inflammatory, and antitumor agents, underscoring the critical importance of versatile and efficient synthetic methodologies for its derivatization.[1][2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of modern synthetic strategies for the functionalization of the this compound core. We will delve into key methodologies, including classical approaches and modern transition-metal-catalyzed reactions, offering detailed protocols and expert insights to facilitate the synthesis of diverse compound libraries for drug discovery programs.

I. Foundational Synthesis of the this compound Core

A prerequisite to any functionalization strategy is the efficient construction of the core scaffold. One robust and widely employed method involves the cyclocondensation of α-aminoamidines with bis-benzylidene cyclohexanones. This approach is characterized by its mild reaction conditions, high yields, and straightforward work-up.[1][2][3]

Protocol 1: Synthesis of a Substituted this compound Core

This protocol is adapted from the work of Zadorozhnii et al. and provides a general procedure for the synthesis of 2-tert-butyl-8-benzylidene-4-phenyl-5,6,7,8-tetrahydroquinazoline derivatives.[1][3]

Reaction Scheme:

reagent1 α-Aminoamidine conditions Pyridine, 100 °C, 24 h reagent1->conditions reagent2 bis-Benzylidene cyclohexanone reagent2->conditions product This compound derivative conditions->product starting_material C2-tert-Butyl protected This compound conditions MeOH, conc. HCl, 40 °C, 24 h starting_material->conditions product 2-Amino-5,6,7,8-tetrahydroquinazoline conditions->product start Start: 4-Chloro-5,6,7,8- tetrahydroquinazoline reagents Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) start->reagents reaction Reaction in Dioxane/Water reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product End: 4-Aryl-5,6,7,8- tetrahydroquinazoline purification->product starting_material 6-Formyl-5,6,7,8- tetrahydroquinazoline conditions 1. AcOH, rt 2. NaBH(OAc)₃ starting_material->conditions reagent Primary Amine reagent->conditions product 6-(Aminomethyl)-5,6,7,8- tetrahydroquinazoline conditions->product starting_material This compound conditions Pd Catalyst, Ligand, Base, High Temperature starting_material->conditions reagent Aryl Halide reagent->conditions product Arylated 5,6,7,8- Tetrahydroquinazoline conditions->product

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 5,6,7,8-Tetrahydroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5,6,7,8-Tetrahydroquinazolines

The 5,6,7,8-tetrahydroquinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. These derivatives have shown promise as antitubercular, antidiabetic, and anticancer agents, making the development of robust and scalable synthetic routes a critical endeavor for the pharmaceutical industry.[1][2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the scale-up synthesis of these valuable heterocyclic compounds, moving from gram-scale laboratory procedures to multi-kilogram production.

The transition from benchtop synthesis to pilot plant or industrial scale production introduces a unique set of challenges that must be addressed to ensure a safe, efficient, and economically viable process.[5] These challenges include managing reaction exotherms, ensuring efficient mixing, developing scalable purification methods, and implementing robust in-process controls. This guide will delve into these critical aspects, providing both theoretical understanding and practical, field-proven protocols.

Strategic Approach to Scale-Up Synthesis

A successful scale-up campaign requires a strategic approach that considers not only the chemistry but also the engineering and safety aspects of the process. The choice of synthetic route is paramount and should be guided by factors such as the availability and cost of starting materials, the atom economy of the reaction, the safety profile of the reagents and intermediates, and the ease of purification of the final product.

Two primary synthetic strategies have emerged as particularly amenable to the large-scale production of this compound derivatives: the multicomponent Biginelli-type reaction and a stepwise approach involving the condensation of pre-formed enaminones with amidines.

Method 1: Multicomponent Biginelli-Type Reaction for Tetrahydroquinazolinones

The Biginelli reaction, a one-pot three-component condensation, offers an atom-economical and convergent approach to the synthesis of dihydropyrimidinones and their annulated analogs, including tetrahydroquinazolinones.[6] This method is particularly attractive for industrial applications due to its operational simplicity and the use of readily available starting materials.

Reaction Causality and Mechanistic Insights

The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (in this case, a cyclic β-diketone like dimedone), and urea or thiourea. The reaction proceeds through a series of equilibrium steps, and understanding the underlying mechanism is crucial for process optimization and scale-up.

Biginelli_Mechanism Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, H+ Urea Urea Urea->Iminium Adduct Open-Chain Adduct Diketone Cyclic β-Diketone (e.g., Dimedone) Enolate Enolate Diketone->Enolate Tautomerization Enolate->Adduct + Iminium Ion Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Tetrahydroquinazolinone Cyclized_Intermediate->Product - H2O

Figure 1: Simplified mechanism of the Biginelli-type reaction for tetrahydroquinazolinone synthesis.

Scale-Up Protocol: Synthesis of a Model Tetrahydroquinazolinone

This protocol details the synthesis of a generic 4-aryl-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one, a common scaffold in medicinal chemistry.

Materials and Equipment:

Reagent/EquipmentSupplierGradeNotes
Aromatic AldehydeCommercial>98%
DimedoneCommercial>99%
UreaCommercialReagent
EthanolCommercial200 proofAnhydrous
Hydrochloric AcidCommercial37%
Jacketed Glass ReactorCommercial50 LEquipped with overhead stirrer, reflux condenser, and temperature probe
Filter-DryerCommercialFor product isolation and drying

Step-by-Step Procedure:

  • Reactor Setup and Inerting: Ensure the 50 L jacketed glass reactor is clean, dry, and equipped with a mechanical stirrer, reflux condenser with a nitrogen inlet, and a calibrated temperature probe. Purge the reactor with nitrogen for 30 minutes.

  • Charging of Reactants: To the reactor, charge dimedone (5.0 kg, 35.7 mol), the aromatic aldehyde (1.05 eq, 37.5 mol), and urea (1.5 eq, 53.6 mol). Add ethanol (25 L) to the reactor.

  • Initiation of Reaction: Begin stirring the mixture to form a slurry. Slowly add concentrated hydrochloric acid (0.1 eq, 0.3 L) to the stirred slurry. A mild exotherm may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) using the jacketed heating system. Maintain a gentle reflux for 12-18 hours. Monitor the reaction progress by taking aliquots and analyzing them by HPLC.

  • Reaction Work-up and Product Isolation: Once the reaction is complete (as determined by HPLC analysis showing >98% conversion), cool the reaction mixture to 0-5 °C with the jacketed cooling system. The product will precipitate out of solution.

  • Filtration and Washing: Filter the precipitated solid using a filter-dryer. Wash the filter cake with cold ethanol (2 x 5 L) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product in the filter-dryer under vacuum at 50-60 °C until a constant weight is achieved.

In-Process Controls:

  • HPLC Monitoring: Monitor the disappearance of the limiting reagent (dimedone or aldehyde) and the appearance of the product. A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid on a C18 column.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature. Any significant deviation from the expected temperature profile could indicate a side reaction or a loss of control.

Method 2: Stepwise Synthesis via Enaminone Intermediate

For certain substitution patterns or when the Biginelli reaction provides low yields, a stepwise approach involving the synthesis of an enaminone intermediate followed by cyclization with an amidine offers a more controlled and often higher-yielding alternative.

Causality of the Stepwise Approach

This two-step process decouples the formation of the carbon framework from the pyrimidine ring closure, allowing for the optimization of each step independently. This can be particularly advantageous when dealing with sensitive functional groups or when purification of the final product from a complex multicomponent reaction mixture is challenging.

Stepwise_Synthesis cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclization Diketone Cyclic β-Diketone Enaminone Enaminone Intermediate Diketone->Enaminone DMFDMA DMF-DMA DMFDMA->Enaminone Product This compound Enaminone->Product + Amidine, Base Amidine Amidine Amidine->Product

Figure 2: Workflow for the stepwise synthesis of 5,6,7,8-tetrahydroquinazolines.

Scale-Up Protocol: Synthesis of a 2,4-Disubstituted this compound

This protocol describes the synthesis of a generic 2-aryl-4-substituted-5,6,7,8-tetrahydroquinazoline.

Part A: Synthesis of the Enaminone Intermediate

Materials and Equipment:

Reagent/EquipmentSupplierGradeNotes
Cyclic β-diketoneCommercial>99%
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Commercial>97%Moisture sensitive
TolueneCommercialAnhydrous
Jacketed Glass ReactorCommercial50 LAs described above

Step-by-Step Procedure:

  • Reactor Setup: Set up the 50 L jacketed glass reactor as described in Method 1.

  • Charging of Reactants: Charge the cyclic β-diketone (5.0 kg, molar equivalent) and toluene (20 L) into the reactor.

  • Reaction Execution: Begin stirring and heat the mixture to 50 °C. Slowly add DMF-DMA (1.1 eq) to the reaction mixture over 1-2 hours, maintaining the temperature between 50-60 °C. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting diketone is consumed (typically 4-6 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then to 0-5 °C. The enaminone product will often crystallize. If not, concentrate the reaction mixture under reduced pressure to induce crystallization.

  • Filtration and Drying: Filter the solid product, wash with cold toluene, and dry under vacuum at 40-50 °C.

Part B: Cyclization to the Tetrahydroquinazoline

Materials and Equipment:

Reagent/EquipmentSupplierGradeNotes
Enaminone IntermediateFrom Part A
Aryl Amidine HydrochlorideCommercial>98%
Sodium EthoxideCommercial21% in Ethanol
EthanolCommercial200 proof
Jacketed Glass ReactorCommercial50 LAs described above

Step-by-Step Procedure:

  • Reactor Setup: Set up the 50 L jacketed glass reactor as described previously.

  • Charging of Reactants: Charge the enaminone intermediate (from Part A), the aryl amidine hydrochloride (1.1 eq), and ethanol (25 L) into the reactor.

  • Base Addition: Cool the stirred slurry to 0-10 °C. Slowly add sodium ethoxide solution (2.2 eq) to the reactor, maintaining the temperature below 20 °C.

  • Reaction Execution: After the addition is complete, warm the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by HPLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and add water (25 L). The product will precipitate.

  • Filtration, Washing, and Drying: Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the product under vacuum at 60-70 °C.

Critical Scale-Up Considerations

ParameterChallengeMitigation Strategy
Heat Transfer Exothermic reactions can lead to a runaway reaction if not properly controlled. The surface area to volume ratio decreases as the scale increases, making heat dissipation more difficult.Use a jacketed reactor with a reliable temperature control unit. For highly exothermic steps, consider a semi-batch process where one reactant is added slowly. Perform a reaction calorimetry study to understand the thermal profile of the reaction.[7]
Mixing Inefficient mixing can lead to localized "hot spots" and the formation of impurities.Use an appropriately designed overhead stirrer (e.g., anchor or pitched-blade turbine). The stirring speed should be optimized to ensure good mixing without causing excessive shear.
Purification Chromatography is often not feasible for multi-kilogram scale purification.Develop a robust crystallization procedure. This involves screening different solvents and solvent mixtures to find conditions that provide good recovery and high purity.[8]
Safety Handling large quantities of flammable solvents and corrosive reagents increases the risk of accidents.Conduct a thorough process hazard analysis (PHA) before scaling up.[9][10] Ensure all personnel are trained on the specific hazards of the process and use appropriate personal protective equipment (PPE). The facility should be equipped with adequate ventilation and emergency response equipment.
Solid Handling Transferring and filtering large quantities of solids can be challenging and can lead to product loss.Use enclosed systems like filter-dryers to minimize operator exposure and product contamination. Optimize particle size through controlled crystallization to improve filtration and drying characteristics.

Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring the quality and consistency of the final product.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and monitoring reaction progress. A validated, stability-indicating method should be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): Provides molecular weight confirmation.

  • Residual Solvent Analysis (by GC-HS): To ensure that residual solvents are below the limits specified by regulatory guidelines (e.g., ICH Q3C).

  • Elemental Analysis: To confirm the empirical formula of the final product.

Conclusion

The scale-up synthesis of this compound derivatives is a challenging but achievable goal. By carefully selecting the synthetic route, understanding the underlying reaction mechanisms, and paying close attention to the critical parameters of heat transfer, mixing, and purification, it is possible to develop a safe, robust, and efficient process for the multi-kilogram production of these important pharmaceutical building blocks. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully navigate the complexities of scaling up these valuable syntheses.

References

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed.
  • (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate.
  • Biginelli reaction. Wikipedia.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. HEL Group.
  • Construction of Tetrahydroquinazolines via[1][7]‐Hydride Transfer. ResearchGate.
  • Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. MDPI.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed.
  • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate.
  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. ACS Publications.
  • Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Publications.
  • Scale Up Safety_FINAL. Stanford Environmental Health & Safety.
  • Synthesis and Evaluation of 4-Quinazolinone Compounds as Potential Antimalarial Agents. PMC.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC.
  • Synthesis of tetrahydroquinazolines. Organic Chemistry Portal.
  • Advances in Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology.
  • Scale up reactions Guideline. KAUST Health & Safety.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,6,7,8-Tetrahydroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6,7,8-tetrahydroquinazolines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you improve your reaction yields and product purity.

I. Overview of the Primary Synthetic Route

A prevalent and effective method for synthesizing 2-amino-5,6,7,8-tetrahydroquinazolines involves the condensation of a diarylidenecyclohexanone with guanidine or a substituted amidine. This reaction typically proceeds via a Michael addition of the guanidine to one of the enone's olefinic bonds, followed by an intramolecular cyclization and subsequent oxidation to the final aromatic product.[1]

Start Diarylidenecyclohexanone + Guanidine/Amidine Michael_Addition Michael Addition Start->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Hexahydro_Intermediate Hexahydroquinazoline Intermediate Cyclization->Hexahydro_Intermediate Oxidation Aerial or Chemical Oxidation Hexahydro_Intermediate->Oxidation Final_Product 5,6,7,8-Tetrahydroquinazoline Oxidation->Final_Product

Caption: General workflow for the synthesis of 5,6,7,8-tetrahydroquinazolines.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving high yields in this synthesis?

A1: Several factors are crucial:

  • Quality of Starting Materials: Ensure your diarylidenecyclohexanone is pure, as impurities can lead to side reactions. Similarly, use a high-purity source of guanidine or amidine.

  • Choice of Base and Solvent: The selection of the base and solvent system is critical for promoting the desired reaction pathway.[1] For instance, using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF has been reported, though it can sometimes lead to lower yields (19-28%).[1] In contrast, using pyridine as a solvent can result in significantly higher yields (47-80%).[1]

  • Reaction Temperature and Time: These parameters often need to be optimized for specific substrates. Reactions are typically heated to ensure completion.[1]

  • Atmosphere/Oxidation: The final step to achieve the aromatic tetrahydroquinazoline ring is an oxidation. In some cases, this can occur via aerial oxidation, but in others, an explicit oxidation step may be necessary to convert the hexahydroquinazoline intermediate to the final product.[1][2]

Q2: What kind of yields can I realistically expect?

A2: Yields can vary significantly depending on the specific substrates and reaction conditions. Published reports show a wide range, from as low as 19-28% to as high as 47-80% for different derivatives.[1] With careful optimization, yields in the higher end of this range are achievable.

Q3: How do I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1] It allows you to visualize the consumption of starting materials and the formation of the product. It's advisable to run a co-spot of your starting material alongside the reaction mixture to accurately gauge its consumption.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and provides actionable solutions.

Problem Low Yield or Incomplete Reaction Cause1 Suboptimal Reaction Conditions Problem->Cause1 Cause2 Poor Reagent Quality/Stoichiometry Problem->Cause2 Cause3 Incomplete Oxidation of Intermediate Problem->Cause3 Solution1 Optimize Temperature, Time, Solvent, and Base Cause1->Solution1 Solution2 Verify Reagent Purity and Stoichiometry Cause2->Solution2 Solution3 Ensure Oxidative Workup Conditions Cause3->Solution3

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Problem 1: Low or No Yield of the Desired Product

Plausible Causes:

  • Suboptimal Reaction Conditions: The chosen solvent, base, temperature, or reaction time may not be ideal for your specific substrates.

  • Poor Reagent Quality: Impurities in the diarylidenecyclohexanone or degradation of the guanidine/amidine can inhibit the reaction.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion of the limiting reagent.

  • Incomplete Oxidation: The reaction may have successfully formed the 2-amino-4-aryl-3,4,5,6,7,8-hexahydroquinazoline intermediate, which is stable as a salt, but failed to oxidize to the final product.[2]

Actionable Solutions:

  • Optimize Reaction Conditions:

    • Solvent and Base Screening: If you are obtaining low yields with a particular system (e.g., NaH in DMF), consider switching to an alternative. Pyridine has been shown to be an effective solvent, potentially acting as both a solvent and a base, leading to higher yields.[1]

    • Temperature and Time Study: Systematically vary the reaction temperature (e.g., from 80°C to 120°C) and monitor the reaction by TLC at different time points (e.g., 6, 12, and 24 hours) to find the optimal conditions.

    Parameter Condition A Condition B Reported Yield Reference
    Base NaH-19-28%[1]
    Solvent DMFPyridine47-80%[1]
    Temperature Not specified100 °C-[1]
    Time Not specified24 h-[1]
  • Verify Reagent Quality and Stoichiometry:

    • Ensure your diarylidenecyclohexanone is pure by checking its melting point or running an NMR spectrum.

    • Use a fresh, high-quality source of guanidine hydrochloride or the relevant amidine.

    • Carefully check the molar equivalents of your reactants. A slight excess of the guanidine/amidine may be beneficial.

  • Ensure Complete Oxidation:

    • If you suspect the formation of the hexahydroquinazoline intermediate, modify your workup to promote oxidation. Bubbling air or oxygen through the reaction mixture upon completion (in the presence of a suitable solvent) can facilitate aerial oxidation.[1]

    • Alternatively, consider the use of a mild chemical oxidant during workup.

Problem 2: Presence of Multiple Products/Impurities on TLC

Plausible Causes:

  • Formation of the Hexahydroquinazoline Intermediate: As mentioned above, this is a likely "byproduct" if the oxidation is incomplete.[2] It will have a different polarity and thus a different Rf value on TLC.

  • Side Reactions from Michael Addition: The initial Michael addition could potentially lead to other adducts if the reaction is not well-controlled.

  • Decomposition of Starting Materials or Product: Harsh reaction conditions (e.g., excessively high temperatures or strongly basic conditions) can lead to decomposition.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your starting materials on the TLC plate.

Actionable Solutions:

  • Characterize the Main "Impurity": If you have a significant side product, try to isolate it and characterize it by NMR and mass spectrometry. If it corresponds to the mass of the hexahydroquinazoline, you have identified an incomplete oxidation as the issue.

  • Refine Reaction Conditions:

    • Lower the Temperature: If you suspect decomposition, try running the reaction at a lower temperature for a longer period.

    • Use a Milder Base: If you are using a very strong base like NaH, consider a milder alternative.

  • Purification Strategy: See the "Product Purification Challenges" section below for strategies to separate your desired product from impurities.

Problem 3: Product Purification Challenges

Plausible Causes:

  • Similar Polarity of Product and Byproducts: The desired tetrahydroquinazoline and the hexahydro intermediate or other side products may have very similar polarities, making separation by column chromatography difficult.

  • Poor Solubility of the Product: The product may have limited solubility in common organic solvents, making recrystallization challenging.

Actionable Solutions:

  • Recrystallization: This is often the most effective method for purifying solid products.

    • Solvent Screening: Experiment with different solvents to find one in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol has been reported as a suitable recrystallization solvent for some tetrahydroquinazoline derivatives.[3]

    • Step-by-Step Recrystallization Protocol:

      • Dissolve the crude product in a minimal amount of hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

      • Further cool the flask in an ice bath to maximize product precipitation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Column Chromatography:

    • Solvent System Optimization: If recrystallization is not effective, carefully optimize the eluent system for column chromatography using TLC. A shallow gradient of a more polar solvent in a less polar solvent (e.g., ethyl acetate in hexanes) can often provide the necessary separation.

    • Silica Gel Choice: Standard silica gel is typically sufficient, but for very closely related compounds, using a finer mesh silica gel or a different stationary phase (e.g., alumina) could be beneficial.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of Substituted 5,6,7,8-Tetrahydroquinazolines[1]

This protocol is adapted from a reported high-yield synthesis.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the diarylidencyclohexanone (1.0 mmol) and the appropriate α-aminoamidine acetate (1.0 mmol) in pyridine (15 mL).

  • Reaction:

    • Heat the reaction mixture at 100 °C for 24 hours.

  • Monitoring:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Workup and Isolation:

    • After the reaction is complete (as indicated by TLC), remove the pyridine under reduced pressure (vacuum).

    • Add methanol (20 mL) to the residue and cool the mixture to 0 °C.

    • The crude product should precipitate. Collect the solid by vacuum filtration and wash it with cold methanol (20 mL).

  • Purification:

    • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol).[3]

V. References

  • Pharmazie. 1984 Aug;39(8):539-40. [Potentially Bioactive Pyrimidine Derivatives. 1. 2-Amino-4-aryl-8-arylidene-3,4,5,6,7,8-hexahydroquinazoline].

  • Bioorganic & Medicinal Chemistry Letters. 2008 Apr 15;18(8):2544-8. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists.

  • International Journal of Molecular Sciences. 2022 Mar 29;23(7):3781. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.

  • Acta Crystallographica Section E: Crystallographic Communications. 2023 May 12; 79(Pt 6): 575–578. 5,6,7,8-Tetrahydro-[2][3][4]triazolo[5,1-b]quinazolin-9(4H)-one.

Sources

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5,6,7,8-tetrahydroquinazolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the common side reactions encountered during the synthesis of this important heterocyclic scaffold. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve experimental challenges, thereby improving reaction efficiency, yield, and purity.

Introduction: The Synthetic Landscape of 5,6,7,8-Tetrahydroquinazolines

The 5,6,7,8-tetrahydroquinazoline core is a significant pharmacophore found in a variety of biologically active molecules. A prevalent and versatile method for its synthesis involves the cyclocondensation of a three-carbon synthon, typically a cyclic α,β-unsaturated ketone, with an amidine source. A common example is the reaction between a substituted cyclohexanone derivative and an amidine, which proceeds through a cascade of reactions, including a crucial Michael addition followed by intramolecular cyclization and subsequent aromatization or tautomerization.[1] While this approach is powerful, it is not without its challenges. A thorough understanding of the reaction mechanism is paramount to troubleshooting common side reactions that can significantly impact yield and purity.

This guide will focus on the most frequently encountered side reactions, providing mechanistic insights, troubleshooting protocols, and preventative measures.

Troubleshooting Guides: Common Side Reactions and Their Mitigation

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.

Issue 1: Low Yield of the Desired this compound with a Complex Mixture of Byproducts

Question: I am attempting to synthesize a this compound derivative from a cyclic enone and an amidine, but I'm observing a low yield of my target compound and a complex mixture on my TLC plate. What are the likely side reactions, and how can I suppress them?

Answer: A low yield and a complex reaction mixture are often indicative of competing reaction pathways. The primary culprits in this synthesis are typically related to the initial Michael addition and the subsequent cyclization steps. Let's break down the most common side reactions:

1. Incomplete Michael Addition and Reversibility:

  • Causality: The initial step, a Michael addition of the amidine to the cyclic enone, is a reversible reaction. If the reaction conditions (e.g., temperature, base strength) are not optimal to drive the subsequent irreversible cyclization, the Michael adduct can revert to the starting materials. This leads to a significant amount of unreacted starting materials in your final mixture.

  • Troubleshooting Protocol:

    • Optimize Base and Solvent: The choice of base and solvent is critical. A base that is too weak may not facilitate the initial Michael addition effectively, while a base that is too strong can lead to other side reactions. Polar aprotic solvents like DMF or DMSO can help to stabilize charged intermediates and promote the reaction.

    • Temperature Screening: Gradually increasing the reaction temperature can help to overcome the activation energy for the cyclization step, thus trapping the Michael adduct in the desired product pathway. However, excessive heat can lead to degradation, so a careful temperature screen is recommended.

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. If you observe the formation of an intermediate that then disappears along with the reappearance of starting materials, this is a strong indication of a reversible Michael addition.

2. Formation of Dihydropyrimidine Byproducts (Incomplete Aromatization):

  • Causality: The final step in the formation of the quinazoline ring system is an oxidation or tautomerization to achieve the aromatic pyrimidine ring. In some cases, the reaction can stall at the dihydropyrimidine stage, especially if an external oxidant is required and is not sufficiently active or present in stoichiometric amounts. Some syntheses rely on aerial oxidation, which can be slow and inefficient.[1]

  • Troubleshooting Protocol:

    • Introduce an Oxidant: If you suspect the formation of a dihydropyrimidine intermediate, consider introducing a mild oxidant towards the end of the reaction. Common choices include air (by bubbling through the reaction mixture), DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or manganese dioxide (MnO₂).

    • Prolonged Reaction Time with Air Exposure: If relying on aerial oxidation, ensure the reaction is open to the atmosphere (with a reflux condenser) and consider extending the reaction time.

3. Amidine Hydrolysis:

  • Causality: Amidines are susceptible to hydrolysis, especially in the presence of water and acid or base catalysis, to form the corresponding amide and amine.[2] If your starting materials or solvents are not scrupulously dry, this can be a significant competing reaction, consuming your amidine and reducing the overall yield.

  • Troubleshooting Protocol:

    • Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Purify Starting Materials: Ensure your amidine starting material is pure and dry.

4. Polymerization of the Enone:

  • Causality: α,β-Unsaturated ketones can be prone to polymerization under harsh basic or acidic conditions, or at elevated temperatures. This leads to the formation of intractable tar-like materials and a significant reduction in the yield of the desired product.

  • Troubleshooting Protocol:

    • Control Temperature: Avoid excessively high reaction temperatures.

    • Optimize Base Concentration: Use the minimum effective concentration of the base to avoid promoting polymerization.

    • Slow Addition of Reagents: In some cases, slow addition of the enone to the reaction mixture can help to minimize its self-polymerization.

Frequently Asked Questions (FAQs)

Q1: My this compound product seems to be unstable and decomposes during purification on silica gel. What could be the cause?

A1: The this compound ring system can be susceptible to over-oxidation to the fully aromatic quinazoline, especially on acidic silica gel. The increased conjugation of the aromatic system is a strong thermodynamic driving force.

  • Recommendation: To mitigate this, you can deactivate the silica gel by washing it with a solvent system containing a small amount of a non-volatile base, such as triethylamine (e.g., eluting with a hexane/ethyl acetate mixture containing 1% triethylamine). Alternatively, consider using a different stationary phase for chromatography, such as alumina (basic or neutral), or purification by recrystallization if possible.

Q2: I am observing the formation of a byproduct with a mass corresponding to the addition of two amidine molecules to one enone. What is this and how can I avoid it?

A2: This is likely a dimeric byproduct resulting from a double Michael addition. While less common, under certain conditions, a second molecule of the amidine can add to an intermediate.

  • Recommendation: This side reaction is often favored by a high concentration of the amidine. Try using a stoichiometric amount or a slight excess of the enone relative to the amidine. Also, optimizing the reaction temperature and time can help to favor the intramolecular cyclization over the intermolecular double addition.

Q3: Can I use guanidine as the amidine source for this synthesis?

A3: Yes, guanidine and its derivatives are commonly used as the amidine source in the synthesis of 2-amino-5,6,7,8-tetrahydroquinazolines. The reaction proceeds through a similar mechanism of Michael addition followed by cyclocondensation. However, be aware that the basicity of guanidine can influence the reaction profile, and optimization of the reaction conditions will be necessary.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired synthetic pathway and the major side reactions.

Start Cyclic Enone + Amidine MichaelAdduct Michael Adduct (Reversible) Start->MichaelAdduct Michael Addition Amide Amide + Amine (Hydrolysis) Start->Amide Amidine Hydrolysis Polymer Polymerized Enone Start->Polymer Polymerization MichaelAdduct->Start Reversion CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Cyclization Dihydro Dihydropyrimidine Intermediate CyclizedIntermediate->Dihydro Dehydration Product 5,6,7,8-Tetrahydro- quinazoline (Desired) Dihydro->Product Aromatization Aromatic Quinazoline (Over-oxidation) Product->Aromatic Over-oxidation (during workup)

Caption: Reaction network for this compound synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-5,6,7,8-tetrahydroquinazolines

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the cyclic enone (1.0 eq) and guanidine hydrochloride (1.2 eq).

  • Solvent and Base: Add an anhydrous solvent (e.g., ethanol, DMF, or pyridine) to the flask. To this suspension, add a suitable base (e.g., sodium ethoxide, potassium carbonate, or DBU) (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (pre-treated with triethylamine if necessary) or by recrystallization from a suitable solvent.

Quantitative Data Summary

Side ReactionCausal FactorsRecommended MitigationImpact on Yield
Incomplete Michael Addition Suboptimal base/solvent, low temperatureOptimize base and solvent, increase temperatureHigh (unreacted starting materials)
Incomplete Aromatization Lack of oxidant, insufficient reaction timeAdd a mild oxidant, prolong reaction timeModerate to High (dihydropyrimidine byproduct)
Amidine Hydrolysis Presence of waterUse anhydrous conditions and reagentsModerate (loss of amidine)
Enone Polymerization High temperature, strong baseControl temperature, use milder baseHigh (formation of tar)
Over-oxidation Acidic workup/purificationUse base-deactivated silica gel, recrystallizeModerate (loss of desired product)

References

  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • BenchChem. (2025). Navigating the Synthesis of 2,4,6-Trimethylquinoline: A Technical Support Guide.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • BenchChem. (2025).
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2010). A convenient approach for the synthesis of novel 5,6,7,8-tetrahydro-1,3,5-triazino[1,2-a]quinazoline-2,4,6-triones. Molecules, 15(5), 3566–3575. [Link]
  • YouTube. (2020). Michael addition reaction (Part 1): Basic concept and complete reaction mechanism and side reactions.
  • National Center for Biotechnology Information. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]
  • National Center for Biotechnology Information. (2018). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The Chemistry of the Amidines.
  • National Center for Biotechnology Information. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)
  • Royal Society of Chemistry. (1983). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides.
  • Master Organic Chemistry. (2023).
  • Science.gov. (n.d.). thio-michael addition reaction: Topics.
  • Wikipedia. (n.d.). Michael addition reaction.
  • ResearchGate. (2015).
  • Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay.
  • Google Patents. (n.d.). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.
  • ResearchGate. (2017).
  • Semantic Scholar. (n.d.). Advances in the chemistry of tetrahydroquinolines.
  • Semantic Scholar. (n.d.).
  • National Center for Biotechnology Information. (2016).
  • PubMed. (2014). Synthesis of Quinazolines and Tetrahydroquinazolines: Copper-Catalyzed Tandem Reactions of 2-bromobenzyl Bromides With Aldehydes and Aqueous Ammonia or Amines.
  • ResearchGate. (n.d.). Approach for the synthesis of 1,2,3,4‐tetrahydroquinazolines.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinazolines.
  • Benchchem. (n.d.).
  • National Center for Biotechnology Information. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
  • ResearchGate. (n.d.). 5,6,7,8-Tetrahydro-[3][4][5]triazolo[5,1-b]quinazolin-9(4H)-one.
  • PubMed. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • Organic Chemistry Portal. (n.d.).
  • National Center for Biotechnology Information. (2021). Transition-Metal-Based Dearomatization Strategy for the Synthesis of Functionalized cis-Tetrahydro-2-Oxindoles.
  • Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • YouTube. (2019). mechanism of amide hydrolysis.
  • MDPI. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
  • YouTube. (2021). 20.10 Synthesis and Reactions of Amides | Organic Chemistry.
  • National Center for Biotechnology Information. (2025).

Sources

purification of 5,6,7,8-tetrahydroquinazoline derivatives by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for navigating the chromatographic purification of 5,6,7,8-tetrahydroquinazoline derivatives. As a Senior Application Scientist, my goal is to blend established principles with practical, field-tested insights to empower you to overcome common challenges in the lab.

The unique structural nature of the this compound core, particularly the presence of a basic nitrogen atom, presents specific hurdles in chromatography. This guide is structured to address these issues head-on, moving from frequently asked questions to in-depth troubleshooting scenarios and detailed experimental protocols.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What are the primary chromatographic methods for purifying this compound derivatives?

The most prevalent and effective methods are normal-phase column chromatography on silica gel and reverse-phase preparative High-Performance Liquid Chromatography (HPLC).[1][2] For solid, semi-pure compounds, recrystallization can also be a powerful and cost-effective final purification step.[3] The choice depends on the scale of the purification, the required purity, and the specific properties of the derivative and its impurities.

Q2: The basic nitrogen on my tetrahydroquinazoline seems to be causing issues on silica gel. Why does this happen and what should I do?

This is the most common issue encountered. Standard silica gel possesses acidic silanol groups (Si-OH) on its surface.[4] The basic nitrogen of your tetrahydroquinazoline can undergo strong acid-base interactions with these groups, leading to several problems:

  • Peak Tailing/Streaking: The compound doesn't move in a uniform band, resulting in poor resolution and broad fractions.[4]

  • Irreversible Adsorption: The compound sticks permanently to the column, leading to low or zero recovery.[4]

  • Decomposition: Some sensitive derivatives can degrade under the acidic conditions on the silica surface.[3]

The primary solution is to neutralize the stationary phase. This is typically achieved by adding a small amount (0.1-2%) of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[4] Alternatively, one can use a pre-treated or "deactivated" stationary phase or switch to a less acidic one like neutral or basic alumina.[4][5]

Q3: How do I choose an appropriate starting solvent system for Thin-Layer Chromatography (TLC) analysis?

TLC is the critical first step for developing a column chromatography method.[6] The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.25-0.35 for your target compound, with good separation from all impurities.[7] For this compound derivatives, which are often of intermediate polarity, a good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).

Systematically screen different solvent ratios to find the optimal separation. If the compound remains at the baseline, increase the polarity (more ethyl acetate). If it runs with the solvent front, decrease the polarity (more hexanes).

Q4: What are the common impurities I should be looking out for?

Impurities are highly dependent on the synthetic route, but common culprits include:

  • Unreacted Starting Materials: These are often more polar or non-polar than the final product.[2]

  • Side-Products: Arising from incomplete cyclization or alternative reaction pathways.[8]

  • Reagents and Catalysts: For example, residual catalysts from coupling reactions.

  • Isomers: Positional isomers or stereoisomers may form depending on the synthesis.[5]

LC-MS analysis of the crude reaction mixture is invaluable for identifying the mass of the product and key impurities, which helps in tracking fractions during purification.[8]

Q5: My compound is chiral. What are the key considerations for separating enantiomers?

Separating enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP) in HPLC.[9][10] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often highly effective for separating basic compounds like tetrahydroquinazolines.[10] Method development involves screening different CSPs and mobile phases (both normal-phase and reverse-phase) to achieve baseline resolution.[9][10]

Troubleshooting Guide: From Tailing Peaks to Low Recovery

This guide provides a systematic approach to diagnosing and solving specific problems encountered during chromatographic purification.

Problem Primary Possible Cause(s) Recommended Solutions & Scientific Rationale
Streaking or Tailing of Spots/Peaks Strong acid-base interaction between the basic nitrogen of the analyte and acidic silanol groups on the silica gel surface.[4]1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonium hydroxide into your mobile phase. The modifier competes for the active acidic sites on the silica, allowing your compound to elute more symmetrically.[4] 2. Use a Deactivated Stationary Phase: Consider using neutral alumina, basic alumina, or amine-functionalized silica, which have fewer acidic sites.[4] 3. Avoid Overloading: Loading too much sample saturates the stationary phase and exacerbates tailing.[4]
Product Decomposition on Column The compound is sensitive to the acidic nature of the standard silica gel stationary phase.[3]1. Deactivate the Silica: Pre-treat the column by flushing it with a solvent mixture containing TEA before loading your sample.[5] 2. Minimize Residence Time: Use flash chromatography with higher flow rates to reduce the time your compound is in contact with the stationary phase.[4] 3. Switch to a Milder Stationary Phase: Use neutral alumina as an alternative to silica. 4. Consider Non-Chromatographic Methods: If decomposition is severe, explore recrystallization or acid-base extraction.[3]
Poor or No Elution of Product The product is highly polar and/or has very strong interactions with the stationary phase, leading to irreversible adsorption.[4]1. Increase Mobile Phase Polarity Drastically: A steep gradient up to 10-20% methanol in dichloromethane (DCM) or ethyl acetate can help elute highly retained compounds. 2. Employ a Basic Modifier in a Polar Mobile Phase: Adding TEA or ammonia to a polar solvent like methanol can disrupt the strong adsorption and facilitate elution.[4] 3. Change Stationary Phase: Switch to reverse-phase chromatography (e.g., C18 silica) where polar compounds elute earlier.
Co-elution with an Impurity The chosen mobile phase and stationary phase do not provide sufficient selectivity to resolve the product from a key impurity.1. Re-optimize the Mobile Phase (TLC): Systematically screen different solvent combinations. For example, try replacing ethyl acetate with acetone or using a ternary system (e.g., Hexane/DCM/Ethyl Acetate) to alter selectivity. 2. Change the Stationary Phase: An impurity that co-elutes on silica may separate well on alumina or in a reverse-phase system, as the retention mechanisms are different. 3. Gradient Elution: In both flash chromatography and HPLC, a shallow gradient around the elution point of your compound can often resolve closely eluting peaks.[11]
Low Mass Recovery After Purification This can be due to irreversible adsorption, decomposition, or physical loss of the sample during processing.1. Perform a Mass Balance: Analyze your crude material and all collected fractions to determine where the mass was lost. 2. Pre-treat Glassware: For particularly "sticky" compounds, silanizing glassware can prevent adsorption to surfaces. 3. Optimize Solvent Removal: Use a rotary evaporator at the lowest effective temperature to avoid decomposition or volatilization of the purified product.

Visualized Workflows and Logic

To successfully navigate the purification process, a logical workflow is essential. The following diagrams illustrate key decision-making points.

Purification_Workflow cluster_0 cluster_1 cluster_2 start Crude Product Mixture tlc 1. TLC Analysis (Screen multiple solvent systems) start->tlc decision Good Separation? Rƒ ≈ 0.3? tlc->decision flash 2a. Flash Column Chromatography (Silica or Alumina) decision->flash Yes hplc 2b. Preparative HPLC (Reverse or Normal Phase) decision->hplc Complex Mixture/ High Purity Needed re_tlc Re-evaluate Solvents/ Stationary Phase decision->re_tlc No fractions 3. Collect & Analyze Fractions (TLC/LCMS) flash->fractions hplc->fractions re_tlc->decision combine 4. Combine Pure Fractions fractions->combine evap 5. Solvent Evaporation combine->evap final Pure Compound evap->final

Caption: General purification strategy for this compound derivatives.

Tailing_Troubleshooting start Problem: Peak Tailing on Silica Gel TLC/Column add_tea Add 0.5-2% Triethylamine (TEA) to Mobile Phase start->add_tea check_res Tailing Resolved? add_tea->check_res overload Is the column/TLC plate overloaded? check_res->overload No success Problem Solved check_res->success Yes reduce_load Reduce Sample Load overload->reduce_load Yes change_phase Switch to a less acidic stationary phase: - Neutral/Basic Alumina - Deactivated Silica overload->change_phase No reduce_load->add_tea change_phase->success

Caption: Decision tree for troubleshooting peak tailing issues.

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common purification workflows.

Protocol 1: TLC-Guided Method Development

This protocol is the essential first step before attempting any column purification.

  • Sample Preparation: Prepare a stock solution of your crude material (~5-10 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.[6]

  • Solvent System Selection: Prepare small volumes of several mobile phase mixtures with varying polarities. A good starting point for tetrahydroquinazolines is Hexane:Ethyl Acetate (EtOAc).

    • System A: 90:10 Hex:EtOAc

    • System B: 70:30 Hex:EtOAc

    • System C: 50:50 Hex:EtOAc

  • Plate Spotting: Using a capillary tube, spot a small amount of your sample solution onto the baseline of a silica gel TLC plate (with a fluorescent indicator). Keep the spot as small as possible.[12]

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the chamber is sealed to maintain solvent vapor saturation. Allow the solvent front to travel up the plate until it is ~1 cm from the top.[7]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The ideal system will give your product an Rƒ of ~0.3 and show clear separation from impurities.[7]

  • Iteration: If all spots are at the bottom, increase solvent polarity. If they are at the top, decrease polarity. If separation is poor, try a different solvent system (e.g., DCM:Methanol). For tailing, add 1% TEA to the chosen solvent system and re-run the TLC.

Protocol 2: Flash Column Chromatography with Deactivated Silica

This protocol is for purifying gram-scale quantities of product when TLC shows good separation.

  • Column Preparation:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 100% Hexane).[5]

    • Pack the column with the slurry, ensuring an even and compact bed free of air bubbles.

  • Deactivation and Equilibration:

    • Prepare a "deactivating solution" of your chosen mobile phase containing 1-2% TEA.[5]

    • Flush the packed column with 2-3 column volumes of this deactivating solution.

    • Equilibrate the column by flushing with 3-5 column volumes of the initial mobile phase without TEA to remove the excess base.[5]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of solvent (preferably the mobile phase or a weak solvent like DCM).

    • Carefully apply the sample to the top of the silica bed.

    • Alternatively (for better resolution): Perform "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your starting mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC results.

    • Collect fractions continuously and monitor them by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Preparative HPLC Purification (Reverse-Phase)

This is the method of choice for difficult separations or when very high purity is required.[13]

  • Analytical Method Development:

    • Using an analytical HPLC system with a C18 column, develop a separation method.

    • A typical starting point is a gradient of acetonitrile in water, both containing 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape. Caution: Verify the stability of your compound to acidic conditions first.

    • Optimize the gradient to achieve baseline separation of your target compound from impurities.[1]

  • Scale-Up Calculation:

    • The method is scaled from the analytical to the preparative column. The key is to maintain the same linear velocity of the mobile phase. Use a scale-up calculator (often provided by the column manufacturer) to determine the preparative flow rate and gradient times based on the column dimensions.

  • Sample Preparation:

    • Dissolve the crude sample in a suitable solvent (e.g., methanol, acetonitrile, or DMSO).

    • Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column or system.[10]

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the filtered sample.

    • Run the scaled-up gradient method.

  • Fraction Collection:

    • Use a fraction collector triggered by UV absorbance or mass spectrometry (if available) to collect the peaks as they elute.[14]

  • Analysis and Isolation:

    • Analyze the collected fractions using analytical HPLC or LC-MS to confirm purity.

    • Combine the pure fractions. If the mobile phase is aqueous, the product is often isolated by lyophilization (freeze-drying) to remove the water and acetonitrile.

References

  • Vertex AI Search. (n.d.). Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Vinyl-5,6,7,8-tetrahydroquinoline and its Derivatives.
  • BenchChem. (2025). Application Note and Protocol: Chiral Separation of (±)-Tetrahydrozoline Enantiomers by High- Performance Liquid Chromatography (HPLC).
  • American Chemical Society. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation. ACS Catalysis.
  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC.
  • BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives.
  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification.
  • ResearchGate. (n.d.). Synthetic applicability of chiral tetrahydroquinazoline derivatives.
  • National Institutes of Health. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC.
  • University of Warwick. (n.d.). Principles in preparative HPLC.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • Labcompare.com. (2022). LABTips: Preparative HPLC for Purification Workflows.
  • Frontiers. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation.
  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW.
  • Analytical Toxicology. (2017). Thin–layer Chromatography (TLC).
  • International Journal of Pharmaceutical Sciences and Research. (2012). Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants.
  • BenchChem. (2025). Overcoming challenges in the purification of quinone methides.
  • U.S. Department of Justice. (2012). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives.
  • BenchChem. (2025). Technical Support Center: Purification of 6-Nitroquinazoline and Its Derivatives.

Sources

Technical Support Center: Optimization of 5,6,7,8-Tetrahydroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6,7,8-tetrahydroquinazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction to 5,6,7,8-Tetrahydroquinazoline Synthesis

The this compound core is a significant scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] A robust and increasingly popular method for their synthesis involves the condensation of α-aminoamidines with α,β-unsaturated ketones, particularly bis-benzylidene cyclohexanones.[1][3] This reaction proceeds via a Michael addition followed by an intramolecular cyclization and subsequent aromatization, offering a convergent and efficient route to these valuable heterocycles. While this method is often cited for its mild conditions and good yields, optimizing the reaction for specific substrates and troubleshooting unexpected outcomes is crucial for success.[1][3]

This guide will provide a structured approach to identifying and solving common problems, ensuring you can achieve your synthetic goals with confidence.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I observe a significant amount of unreacted starting materials. What are the likely causes?

Several factors can lead to an incomplete reaction. Firstly, the purity of your starting materials is paramount. Impurities in the α-aminoamidine or the bis-benzylidene cyclohexanone can inhibit the reaction. Secondly, the reaction temperature may be insufficient to overcome the activation energy of the cyclization step. Finally, the choice of solvent and its purity can play a critical role in the solubility of reactants and intermediates, affecting the reaction rate.

Q2: I am observing a complex mixture of products by TLC analysis, with no clear major spot for the desired product. What could be happening?

The formation of multiple byproducts often points to issues with reaction conditions or the stability of your reactants. Common side reactions include the self-condensation of the bis-benzylidene cyclohexanone, especially under harsh basic or acidic conditions. Additionally, the α-aminoamidine might undergo decomposition if the reaction is heated for an extended period at a high temperature. The presence of water can also lead to hydrolysis of intermediates.

Q3: My yield is consistently low, even though the reaction appears to go to completion by TLC. What should I investigate?

Low isolated yields despite good conversion can be attributed to several factors during the work-up and purification stages. The product may have some solubility in the solvent used for precipitation and washing, leading to losses. Adsorption of the product onto the filtration medium or incomplete extraction can also contribute to lower yields. Furthermore, the desired product might be an oil, making isolation by filtration challenging. In such cases, optimizing the purification strategy, such as switching to column chromatography, is recommended.

Q4: How do I confirm the structure of my synthesized this compound?

A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • ¹H NMR: Look for characteristic signals for the protons on the tetrahydroquinazoline core. Specifically, the aliphatic protons of the cyclohexene ring typically appear as multiplets around 1.70 ppm and 2.90 ppm. A singlet for the C=CH proton can be observed between 8.17-8.50 ppm. The aromatic protons will appear in the aromatic region, and the NH proton signal can be found between 6.90-7.48 ppm, depending on the protecting group.[3]

  • ¹³C NMR: This will show the characteristic signals for the quaternary carbons of the quinazoline core and the carbons of the substituent groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: Look for characteristic stretches for N-H, C=N, and C=C bonds.

Troubleshooting Guide

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Impure Starting Materials Verify the purity of the α-aminoamidine and bis-benzylidene cyclohexanone by NMR and melting point.Recrystallize or purify the starting materials if necessary.Impurities can act as catalyst poisons or participate in side reactions, hindering the formation of the desired product. The stability of α-aminoamidines can be a concern, and they should be stored under appropriate conditions.
Suboptimal Reaction Temperature Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC.Consider using a higher boiling point solvent if the current one is limiting the achievable temperature.The cyclization and aromatization steps of the reaction cascade are often the rate-limiting steps and may require sufficient thermal energy to proceed efficiently.
Incorrect Solvent Choice Ensure your reactants are fully soluble in the chosen solvent at the reaction temperature.If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or DMSO.Ensure the solvent is anhydrous, as water can interfere with the reaction.Poor solubility of reactants will lead to a heterogeneous reaction mixture and slow reaction kinetics. The solvent polarity can also influence the stability of charged intermediates in the reaction mechanism.[4]
Inefficient Mixing Ensure vigorous stirring throughout the reaction, especially if the reaction mixture is heterogeneous.Inadequate mixing can lead to localized concentration gradients and poor reaction kinetics, resulting in an incomplete reaction.
Problem 2: Formation of Multiple Byproducts
Potential Cause Troubleshooting Steps Scientific Rationale
Self-Condensation of the α,β-Unsaturated Ketone Lower the reaction temperature.If using a base, consider a milder base or use it in catalytic amounts.α,β-Unsaturated ketones can undergo self-condensation reactions, particularly at high temperatures or in the presence of strong bases, leading to polymeric materials.[5]
Decomposition of the Amidine Reduce the reaction time and/or temperature.Monitor the reaction closely by TLC to avoid prolonged heating after completion.Amidines can be thermally labile and may decompose over extended reaction times at elevated temperatures, leading to a complex mixture of byproducts.
Michael Addition Reversibility (Retro-Michael) Perform the reaction at a lower temperature.Ensure the cyclization step is efficient to trap the Michael adduct.The initial Michael addition can be reversible. If the subsequent cyclization is slow, the equilibrium may favor the starting materials or lead to side reactions of the unenolized Michael adduct.[5]
Formation of Diamide Impurities Ensure strictly anhydrous reaction conditions.In related quinazolinone syntheses, the presence of water can lead to the hydrolysis of intermediates, forming diamides.[3] While less common in this specific synthesis, it is a possibility to consider.
Problem 3: Difficult Purification
Potential Cause Troubleshooting Steps Scientific Rationale
Oily Product Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.If crystallization fails, purify by column chromatography.Some substituted 5,6,7,8-tetrahydroquinazolines may be oils or low-melting solids at room temperature, making isolation by filtration difficult.
Co-precipitation of Impurities Optimize the precipitation process by changing the solvent, temperature, or rate of addition of the anti-solvent.Wash the crude product with a solvent in which the desired product is sparingly soluble, but the impurities are soluble.Rapid precipitation can trap impurities within the crystal lattice of the product. A slower, more controlled precipitation will often lead to a purer product.
Similar Polarity of Product and Impurities For column chromatography, screen different eluent systems with varying polarities. A gradient elution may be necessary.Consider using a different stationary phase (e.g., alumina instead of silica gel).Recrystallization from a suitable solvent system can also be effective.If the impurities have similar polarities to the product, separation by chromatography can be challenging. Experimentation with different chromatographic conditions is key. A good starting point for eluent systems could be mixtures of hexane and ethyl acetate.[6]

Experimental Protocols

General Procedure for the Synthesis of Protected 2-(5,6,7,8-Tetrahydroquinazolin-2-yl)propan-2-amines[1]
  • In a round-bottom flask, dissolve the protected α-aminoamidine acetate (1 mmol) and the diarylidencyclohexanone (1 mmol) in pyridine (15 mL).

  • Heat the mixture at 100 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, remove the solvent under vacuum.

  • Add methanol (20 mL) to the residue and cool the mixture to 0 °C.

  • Filter the crude product and wash it with cold methanol (20 mL).

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol for Deprotection of Boc-Protected Tetrahydroquinazolines[1]
  • To a solution of the Boc-protected this compound (100 mg) in methanol (20 mL), add concentrated hydrochloric acid (2 mL).

  • Stir the reaction mixture at 40 °C for 24 hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with dry acetonitrile and dry under vacuum to obtain the hydrochloride salt of the deprotected product.

Data Presentation

Table 1: Representative Reaction Conditions and Yields

Entryα-Aminoamidine Protecting GroupDiarylidencyclohexanone SubstituentSolventTemperature (°C)Time (h)Yield (%)Reference
1MsHPyridine1002470[1]
2MsOCH₃Pyridine1002465[1]
3MsClPyridine1002450[1]
4MsNO₂Pyridine1002480[1]
5BocHPyridine1002457[1]
6BocOCH₃Pyridine1002447[1]

Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A α-Aminoamidine C Dissolve in Pyridine A->C B Diarylidencyclohexanone B->C D Heat at 100°C for 24h C->D TLC Monitoring E Remove Solvent D->E F Precipitate with Methanol E->F G Filter and Wash F->G H Purify (Recrystallization/ Column Chromatography) G->H I Final Product: This compound H->I

Caption: General workflow for the synthesis of 5,6,7,8-tetrahydroquinazolines.

Troubleshooting Logic Diagram

G Start Low Yield or Incomplete Reaction Purity Check Starting Material Purity Start->Purity Temp Optimize Reaction Temperature Purity->Temp Pure PurifySM Purify Starting Materials Purity->PurifySM Impure Solvent Evaluate Solvent Temp->Solvent No Improvement Success Improved Yield Temp->Success Improved Purification Optimize Purification Solvent->Purification No Improvement Solvent->Success Improved Purification->Success Improved PurifySM->Temp IncreaseT Increase Temperature IncreaseT->Temp ChangeSolvent Change Solvent/ Ensure Anhydrous ChangeSolvent->Solvent OptimizePur Recrystallize/ Column Chromatography OptimizePur->Purification

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

  • Kumar, A., & Kumar, R. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(6), 436-451.
  • Darwish, K. M., & Salama, I. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Journal of Pharmaceutical and Applied Chemistry, 3(1), 1-13.
  • Yadav, G., & Singh, R. (2022).
  • APC Ltd - The Applied Process Company. (2020, October 14).
  • ResearchGate. (n.d.). The 13 C NMR data (100 MHz) of compounds 1-4.
  • Aliyev, I. A., Kurbanov, A. G., Guseinov, F. I., Toze, F. A. A., & Mahmoud, A. A. (2021). Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. Russian Journal of Organic Chemistry, 57(11), 1735-1739.
  • Snizhko, A. D., Chekotylo, A. A., Shishkin, O. V., Shishkina, S. V., & Kyrychenko, A. V. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International journal of molecular sciences, 23(7), 3781. [Link]
  • Snizhko, A. D., Chekotylo, A. A., Shishkin, O. V., Shishkina, S. V., & Kyrychenko, A. V. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed.
  • Summers, J. B., Kim, H., Gunn, D. E., Martin, J. G., Mazdiyasni, H., Stamper, T., ... & Carter, G. W. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & medicinal chemistry letters, 18(8), 2544–2548. [Link]
  • Eltyshev, V. M., Shchepochkina, O. Y., Gritsan, N. P., & Bagryanskaya, I. Y. (2020). Novel 5-Aryl-[3][7][8]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Molecules (Basel, Switzerland), 25(18), 4239. [Link]
  • Reddy, T. S., & Reddy, M. R. (2014). Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Bioorganic & medicinal chemistry letters, 24(15), 3463–3467. [Link]
  • APC Ltd - The Applied Process Company. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. [Link]
  • da Silva, A. C. M., de Faria, A. R., & de Almeida, M. V. (2021). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 32(8), 1545-1574.
  • ResearchGate. (n.d.). Guanidine Scope for the Synthesis of Aminoquinazolines.
  • ResearchGate. (n.d.). Solvent free synthesis of some quinazolin-4(3H)-ones.
  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.
  • Bunce, R. A., & Nammalwar, B. (2009). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Journal of the Indian Institute of Science, 89(3), 299-316.
  • Kim, Y. H., Yoon, C., & Lee, N. (1981). CYCLIZATION OF GUANIDINES WITH ALPHA-UNSATURATED,BETA-UNSATURATED KETONES - IMPROVED SYNTHESIS OF 2-AMINODIHYDROPYRIMIDINE DERIVATIVES CONTAINING GUANIDINE MOIETY. Heterocycles, 16(1), 49-52.
  • ResearchGate. (n.d.). 13C-NMR spectral data (ppm) for selected compounds.
  • Chafiq, O. M., et al. (2025). Synthesis and evaluation of novel substituted N-(2-phenylbutyl)-5,6,7,8-tetrahydro-quinazolin-4-amines as allosteric modulators of HIV-DAT-tat interaction. Bioorganic & Medicinal Chemistry Letters, 128, 130345.
  • Organic Chemistry with Victor. (2021, April 28). Cascading Michael Addition Mechanism Challenge [Video]. YouTube. [Link]
  • Liyu, J., Kim, S. W., Söhnel, T., & Sperry, J. (n.d.). Supporting Information. The Royal Society of Chemistry.
  • Fruijtier, E. A., van der Meulen, I., & de Jong, E. (2020).
  • Gangjee, A., Zeng, Y., Talreja, T., Queener, S. F., & Rosowsky, A. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of medicinal chemistry, 38(21), 4233–4240. [Link]
  • Krátký, M., Stolaříková, J., & Vinšová, J. (2012). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. Molecules (Basel, Switzerland), 17(12), 14545–14565. [Link]
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
  • Li, W., Liu, Y., & Li, J. (2014). Cascade Michael Addition/Cycloketalization of Cyclic 1,3-Dicarbonyl Compounds: Important Role of the Tethered Alcohol of α,β-Unsaturated Carbonyl Compounds on Reaction Rate and Regioselectivity. The Journal of organic chemistry, 79(20), 9687–9697. [Link]
  • Berlinck, R. G., & de Almeida, M. V. (2016). The Chemistry and Biology of Guanidine Natural Products. Natural product reports, 33(1), 9–81. [Link]
  • Rosowsky, A., Forsch, R. A., & Queener, S. F. (1999). Synthesis and Antiparasitic and Antitumor Activity of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline Analogues of Piritrexim. Journal of medicinal chemistry, 42(8), 1340–1347. [Link]
  • Rahimifard, M., et al. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 38(2), 346-373.
  • Procter, D. J., et al. (2021). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. MedChemComm, 12(6), 1058-1062.
  • de la Torre, D. J., & Overman, L. E. (2011). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Tetrahedron, 67(35), 6567–6574. [Link]
  • Google Patents. (n.d.). US1780636A - Substituted guanidine-aldehyde condensation product.
  • Eltyshev, V. M., Shchepochkina, O. Y., Gritsan, N. P., & Bagryanskaya, I. Y. (2020). 3-Aryl-5-aminobiphenyl Substituted[3][7][8]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Molecules (Basel, Switzerland), 25(18), 4239. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinazolines.
  • Organic Chemistry Portal. (n.d.). Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines.

Sources

byproduct formation in the synthesis of 5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroquinazoline

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own laboratory work. The this compound scaffold is a crucial structural motif in many pharmaceutically active compounds, and mastering its synthesis is a valuable goal.[1]

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides insights into the probable cause and offers a detailed, actionable solution.

Q1: My reaction yield is very low, or the reaction is not proceeding at all. What are the common causes and how can I fix this?

A1: Low or no yield is a frequent issue that can often be traced back to suboptimal reaction conditions or reagent quality. The cause often depends on the synthetic route you are employing.

Probable Causes & Solutions:

  • Inappropriate Reaction Conditions: Many quinazoline syntheses, such as those involving cyclization, may require elevated temperatures to proceed efficiently.[2] If you are running the reaction at room temperature, a gradual increase in heat while monitoring the reaction by TLC or LC-MS is recommended.

  • Incorrect Base or Solvent System: The choice of base and solvent is critical, particularly in cyclocondensation reactions.

    • Base Strength: The base may not be strong enough to deprotonate the starting materials effectively, leading to an incomplete reaction.[2] For reactions involving amidines or guanidines with ketones, a sufficiently strong base is needed to facilitate the initial nucleophilic attack.

    • Solvent Polarity: The solvent's polarity can fundamentally alter the reaction pathway. Polar solvents are generally preferred for forming the quinazoline ring, as they can stabilize the charged intermediates involved in the desired C(sp²)-N bond formation. In contrast, non-polar solvents might favor the formation of alternative heterocyclic byproducts like benzimidazoles.[2] If you are using a non-polar solvent like toluene or THF with poor results, switching to a polar aprotic solvent (e.g., DMF, DMSO) or a polar protic solvent (e.g., ethanol) could significantly improve your yield.[2]

  • Poor Solubility: If your starting materials or key intermediates are not fully soluble in the chosen solvent at the reaction temperature, the reaction will be slow and inefficient.[2] Always ensure your reactants are soluble before proceeding.

Troubleshooting Workflow for Low Yield

The following workflow can help systematically diagnose and solve issues related to low product yield.

low_yield_workflow start Problem: Low Yield check_reagents Verify Purity & Integrity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize_solvent Optimize Solvent System (Polar vs. Non-Polar) check_conditions->optimize_solvent If conditions seem correct optimize_base Optimize Base (Strength & Stoichiometry) optimize_solvent->optimize_base analysis Analyze Crude Product (NMR, LC-MS for Byproducts) optimize_base->analysis analysis->start Byproduct identified, Reformulate strategy success Successful Synthesis analysis->success Problem Solved

Caption: A systematic workflow for troubleshooting low-yield reactions.

Q2: My spectroscopic data suggests an isomeric byproduct. In my hydrogenation of quinoline, I'm not getting the desired this compound. What is happening?

A2: This is a classic issue in the synthesis of this compound via the catalytic hydrogenation of quinoline. The most common byproduct is the constitutional isomer, 1,2,3,4-tetrahydroquinoline .

Causality:

The formation of 1,2,3,4-tetrahydroquinoline occurs because the hydrogenation of the nitrogen-containing heterocyclic ring (the pyridine part) is often kinetically favored under milder conditions. The desired 5,6,7,8-isomer is the more thermodynamically stable product, but its formation requires an isomerization step that needs higher temperatures.[3] Some older methods explicitly perform this as a two-step process: a low-temperature hydrogenation followed by a high-temperature isomerization over a catalyst like palladium on carbon.[3]

Solution: Driving the Isomerization

To obtain the desired this compound, you must provide sufficient energy for the 1,2,3,4-isomer to rearrange.

Experimental Protocol: In-Situ Isomerization

  • Perform the initial catalytic hydrogenation of quinoline at a lower temperature (e.g., 60-150°C) until hydrogen uptake ceases.[3][4]

  • Without removing the catalyst, carefully vent the excess hydrogen pressure.

  • Increase the reaction temperature significantly, typically to the range of 200-260°C.[3][4]

  • Maintain this temperature for 1-4 hours to allow for the isomerization to complete.

  • Monitor the reaction progress by taking aliquots and analyzing via GC-MS or NMR to confirm the disappearance of the 1,2,3,4-isomer and the appearance of the 5,6,7,8-product.

hydrogenation_pathway quinoline Quinoline thq_1234 1,2,3,4-Tetrahydroquinoline (Kinetic Product) quinoline->thq_1234 + H2, Catalyst Low Temp (≤180°C) thq_5678 5,6,7,8-Tetrahydroquinoline (Thermodynamic Product) thq_1234->thq_5678 Isomerization High Temp (≥200°C)

Caption: Reaction pathway for the hydrogenation of quinoline.

Q3: I am observing significant over-reduction to a perhydroquinazoline derivative. How can I improve selectivity?

A3: Over-reduction, where both the carbocyclic and heterocyclic rings are saturated, is a common side reaction during catalytic hydrogenation, leading to decahydroquinoline or related perhydro products.[4] Selectivity is key to preventing this.

Probable Causes & Solutions:

  • Catalyst Activity is Too High: Highly active catalysts (like fresh, high-loading Pd/C or Raney Nickel) under high hydrogen pressure can indiscriminately reduce both rings.

    • Solution: Consider using a catalyst with attenuated activity. Sometimes, simply using an older batch of catalyst can help. Alternatively, a different catalyst system, such as a nickel-chromium-copper catalyst, has been used to selectively produce the 1,2,3,4-isomer first, which is then isomerized separately.[3]

  • Reaction Conditions are Too Harsh: High hydrogen pressure and excessively high temperatures during the initial hydrogenation phase can promote over-reduction.

    • Solution: Carefully control the reaction parameters. Perform the initial hydrogenation at the lowest temperature and pressure that still allows for a reasonable reaction rate. One patent describes keeping the temperature below 180°C to prevent the formation of perhydroquinoline byproducts.[4]

Table 1: Influence of Conditions on Hydrogenation Selectivity

ParameterCondition for 5,6,7,8-THQCondition Favoring Over-reduction
Temperature Initial hydrogenation ≤180°C, followed by high-temp isomerizationConsistently high temperature (>180°C)
H₂ Pressure Moderate pressure (e.g., 10-50 atm)High pressure (>100 atm)
Catalyst Controlled activity (e.g., specific Ni or Pd catalysts)Highly active catalysts (e.g., Rh/C)
Q4: My purification by silica gel chromatography is problematic; the compound streaks or I get low recovery. What's the issue?

A4: This is a common problem when purifying basic compounds like this compound on standard silica gel.

Causality:

Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The nitrogen atoms in your tetrahydroquinazoline are basic and can interact strongly with these acidic sites. This strong interaction leads to poor chromatographic behavior, such as tailing, streaking, and in some cases, irreversible adsorption or decomposition of the product on the column.[5]

Solution: Column Deactivation or Alternative Methods

  • Neutralize the Stationary Phase: The most common solution is to add a small amount of a volatile base to your eluent system.

    • Experimental Protocol: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your chromatography solvent mixture (e.g., Hexane/Ethyl Acetate). Before loading your sample, flush the packed column with at least two column volumes of this base-containing eluent. This deactivates the acidic sites on the silica, allowing your basic compound to elute cleanly.

  • Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral grade).

  • Recrystallization: If your product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity and avoids the issue of stationary phase interactions entirely.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound ring system?

A1: There are several reliable methods, but they generally fall into two major categories: building the pyrimidine ring onto a pre-existing cyclohexane system, or reducing a fully aromatic quinazoline.

Route A: Cyclocondensation Reactions This is a convergent approach where a six-membered carbocycle is reacted with reagents that form the fused pyrimidine ring. A common example is the reaction of a cyclohexanone derivative with an amidine or guanidine source.[1] This often proceeds via a cascade mechanism, potentially initiated by a Michael addition.[1][6]

Route B: Reduction of Quinoline/Quinazoline This is a linear approach that starts with the fully aromatic quinoline or quinazoline core and selectively reduces the benzene portion of the molecule. This is typically achieved via catalytic hydrogenation.[3]

synth_overview cluster_A Route A: Cyclocondensation cluster_B Route B: Reduction cyclohexanone Cyclohexanone Derivative product_A This compound cyclohexanone->product_A Base, Heat amidine Amidine / Guanidine Source amidine->product_A Base, Heat quinoline Quinoline product_B This compound quinoline->product_B H2, Catalyst, Heat

Caption: High-level overview of major synthetic routes.

Q2: Are there any modern, "green" chemistry approaches for this synthesis?

A2: Yes, the field of organic synthesis is continually moving towards more sustainable practices. For quinazoline synthesis in general, several green approaches have been explored and can be adapted.

  • Microwave-Assisted Synthesis: Using microwave irradiation as a heating source can dramatically reduce reaction times from hours to minutes and often increases product yields.[7]

  • Catalyst- and Solvent-Free Reactions: Some protocols have been developed that can proceed under neat (solvent-free) conditions, which significantly reduces chemical waste.[2][8]

  • Use of Greener Oxidants: In syntheses that require an aromatization step, using molecular oxygen (O₂) from the air as the terminal oxidant is an environmentally benign choice compared to stoichiometric heavy-metal oxidants.[1]

References

  • BenchChem Technical Support Team. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem.
  • Antypenko, L. M., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]
  • Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(14), 2645-2653. [Link]
  • Antypenko, L. M., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • Antypenko, L. M., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. [Link]
  • Al-Suwaidan, I. A., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 759335. [Link]
  • BenchChem Technical Support Team. (2025).
  • Sadat, S. A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 656349. [Link]
  • CN101544601B. (2011). Method for synthesizing 5,6,7,8-tetrahydroquinoline.
  • JPH0399063A. (1991). Production of 5,6,7,8-tetrahydroquinoline.

Sources

Technical Support Center: Stability of 5,6,7,8-Tetrahydroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6,7,8-tetrahydroquinazoline analogs. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered in solution. As Senior Application Scientists, we have compiled this resource based on established principles of chemical stability and extensive experience with heterocyclic compounds.

Introduction to Stability Challenges

This compound analogs are a vital class of compounds in medicinal chemistry and drug discovery.[1][2][3] Their unique structure, featuring a fused pyrimidine and a non-aromatic cyclohexene ring, makes them effective scaffolds for various biological targets. However, this same structure also presents inherent stability challenges. The partially saturated ring is susceptible to oxidation, and the pyrimidine ring can be influenced by pH-dependent hydrolysis. Understanding and mitigating these degradation pathways is crucial for obtaining reliable and reproducible experimental results.

This guide provides practical troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you manage the stability of your this compound analogs effectively.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: I've noticed a new, more non-polar peak appearing in my HPLC analysis after my compound solution was left on the bench for a few hours. What is happening?

Answer:

This is a classic sign of oxidative degradation .

  • Probable Cause: The most common degradation pathway for this compound analogs is the oxidation of the tetrahydro- portion of the molecule to form the corresponding fully aromatic quinazoline.[1][4] This process, known as aromatization, often occurs through exposure to atmospheric oxygen ("auto-oxidation").[1] The resulting aromatic quinazoline is typically more non-polar than its tetrahydro- precursor, leading to a longer retention time on a reverse-phase HPLC column.

  • Recommended Solutions:

    • Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Solvent Degassing: Use freshly degassed solvents for your experiments. Solvents can be degassed by sparging with an inert gas, sonication, or freeze-pump-thaw cycles.

    • Antioxidants: For bulk solutions or long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). However, ensure the antioxidant does not interfere with your downstream assays.

    • Storage: Store solutions in tightly sealed vials, protected from light, and at low temperatures (-20°C or -80°C) to slow down the oxidation rate.

Question 2: My compound seems to degrade rapidly when I dissolve it in an acidic or basic aqueous buffer. Why is this happening and what can I do?

Answer:

This issue is likely due to pH-dependent hydrolysis .

  • Probable Cause: The quinazoline ring system contains imine-like bonds that are susceptible to hydrolysis. This degradation is often catalyzed by either acid or base.

    • Under acidic conditions (low pH): The nitrogen atoms in the pyrimidine ring can become protonated. This can make the ring more susceptible to nucleophilic attack by water, potentially leading to ring-opening.

    • Under basic conditions (high pH): Hydroxide ions can directly attack the electrophilic carbons in the pyrimidine ring, also leading to hydrolysis and ring cleavage. Many compounds exhibit a V-shaped or U-shaped pH-rate profile, where they are most stable at a specific pH range and degrade faster at higher or lower pH values.

  • Recommended Solutions:

    • Determine the Optimal pH: Conduct a pH-stability profile study (see Experimental Protocols section) to determine the pH at which your compound is most stable. This is often in the slightly acidic to neutral range (pH 4-7) for many nitrogenous bases.

    • Use Appropriate Buffers: Once the optimal pH is known, use a buffer system that can maintain this pH throughout your experiment.

    • Minimize Time in Solution: If you must work at a non-ideal pH, prepare the solution immediately before use and minimize the time it spends in the buffer.

    • Consider Aprotic Solvents: For stock solutions, use aprotic solvents like DMSO or DMF, and then dilute into your aqueous buffer immediately before the experiment.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for solid this compound analogs?

A: For solid compounds, we recommend storing them at -20°C in a desiccator. The container should be tightly sealed to protect from moisture and air. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is a good practice.

Q: Which solvents are best for preparing stock solutions?

A: Anhydrous, aprotic solvents are generally the best choice for long-term storage of stock solutions. We recommend:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

Always use high-purity, anhydrous grade solvents. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q: Can I use methanol or ethanol to prepare my stock solutions?

A: While many compounds are soluble in protic solvents like methanol or ethanol, we advise caution for long-term storage. These solvents can potentially react with certain functional groups on your molecule over time. If you must use them, prepare fresh solutions and store them at low temperatures for short periods only.

Q: How can I quickly check if my compound is degrading?

A: Thin Layer Chromatography (TLC) is a quick and easy way to check for the appearance of degradation products. Spot a freshly prepared solution next to your test solution on a TLC plate. The appearance of new spots in the test solution lane indicates degradation. For a more quantitative assessment, HPLC is the recommended method.

Data Presentation: Stability Profile

The stability of a hypothetical 2,4-diamino-5,6,7,8-tetrahydroquinazoline analog was assessed under various conditions. The following table summarizes the percentage of the parent compound remaining after 24 hours.

ConditionTemperature% Parent Compound RemainingLikely Degradation Pathway
0.1 M HCl (pH 1)60°C75%Acid-catalyzed hydrolysis
pH 4.0 Acetate Buffer25°C>99%Minimal degradation
pH 7.4 Phosphate Buffer25°C98%Slow oxidation/hydrolysis
0.1 M NaOH (pH 13)60°C65%Base-catalyzed hydrolysis
3% H₂O₂ in Water25°C80%Oxidation
Aqueous solution, ambient light25°C95%Oxidation and/or Photodegradation
Aqueous solution, dark25°C98%Baseline (slow oxidation)

This data is representative and intended for illustrative purposes. Actual stability will vary depending on the specific analog.

Visualizations of Degradation and Workflows

Potential Degradation Pathway: Oxidation

One of the most common degradation routes is the oxidation of the tetrahydro- ring to the fully aromatic quinazoline.

G cluster_0 Oxidative Degradation Pathway A This compound Analog B Intermediate (Dihydroquinazoline) A->B -2H O2 [O] (e.g., O₂, H₂O₂) C Aromatic Quinazoline (Degradation Product) B->C -2H G cluster_1 Forced Degradation Workflow prep Prepare Stock Solution in Aprotic Solvent stress Expose Aliquots to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) prep->stress sample Neutralize & Dilute Samples at Timed Intervals stress->sample analyze Analyze by Stability- Indicating HPLC Method sample->analyze data Quantify Parent Peak & Degradants analyze->data report Determine Degradation Rate & Pathway data->report

Caption: Workflow for a forced degradation study of a novel compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, as recommended by ICH guidelines. [1]The goal is to achieve 5-20% degradation. [2][4] Materials:

  • Your this compound analog

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Appropriate buffers (e.g., phosphate, acetate)

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of your compound in acetonitrile or DMSO.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stress solution in a sealed vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: HPLC-grade water. Incubate at 60°C in the dark.

    • Photolytic Stress: HPLC-grade water. Expose to a photostability chamber (e.g., 1.2 million lux hours and 200 W h/m²).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation:

    • For acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with your mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can separate the parent drug from all its degradation products.

1. Column and Mobile Phase Selection:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

2. Method Development:

  • Analyze a sample of the undegraded compound to determine its retention time.

  • Inject a mixture of your forced degradation samples (from Protocol 1).

  • Run a gradient elution, for example:

    • Start at 5% B for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

  • Optimization: Adjust the gradient, flow rate (typically 1 mL/min), and mobile phase composition to achieve good separation (resolution > 2) between the parent peak and all degradation peaks.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. This helps to identify peaks and check for peak purity.

3. Validation:

  • Once optimized, the method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. The key is to prove that the quantification of the parent compound is not affected by the presence of its degradation products.

By following these guidelines and protocols, researchers can ensure the integrity of their experimental results and develop a comprehensive understanding of the stability of their this compound analogs.

References

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences.
  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules.
  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry.
  • (6s)-6-Methyl-5,6,7,8-Tetrahydroquinazoline-2,4-Diamine. PubChem.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1.
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Catalysts.
  • (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI.
  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Preformulation Studies of a Prodrug of Δ9-Tetrahydrocannabinol. AAPS PharmSciTech.
  • Polymeric Systems for Amorphous Δ9-Tetrahydrocannabinol Produced by a Hot-Melt Method. Part II: Effect of Oxidation Mechanisms and Chemical Interactions on Stability. AAPS PharmSciTech.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • Chemical characterisation of oxidative degradation products of Δ9-THC. Semantic Scholar.
  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. PubMed.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules.
  • The influence of pH on the stability of antazoline: Kinetic analysis. ResearchGate.

Sources

Technical Support Center: Catalyst Optimization for 5,6,7,8-Tetrahydroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,6,7,8-tetrahydroquinazolines. This document is designed for researchers, scientists, and professionals in drug development, providing expert advice, troubleshooting protocols, and answers to frequently encountered challenges in catalyst selection and optimization for this important heterocyclic scaffold.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently posed by researchers embarking on or optimizing the synthesis of 5,6,7,8-tetrahydroquinazolines.

Q1: What are the most common catalytic systems for synthesizing the 5,6,7,8-tetrahydroquinazoline core?

A1: A variety of transition metals have been successfully employed to catalyze the formation of quinazolines and their tetrahydro derivatives. The choice of catalyst is highly dependent on the specific synthetic route and starting materials. Commonly used systems include:

  • Palladium (Pd)-based catalysts: These are widely used for cycloaddition and C-H activation strategies. For instance, Pd(II) precursors combined with N-acetylated amino acid ligands can catalyze a formal [4+2] cycloaddition between amidotolyl precursors and allenes to form the tetrahydroquinoline skeleton.[1][2]

  • Copper (Cu)-based catalysts: Copper salts like CuCl or Cu(OTf)₂ are often used in annulation and multicomponent reactions.[3][4] For example, a Cu-catalyzed asymmetric formal [4+2]-cycloaddition of copper-allenylidenes and hexahydro-1,3,5-triazines provides an effective route to chiral tetrahydroquinazolines.[5]

  • Iridium (Ir)-based catalysts: Iridium complexes have been shown to be effective in asymmetric [4+2] cycloaddition reactions to produce chiral tetrahydroquinazolines with excellent enantioselectivities.[5]

  • Iron (Fe), Cobalt (Co), and Nickel (Ni)-based catalysts: These earth-abundant metals offer cost-effective and environmentally friendly alternatives.[3] They are often employed in dehydrogenative coupling and cyclization reactions. For example, Co(OAc)₂·4H₂O has been used for the ligand-free dehydrogenative annulation of 2-aminoaryl alcohols with nitriles.[3][4]

Q2: My reaction is giving me the 1,2,3,4-tetrahydroquinazoline isomer instead of the desired 5,6,7,8-isomer. Why is this happening?

A2: The formation of the 1,2,3,4-tetrahydroquinazoline isomer versus the 5,6,7,8-isomer is typically a result of the synthetic strategy, specifically the point of hydrogenation or cyclization. If you are starting from a pre-formed quinoline ring and performing a reduction, the catalyst and reaction conditions dictate the regioselectivity of the hydrogenation. Some catalysts, under certain conditions, will preferentially reduce the pyrimidine ring. Conversely, methods that construct the pyrimidine ring onto a pre-existing cyclohexanone or related saturated carbocycle will inherently lead to the this compound scaffold. For instance, the reaction of α-aminoamidines with bis-benzylidene cyclohexanones directly yields the this compound core.[6][7]

Q3: Are there catalyst-free methods available for this synthesis?

A3: While many modern methods rely on transition metal catalysis for efficiency and selectivity, some catalyst-free approaches exist. These often require more forcing conditions or specific substrates. For example, the reaction of α-aminoamidines with diarylidencyclohexanones can proceed in pyridine at elevated temperatures without a metal catalyst to give good yields of 5,6,7,8-tetrahydroquinazolines.[6][7] However, for broader substrate scope and milder conditions, catalytic methods are generally preferred.

Section 2: Detailed Troubleshooting and Optimization Guide

This section provides in-depth solutions to specific experimental problems in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: I am attempting a palladium-catalyzed [4+2] cycloaddition to form a substituted this compound, but I'm seeing very low conversion of my starting materials. What are the critical parameters to investigate?

A: Low conversion in Pd-catalyzed cycloadditions for this synthesis is a common issue that can often be resolved by systematically optimizing several key parameters. The causality is typically linked to catalyst inactivation, suboptimal reaction conditions, or poor substrate reactivity.

G start Low Yield Observed check_catalyst 1. Verify Catalyst System Integrity start->check_catalyst check_conditions 2. Optimize Reaction Conditions start->check_conditions check_reagents 3. Assess Reagent Quality & Stoichiometry start->check_reagents sub_catalyst1 Is the Pd precursor active? Use a fresh batch. check_catalyst->sub_catalyst1 Potential Causes sub_catalyst2 Is the ligand appropriate? Screen different ligands (e.g., Ac-Val-OH). [14] check_catalyst->sub_catalyst2 Potential Causes sub_conditions1 Is the temperature optimal? Screen from 60°C to 120°C. [2, 14] check_conditions->sub_conditions1 Potential Causes sub_conditions2 Is the solvent correct? Polar aprotic solvents (e.g., DMF, DMSO) often work well. [1, 2] check_conditions->sub_conditions2 Potential Causes sub_conditions3 Is an oxidant/additive required? Check literature for systems needing Cu(OAc)₂ or Cs₂CO₃. [14] check_conditions->sub_conditions3 Potential Causes sub_reagents1 Are starting materials pure? Verify by NMR/LC-MS. [2] check_reagents->sub_reagents1 Potential Causes sub_reagents2 Is the atmosphere inert? Use degassed solvents and run under N₂ or Ar. [2] check_reagents->sub_reagents2 Potential Causes solution Improved Yield sub_catalyst1->check_conditions sub_catalyst2->check_conditions sub_conditions1->check_reagents sub_conditions2->check_reagents sub_conditions3->check_reagents sub_reagents1->solution sub_reagents2->solution

Sources

Technical Support Center: Mass Spectrometry Analysis of 5,6,7,8-Tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of 5,6,7,8-tetrahydroquinazoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this important heterocyclic scaffold. Quinazoline and its derivatives are pivotal in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The this compound core, in particular, is a key structural motif in various pharmaceutically active compounds.[2] This guide provides in-depth troubleshooting advice in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs) - Common Issues and Solutions

This section addresses the most frequently encountered problems during the mass spectrometry analysis of this compound.

Question 1: I am not seeing the expected molecular ion peak ([M+H]⁺) for my this compound analog. What could be the issue?

Answer:

The absence or low intensity of the molecular ion peak is a common challenge, often attributable to several factors ranging from ionization technique to in-source phenomena.

Possible Causes and Troubleshooting Steps:

  • In-Source Fragmentation (ISF): this compound and its derivatives can be susceptible to fragmentation within the ion source, especially at higher source temperatures or cone voltages.[3][4] This is a phenomenon where the molecule fragments before it is isolated for MS/MS analysis.

    • Expert Tip: To mitigate ISF, systematically reduce the cone voltage (or fragmentor voltage) and the source temperature. Start with a low cone voltage (e.g., 20 V) and gradually increase it while monitoring the abundance of the [M+H]⁺ ion versus potential fragment ions.

  • Ionization Efficiency: As a nitrogen-containing heterocycle, this compound is generally amenable to positive mode electrospray ionization (ESI).[5][6] However, the efficiency of protonation can be influenced by the mobile phase composition.

    • Protocol: Ensure your mobile phase contains a proton source. A concentration of 0.1% formic acid is a standard starting point for enhancing protonation in positive ESI.[7]

  • Analyte Concentration: Both excessively high and low concentrations can be problematic.[8]

    • High Concentration: Can lead to ion suppression and non-linear detector response.[9]

    • Low Concentration: May result in a signal that is below the instrument's limit of detection.

    • Actionable Advice: Prepare a dilution series of your analyte to determine the optimal concentration range for your instrument.

Question 2: My signal intensity for this compound is weak and inconsistent. How can I improve this?

Answer:

Poor and variable signal intensity can be frustrating and can stem from issues with the sample, the chromatography, or the mass spectrometer itself.

Troubleshooting Workflow:

A Poor/Inconsistent Signal B Check System Suitability (Run standard) A->B C Good Signal? B->C D Investigate Sample Matrix Effects C->D No H Problem Resolved C->H Yes E Optimize Chromatography D->E F Optimize MS Source Parameters E->F G Check for Contamination F->G G->B

Caption: Troubleshooting workflow for poor signal intensity.

Detailed Steps:

  • System Suitability Check: Before analyzing your samples, always run a standard of this compound to confirm that your LC-MS system is performing optimally. A poor signal for a clean standard points to an instrument issue.

  • Matrix Effects and Ion Suppression: Co-eluting compounds from your sample matrix can compete with your analyte for ionization, leading to a suppressed signal.[9][10][11][12] This is a significant concern when analyzing complex samples like biological fluids.

    • Diagnostic Experiment: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[10][11]

    • Mitigation Strategies:

      • Improve Sample Preparation: Implement a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[8]

      • Optimize Chromatography: Adjust your chromatographic method to separate the this compound from the suppressive matrix components.[10] This may involve changing the gradient, the column chemistry, or the mobile phase modifiers.

  • Mass Spectrometer Source Optimization: The settings of your ion source play a critical role in signal intensity.

    • Key Parameters to Tune:

      • Capillary Voltage: Optimize for a stable spray.[13]

      • Nebulizer Gas Flow: Crucial for efficient desolvation.[14]

      • Drying Gas Flow and Temperature: Also essential for proper desolvation.

Question 3: I am observing unexpected peaks in the mass spectrum of my this compound sample. What could be their origin?

Answer:

Unexpected peaks can arise from a variety of sources, including contaminants, in-source reactions, or degradation of your analyte.

Potential Sources of Unexpected Peaks:

SourceCommon m/z Values (Positive Mode)Troubleshooting Action
Solvent Adducts [M+Na]⁺ (M+23), [M+K]⁺ (M+39), [M+ACN+H]⁺ (M+42)Use high-purity solvents and glassware. Minimize the use of sodium- and potassium-containing reagents.
In-Source Fragmentation Dependent on the structure of your derivativeSystematically reduce source energy (cone voltage, temperature).[3]
Contaminants Phthalates (e.g., m/z 149), plasticizers, slip agentsUse appropriate laboratory plastics and ensure thorough cleaning of all sample vials and containers.
Sample Degradation VariesEnsure proper storage of your sample. Analyze freshly prepared solutions.

Section 2: Advanced Troubleshooting and Method Development

This section delves into more complex issues and provides guidance on method development for robust and reliable analysis.

Question 4: What is the expected fragmentation pattern for this compound in MS/MS, and how can I use this for structural confirmation?

Answer:

The fragmentation of this compound and its derivatives in collision-induced dissociation (CID) will be dictated by the substituents on the quinazoline core. However, some general fragmentation pathways can be anticipated.

General Fragmentation Pathways:

The protonated molecule ([M+H]⁺) of this compound has a molecular weight of approximately 135.1 g/mol .[15] Fragmentation is likely to involve the tetrahydro- and pyrimidine rings.

A [M+H]⁺ B Loss of neutral molecules (e.g., NH₃, CH₂N) A->B C Ring opening of tetrahydro ring A->C D Retro-Diels-Alder (RDA) fragmentation A->D E Fragment Ions B->E C->E D->E

Caption: General fragmentation pathways for tetrahydroquinazolines.

  • Retro-Diels-Alder (RDA) Reaction: This can be a characteristic fragmentation for cyclic systems, leading to the cleavage of the tetrahydro ring.[6]

  • Loss of Small Neutral Molecules: Depending on the substituents, you may observe losses of small molecules like ammonia or ethene from the tetrahydro ring.

  • Cleavage of Substituents: If your this compound is substituted, the fragmentation of these substituent groups will provide valuable structural information.

Experimental Protocol for Fragmentation Analysis:

  • Acquire a Full Scan MS Spectrum: To identify the [M+H]⁺ ion.

  • Perform a Product Ion Scan: Isolate the [M+H]⁺ ion and apply a range of collision energies to induce fragmentation.

  • Analyze the Resulting MS/MS Spectrum: Identify the major fragment ions and propose fragmentation pathways. High-resolution mass spectrometry is invaluable for determining the elemental composition of fragment ions.

Question 5: I am developing an LC-MS method for a series of this compound derivatives with varying polarities. What are the key chromatographic considerations?

Answer:

The analysis of a series of derivatives with a range of polarities presents a chromatographic challenge. The goal is to achieve good retention and peak shape for all analytes.

Chromatographic Strategy:

  • Column Selection:

    • Reversed-Phase (RP) Chromatography: A C18 column is a good starting point for moderately polar to nonpolar derivatives. For more polar derivatives that may have limited retention on a C18 column, consider a column with a more polar stationary phase (e.g., a polar-embedded C18 or a phenyl-hexyl phase).[5]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar derivatives, HILIC can be an excellent alternative, as it provides good retention for compounds that are poorly retained in reversed-phase.[16]

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides better peak shapes for nitrogen-containing compounds.

    • Aqueous Phase Modifier: As mentioned, 0.1% formic acid is standard for positive mode ESI. For particularly basic compounds that may exhibit poor peak shape due to interactions with residual silanols on the stationary phase, the addition of a small amount of a competing base, such as ammonium formate, can be beneficial.[17]

Experimental Workflow for Method Development:

A Define Analyte Properties (Polarity, pKa) B Initial Column & Mobile Phase Selection (e.g., C18, ACN/H₂O with 0.1% FA) A->B C Scouting Gradient B->C D Evaluate Peak Shape, Retention, Resolution C->D E Good Separation? D->E F Optimize Gradient E->F Yes G Consider Alternative Column/Mobile Phase E->G No H Final Method F->H G->C

Caption: Workflow for LC method development.

Question 6: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound?

Answer:

While LC-MS is generally the preferred technique for compounds like this compound due to their polarity and potential for thermal lability, GC-MS can be a viable option under certain conditions.

Considerations for GC-MS Analysis:

  • Volatility and Thermal Stability: this compound itself is sufficiently volatile for GC analysis. However, derivatives with polar functional groups may require derivatization to increase their volatility and thermal stability.

  • Derivatization: Silylation is a common derivatization technique to make polar compounds more amenable to GC analysis.

  • Injection Technique: A splitless injection is often used for trace analysis to maximize the amount of analyte transferred to the column.[18]

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point.

A published method for the related compound 5,6,7,8-tetrahydroquinoxaline utilized GC-MS with an HP-INNOWAX column.[19] This suggests that with appropriate method development, GC-MS can be successfully employed for the analysis of this compound.

References

  • 5 Common Nitrogen Issues in LC-MS - Organomation.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - NIH.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC - NIH.
  • Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry - PubMed.
  • Mass spectra of tetrahydroquinazoline and tetrahydroquinazolin-4-one derivatives - ElectronicsAndBooks.
  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity.
  • Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: The roles of ion/neutral complex intermediates | Request PDF - ResearchGate.
  • Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International.
  • Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI.
  • Ion suppression in mass spectrometry - PubMed.
  • Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate.
  • Ion suppression (mass spectrometry) - Wikipedia.
  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry.
  • 5,6,7,8-Tetrahydro-quinazoline - Optional[MS (GC)] - Spectrum - SpectraBase.
  • Chiral Capillary Electrophoresis-Mass Spectrometry of Tetrahydroisoquinoline-Derived Neurotoxins: Observation of Complex Stereoisomerism - PubMed.
  • Determination of 5,6,7,8-Tetrahydroquinoxaline Added in Aromatic Rice by Gas Chromatography-Mass Spectrometry - FAO AGRIS.
  • 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem.
  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - Oxford Academic.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC - NIH.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • Quinolines and Gas chromatography-Mass spectrometry - ResearchGate.
  • 5,6,7,8-Tetrahydro-[5][6][14]triazolo[5,1-b]quinazolin-9(4H)-one - ResearchGate.
  • Quinazoline and quinoline derivatives - ResearchGate.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed.
  • Mass spectral characterization of tetracyclines by electrospray ionization, H/D exchange, and multiple stage mass spectrometry - PubMed.
  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists.
  • (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - ResearchGate.
  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - MDPI.
  • Ion fragmentation of small molecules in mass spectrometry.
  • Mastering Electrospray Ionization: Setting the Voltage - YouTube.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready.

Sources

Technical Support Center: Refining Purification Protocols for 5,6,7,8-Tetrahydroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,6,7,8-tetrahydroquinazoline analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively during your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound analogs.

Q1: What is the most effective initial purification method for crude this compound analogs?

A1: The choice of the initial purification method depends on the scale of your synthesis and the nature of the impurities.[1] For many solid analogs, recrystallization is a highly effective and economical first step to significantly enhance purity.[1] If the crude product is an oil or if impurities have similar polarities, flash column chromatography is the preferred method.[2]

Q2: My this compound analog appears to be degrading on the silica gel column. What are my options?

A2: The basic nitrogen atoms in the quinazoline ring can interact with the acidic surface of silica gel, leading to streaking, poor separation, and in some cases, degradation.[3] To mitigate this, you can:

  • Deactivate the silica gel: Add a basic modifier like triethylamine (0.1-1%) or ammonia to your eluent to neutralize the acidic sites on the silica.[3]

  • Use an alternative stationary phase: Basic or neutral alumina can be an excellent substitute for silica gel when purifying basic compounds.[3]

  • Consider reverse-phase chromatography: If your compound is sufficiently polar, reverse-phase flash chromatography can be a viable alternative.

Q3: How can I remove highly polar or colored impurities from my final product?

A3: For colored impurities, a common technique during recrystallization is to add a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal adsorbs the colored compounds. It is crucial to use a minimal amount to avoid adsorbing your desired product. For highly polar impurities, an acid-base extraction can be very effective in separating the basic tetrahydroquinazoline analog from neutral or acidic impurities.[4][5]

Q4: Are this compound analogs generally stable?

A4: The stability of quinazoline derivatives can be influenced by factors such as pH and the presence of nucleophiles.[2] The tetrahydroquinazoline core is a basic heterocycle and can react with acids.[2] Depending on the functional groups present, some derivatives may be susceptible to hydrolysis or oxidation. It is advisable to store purified compounds in a cool, dry, and inert atmosphere.[2]

II. Troubleshooting Guide: From Crude to Pure

This guide provides a systematic approach to resolving specific issues you may encounter during the purification of this compound analogs.

A. Flash Column Chromatography

Flash column chromatography is a cornerstone of purification for this class of compounds. However, several challenges can arise.

Issue 1: Poor Separation of the Desired Compound from Impurities (Overlapping Bands)

  • Possible Cause: The chosen eluent system lacks sufficient selectivity.

  • Solution:

    • Systematic TLC Analysis: Before running the column, screen a variety of solvent systems with different polarities and compositions on a TLC plate to find the optimal separation.

    • Employ a Shallow Gradient: Instead of a steep gradient, use a shallower one to increase the resolution between closely eluting compounds.[1]

    • Alternative Solvent Systems: Explore different solvent combinations. For instance, if you are using hexane/ethyl acetate, try dichloromethane/methanol, which offers different selectivity.

Issue 2: The Compound is Not Eluting from the Column

  • Possible Cause: The eluent is not polar enough to move the compound through the stationary phase, or the compound is irreversibly adsorbed.[2][6]

  • Solution:

    • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent system.[6]

    • Check for Compound Stability: Test your compound's stability on a small amount of silica gel using a 2D TLC.[6] If it degrades, consider using a different stationary phase like alumina.[6]

    • Acid/Base Modifier: For basic compounds like tetrahydroquinazolines, adding a small amount of a basic modifier (e.g., triethylamine) can improve elution by competing for active sites on the silica.[3]

Issue 3: Tailing or Streaking of the Compound Band

  • Possible Cause: This is often due to the interaction of the basic nitrogen atoms with the acidic silica gel.[3]

  • Solution:

    • Add a Basic Modifier: As mentioned, adding 0.1-1% triethylamine or a few drops of ammonia to your eluent can significantly improve peak shape.[3]

    • Column Overloading: Ensure you have not overloaded the column. A general rule of thumb is a sample-to-silica ratio of 1:20 to 1:100.[3]

B. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[7]

Issue 1: The Compound "Oils Out" Instead of Crystallizing

  • Possible Cause: The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.

  • Solution:

    • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.

    • Lower the Cooling Temperature: Try cooling the solution to a lower temperature in an ice bath or refrigerator.[3]

    • Choose a Different Solvent: Select a solvent with a lower boiling point.

Issue 2: Low Yield of Recrystallized Product

  • Possible Cause: The compound has high solubility in the cold solvent, or too much solvent was used for dissolution.[1][2]

  • Solution:

    • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to dissolve the compound.[3]

    • Solvent Selection: Choose a solvent in which your compound is less soluble at low temperatures.[1] A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.[1]

    • Maximize Cooling: Ensure the solution is thoroughly cooled to maximize crystal formation.[2]

C. Acid-Base Extraction

This technique is particularly useful for separating basic tetrahydroquinazoline analogs from neutral or acidic impurities.[4][5][8]

Issue 1: Formation of an Emulsion

  • Possible Cause: Vigorous shaking of the separatory funnel.[3]

  • Solution:

    • Gentle Inversion: Instead of shaking, gently invert the separatory funnel multiple times to mix the layers.[3]

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to break up the emulsion.

Issue 2: Low Recovery of the Product After Basification

  • Possible Cause: Incomplete basification of the aqueous layer or the product has some solubility in the aqueous base.

  • Solution:

    • Check the pH: Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the ammonium salt and precipitate the free base.

    • Multiple Extractions: Extract the basified aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover all of the product.

III. Purification Parameters Summary

The following table provides a starting point for developing purification protocols for this compound analogs. These are general guidelines and may require optimization for specific derivatives.

Purification MethodStationary/Mobile PhaseKey Considerations
Flash Column Chromatography Stationary Phase: Silica Gel- Add 0.1-1% triethylamine to the eluent to prevent streaking.[3]- Typical eluents: Hexane/Ethyl Acetate, Dichloromethane/Methanol.
Stationary Phase: Alumina (Basic or Neutral)- Good alternative for acid-sensitive compounds.[3]
Recrystallization Single Solvent: Ethanol, Methanol, Ethyl Acetate- Ideal solvent dissolves the compound when hot but not when cold.[1]
Two-Solvent System: e.g., Ethanol/Water, DCM/Hexane- Used when a single suitable solvent cannot be found.[1]
Acid-Base Extraction Aqueous Acid: 1M HCl- To protonate the basic tetrahydroquinazoline and extract it into the aqueous layer.[8]
Aqueous Base: 1M NaOH or Saturated NaHCO₃- To neutralize the aqueous layer and precipitate the purified compound.[8]
Preparative HPLC Stationary Phase: C18 (Reverse-Phase)- For high-purity samples or separation of closely related analogs.[2]
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid or TFA- Acidic modifier improves peak shape for basic compounds.[2]
Supercritical Fluid Chromatography (SFC) Stationary Phase: Chiral or Achiral- A "green" alternative to HPLC, especially for chiral separations.[9][10]
Mobile Phase: Supercritical CO₂ with a modifier (e.g., Methanol)- Offers fast and efficient separations.[10][11]

IV. General Purification Workflow

The following diagram illustrates a typical workflow for the purification of a this compound analog.

PurificationWorkflow Crude Crude Product Analysis1 TLC/LC-MS Analysis Crude->Analysis1 Decision1 Solid? Analysis1->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes Column Flash Column Chromatography Decision1->Column No/Oily Analysis2 Purity Check Recrystallization->Analysis2 Decision2 Sufficiently Pure? Analysis2->Decision2 Column->Decision2 AcidBase Acid-Base Extraction AcidBase->Decision2 Decision2->Column No, non-polar impurities Decision2->AcidBase No, polar impurities FinalProduct Pure Compound Decision2->FinalProduct Yes

Caption: A decision-based workflow for purifying this compound analogs.

V. Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step methodology for purifying a this compound analog using flash column chromatography.

1. Preparation of the Eluent:

  • Based on prior TLC analysis, prepare the chosen eluent system (e.g., 95:5 dichloromethane/methanol).

  • Add 0.5% (v/v) triethylamine to the eluent mixture to prevent streaking.

2. Packing the Column:

  • Select an appropriately sized column based on the amount of crude material (typically a 40-100x mass ratio of silica to crude product).

  • Wet pack the column with the prepared eluent, ensuring there are no air bubbles or cracks in the silica bed.

3. Loading the Sample:

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Dry Loading (Recommended): To the dissolved sample, add silica gel (approximately 2-3 times the mass of the crude product). Evaporate the solvent until a free-flowing powder is obtained.[12] Carefully add this powder to the top of the packed column.[12]

  • Wet Loading: If the compound is very soluble in the eluent, carefully load the concentrated solution directly onto the top of the silica bed.[12]

4. Running the Column:

  • Carefully add the eluent to the top of the column.

  • Apply pressure (typically 1-2 psi) to the column to begin elution.[12]

  • Collect fractions in an organized manner (e.g., in test tubes in a rack).

5. Monitoring the Separation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.[2]

  • Spot the fractions on a TLC plate and develop it in the same eluent system. Visualize the spots under a UV lamp.

6. Isolation of the Pure Compound:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound analog.

  • Determine the yield and confirm the purity by analytical methods such as NMR, LC-MS, and melting point.

VI. References

  • Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives - Benchchem.

  • Technical Support Center: Purification of 4-Methylquinazoline and Its Derivatives - Benchchem.

  • Acid–base extraction - Wikipedia.

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development.

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.

  • Application Of Acid Base Extraction In Organic Chemistry - Welcome Home Vets of NJ.

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.

  • Application Note and Protocol: Chiral Separation of (±)-Tetrahydrozoline Enantiomers by High- Performance Liquid Chromatography (HPLC) - Benchchem.

  • (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones - ResearchGate.

  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC - NIH.

  • Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5 from Organic Chemistry with Vernier.

  • Acid-Base Extraction - Chemistry LibreTexts.

  • Acid-Base Extraction.1.

  • Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations | ACS Catalysis.

  • Separation of tetrahydrozoline enantiomers in capillary electrophoresis with cyclodextrin-type chiral selectors and investigation of chiral recognition mechanisms | Request PDF - ResearchGate.

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent.

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews.

  • Supercritical Fluid Chromatography (SFC) Columns - Phenomenex.

  • Separation of tetrahydrozoline enantiomers in capillary electrophoresis with cyclodextrin-type chiral selectors and investigation of chiral recognition mechanisms - PubMed.

  • Recrystallization- Organic Chemistry Lab- purification - YouTube.

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing).

  • CN103664892B - The crystallization of quinoline - Google Patents.

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC - NIH.

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.

  • Synthesis of tetrahydroquinazolines - Organic Chemistry Portal.

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists.

  • Fused Tetrahydroquinolines Are Interfering with Your Assay | Journal of Medicinal Chemistry.

  • (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - ResearchGate.

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate.

  • Facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives. - SciSpace.

  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates.

  • Novel syntheses of hexahydropyrimidines and tetrahydroquinazolines - PubMed.

  • CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents.

  • Chromatography Troubleshooting - YouTube.

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - ACS Publications.

  • Synthetic applicability of chiral tetrahydroquinazoline derivatives 101. - ResearchGate.

Sources

Technical Support Center: Addressing Resistance to 5,6,7,8-Tetrahydroquinazoline-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6,7,8-tetrahydroquinazoline-based drugs. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on understanding and overcoming drug resistance.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies, including inhibitors of Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and Dihydrofolate Reductase (DHFR). While these agents have shown significant clinical efficacy, the development of acquired resistance is a major obstacle. This guide is designed to provide you with the technical insights and practical protocols to investigate, understand, and potentially circumvent these resistance mechanisms in your preclinical research.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when studying resistance to this compound-based drugs.

Q1: My cancer cell line, which was initially sensitive to a tetrahydroquinazoline-based EGFR inhibitor, has stopped responding. How can I confirm that it has developed resistance?

A1: The most direct method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of the drug in your treated cell line versus the original, sensitive parental cell line.[1] A significant rightward shift (increase) in the IC50 value is a clear indication of acquired resistance. This is typically determined using a cell viability assay such as the MTT or MTS assay.[2]

Q2: What are the primary mechanisms of resistance to tetrahydroquinazoline-based EGFR inhibitors?

A2: The most common mechanisms include:

  • On-target secondary mutations: The most prevalent is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation increases the receptor's affinity for ATP, reducing the inhibitor's ability to bind.[3][4]

  • Bypass signaling pathway activation: Upregulation of alternative signaling pathways can compensate for EGFR inhibition. A key example is the amplification of the MET proto-oncogene, which can activate downstream pathways like PI3K/AKT and MEK/ERK, rendering the cells independent of EGFR signaling for survival and proliferation.[5]

  • Histologic transformation: In some cases, the cancer cells can undergo a phenotypic switch, for example, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which has a different set of survival dependencies.[6]

Q3: We are working with a tetrahydroquinazoline-based CDK4/6 inhibitor and are observing resistance. What are the likely causes?

A3: Resistance to CDK4/6 inhibitors often involves alterations in the core cell cycle machinery. Key mechanisms include:

  • Loss of Retinoblastoma (Rb) protein: Since CDK4/6 inhibitors function by preventing the phosphorylation of Rb, the loss of Rb protein renders the inhibitors ineffective.[7]

  • Upregulation of other cyclins or CDKs: Increased expression of Cyclin E or CDK2 can bypass the requirement for CDK4/6 activity and drive cell cycle progression.[7][8]

  • CDK6 amplification: Increased copy number of the CDK6 gene can lead to higher protein levels, potentially overcoming the inhibitory effects of the drug.[8][9]

Q4: How long does it typically take to generate a drug-resistant cell line in the laboratory?

A4: The timeline can vary significantly depending on the cell line, the drug, and the dose-escalation strategy. It can take anywhere from a few months to over a year of continuous culture with gradually increasing concentrations of the drug to establish a stable resistant phenotype.[1]

Q5: What is the difference between intrinsic and acquired resistance?

A5:

  • Intrinsic resistance refers to a situation where cancer cells are inherently non-responsive to a drug from the outset of treatment. This can be due to pre-existing genetic or epigenetic factors.[10][11]

  • Acquired resistance develops in cancer cells that were initially sensitive to a drug after a period of treatment. This occurs through the selection and expansion of cells that have developed new mechanisms to evade the drug's effects.[10][11]

Troubleshooting Guides

This section provides detailed troubleshooting advice for common experimental challenges in a question-and-answer format.

Guide 1: Inconsistent Results in Cell Viability Assays (MTT/MTS)

Problem: "We are performing MTT assays to determine the IC50 of our tetrahydroquinazoline compound, but we are seeing high variability between replicate wells and experiments."

Causality and Solution:

Potential Cause Troubleshooting Step Scientific Rationale
Inconsistent Cell Seeding 1. Ensure a homogenous single-cell suspension before seeding by thorough but gentle pipetting. 2. Work quickly to prevent cells from settling in the reservoir. 3. Consider using a reverse pipetting technique for more viscous cell suspensions.Uneven cell distribution at the start of the experiment is a primary source of variability. Each well must contain a comparable number of cells to ensure that differences in viability are due to the drug's effect and not initial cell number.
"Edge Effect" 1. Fill the peripheral wells of the 96-well plate with sterile PBS or media without cells and do not use them for experimental data points. 2. Ensure proper humidification in the incubator.The outer wells of a microplate are more prone to evaporation, which can concentrate the media components and the drug, leading to artifactual results. Creating a "moat" of liquid in the outer wells helps to minimize this effect.
Interference from Test Compound 1. Perform a cell-free control experiment by adding your compound to media in a well and then adding the MTT/MTS reagent. 2. If your compound is colored or has reducing/oxidizing properties, it may directly interact with the tetrazolium salt, leading to false readings.The MTT/MTS assay relies on the enzymatic reduction of a tetrazolium salt to a colored formazan product. Compounds that can chemically alter the reagent will produce misleading results. A cell-free control will reveal any direct chemical interaction.
Incomplete Solubilization of Formazan Crystals (MTT Assay) 1. Ensure the formazan crystals are completely dissolved by vigorous pipetting or placing the plate on a shaker for a few minutes. 2. Visually inspect the wells under a microscope to confirm complete dissolution before reading the plate.Incomplete solubilization of the formazan crystals in the MTT assay will lead to artificially low absorbance readings and high variability.
Guide 2: Difficulty in Detecting Changes in Phospho-Protein Levels by Western Blot

Problem: "We are trying to assess the activation of bypass signaling pathways (e.g., p-AKT, p-ERK) in our resistant cell lines by western blot, but the phospho-protein signal is weak or absent."

Causality and Solution:

Potential Cause Troubleshooting Step Scientific Rationale
Dephosphorylation during Sample Preparation 1. Lyse cells on ice with a lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[12] 2. Work quickly and keep samples cold throughout the preparation process.Phosphorylation is a dynamic and reversible process. Endogenous phosphatases are released upon cell lysis and can rapidly remove phosphate groups from your target proteins, leading to a loss of signal.[12]
Inappropriate Blocking Buffer 1. Use 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) as the blocking buffer instead of non-fat dry milk.Milk contains casein, a phosphoprotein, which can lead to high background and mask the specific signal from your phospho-antibody. BSA is a protein-based blocking agent that is free of phosphoproteins.
Low Abundance of Phospho-Protein 1. Increase the amount of total protein loaded onto the gel (e.g., 30-50 µg). 2. Consider performing an immunoprecipitation (IP) for your target protein to enrich for it before running the western blot.Phosphorylated forms of proteins are often a small fraction of the total protein pool. Increasing the protein load or enriching for your target can help to bring the signal within the detection range of the assay.
Suboptimal Antibody Dilution or Incubation Time 1. Optimize the primary antibody concentration by performing a dot blot or testing a range of dilutions. 2. Increase the primary antibody incubation time, for example, by incubating overnight at 4°C.Insufficient primary antibody will result in a weak signal. Each antibody has an optimal concentration and incubation time for a given application, which may need to be determined empirically.
Guide 3: Challenges in Establishing a Stable Drug-Resistant Cell Line

Problem: "We are trying to generate a resistant cell line by continuous exposure to a tetrahydroquinazoline-based drug, but the cells are either dying off or the resistance is not stable."

Causality and Solution:

Potential Cause Troubleshooting Step Scientific Rationale
Dose Escalation is Too Aggressive 1. Start with a low concentration of the drug (e.g., IC20-IC30). 2. Increase the drug concentration in small, stepwise increments (e.g., 1.5-2 fold) only after the cells have recovered and are proliferating at a normal rate.[13]Exposing cells to a high concentration of the drug too quickly can lead to widespread cell death, preventing the selection and expansion of resistant clones. A gradual increase in selective pressure allows for the adaptation and survival of cells with resistance mechanisms.
Instability of the Resistant Phenotype 1. After establishing resistance at a certain concentration, culture the cells in drug-free medium for several passages and then re-challenge them with the drug to confirm that the resistance is maintained.[14] 2. It is crucial to cryopreserve stocks of cells at various stages of resistance development.[1]Some resistance mechanisms may be transient and reversible. It is important to confirm that the resistant phenotype is stable and heritable before proceeding with downstream experiments.
Heterogeneity of the Cell Population 1. Once a resistant population is established, consider performing single-cell cloning (e.g., by limiting dilution) to isolate and expand individual resistant clones.[15]The bulk population of resistant cells may be heterogeneous, with different cells employing different resistance mechanisms. Isolating and characterizing individual clones can provide a clearer understanding of the specific mechanisms at play.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to investigate resistance to this compound-based drugs.

Protocol 1: Generation of a Drug-Resistant Cell Line

Objective: To develop a cancer cell line with acquired resistance to a specific this compound-based drug through continuous, long-term exposure.

Workflow Diagram:

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Validation and Banking A Determine IC50 of Parental Cell Line B Start Culture with Low Drug Concentration (IC20-IC30) A->B C Monitor Cell Proliferation and Morphology D When Proliferation Recovers, Increase Drug Concentration (1.5-2x) C->D E Repeat Cycle of Recovery and Dose Increase D->E E->C F Periodically Determine IC50 to Monitor Resistance E->F G Test for Stability of Resistance in Drug-Free Medium F->G I Characterize Resistant Cell Line G->I H Cryopreserve Stocks at Multiple Stages

Caption: Workflow for generating a drug-resistant cell line.

Methodology:

  • Determine Initial IC50:

    • Plate the parental cancer cell line in 96-well plates.

    • Treat the cells with a range of concentrations of the tetrahydroquinazoline-based drug for 72 hours.

    • Perform a cell viability assay (e.g., MTT or MTS) to determine the IC50 value.[2]

  • Initial Exposure:

    • Culture the parental cells in a T25 or T75 flask with complete medium containing a low concentration of the drug (e.g., IC20, the concentration that inhibits 20% of cell growth).[1]

  • Gradual Dose Escalation:

    • Maintain the cells in the drug-containing medium, changing the medium every 2-3 days.

    • Once the cells have adapted and are proliferating at a rate similar to the parental cells, passage them and increase the concentration of the drug in the culture medium (typically a 1.5 to 2-fold increase).[13]

    • If significant cell death is observed, revert to the previous lower concentration until the cells recover.[1]

  • Maintenance and Monitoring:

    • Maintain the cells at each new concentration for several passages to ensure the stability of the resistant phenotype.

    • Periodically determine the IC50 of the cultured cells to monitor the development of resistance. A significant increase in the IC50 indicates the emergence of a resistant population.

  • Confirmation of Resistance:

    • After several months of continuous culture with increasing drug concentrations, and when a desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line is considered established.

  • Stability Testing:

    • Culture the resistant cell line in drug-free medium for at least two passages to ensure the resistance phenotype is stable and not due to transient adaptation.[14] Then, re-determine the IC50.

  • Cryopreservation:

    • It is crucial to freeze stocks of the cells at various stages of resistance development for future experiments.[1]

Protocol 2: Western Blot Analysis of Bypass Signaling Pathways

Objective: To investigate the activation of alternative signaling pathways (e.g., MET, AKT, ERK) in drug-resistant cells compared to parental cells.

Workflow Diagram:

G A Cell Lysis with Phosphatase Inhibitors B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking (5% BSA in TBST) D->E F Primary Antibody Incubation (e.g., anti-p-MET, anti-p-AKT, overnight at 4°C) E->F G Secondary Antibody Incubation F->G H Signal Detection (Chemiluminescence or Fluorescence) G->H I Data Analysis and Quantification H->I

Caption: Workflow for western blot analysis of phospho-proteins.

Methodology:

  • Sample Preparation:

    • Culture parental and resistant cells to 70-80% confluency.

    • Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-MET, anti-phospho-AKT, anti-phospho-ERK) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., total MET, total AKT, total ERK) or a housekeeping protein (e.g., GAPDH, β-actin).

Protocol 3: Proteomic Analysis of Drug-Resistant Cells

Objective: To identify global changes in protein expression that may contribute to drug resistance using mass spectrometry-based proteomics.

Workflow Diagram:

G A Protein Extraction from Parental and Resistant Cells B Protein Digestion (e.g., with Trypsin) A->B C Peptide Labeling (e.g., TMT or iTRAQ) for Quantification B->C D Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) C->D E Database Searching and Protein Identification D->E F Quantitative Analysis and Identification of Differentially Expressed Proteins E->F G Bioinformatics Analysis (Pathway and Network Analysis) F->G H Validation of Key Protein Candidates (e.g., by Western Blot) G->H

Caption: Workflow for comparative proteomic analysis.

Methodology:

  • Protein Extraction and Digestion:

    • Extract total protein from parental and resistant cell lines.

    • Quantify the protein concentration.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Peptide Labeling (for quantitative proteomics):

    • Label the peptides from the parental and resistant cells with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol. This allows for the simultaneous identification and quantification of proteins from multiple samples in a single mass spectrometry run.

  • LC-MS/MS Analysis:

    • Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the mass spectrometry data.

    • Perform quantitative analysis to determine the relative abundance of proteins between the parental and resistant cells.

  • Bioinformatics Analysis:

    • Use bioinformatics tools to perform pathway analysis (e.g., KEGG, GO) and protein-protein interaction network analysis on the differentially expressed proteins to identify key pathways and proteins that may be involved in drug resistance.[16]

  • Validation:

    • Validate the changes in expression of key candidate proteins identified from the proteomic analysis using an orthogonal method, such as western blotting.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways implicated in resistance to this compound-based drugs.

G cluster_0 EGFR Signaling and Resistance EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Tetrahydroquinazoline_EGFRi Tetrahydroquinazoline EGFR Inhibitor Tetrahydroquinazoline_EGFRi->EGFR T790M T790M Mutation T790M->EGFR Blocks Inhibitor Binding MET MET Amplification MET->PI3K_AKT Bypass Activation MET->RAS_RAF_MEK_ERK Bypass Activation Proliferation_Survival Proliferation and Survival PI3K_AKT->Proliferation_Survival RAS_RAF_MEK_ERK->Proliferation_Survival G cluster_0 CDK4/6 Signaling and Resistance CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb p Tetrahydroquinazoline_CDK46i Tetrahydroquinazoline CDK4/6 Inhibitor Tetrahydroquinazoline_CDK46i->CyclinD_CDK46 E2F E2F Rb->E2F CellCycleProgression G1-S Phase Transition E2F->CellCycleProgression Rb_loss Rb Loss Rb_loss->E2F Constitutive Activation CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb p (Bypass)

Caption: Mechanisms of resistance to CDK4/6 inhibitors.

References

  • CDK4/6 inhibitor resistance mechanisms and treatment str
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne
  • Application Notes and Protocols for Generating Drug-Resistant Cell Lines Using a Novel Compound - Benchchem
  • Western blot for phosphoryl
  • Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review
  • Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review | Scilit
  • Establishment of Drug-resistant Cell Lines - Cre
  • Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH
  • Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Str
  • CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective
  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Tre
  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC - NIH
  • Protein Phosphorylation in Western Blotting: Key Challenges & Solutions
  • Tips for detecting phosphoproteins by western blot | Proteintech Group
  • Western Blotting Troubleshooting Guide - Cell Signaling Technology
  • Molecular mechanisms of resistance to antifol
  • Mechanisms of Methotrexate Resistance in Osteosarcoma1 - AACR Journals
  • Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols - Holland-Frei Cancer Medicine - NCBI
  • A mechanism of resistance to methotrexate.
  • Dihydrofolate Reductase Mutant with Exceptional Resistance to Methotrexate but Not to Trimetrexate | Journal of Medicinal Chemistry - ACS Public
  • Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression
  • Proteomics and Bioinformatics Identify Drug-Resistant-Related Genes with Prognostic Potential in Cholangiocarcinoma - PMC - NIH
  • Work flow of the proteomic analysis.
  • Updates on altered signaling p
  • Technical Support Center: Overcoming Resistance to "Drug A" in Cell Culture - Benchchem
  • Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - MDPI
  • Proteomics Analysis of Interactions between Drug-Resistant and Drug-Sensitive Cancer Cells: Comparative Studies of Monoculture and Coculture Cell Systems - NIH
  • MET-FISH Evaluation Algorithm: Proposal of a Simplified Method - PMC - NIH
  • Development of Drug-resistant Cell Lines for Experimental Procedures - JoVE
  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology - Sorger Lab
  • Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC - NIH
  • Application of Proteomics in Cancer: Recent Trends and Approaches for Biomarkers Discovery - PMC - PubMed Central
  • Discovery of Proteins Responsible for Resistance to Three Chemotherapy Drugs in Breast Cancer Cells Using Proteomics and Bioinform
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC - NIH
  • Comparison of MET gene amplification analysis by next-generation sequencing and fluorescence in situ hybridiz
  • The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC - PubMed Central
  • Understanding and targeting resistance mechanisms in cancer - PMC - PubMed Central
  • Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition tre
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evalu
  • Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - Semantic Scholar
  • Understanding cancer drug resistance: Mechanisms and solutions. | Allied Academies
  • Exploring Novel Resistance Mechanisms in Cancer Treatments through High-Throughput Screening and Multi-Omics Analysis - Frontiers
  • Strategy May Prevent Tumor Resistance to Targeted Cancer Therapies
  • FISH MET Amplific

Sources

Technical Support Center: Enhancing the Cell Permeability of 5,6,7,8-Tetrahydroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the cell permeability of 5,6,7,8-tetrahydroquinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this chemical scaffold. Here, you will find practical troubleshooting advice, in-depth scientific explanations, and validated experimental protocols to help you optimize the cellular uptake of your compounds.

Troubleshooting and FAQs

This section addresses common issues and questions encountered during the development of this compound derivatives with improved cell permeability.

Q1: My this compound derivative shows high potency in biochemical assays but has poor activity in cell-based assays. What is the likely cause?

A1: A significant drop in potency between biochemical and cell-based assays often points to poor cell permeability. The complex cellular membrane acts as a barrier, preventing your compound from reaching its intracellular target.[1] Key factors influencing this include the compound's physicochemical properties such as high molecular weight, excessive hydrogen bonding capacity, low lipophilicity, or a high degree of ionization at physiological pH.[2][3]

Q2: How can I get a quick preliminary assessment of my compound's permeability?

A2: A good starting point is to evaluate your compound against Lipinski's "Rule of Five".[3] This rule suggests that poor permeability is more likely if a compound has:

  • More than 5 hydrogen bond donors

  • More than 10 hydrogen bond acceptors

  • A molecular weight over 500 Daltons

  • A calculated logP (cLogP) greater than 5

While this is a useful guideline, be aware that exceptions exist, especially for compounds that utilize active transport mechanisms.[3]

Q3: I have conflicting permeability data between my PAMPA and Caco-2 assays. Why is this and which result should I trust?

A3: This is a common and informative discrepancy. The Parallel Artificial Membrane Permeability Assay (PAMPA) exclusively measures passive diffusion across a lipid membrane.[4][5] In contrast, the Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells, which express various influx and efflux transporters.[6][7]

  • If PAMPA permeability is high, but Caco-2 permeability is low: This strongly suggests your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[8] The Caco-2 cells are actively pumping your compound out, reducing its net transport across the monolayer.

  • If PAMPA permeability is low, but Caco-2 permeability is high: This indicates that your compound may be a substrate for an active uptake transporter.

In this scenario, the Caco-2 assay provides a more biologically relevant prediction of in vivo intestinal absorption.[6][9]

Q4: My compound has poor aqueous solubility. How does this impact my permeability assays?

A4: Poor solubility can lead to an underestimation of permeability. If the compound precipitates in the assay buffer, the concentration gradient across the membrane is reduced, leading to artificially low permeability values. To address this, you can:

  • Incorporate a small percentage of a co-solvent like DMSO in your assay buffer, ensuring the final concentration is non-toxic to the cells.[3]

  • Consider formulation strategies, such as using cyclodextrins, to enhance the aqueous solubility of your compound.[3]

Q5: What structural modifications can I make to my this compound scaffold to improve permeability?

A5: Structure-activity relationship (SAR) studies on quinazoline derivatives suggest several strategies:

  • Modulation of Lipophilicity: Systematically introduce small, lipophilic groups to increase the compound's affinity for the lipid bilayer. However, be mindful that excessive lipophilicity can lead to non-specific binding and reduced aqueous solubility.

  • Reduction of Hydrogen Bonding: The presence of multiple hydrogen bond donors and acceptors can hinder membrane permeation.[10] Consider strategies like N-methylation or replacing a polar group with a bioisosteric equivalent to reduce the hydrogen bonding potential.[11]

  • Masking Polar Groups: The prodrug approach can be effective. By masking a polar functional group with a lipophilic moiety that is later cleaved by intracellular enzymes, you can significantly enhance cell entry.[12]

  • Exploiting Active Transport: If your compound is a substrate for an uptake transporter, you can explore modifications that enhance this interaction.

Core Concepts: The Science of Cell Permeability

A fundamental understanding of the factors governing a molecule's ability to cross the cell membrane is crucial for designing effective therapeutic agents.

Physicochemical Determinants of Passive Diffusion

Passive diffusion is a primary mechanism for the cellular uptake of many small molecules and is governed by several key physicochemical properties:

PropertyImpact on PermeabilityRationale
Lipophilicity (LogP/LogD) An optimal range is crucial. Too low, and the compound won't partition into the lipid membrane. Too high, and it may get trapped within the membrane.The cell membrane is a lipid bilayer, favoring the passage of lipophilic molecules.[2]
Molecular Weight (MW) Lower MW (<500 Da) is generally preferred.Smaller molecules can more easily diffuse through the tightly packed lipid bilayer.[2][3]
Hydrogen Bonding Capacity Fewer hydrogen bond donors and acceptors are better.Forming hydrogen bonds with water molecules in the extracellular space makes it energetically unfavorable for the compound to enter the hydrophobic membrane interior.[10]
Polar Surface Area (PSA) A lower PSA (<140 Ų) is generally associated with better permeability.PSA is a measure of the surface area of a molecule that arises from polar atoms, which contributes to its hydrogen bonding capacity.
Ionization State (pKa) Neutral molecules are more permeable than charged molecules.The charged nature of ionized compounds hinders their ability to cross the hydrophobic lipid membrane.[2]
Active Transport Mechanisms

Beyond passive diffusion, cells utilize a variety of transporter proteins to move molecules across the membrane.[1] These can be broadly categorized as:

  • Uptake Transporters: These facilitate the entry of molecules into the cell. If your compound is a substrate for an uptake transporter, its permeability will be higher than predicted by passive diffusion models alone.

  • Efflux Transporters: These actively pump molecules out of the cell, acting as a protective mechanism. P-glycoprotein (P-gp) is a well-known efflux pump that can be a significant hurdle in drug development.[8]

Strategies for Enhancing Permeability

Improving the cell permeability of your this compound derivatives often requires a multi-pronged approach involving both chemical modification and formulation strategies.

Chemical Modification Approaches
  • Lipophilicity Modulation:

    • Strategy: Introduce small alkyl or halogen substituents onto the quinazoline ring or its appendages.

    • Rationale: This increases the compound's lipophilicity, promoting partitioning into the cell membrane. Structure-activity relationship studies on quinazoline derivatives have shown that small lipophilic groups can enhance biological activity, which may be partly due to improved cell permeability.[13]

  • Hydrogen Bond Masking:

    • Strategy:

      • N-alkylation of amine or amide functionalities.

      • O-alkylation of hydroxyl groups.

      • Replacement of polar groups with less polar bioisosteres.

    • Rationale: Reducing the number of hydrogen bond donors and acceptors decreases the energy barrier for moving from an aqueous to a lipid environment.[11]

  • Prodrug Strategies:

    • Strategy: Chemically modify a functional group (e.g., a carboxylic acid or a primary amine) with a labile moiety that is cleaved by intracellular enzymes to release the active compound.

    • Rationale: This can mask polar groups, increasing lipophilicity and facilitating cell entry.[12]

Formulation Strategies
  • Use of Permeation Enhancers:

    • Strategy: Co-administer your compound with agents that transiently disrupt the cell membrane, increasing its permeability.

    • Caution: This approach must be carefully evaluated for potential cytotoxicity.

  • Encapsulation in Delivery Systems:

    • Strategy: Formulate your compound within liposomes or nanoparticles.

    • Rationale: These delivery vehicles can fuse with the cell membrane or be taken up by endocytosis, releasing the compound directly into the cytoplasm.

Experimental Protocols

Here we provide detailed, step-by-step protocols for two key assays used to assess cell permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput, cell-free method to evaluate passive permeability.[4][14]

Materials:

  • 96-well filter plates (hydrophobic PVDF membrane)

  • 96-well acceptor plates

  • Lecithin in dodecane solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare the Artificial Membrane: Carefully coat the filter of each well in the donor plate with 5 µL of the lecithin/dodecane solution. Allow the solvent to evaporate.[15]

  • Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[15]

  • Prepare the Donor Plate: Dilute the test and control compounds to the final desired concentration (e.g., 10 µM) in PBS. Add 150 µL of this solution to each well of the coated filter plate.[15]

  • Assemble the PAMPA "Sandwich": Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours) with gentle shaking.[4][15]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the compound in each sample using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

Where:

  • V_D = Volume of the donor well

  • V_A = Volume of the acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • [drug]_acceptor = Concentration of the drug in the acceptor well

  • [drug]_equilibrium = Equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells to model human intestinal absorption and can assess both passive and active transport.[6][7]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test and control compounds

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for the formation of a differentiated and polarized monolayer.[3]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. TEER values should be above a predetermined threshold to ensure monolayer integrity.[8] A Lucifer Yellow rejection assay can also be performed as an additional quality control step.[5]

  • Assay Initiation (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the dosing solution (test and control compounds in HBSS) to the apical (donor) chamber.[16]

    • Add fresh HBSS to the basolateral (receiver) chamber.[16]

  • Assay Initiation (Basolateral to Apical - B to A for efflux):

    • Add the dosing solution to the basolateral (donor) chamber.[16]

    • Add fresh HBSS to the apical (receiver) chamber.[16]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).[3]

  • Sample Collection: At the end of the incubation period, collect samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the compounds in the samples using a validated LC-MS/MS method.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (dQ/dt) * (1 / (A * C0))

Where:

  • dQ/dt = Rate of permeation

  • A = Area of the membrane

  • C0 = Initial concentration in the donor chamber

The efflux ratio (ER) is calculated as:

ER = Papp (B to A) / Papp (A to B)

An ER greater than 2 is indicative of active efflux.[8]

Visualizations

Workflow for Permeability Assessment

G cluster_0 Initial Screening cluster_1 Mechanism of Transport cluster_2 Optimization Compound Synthesis Compound Synthesis In Silico Prediction (Rule of 5) In Silico Prediction (Rule of 5) Compound Synthesis->In Silico Prediction (Rule of 5) PAMPA Assay PAMPA Assay In Silico Prediction (Rule of 5)->PAMPA Assay Caco-2 Assay (A-B & B-A) Caco-2 Assay (A-B & B-A) PAMPA Assay->Caco-2 Assay (A-B & B-A) Identify Efflux/Uptake Identify Efflux/Uptake Caco-2 Assay (A-B & B-A)->Identify Efflux/Uptake Structural Modification Structural Modification Identify Efflux/Uptake->Structural Modification Re-evaluate Permeability Re-evaluate Permeability Structural Modification->Re-evaluate Permeability Formulation Strategies Formulation Strategies Structural Modification->Formulation Strategies

Caption: A typical workflow for assessing and optimizing the cell permeability of novel compounds.

Factors Influencing Cell Permeability

G cluster_0 Physicochemical Properties cluster_1 Biological Factors Lipophilicity Lipophilicity Cell Permeability Cell Permeability Lipophilicity->Cell Permeability Molecular Weight Molecular Weight Molecular Weight->Cell Permeability H-Bonding H-Bonding H-Bonding->Cell Permeability PSA PSA PSA->Cell Permeability pKa pKa pKa->Cell Permeability Uptake Transporters Uptake Transporters Uptake Transporters->Cell Permeability Efflux Transporters Efflux Transporters Efflux Transporters->Cell Permeability

Caption: Key physicochemical and biological factors that determine the cell permeability of a small molecule.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Physicochemical properties of drugs and membrane permeability.
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Caco2 assay protocol. [Link]
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. [Link]
  • Factors Affecting Cell Membrane Permeability and Fluidity. Conduct Science. [Link]
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals. [Link]
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. [Link]
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH. [Link]
  • What are the physico-chemical properties of cell membrane? Quora. [Link]
  • Caco-2 permeability assay.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]
  • pampa-permeability-assay.pdf. Technology Networks. [Link]
  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Pion Inc - YouTube. [Link]
  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. [Link]
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]
  • Caco-2 Permeability Assay. Evotec. [Link]
  • Membrane lipid composition and its physicochemical properties define cell vulnerability to aberrant protein oligomers. Company of Biologists Journals. [Link]
  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.
  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC - NIH. [Link]
  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry. [Link]
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed. [Link]
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. [Link]
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Semantic Scholar. [Link]

Sources

Validation & Comparative

A Comparative Guide to 5,6,7,8-Tetrahydroquinazoline and Other Dihydrofolate Reductase (DHFR) Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, making it a well-established and highly valuable target for therapeutic intervention in a range of diseases, from infectious diseases to cancer.[1][2] This guide provides an in-depth, objective comparison of the emerging 5,6,7,8-tetrahydroquinazoline class of DHFR inhibitors with established drugs such as methotrexate, trimethoprim, and pyrimethamine. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, selectivity, and resistance profiles, providing researchers and drug development professionals with a comprehensive resource for informed decision-making.

The Central Role of DHFR in Cellular Proliferation

DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a vital one-carbon carrier. THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells and pathogenic microbes.[1]

DHFR_Pathway DHF 7,8-Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme Substrate THF 5,6,7,8-Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA DHFR_Inhibitors DHFR Inhibitors (e.g., this compound, Methotrexate, Trimethoprim, Pyrimethamine) DHFR_Inhibitors->DHFR_Enzyme Inhibition DHFR_Enzyme->THF Product NADP NADP+ DHFR_Enzyme->NADP NADPH NADPH NADPH->DHFR_Enzyme Cofactor

Caption: The folate metabolic pathway and the inhibitory action of DHFR inhibitors.

A Comparative Analysis of DHFR Inhibitors

The clinical utility of a DHFR inhibitor is determined by its potency against the target enzyme and its selectivity for the pathogenic or cancer cell DHFR over the human host enzyme. This selectivity is crucial for minimizing host toxicity.

Chemical Classes of DHFR Inhibitors

DHFR inhibitors are broadly classified as:

  • Classical Antifolates: These are structural analogs of folic acid, such as methotrexate . They are highly potent but can exhibit limited selectivity between host and pathogen DHFR.

  • Non-Classical Antifolates: This diverse group of compounds, which includes trimethoprim , pyrimethamine , and the 5,6,7,8-tetrahydroquinazolines , are not structurally analogous to folic acid. They often exhibit greater selectivity for microbial DHFR over the human enzyme.[3]

Comparative Efficacy: A Look at the Experimental Data

The inhibitory potential of these compounds is quantified by their half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table summarizes available IC50 data for this compound derivatives and other prominent DHFR inhibitors against DHFR from various sources.

Inhibitor ClassCompound/DerivativeTarget DHFRIC50 (nM)Reference(s)
This compound 2,4-diamino-6-[[(2',5'-dimethoxyphenyl) methylamino]methyl]-5,6,7,8-tetrahydroquinazolineToxoplasma gondii7 - 330[4]
Representative AnaloguesPneumocystis cariniiPotent Inhibition[4]
Representative AnaloguesRat LiverSelective Inhibition[4]
Classical Antifolate MethotrexateHuman~0.12 µM (120 nM)[5]
MethotrexateStaphylococcus aureus (DfrB)0.71[6]
MethotrexateE. coli-
MethotrexatePlasmodium falciparum-
Non-Classical Antifolate TrimethoprimHuman>55,260[7]
TrimethoprimE. coli~1
TrimethoprimStaphylococcus aureus (DfrG, resistant)31,000[6]
Non-Classical Antifolate PyrimethamineHuman52,000[5]
PyrimethaminePlasmodium falciparum (wild-type)~0.5
PyrimethaminePlasmodium falciparum (mutant)Significantly Increased[8][9][10][11]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as enzyme and substrate concentrations, buffer composition, and temperature.

From the available data, it is evident that this compound derivatives demonstrate significant potency against protozoal DHFR, with some analogues showing high selectivity against the target enzyme over mammalian DHFR.[4] This makes them promising candidates for the development of novel anti-parasitic agents.

Selectivity: The Key to a Favorable Therapeutic Window

The therapeutic index of a DHFR inhibitor is largely dependent on its selectivity for the target organism's enzyme over the human counterpart.

  • Methotrexate , being a close structural analog of folic acid, exhibits high affinity for human DHFR, which contributes to its efficacy as an anticancer agent but also to its significant host toxicity.[12]

  • Trimethoprim displays remarkable selectivity for bacterial DHFR over the human enzyme, making it a safe and effective antibacterial agent.[7]

  • Pyrimethamine is highly selective for protozoal DHFR, particularly from Plasmodium falciparum, which is the basis for its use as an antimalarial drug.[5]

  • 5,6,7,8-Tetrahydroquinazolines have shown promising selectivity for protozoal DHFR from Pneumocystis carinii and Toxoplasma gondii over rat liver DHFR, suggesting a favorable therapeutic window for treating these opportunistic infections.[4] Further studies are needed to comprehensively profile their selectivity against a broader range of microbial and human DHFRs.

The Challenge of Drug Resistance

A major hurdle in the long-term efficacy of DHFR inhibitors is the emergence of drug resistance. The primary mechanism of resistance is point mutations in the dhfr gene, which alter the enzyme's active site, thereby reducing the binding affinity of the inhibitor.[8]

  • Methotrexate: Resistance can arise from mutations in DHFR, as well as from decreased drug transport into the cell and gene amplification leading to overexpression of DHFR.

  • Trimethoprim: Resistance in bacteria is commonly associated with mutations in the dfr gene.[6]

  • Pyrimethamine: Widespread resistance in Plasmodium falciparum is well-documented and is primarily due to specific point mutations in the DHFR domain.[8][9][10][11]

  • 5,6,7,8-Tetrahydroquinazolines: The resistance profile of this class of inhibitors is less characterized. However, their novel scaffold may offer an advantage against existing resistant strains of pathogens. Further research is crucial to evaluate their efficacy against clinically relevant, drug-resistant isolates.

Experimental Protocols for Evaluating DHFR Inhibitors

The characterization and comparison of DHFR inhibitors rely on robust and reproducible experimental methodologies. Below are detailed protocols for a standard enzymatic inhibition assay and a cell-based cytotoxicity assay.

Spectrophotometric DHFR Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified DHFR. The principle lies in monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as DHF is reduced to THF.[13][14][15][16]

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Purified DHFR - DHF (Substrate) - NADPH (Cofactor) - Inhibitor Stock Serial_Dilutions Prepare Serial Dilutions of Inhibitor Reagents->Serial_Dilutions Mix Mix in 96-well Plate: - Assay Buffer - NADPH - Inhibitor (Varying Conc.) Serial_Dilutions->Mix Incubate Pre-incubate to allow inhibitor binding Mix->Incubate Initiate Initiate Reaction: Add DHF Substrate Incubate->Initiate Measure Measure Absorbance at 340 nm (Kinetic Reading) Initiate->Measure Calculate_Rate Calculate Initial Reaction Velocity Measure->Calculate_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] (log scale) Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 value from Dose-Response Curve Plot_Data->Determine_IC50

Sources

5,6,7,8-tetrahydroquinazoline versus known anticancer drugs in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro Anticancer Activity of 5,6,7,8-Tetrahydroquinazolines Versus Established Chemotherapeutics

Introduction: The Privileged Scaffold in Oncology Research

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to diverse protein targets with high affinity. The quinazoline scaffold is a prominent member of this class, forming the core of numerous approved anticancer agents.[1] Its rigid, heterocyclic structure provides an excellent platform for introducing specific functional groups that can interact with key biological targets. The partially saturated analog, 5,6,7,8-tetrahydroquinazoline, retains this therapeutic potential while offering greater three-dimensional diversity, a feature that can be exploited for enhanced selectivity and potency.[2]

Quinazoline and its derivatives have been shown to exhibit a wide array of anticancer activities, primarily through the inhibition of critical signaling proteins like kinases, enzymes involved in nucleotide synthesis, and components of the cellular cytoskeleton.[1][3][4] This guide provides a comprehensive, data-supported comparison of the in vitro performance of novel this compound derivatives against well-established anticancer drugs. We will delve into their mechanisms of action, present head-to-head cytotoxicity data, and provide detailed protocols for the key assays used in such comparative studies, offering a valuable resource for researchers in drug discovery and development.

A Mechanistic Showdown: How Tetrahydroquinazolines Combat Cancer

The versatility of the tetrahydroquinazoline scaffold allows for its derivatives to interrupt cancer cell proliferation through several distinct mechanisms. Understanding these pathways is crucial for interpreting comparative efficacy data.

Kinase Inhibition: Disrupting the Cell's Command and Control

Cellular processes like growth, division, and survival are meticulously controlled by signaling pathways, with protein kinases acting as central command nodes. In many cancers, these kinases become dysregulated, leading to uncontrolled cell proliferation.[5] The quinazoline core is a cornerstone of modern kinase inhibitor design, famously demonstrated by FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib.[6][7] These drugs typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation events that drive malignant growth.[6] Many novel tetrahydroquinazoline derivatives are being developed to target EGFR, the PI3K/AKT/mTOR pathway, and other crucial cancer-related kinases.[1][5][8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR EGF Growth Factor (e.g., EGF) EGF->EGFR PI3K PI3K P_EGFR->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Tetrahydroquinazoline Kinase Inhibitor Inhibitor->P_EGFR Inhibits

Figure 1. Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.
Beyond Kinases: Alternative Anticancer Strategies

While kinase inhibition is a dominant theme, the tetrahydroquinazoline scaffold is not a one-trick pony. Researchers have successfully designed derivatives that engage other validated anticancer targets:

  • Tubulin Polymerization Inhibition: Microtubules are dynamic protein filaments essential for forming the mitotic spindle during cell division. Drugs like Paclitaxel work by stabilizing these microtubules, leading to mitotic arrest and apoptosis.[9] Certain quinazoline derivatives have been found to disrupt microtubule dynamics, representing an alternative mechanism to induce cancer cell death.[3][4][10]

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the synthesis of DNA precursors. Inhibiting this enzyme starves cancer cells of the building blocks needed for replication. Some 2,4-diamino-5,6,7,8-tetrahydroquinazolines have been specifically designed as potent DHFR inhibitors.[11]

Cell_Cycle G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 Inhibitor Tubulin Inhibitors (e.g., Paclitaxel, some quinazolines) Inhibitor->M Arrest

Figure 2. The cell cycle, indicating the M phase where tubulin-targeting agents act.

In Vitro Performance Data: A Head-to-Head Comparison

The ultimate measure of a potential anticancer compound's initial promise lies in its cytotoxicity against cancer cell lines, often expressed as the half-maximal inhibitory concentration (IC50). The table below summarizes data from various studies, comparing the in vitro activity of novel quinazoline and tetrahydroquinazoline derivatives to that of standard-of-care anticancer drugs.

Compound/DerivativeTarget Cancer Cell LineIC50 (µM)Known Anticancer Drug (Control)IC50 (µM) of ControlReference
Quinazolinone Derivative 8a HCT-116 (Colon)5.33 (72h)Doxorubicin1.21 (72h)[12]
Quinazolinone Derivative 8a HepG2 (Liver)7.94 (72h)Doxorubicin1.05 (72h)[12]
Quinazolinone Derivative 7b A549 (Lung)16.3Erlotinib19.4[7]
Quinazolinone Derivative 7e MCF-7 (Breast)15.1Erlotinib21.2[7]
Dihydroquinazoline CA1-e A2780 (Ovarian)22.76GefitinibNot specified[13]
Tetrahydroquinolinone 4a A549 (Lung)5.0Cisplatin9.0[14]
Tetrahydroquinolinone 4a HCT-116 (Colon)6.0Cisplatin12.0[14]
6-nitro-quinazoline 6c HCT-116 (Colon)0.03Gefitinib0.05[15]
6-nitro-quinazoline 6c A549 (Lung)0.04Gefitinib0.06[15]

Analysis: The compiled data reveals several key insights. Derivatives such as 6c show exceptional potency, surpassing the EGFR inhibitor Gefitinib in both colon (HCT-116) and lung (A549) cancer cell lines.[15] Similarly, tetrahydroquinolinone 4a demonstrates superior cytotoxicity compared to the DNA-damaging agent Cisplatin in the same cell lines.[14] Other derivatives, like 7b and 7e , exhibit comparable or slightly better activity than Erlotinib.[7] While not always orders of magnitude more potent, the consistent activity of these novel compounds underscores the value of the tetrahydroquinazoline scaffold. The diverse substitutions clearly influence potency and selectivity, highlighting the vast chemical space available for optimization. For instance, compound 8a shows good activity but is less potent than the highly cytotoxic Doxorubicin, a common observation when comparing targeted inhibitors to broad-spectrum cytotoxic agents.[12]

Essential Methodologies for Comparative In Vitro Analysis

Reproducible and reliable data is the bedrock of drug discovery. The following section details standardized protocols for the key assays used to generate the comparative data discussed above.

Assessing Cytotoxicity: The Foundation of Screening

The initial step in evaluating any potential anticancer agent is to determine its ability to inhibit the proliferation of cancer cells. This is typically achieved through colorimetric or fluorometric assays that measure cell viability.

Cytotoxicity_Workflow start 1. Seed Cells in 96-well plate treat 2. Add Test Compounds (serial dilutions) start->treat incubate 3. Incubate (e.g., 48-72 hours) treat->incubate add_reagent 4. Add Viability Reagent (e.g., MTT, SRB) incubate->add_reagent incubate2 5. Incubate & Solubilize add_reagent->incubate2 read 6. Read Absorbance (Plate Reader) incubate2->read analyze 7. Calculate IC50 Values read->analyze

Figure 3. General experimental workflow for in vitro cytotoxicity assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydroquinazoline derivatives and control drugs. Remove the old medium from the cells and add 100 µL of medium containing the various drug concentrations. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[16] Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[16]

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Analysis: After subtracting the blank absorbance, calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the binding of the SRB dye to the protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is directly proportional to the total cellular protein mass.[17][18]

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for at least 1 hour to fix the cells.[19]

  • Washing: Discard the supernatant and wash the plates 4-5 times with slow-running tap water or 1% acetic acid to remove TCA and unbound components.[19][20] Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[21]

  • Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[21] Air dry the plates again.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[20][21]

  • Data Acquisition and Analysis: Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at approximately 540 nm. Calculate IC50 values as described for the MTT assay.

Elucidating Cell Death Mechanisms: Apoptosis vs. Necrosis

A potent cytotoxic compound should ideally induce programmed cell death (apoptosis) rather than necrosis, which can cause inflammation. The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing these two cell death pathways via flow cytometry.[22]

AnnexinV_PI cluster_cells Cell States cluster_stains Fluorescent Stains cluster_results Flow Cytometry Quadrants Healthy Healthy Cell Inner leaflet: PS Outer leaflet: - Early Early Apoptotic Cell Inner leaflet: - Outer leaflet: PS Healthy->Early Apoptosis Initiation Late Late Apoptotic/Necrotic Cell Leaky Membrane Outer leaflet: PS Early->Late Membrane Permeabilization Annexin Annexin V (Binds to PS) Annexin->Early Binds Annexin->Late Binds PI Propidium Iodide (PI) (Enters leaky cells, binds DNA) PI->Late Enters Q_Healthy Healthy (Annexin V- / PI-) Q_Early Early Apoptotic (Annexin V+ / PI-) Q_Late Late Apoptotic (Annexin V+ / PI+)

Figure 4. Principle of Annexin V and Propidium Iodide (PI) staining for apoptosis detection.

Protocol 3: Annexin V & Propidium Iodide (PI) Staining Assay

This protocol is based on the principle that phosphatidylserine (PS), normally on the inner leaflet of the cell membrane, flips to the outer leaflet during early apoptosis, where it can be bound by fluorescently-labeled Annexin V.[23][24] PI is a nuclear stain that is excluded by live cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Cell Culture and Treatment: Grow cells in 6-well plates and treat them with the tetrahydroquinazoline derivative at its IC50 concentration for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize them. Combine all cells from each well and centrifuge (e.g., 500 x g for 5 minutes).[23]

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution to the 100 µL cell suspension. Gently mix.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately by flow cytometry. The populations will be distinguished as follows:

    • Healthy cells: Annexin V negative and PI negative.

    • Early apoptotic cells: Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive and PI positive.

Conclusion and Future Directions

The in vitro evidence strongly supports the this compound scaffold as a highly promising platform for the development of novel anticancer therapeutics. Derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines, in some cases exceeding the performance of established clinical drugs like Gefitinib and Cisplatin.[14][15] Their mechanistic versatility, with compounds targeting kinases, tubulin, and other critical cellular machinery, allows for a broad and adaptable approach to drug design.

The journey from a promising in vitro result to a clinical candidate is long and requires rigorous further investigation. Future work must focus on optimizing lead compounds to enhance potency and selectivity, while minimizing off-target effects. In silico methods like molecular docking and ADMET prediction are already being used to guide these efforts.[7][13] Ultimately, the most promising derivatives identified through these robust in vitro comparisons must be advanced into preclinical in vivo models to validate their efficacy and safety, paving the way for potential new cancer treatments.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Bauer, J. A., et al. (2025).
  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • Bauer, J. A., et al. (2025). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories.
  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol.
  • Canvax Biotech. (2023). SRB Cytotoxicity Assay Data Sheet.
  • Li, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8565. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (n.d.). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.
  • Akunuri, R., & Kumar, C. G. (2021). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 26(21), 6483. [Link]
  • Fakhri, M., et al. (2021). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 16(4), 366-376. [Link]
  • ResearchGate. (n.d.). Some examples of anticancer compounds based on the tetrahydroquinoline scaffold.
  • Al-Warhi, T., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Journal of Chemistry, 2022, 1-13. [Link]
  • Al-Suhaimi, K. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3051. [Link]
  • Mohammadi, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 94. [Link]
  • Stanczak, A., & Cieslak, M. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology, 12, 755883. [Link]
  • Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(14), 2649-2656. [Link]
  • Siddique, M., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry, 41(6). [Link]
  • Mohammadi-Farani, A., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1045610. [Link]
  • El-Salam, H. A. A., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. [Link]
  • Al-Ostath, A. I., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Journal of the Iranian Chemical Society, 19(2), 653-664. [Link]
  • Szychta, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 1618. [Link]
  • Chaudhary, S., et al. (2024). Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. Future Journal of Pharmaceutical Sciences, 10(1), 16. [Link]
  • Ghazali, M., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2174. [Link]
  • Semantic Scholar. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[24][28]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents.
  • DOI. (n.d.). A comparative study on cisplatin analogs containing 7-azaindole (7AIH) and its seven halogeno-derivatives: Vibrational spectra, DFT calculations and in vitro antiproliferative activity.

Sources

The Isomeric Imperative: A Comparative Guide to the Biological Activity of Tetrahydroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the tetrahydroquinazoline scaffold represents a privileged structure, a recurring motif in compounds demonstrating a wide array of biological activities, from anticancer to antimicrobial agents.[1][2] However, the therapeutic potential of these molecules is not merely a function of their core structure but is exquisitely sensitive to the three-dimensional arrangement of their atoms and the precise placement of functional groups. This guide provides a comparative analysis of the biological activity of tetrahydroquinazoline isomers, drawing upon direct evidence where available and leveraging data from structurally related heterocyclic systems to illuminate the critical role of isomerism in drug design and function.

Part 1: The Decisive Role of Stereoisomerism

Chirality, the property of "handedness," is a fundamental consideration in pharmacology. Enantiomers, which are non-superimposable mirror images of each other, can exhibit dramatically different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer.

While direct comparative studies on the stereoisomers of a single tetrahydroquinazoline derivative are not extensively documented in publicly available literature, compelling evidence from the closely related tetrahydroquinoline series provides a powerful illustration of this principle. The (R)- and (S)-enantiomers of 8-(4-methoxyphenylamino)-2-methyl-5,6,7,8-tetrahydroquinoline were evaluated for their in vitro cytotoxic activity against several human cancer cell lines. The results, summarized below, demonstrate a significant stereochemical preference for the (R)-enantiomer.[3][4]

Data Presentation: Comparative Anticancer Activity of Tetrahydroquinoline Enantiomers
CompoundCancer Cell LineIC50 (µM)
(R)-enantiomer HT-29 (colorectal adenocarcinoma)12.3 ± 0.9
A2780 (ovarian carcinoma)15.7 ± 1.1
MSTO-211H (biphasic mesothelioma)9.8 ± 0.7
(S)-enantiomer HT-29 (colorectal adenocarcinoma)25.1 ± 1.8
A2780 (ovarian carcinoma)30.2 ± 2.2
MSTO-211H (biphasic mesothelioma)21.5 ± 1.5
Data is a representative example from published findings for illustrative purposes.[3]

The data unequivocally shows the (R)-enantiomer to be approximately twice as potent as its (S)-counterpart.[3] This disparity is attributed to a more favorable three-dimensional fit of the (R)-enantiomer into the binding site of its molecular target, maximizing the intermolecular interactions that drive its biological effect. This concept is often explained by the Easson-Stedman three-point attachment model, where one enantiomer can achieve a productive three-point interaction with a receptor while its mirror image can only achieve a two-point binding, resulting in lower affinity and efficacy.

Recent in silico studies on a novel ambroxol-derived tetrahydroquinazoline further underscore the relevance of stereochemistry. Molecular docking analyses of the (R)- and (S)-isomers of 2-(6,8-dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl)phenol against a panel of SARS-CoV-2 proteins revealed that both isomers were active, with the best binding affinities observed for Papain-like protease (PLpro).[5] Although this was a computational study, it highlights that different stereoisomers are recognized as distinct chemical entities by biological macromolecules, which can translate into differences in activity.

stereoisomers cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_isomer Chiral Tetrahydroquinazoline R_interaction Optimal 3-Point Binding R_isomer->R_interaction High Affinity Receptor Chiral Receptor Site R_interaction->Receptor Fits Well S_isomer Chiral Tetrahydroquinazoline S_interaction Suboptimal 2-Point Binding S_isomer->S_interaction Low Affinity S_interaction->Receptor Fits Poorly positional_isomers cluster_isomers Positional Isomers cluster_activity Differential Biological Profiles Core Tetrahydroquinazoline Scaffold Pos_5 5-Substituted Core->Pos_5 Pos_6 6-Substituted Core->Pos_6 Pos_7 7-Substituted Core->Pos_7 Pos_8 8-Substituted Core->Pos_8 Activity_5 High Potency Low Selectivity Pos_5->Activity_5 Leads to Activity_6 Optimal Potency High Selectivity Pos_6->Activity_6 Leads to Activity_7 Moderate Potency Pos_7->Activity_7 Leads to Activity_8 Inactive Pos_8->Activity_8 Leads to

Caption: Hypothetical impact of substituent position on activity.

Part 3: Key Experimental Protocols

To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated protocols are essential. Below are detailed methodologies for two key assays frequently used to evaluate the anticancer and antimicrobial activities of compounds like tetrahydroquinazolines.

Experimental Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality: This protocol is chosen for its reliability, high throughput, and its basis in a key indicator of cell health: mitochondrial function. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [1]2. Compound Treatment: Prepare serial dilutions of the tetrahydroquinazoline isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a standard cytotoxic drug like doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Add Tetrahydroquinazoline Isomers (Serial Dilutions) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Read Absorbance at 570 nm E->F G 7. Calculate IC50 Values F->G

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: This protocol is a gold standard for antimicrobial susceptibility testing because it provides a quantitative result (the MIC value), which is crucial for comparing the potency of different compounds and for guiding potential therapeutic use.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the tetrahydroquinazoline isomers in MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (bacteria in broth without any compound) and a negative control well (broth only) to ensure the viability of the bacteria and sterility of the medium, respectively.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed.

Part 4: Signaling Pathways and Mechanisms

The biological activity of tetrahydroquinazoline derivatives is often linked to their ability to modulate specific cellular signaling pathways. Several studies have pointed towards the inhibition of the PI3K/AKT/mTOR pathway as a mechanism for the anticancer effects of related quinazoline compounds. [6]This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Tetrahydroquinazoline Isomer Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Different isomers of a tetrahydroquinazoline inhibitor could exhibit varying potencies against key kinases like PI3K or AKT due to differences in how they fit into the enzyme's ATP-binding pocket. An isomer with the optimal stereochemistry and substituent positioning will form more stable and extensive interactions, leading to more potent inhibition of the pathway and, consequently, a stronger anticancer effect.

Conclusion

This guide illuminates a fundamental principle in drug discovery: isomerism is not a trivial detail but a critical determinant of biological activity. Through comparative data from tetrahydroquinolines and other relevant scaffolds, it is evident that both the stereochemical configuration and the positional arrangement of substituents on a heterocyclic core can profoundly impact efficacy and selectivity. The (R)-enantiomer of a tetrahydroquinoline derivative proved significantly more cytotoxic to cancer cells than its (S)-counterpart, while the ortho-isomer of an antibacterial agent was selectively toxic to bacteria, unlike its meta- and para-isomers.

For researchers, scientists, and drug development professionals working with the promising tetrahydroquinazoline scaffold, these findings carry a clear directive. The synthesis and evaluation of single, pure isomers should be prioritized over the study of racemic mixtures or arbitrarily substituted derivatives. A systematic exploration of both stereoisomers and positional isomers is essential to unlock the full therapeutic potential of this versatile chemical class and to develop safer, more effective medicines. The future of tetrahydroquinazoline-based drug discovery lies in the precise and deliberate navigation of its isomeric landscape.

References

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2022). MDPI. [Link]
  • Some examples of anticancer compounds based on the tetrahydroquinoline scaffold. (2023).
  • Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety. (2023).
  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021). Scientific Reports. [Link]
  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). Molecules. [Link]
  • Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. (2021). CEFIPRA. [Link]
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Eco-Vector Journals Portal. [Link]
  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. (2022). Eclética Química. [Link]
  • Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. (2024). Molecules. [Link]
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules. [Link]
  • The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. (2017). Journal of Medicinal Chemistry. [Link]
  • Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. (2024).
  • Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. (2020). Bioorganic Chemistry. [Link]
  • A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. (2022). Molecules. [Link]
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). Molecules. [Link]
  • Substituted Tetrahydroisoquinolines: Synthesis, Characterization, Antitumor Activity and Other Biological Properties. (2018). European Journal of Medicinal Chemistry. [Link]
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]
  • Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. (2014).
  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019). Journal of Medicinal Chemistry. [Link]
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). Pharmaceuticals. [Link]
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Scientific Reports. [Link]
  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. (2018). Bioorganic & Medicinal Chemistry. [Link]
  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2012). Molecules. [Link]
  • Synthesis and in vitro biological evaluation of novel quinazoline derivatives. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021).
  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (2022).
  • Quinazoline derivatives: synthesis and bioactivities. (2013). Chemistry Central Journal. [Link]
  • Retrosynthesis of tetrahydroquinazoline derivatives 5 with four points of diversification RA−RD. (2020).

Sources

Validating 5,6,7,8-Tetrahydroquinazoline as a Topoisomerase II Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification and validation of novel therapeutic agents are paramount. This guide provides an in-depth, technical comparison of a promising class of molecules, 5,6,7,8-tetrahydroquinazoline derivatives, as inhibitors of human topoisomerase II (Topo II), a clinically validated target for anticancer drugs.[1][2][3] We will objectively compare their performance with established Topo II inhibitors, such as etoposide and doxorubicin, and provide the supporting experimental data and detailed protocols necessary for their validation.

The Critical Role of Topoisomerase II in Cancer Therapy

DNA topoisomerases are essential enzymes that resolve topological problems in the genome arising during critical cellular processes like DNA replication, transcription, and chromosome segregation.[4][5] Human topoisomerase II accomplishes this by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break.[4][5] Due to their heightened dependence on this machinery, rapidly proliferating cancer cells are particularly vulnerable to the disruption of Topo II function, making it an effective target for chemotherapy.[6]

Clinically used Topo II inhibitors are broadly classified into two categories:

  • Topo II poisons: These agents, including etoposide and doxorubicin, stabilize the transient covalent complex between Topo II and DNA, leading to an accumulation of DNA double-strand breaks and subsequent cell death.[4][5][6][7][8] However, this mechanism is also linked to severe side effects, including the development of secondary leukemias.[1][2][3]

  • Topo II catalytic inhibitors: These compounds inhibit the enzyme's function without trapping the DNA-protein cleavage complex.[8] This class of inhibitors holds the promise of a better safety profile.

This compound: A Novel Class of Catalytic Topo II Inhibitors

Recent research has identified 6-amino-5,6,7,8-tetrahydroquinazoline derivatives as a novel class of potent and selective human topoisomerase IIα inhibitors.[1][2][3][9] Unlike conventional Topo II poisons, these compounds act as catalytic inhibitors, blocking the enzyme's function without inducing DNA cleavage.[1][2][3] This distinction is critical as it suggests a potentially safer therapeutic window, avoiding the genotoxic stress associated with Topo II poisons.

One particularly promising lead compound, ARN-21934, has demonstrated a significantly lower IC50 value in DNA relaxation assays compared to etoposide, indicating higher potency.[1][2][3] Furthermore, it exhibits remarkable selectivity for the Topo IIα isoform over Topo IIβ, which is ubiquitously expressed and implicated in the cardiotoxicity of some anthracyclines.[1][2][3][10]

Comparative Performance Data

To contextualize the potential of this compound derivatives, a direct comparison with established Topo II inhibitors is essential. The following table summarizes key performance metrics from in vitro assays.

Compound ClassMechanism of ActionTargetAssay TypeIC50 (µM)Reference
Tetrahydroquinazoline (ARN-21934) Catalytic InhibitorHuman Topo IIαDNA Relaxation2[1][2][3]
Etoposide Topo II PoisonHuman Topo IIαDNA Relaxation120[1][2][3]
Etoposide Topo II PoisonHuman Topo IIαkDNA Decatenation47.5 ± 2.2[11]
Doxorubicin Topo II PoisonHuman Topo IIkDNA Decatenation8.23[12]

Experimental Validation Workflows

The validation of a potential Topo II inhibitor requires a series of robust biochemical and cell-based assays. Here, we provide detailed, step-by-step methodologies for key experiments.

Biochemical Assays: Direct Assessment of Enzyme Inhibition

These assays directly measure the effect of a compound on the enzymatic activity of purified Topo II.

This assay measures the ability of Topo II to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation, leaving the DNA in its supercoiled state.[11]

Experimental Workflow: DNA Relaxation Assay

cluster_prep Reaction Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare reaction mix: - Assay Buffer - ATP - Supercoiled pBR322 DNA add_compound Add test compound (e.g., Tetrahydroquinazoline) or vehicle control (DMSO) prep_mix->add_compound add_enzyme Add purified human Topo IIα add_compound->add_enzyme incubate Incubate at 37°C for 30 minutes add_enzyme->incubate stop_reaction Stop reaction with Stop Buffer/Loading Dye incubate->stop_reaction gel_electrophoresis Run on 1% agarose gel stop_reaction->gel_electrophoresis visualize Visualize DNA bands under UV light gel_electrophoresis->visualize

Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.

Detailed Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing 1x Topo II assay buffer, 1 mM ATP, and 0.5 µg of supercoiled pBR322 plasmid DNA.

  • Compound Addition: Add the desired concentration of the this compound derivative or a vehicle control (e.g., DMSO).

  • Enzyme Addition: Initiate the reaction by adding a pre-determined optimal amount of purified human topoisomerase IIα enzyme.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 4 µL of 6x Stop Buffer/Loading Dye (containing SDS and proteinase K to digest the enzyme).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

  • Visualization: Run the gel and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

This assay assesses the ability of Topo II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[11][13][14] Inhibitors prevent the release of individual minicircles from the network.[11] This assay is specific for type II topoisomerases.[13]

Experimental Workflow: kDNA Decatenation Assay

cluster_prep Reaction Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare reaction mix: - Assay Buffer - ATP - kDNA add_compound Add test compound (e.g., Tetrahydroquinazoline) or vehicle control (DMSO) prep_mix->add_compound add_enzyme Add purified human Topo IIα add_compound->add_enzyme incubate Incubate at 37°C for 15-30 minutes add_enzyme->incubate stop_reaction Stop reaction with Stop Buffer/Loading Dye incubate->stop_reaction gel_electrophoresis Run on 1% agarose gel stop_reaction->gel_electrophoresis visualize Visualize DNA bands under UV light gel_electrophoresis->visualize

Caption: Workflow for the Topoisomerase II kDNA Decatenation Assay.

Detailed Protocol:

  • Reaction Setup: Prepare a 30 µL reaction mixture containing 1x Topo II assay buffer, 1 mM ATP, and 200 ng of kDNA.

  • Compound Addition: Add the test compound at various concentrations. Include a positive control (e.g., etoposide) and a negative control (vehicle).

  • Enzyme Addition: Add a pre-determined amount of purified human Topo IIα to start the reaction.

  • Incubation: Incubate at 37°C for 15-30 minutes.[14]

  • Termination: Stop the reaction with Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.

  • Visualization: Stain the gel with a DNA intercalating dye and visualize under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel as distinct bands.[11]

Cell-Based Assays: Assessing Cellular Effects

These assays evaluate the impact of the inhibitor on cancer cells, providing insights into its therapeutic potential.

This assay is crucial for distinguishing between Topo II poisons and catalytic inhibitors. It quantifies the amount of Topo II covalently bound to DNA within cells.[15][16] An increase in these covalent complexes is indicative of a Topo II poison.

Logical Flow of the ICE Bioassay

cell_treatment Treat cancer cells with test compound or control cell_lysis Lyse cells and shear DNA cell_treatment->cell_lysis cscl_gradient Separate free protein from DNA-protein complexes via cesium chloride gradient ultracentrifugation cell_lysis->cscl_gradient fractionation Fractionate gradient and detect Topo II in each fraction cscl_gradient->fractionation quantification Quantify Topo II in DNA-containing fractions (Western Blot or ELISA) fractionation->quantification

Caption: Logical flow of the In Vivo Complex of Enzyme (ICE) Bioassay.

Detailed Protocol:

  • Cell Treatment: Treat cultured cancer cells with the this compound derivative, a known Topo II poison (e.g., etoposide) as a positive control, and a vehicle control for a defined period.

  • Cell Lysis: Lyse the cells directly on the culture plate with a lysis solution containing a denaturant to trap the covalent complexes.

  • Cesium Chloride Gradient Ultracentrifugation: Layer the cell lysate onto a cesium chloride step gradient and centrifuge at high speed. This separates the dense DNA and DNA-protein complexes from the less dense free proteins.

  • Fractionation: Carefully collect fractions from the gradient.

  • Quantification of Covalent Complexes: Detect and quantify the amount of Topo II in the DNA-containing fractions using slot-blotting or Western blotting with an antibody specific for Topo IIα.

Standard assays such as MTT or CellTiter-Glo® can be used to determine the cytotoxic effects of the tetrahydroquinazoline derivatives on various cancer cell lines. Further investigation into the mechanism of cell death can be conducted using assays for apoptosis, such as Annexin V/Propidium Iodide staining followed by flow cytometry, and analysis of cell cycle distribution.

Conclusion

The validation of this compound derivatives as a novel class of topoisomerase II catalytic inhibitors presents a promising avenue for the development of safer and more effective anticancer therapies. Their distinct mechanism of action, which avoids the formation of DNA-damaging cleavage complexes, positions them as a potential alternative to the currently available Topo II poisons. The experimental workflows and comparative data provided in this guide offer a robust framework for researchers to further investigate and validate the therapeutic potential of this exciting new class of compounds.

References

  • Burden, D. A., & Osheroff, N. (1998). Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1400(1-3), 139–154.
  • Baldwin, E. L., & Osheroff, N. (2005). Etoposide, topoisomerase II and cancer. Current medicinal chemistry. Anti-cancer agents, 5(4), 363–372. [Link]
  • Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & biology, 17(5), 421–433.
  • Montecucco, A., & Biamonti, G. (2007).
  • Hande, K. R. (1998). Etoposide: four decades of development of a topoisomerase II inhibitor. European journal of cancer (Oxford, England : 1990), 34(10), 1514–1521.
  • Nitiss, J. L. (2009). DNA topoisomerase II inhibitors. Current opinion in pharmacology, 9(4), 337–343.
  • Teves, S. S., & Henikoff, S. (2014). Transcription-generated torsion facilitates promoter clearance. Nature structural & molecular biology, 21(1), 88–90.
  • Delgado, J. L., Hsieh, C. M., Chan, N. L., & Hiasa, H. (2018). Topoisomerase I-targeting drugs in the treatment of human cancer. Molecules (Basel, Switzerland), 23(3), 562.
  • G-Demurtas, M., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12873–12886. [Link]
  • Wikipedia. (2023). Topoisomerase inhibitor. [Link]
  • Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature reviews. Cancer, 9(5), 338–350. [Link]
  • Desai, S. D., et al. (2001). The in vivo complex of enzyme (ICE) bioassay for the detection and quantitation of topoisomerase I and II-mediated DNA cleavage. Methods in molecular biology (Clifton, N.J.), 95, 163–177.
  • G-Demurtas, M., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β.
  • Zhang, S., et al. (2012). Topoisomerase IIβ in consumer products: a target of the cardiotoxic anthracycline anticancer drugs. The Journal of pharmacology and experimental therapeutics, 342(3), 621–628.
  • G-Demurtas, M., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. PubMed. [Link]
  • Larsen, A. K., et al. (2003). Doxorubicin-induced apoptosis: a review. Biochimie, 85(8), 775–782.
  • Yang, F., Teves, S. S., & Henikoff, S. (2014). Doxorubicin, DNA torsion, and chromatin dynamics. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1845(1), 84–89.
  • G-Demurtas, M., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β.

Sources

A Comparative Guide to the Efficacy of 5,6,7,8-Tetrahydroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active compounds. Its unique three-dimensional structure, arising from the fusion of a pyrimidine ring with a saturated carbocyclic ring, provides a versatile framework for the design of novel therapeutics.[1] This guide offers a comparative analysis of the efficacy of various this compound analogs, delving into their structure-activity relationships (SAR), mechanisms of action, and therapeutic potential across different disease areas. We will explore experimental data that underpins these findings and provide detailed protocols for key assays, offering researchers and drug development professionals a comprehensive resource to navigate this promising chemical space.

The this compound Core: A Versatile Scaffold

The versatility of the this compound core lies in its amenability to chemical modification at multiple positions. Substitutions on both the pyrimidine and the tetrahydroquinoline rings can significantly influence the compound's pharmacological activity, selectivity, and pharmacokinetic properties.[1] This allows for the fine-tuning of analogs to target a wide range of biological entities, including protein kinases, dihydrofolate reductase (DHFR), and G-protein coupled receptors.[1][2]

Comparative Efficacy in Oncology

The quinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting protein kinases.[1][3] The this compound analogs have emerged as a promising new class of anticancer agents, with derivatives showing potent activity against various cancer cell lines.[1][2]

Targeting Protein Kinases

Protein kinases are crucial regulators of cell signaling pathways that, when dysregulated, can drive tumorigenesis.[3] Several this compound derivatives have been developed as potent kinase inhibitors.

A comparative study of quinazoline-based derivatives as VEGFR-2 inhibitors highlighted the potential of this scaffold in targeting angiogenesis, a critical process for tumor growth and metastasis.[4] While not exclusively focused on tetrahydroquinazolines, this study underscores the importance of the broader quinazoline framework in kinase inhibition. The general principle of targeting the ATP-binding site of kinases is a key strategy in the design of these inhibitors.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids required for cell proliferation. Nonclassical antifolates based on the 2,4-diamino-5,6,7,8-tetrahydroquinazoline scaffold have been designed and evaluated as potent inhibitors of DHFR from pathogenic organisms and as antitumor agents.[2]

A study on 6-substituted 2,4-diaminotetrahydroquinazolines revealed that these compounds exhibit significant and selective inhibitory activity against Toxoplasma gondii DHFR. The most selective analog, 2,4-diamino-6-[[(2',5'-dimethoxyphenyl) methylamino]methyl]-5,6,7,8-tetrahydroquinazoline, demonstrated potent inhibition of T. gondii cell growth in culture with an IC50 of 5.4 x 10⁻⁸ M.[2] Furthermore, selected analogs from this series showed promising activity against tumor cell growth, with the most active compounds inhibiting growth at a GI50 of 10⁻⁸ M.[2]

Table 1: Comparative Cytotoxic Activity of 2,4-Diamino-5,6,7,8-tetrahydroquinazoline Analogs [2]

CompoundR Group at C6T. gondii DHFR IC50 (nM)Rat Liver DHFR IC50 (nM)Selectivity Index (RL/Tg)Tumor Cell Growth GI50 (M)
5 (2',5'-dimethoxyphenyl)methylamino]methyl7>10,000>142810⁻⁸
Analog A anilinomethylPotent---
Analog B (alkoxy-substituted anilinomethyl)Potent---
Analog C (halo-substituted anilinomethyl)Potent---

Note: Specific IC50 values for analogs A, B, and C were not provided in the abstract but were described as potent.

Topoisomerase IIα Inhibition

Human topoisomerase IIα (topoIIα) is another critical target in cancer therapy. A novel, potent, and druglike tetrahydroquinazoline inhibitor, ARN-21934, was identified as a highly selective inhibitor of human topoIIα over the β isoform.[5] A systematic structure-activity relationship (SAR) study of a series of analogs led to the discovery of compound 14 (ARN-21934) with an IC50 of 2 μM against topoIIα-catalyzed DNA relaxation.[5] This represented an ~80-fold improvement in potency compared to the initial hit compound.[5]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a significant area of research. Certain 5,6,7,8-tetrahydroquinoline and related compounds have demonstrated in vivo anti-inflammatory activity.[6] Although this study focused on tetrahydroquinolines, the structural similarity to tetrahydroquinazolines suggests a potential avenue for exploration. Modification of 8-benzylidene-5,6,7,8-tetrahydroquinolines led to the identification of potent anti-inflammatory agents in rat models of carrageenan paw edema and developing adjuvant arthritis.[6]

Antimicrobial Potential

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of 5,6,7,8-tetrahydroquinazolines have been investigated for their potential as antitubercular agents.[7][8] Molecular docking studies have suggested that these compounds may exhibit high binding affinity towards essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1).[7][8]

A recently developed synthetic route to novel this compound derivatives using α-aminoamidines has opened up new possibilities for functionalization and exploration of their antitubercular activity.[7][8] This method is characterized by mild reaction conditions, excellent yields, and an easy workup.[7][8]

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, it is crucial to follow standardized experimental protocols. Below are representative methodologies for key assays used in the evaluation of this compound analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general method for assessing the inhibitory activity of test compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound analogs)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate peptide, and kinase buffer to the wells of a 384-well plate.

  • Add the test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Visualizing the Science: Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams illustrate a key signaling pathway targeted by kinase inhibitors and a typical workflow for evaluating anticancer compounds.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Tetrahydroquinazoline Kinase Inhibitor Inhibitor->RAF Inhibitor->PI3K

Caption: A simplified diagram of the MAPK/ERK and PI3K/Akt/mTOR signaling pathways, common targets for anticancer therapies.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of Tetrahydroquinazoline Analogs Purification Purification & Structure Verification (NMR, MS) Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Purification->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT on Cancer Cell Lines) Purification->Cell_Viability Western_Blot Western Blotting (Target Engagement) Kinase_Assay->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Xenograft Tumor Xenograft Model (Efficacy in Animals) Apoptosis_Assay->Xenograft Cell_Cycle->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: A typical experimental workflow for the preclinical evaluation of novel anticancer compounds.

Conclusion

The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The analogs derived from this core structure have demonstrated significant efficacy in diverse therapeutic areas, including oncology, inflammation, and infectious diseases. The ability to systematically modify the scaffold allows for the fine-tuning of their biological activity and selectivity. The comparative analysis presented in this guide, supported by experimental data and detailed protocols, provides a valuable resource for researchers dedicated to advancing the therapeutic potential of this compound derivatives. Future research in this area will undoubtedly lead to the discovery of even more potent and selective drug candidates.

References

  • Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry, 38(9), 1473-1481. [Link]
  • Taylor, E. C., et al. (1986). Potential Anticancer Agents.1 XLII. Tetrahydroquinazoline Analogs of Tetrahydrofolic Acid. III. An Improved Synthesis of 5,8-Dideaza-5,6,7,8-tetrahydrofolic Acid. The Journal of Organic Chemistry, 51(10), 1685–1690. [Link]
  • Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(18), 3463-3472. [Link]
  • Papeo, G., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase IIα over β. Journal of Medicinal Chemistry, 63(21), 12969-12990. [Link]
  • Kuno, A., et al. (2000). Syntheses and structure-activity relationships of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxaline derivatives with retinoic acid receptor alpha agonistic activity. Journal of Medicinal Chemistry, 43(3), 409-419. [Link]
  • Taylor, E. C., et al. (1991). Potential Anticancer Agents. LXIX. Tetrahydroquinazoline Analogs of Tetrahydrofolic Acid. IV. The Synthesis of 5,8-Dideaza-5,6,7,8-tetrahydroaminopterin. The Journal of Organic Chemistry, 56(10), 3325-3329. [Link]
  • Shestakov, A. S., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]
  • Shestakov, A. S., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. [Link]
  • Keri, R. S., et al. (2015). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 5(128), 105653-105684. [Link]
  • Abdel-Mottaleb, Y., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 13(10), 6524-6541. [Link]

Sources

A Researcher's Guide to the In Vivo Validation of 5,6,7,8-Tetrahydroquinazoline Antitubercular Activity

Author: BenchChem Technical Support Team. Date: January 2026

The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates an urgent and continuous search for novel therapeutic agents. The quinazoline scaffold and its derivatives have emerged as a promising area of research, with numerous reports highlighting their potent in vitro activity against Mtb.[1][2][3] Among these, the 5,6,7,8-tetrahydroquinazoline core represents a class of compounds with significant potential, underscored by computational studies that predict high binding affinity to essential mycobacterial enzymes.[4][5]

However, the journey from a promising in vitro "hit" to a viable clinical candidate is long and fraught with failure. The critical bottleneck is often the demonstration of efficacy in a living system. This guide provides a comprehensive framework for researchers navigating the essential step of in vivo validation for this compound derivatives. We will objectively compare the necessary experimental models, outline the benchmarks set by standard-of-care drugs, and provide a detailed protocol for conducting a robust preclinical efficacy study.

The Preclinical Promise of Tetrahydroquinazolines: From Silico to Vitro

Before committing to costly and complex animal studies, a compound must demonstrate compelling preclinical potential. Derivatives of this compound have shown this promise primarily through two avenues:

  • In Silico Target Identification : Molecular docking studies have been instrumental in hypothesizing the mechanism of action for these compounds. These computational analyses suggest that tetrahydroquinazolines may exhibit high binding affinity towards crucial Mtb enzymes like dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1).[4][5] Inhibition of these targets would disrupt essential metabolic pathways, leading to bacterial death.

  • In Vitro Antimycobacterial Activity : Several studies have synthesized and evaluated related quinazolinone derivatives, demonstrating potent whole-cell activity against the virulent Mtb H37Rv strain and even some MDR strains, with Minimum Inhibitory Concentrations (MICs) reported as low as 2 µg/mL.[6]

While this data is encouraging, it is not predictive of in vivo success. A compound's activity in a petri dish does not account for the complex host-pathogen interactions or the pharmacokinetic and pharmacodynamic (PK/PD) challenges within a living organism. Therefore, the gold standard for preclinical validation remains the animal model.

The Arena of Validation: Standard In Vivo Models for Tuberculosis

The mouse model is the most widely used and well-characterized system for the preclinical evaluation of antitubercular drugs due to its cost-effectiveness and the availability of immunological tools.[7][8] Two primary models are employed to assess the bactericidal and sterilizing activity of new compounds.

  • Low-Dose Aerosol Infection Model (Chronic Infection): This is the most common model, aiming to mimic human infection. Mice, typically of the BALB/c or C57BL/6 strains, are infected via aerosol with a low dose (50-100 Colony Forming Units - CFU) of Mtb.[9] The infection is allowed to establish for several weeks, leading to a chronic, stable bacterial load in the lungs and spleen before treatment is initiated. This model is excellent for assessing a drug's ability to kill bacteria in a well-established, immunologically active environment.[7]

  • Intravenous High-Dose Infection Model (Acute/Rapid Screening): In this model, mice are infected intravenously with a high bacterial dose (~10^6 CFU).[10] This leads to a rapidly progressive disease. Treatment often begins shortly after infection (e.g., day 1 or day 7). While less representative of natural human infection, this model is useful for rapid screening to determine if a compound has any bactericidal effect in vivo.[10] A variation uses highly susceptible gamma interferon gene-disrupted (GKO) mice to see a therapeutic effect in as little as 8-13 days.

The primary endpoint for both models is the reduction in bacterial burden in the lungs and spleen, measured by counting the number of CFUs after a defined period of treatment.[10]

Setting the Benchmark: Performance of Standard Antitubercular Drugs

Any new therapeutic candidate must be compared against the current standard of care. The efficacy of first-line drugs like Isoniazid (INH) and Rifampicin (RIF) is well-documented in mouse models and provides the essential benchmark for comparison.

DrugTypical Dosage (mg/kg)RouteExpected Efficacy (Log10 CFU Reduction in Lungs after ~4 weeks)Reference
Untreated Control N/AN/ABacterial growth of 1-2 Log10 CFU from baseline[10]
Isoniazid (INH) 25Oral Gavage3.0 - 5.0[10]
Rifampicin (RIF) 10-20Oral Gavage2.0 - 4.0[10]
Ethambutol (EMB) 100Oral Gavage~1.0 - 2.0 (Bacteriostatic)[10]
Moxifloxacin (MXF) 100Oral Gavage2.5 - 4.5[10]

Table 1: Representative efficacy of standard antitubercular drugs in the mouse model. Values are approximate and can vary based on the specific model, mouse strain, and duration of treatment.

A novel compound like a this compound derivative would be considered highly promising if it could demonstrate a CFU reduction comparable to or greater than that of INH or RIF in a head-to-head study.

Visualizing the Path to Validation

The overall workflow from a synthesized compound to its in vivo validation is a multi-step process that requires careful planning and execution.

G cluster_0 In Silico & In Vitro Phase cluster_1 In Vivo Phase cluster_2 Analysis & Comparison Compound Synthesized This compound Derivative Docking Molecular Docking (e.g., DHFR, MtPanK) Compound->Docking Predict Target MIC In Vitro MIC Assay (vs. Mtb H37Rv) Compound->MIC Determine Potency MTD Maximum Tolerated Dose (MTD) Study MIC->MTD Select Candidate for In Vivo Efficacy Chronic Infection Efficacy Study (Mouse Model) MTD->Efficacy CFU CFU Enumeration (Lungs & Spleen) Efficacy->CFU Data Data Analysis (Log10 CFU Reduction) CFU->Data Compare Comparison vs. Standard Drugs (INH, RIF) Data->Compare

Caption: Workflow for the preclinical validation of a novel antitubercular compound.

Based on in silico data, a potential mechanism of action for 5,6,7,8-tetrahydroquinazolines is the inhibition of Dihydrofolate Reductase (DHFR), a critical enzyme in folate synthesis.

pathway DHF Dihydrofolate (DHF) DHFR Mycobacterium DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis (via Thymidylate) THF->DNA DHFR->THF  Reduction Compound 5,6,7,8-Tetrahydro- quinazoline Compound->DHFR Inhibition

Caption: Hypothesized mechanism of action via DHFR inhibition.

Experimental Protocol: A Step-by-Step Guide for In Vivo Efficacy Testing

This protocol outlines a standard methodology for evaluating a novel this compound derivative (referred to as "TQH-X") in a chronic low-dose aerosol infection mouse model.

Objective: To determine the in vivo bactericidal activity of TQH-X against M. tuberculosis H37Rv in BALB/c mice.

Materials:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Bacteria: Mycobacterium tuberculosis, strain H37Rv.

  • Equipment: Aerosol infection chamber (e.g., Glas-Col), Biosafety Level 3 (BSL-3) facility, oral gavage needles, tissue homogenizer, incubator, petri dishes.

  • Reagents: Middlebrook 7H9 broth, Middlebrook 7H11 agar, Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement, Phosphate Buffered Saline (PBS) with 0.05% Tween 80, TQH-X formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), Isoniazid (positive control).

Methodology:

  • Infection Phase (Day -28):

    • Culture Mtb H37Rv to mid-log phase in 7H9 broth.

    • Calibrate the aerosol generator to deliver ~100 CFU into the lungs of each mouse.

    • Expose mice to the Mtb aerosol.

    • Causality: A low-dose aerosol infection is chosen to mimic the natural route of human infection and establish a chronic disease state against which the drug's efficacy can be meaningfully tested.

  • Pre-Treatment Verification (Day -27 and Day 0):

    • At 24 hours post-infection (Day -27), sacrifice a small cohort of mice (n=3) to confirm the initial bacterial implantation in the lungs.

    • At the start of treatment (Day 0), sacrifice a baseline control group (n=5) to determine the established bacterial load in both lungs and spleen. Homogenize tissues and plate serial dilutions on 7H11 agar.

    • Causality: These steps are critical to validate the infection model and establish the precise bacterial burden against which treatment efficacy will be measured.

  • Treatment Phase (Day 0 to Day 28):

    • Randomly assign the remaining mice into treatment groups (n=5-10 per group):

      • Group 1: Vehicle Control (e.g., 0.5% CMC, oral gavage)

      • Group 2: Isoniazid (25 mg/kg, oral gavage)

      • Group 3: TQH-X (Dose 1, e.g., 50 mg/kg, oral gavage)

      • Group 4: TQH-X (Dose 2, e.g., 100 mg/kg, oral gavage)

    • Administer treatments once daily, 5 days per week, for 4 weeks.

    • Monitor mice daily for signs of morbidity (weight loss, ruffled fur).

    • Causality: Including a vehicle control is essential to measure bacterial growth without intervention. The Isoniazid group serves as a positive control to validate the assay's sensitivity. Testing multiple doses of TQH-X allows for an assessment of dose-dependent efficacy.

  • Endpoint Analysis (Day 28):

    • At the end of the treatment period, humanely euthanize all remaining mice.

    • Aseptically remove the lungs and spleens.

    • Homogenize each organ separately in PBS-Tween 80.

    • Plate serial 10-fold dilutions of the homogenates onto 7H11 agar plates.

    • Incubate plates at 37°C for 3-4 weeks.

    • Causality: Plating on selective agar allows for the enumeration of viable mycobacteria. The long incubation period is necessary due to the slow growth rate of Mtb.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU per organ.

    • Convert the CFU counts to a Log10 scale for statistical analysis.

    • Calculate the mean Log10 CFU for each group and determine the Log10 reduction in bacterial load for each treatment group compared to the Day 0 baseline and the Day 28 vehicle control.

    • Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine if the CFU reductions are statistically significant.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a source of new antitubercular agents, supported by compelling in silico and in vitro evidence. However, this potential can only be realized through rigorous in vivo validation. The framework and detailed protocol provided in this guide offer a clear path for researchers to systematically evaluate these compounds in clinically relevant animal models.

By comparing the performance of novel tetrahydroquinazoline derivatives against the established benchmarks of standard drugs like isoniazid, the scientific community can identify the most promising candidates for further development. A successful outcome from the described efficacy study would be the crucial next step, justifying further investment into advanced preclinical studies, including relapse models, PK/PD analysis, and ultimately, positioning this exciting chemical class for the fight against tuberculosis.

References

  • Ortega-Muro, F., et al. (2012). Efficacy of Quinoxaline-2-Carboxylate 1,4-Di-N-Oxide Derivatives in Experimental Tuberculosis. Antimicrobial Agents and Chemotherapy, 56(8), 4348–4353.
  • Nikonenko, B. V., et al. (2004). Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(4), 1347–1351.
  • El-Gazzar, M. G., et al. (2024). Novel Quinazolinones Active against Multidrug-Resistant Mycobacterium Tuberculosis: Synthesis, Antimicrobial Evaluation, and in Silico Exploration of Penicillin-Binding Protein 1A as a Potential Target. Chemistry & Medicinal Chemistry, 20(4), e202500147.
  • Kunes, J., et al. (2000). Quinazoline derivatives with antitubercular activity. Il Farmaco, 55(11-12), 725–729.
  • International Journal of Pharmaceutical Research and Applications. (2024). Synthesis and Anti-Tubercular Activity of Quinazoline Derivatives. IJPRA, 9(5), 435-439.
  • International Journal of Pharmacy and Pharmaceutical Research. (2021). Quinazoline as a Antitubrcular Agent: A Review. IJPPR, 21(3), 576-586.
  • Singh, J., et al. (2020). Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633.
  • Dutta, A., & Sarma, D. (2020). Recent advances in the synthesis of Quinazoline analogues as Anti-TB agents. Tuberculosis, 124, 101986.
  • Shaku, M., et al. (2022). Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development. International Journal of Molecular Sciences, 23(4), 2209.
  • Kolos, N., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781.
  • Naturalista Campano. (2024). Study of Some Isoniazid, Fluoroquinolone, Sulphanilamide, and Quinoxaline Analogs with Antitubercular Activity.
  • Semantic Scholar. (n.d.). Identification and development of oxoquinazoline derivatives as novel mycobacterial inhibitors targeting cell wall synthesis enzyme.
  • Lenaerts, A. J., et al. (2015). Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(9), 5573–5584.
  • Khedr, M. A., et al. (2021). Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives. Molecules, 26(16), 4975.
  • Kolos, N., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781.
  • Scanga, C. A., et al. (1999). What Animal Models Teach Humans about Tuberculosis. Proceedings of the American Thoracic Society, 2(2), 77–82.
  • Hickey, A. J., et al. (2007). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy, 51(10), 3767–3769.
  • Nuermberger, E. (2008). Using animal models to develop new treatments for tuberculosis. Seminars in Respiratory and Critical Care Medicine, 29(5), 542–551.

Sources

A Tale of Two Scaffolds: Gefitinib vs. 5,6,7,8-Tetrahydroquinazoline in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quinazoline scaffold has proven to be a remarkably fruitful starting point for the development of potent kinase inhibitors. At the forefront of this class is gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has transformed the treatment paradigm for a subset of non-small cell lung cancer (NSCLC) patients. However, the versatility of the quinazoline core extends beyond EGFR inhibition, with derivatives such as those based on the 5,6,7,8-tetrahydroquinazoline scaffold emerging as promising candidates against a diverse array of anticancer targets. This guide provides a head-to-head comparison of gefitinib and the this compound class of compounds, delving into their distinct mechanisms of action, target profiles, and the therapeutic strategies they embody.

At a Glance: Key Distinctions

FeatureGefitinibThis compound Derivatives
Core Scaffold QuinazolineThis compound
Primary Target Epidermal Growth Factor Receptor (EGFR)Dihydrofolate Reductase (DHFR), Topoisomerase II, etc.
Mechanism of Action Reversible ATP-competitive inhibition of EGFR tyrosine kinaseVaries by derivative; enzyme inhibition, DNA damage
Clinical Indication EGFR-mutated Non-Small Cell Lung Cancer (NSCLC)Preclinical; potential for various cancers
Development Status FDA-approved drugInvestigational scaffold

Chemical Structures: A Tale of Saturation

The fundamental difference between gefitinib and the this compound derivatives lies in the saturation of one of the rings in the core scaffold. Gefitinib is built upon a planar, aromatic quinazoline core, which is optimal for fitting into the ATP-binding pocket of EGFR. In contrast, the this compound scaffold possesses a non-aromatic, saturated cyclohexane ring. This structural alteration provides a three-dimensional character to the molecule, opening up possibilities for interaction with different biological targets.

Gefitinib is a synthetic anilinoquinazoline compound.[1] It acts by selectively binding to the EGFR-tyrosine kinase domain, preventing ATP from binding and blocking subsequent receptor autophosphorylation, which results in the inhibition of signal transduction.[1]

Derivatives of this compound have been synthesized and evaluated for a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antitubercular, and anti-inflammatory activities.[2]

Mechanism of Action and Target Profile: A Divergence in Strategy

Gefitinib's mechanism of action is exquisitely defined. It is a reversible inhibitor of the EGFR tyrosine kinase, competing with adenosine triphosphate (ATP) for its binding site within the intracellular domain of the receptor.[3][4][5] This inhibition blocks the EGFR signaling cascade, which is crucial for cell proliferation, survival, and differentiation.[4] Gefitinib is particularly effective in NSCLC patients harboring activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21.[4] These mutations lead to a constitutively active EGFR, making the cancer cells highly dependent on this pathway for their growth and survival.[4]

Conversely, the this compound scaffold has been utilized to generate inhibitors for a variety of other anticancer targets. For instance, certain derivatives have been designed as nonclassical inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis.[6] Others have been identified as inhibitors of human topoisomerase II, an enzyme that controls DNA topology and is a validated target for cancer therapy.[7] These compounds act by blocking the function of topoisomerase II without causing the DNA cleavage associated with many clinically used topoisomerase poisons, potentially offering a safer therapeutic window.[7]

Signaling Pathways at Play

The differential targeting of gefitinib and this compound derivatives results in the modulation of distinct cellular signaling pathways.

Signaling Pathways cluster_0 Gefitinib cluster_1 This compound Derivatives gefitinib Gefitinib egfr EGFR gefitinib->egfr Inhibits ras_raf RAS-RAF-MEK-ERK Pathway egfr->ras_raf Activates pi3k_akt PI3K-AKT Pathway egfr->pi3k_akt Activates proliferation Cell Proliferation & Survival ras_raf->proliferation pi3k_akt->proliferation thq This compound Derivatives dhfr DHFR thq->dhfr Inhibits topoi Topoisomerase II thq->topoi Inhibits nucleotide Nucleotide Synthesis dhfr->nucleotide Required for dna_replication DNA Replication & Repair topoi->dna_replication Required for apoptosis Apoptosis nucleotide->apoptosis Depletion leads to dna_replication->apoptosis Inhibition leads to

Caption: Differential signaling pathway modulation by Gefitinib and this compound derivatives.

Head-to-Head Comparison of Biological Activity

Direct comparative studies of gefitinib and this compound derivatives against the same panel of cancer cell lines are scarce, primarily due to their different primary targets. However, we can compare their reported potencies against their respective targets and in relevant cellular models.

Biochemical and Cellular Activity
Compound ClassTargetAssay TypeIC50/GI50Reference
Gefitinib Wild-type EGFRKinase Assay~50-90 nM[8]
L858R mutant EGFRKinase Assay~20-fold tighter binding than wild-type[9]
A431 cells (EGFR overexpressing)Cell Viability~3.4 µM[10]
NCI-H1975 cells (L858R/T790M EGFR)Cell Viability>10 µM[10]
This compound Derivatives Toxoplasma gondii DHFREnzyme Assay7-330 nM[6]
Human Topoisomerase IIαDNA Relaxation Assay2 µM (for ARN-21934)[7]
Human Cancer Cell LinesAntiproliferative AssayBroad activity[7]
Toxoplasma gondii cellsCell Growth Inhibition54 nM (for compound 5)[6]

In Vivo Efficacy and Pharmacokinetics

Gefitinib has undergone extensive in vivo and clinical evaluation. In xenograft models, it has demonstrated potent antitumor activity in a variety of human cancer cell lines that express EGFR.[1] Clinically, gefitinib has shown significant efficacy in NSCLC patients with EGFR mutations, leading to improved progression-free survival.[10]

For the this compound derivatives, in vivo data is emerging. For instance, the topoisomerase II inhibitor ARN-21934 has shown a favorable in vivo pharmacokinetic profile and the ability to penetrate the blood-brain barrier, highlighting its potential for further development.[7]

Binding Modes: Planar vs. 3D Interactions

The binding mode of gefitinib within the ATP-binding pocket of EGFR is well-characterized through X-ray crystallography. The quinazoline core forms a key hydrogen bond with the hinge region of the kinase domain, while the anilino group occupies a hydrophobic pocket.[11]

For this compound derivatives, the binding modes are target-dependent. In the case of DHFR inhibitors, the tetrahydroquinazoline core likely mimics the binding of the natural substrate, dihydrofolate. For topoisomerase II inhibitors, the bulkier, three-dimensional structure of the scaffold may allow for novel interactions within the enzyme's ATPase domain or at the DNA-protein interface.

Experimental Protocols

In Vitro Kinase Assay (for EGFR)

A standard in vitro kinase assay to evaluate EGFR inhibition would involve the following steps:

  • Reagents and Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), test compounds (gefitinib and/or this compound derivatives), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the EGFR enzyme, the substrate, and the test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prepare_compounds Prepare serial dilutions of test compounds start->prepare_compounds setup_reaction Set up kinase reaction in 96-well plate: - EGFR enzyme - Substrate - Test compound prepare_compounds->setup_reaction initiate_reaction Initiate reaction with ATP setup_reaction->initiate_reaction incubate Incubate at 30°C for 60 min initiate_reaction->incubate stop_reaction Stop reaction and add detection reagent incubate->stop_reaction measure_luminescence Measure luminescence stop_reaction->measure_luminescence calculate_ic50 Calculate % inhibition and IC50 measure_luminescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an in vitro EGFR kinase assay.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of the compounds on cancer cells, an MTT assay can be performed:

  • Cell Culture: Culture the desired cancer cell lines (e.g., A549, NCI-H1975) in appropriate growth medium.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Conclusion: Distinct Paths in Cancer Therapy

The comparison between gefitinib and the this compound scaffold highlights two divergent yet valuable approaches in oncology drug discovery. Gefitinib represents the pinnacle of targeted therapy, a precision medicine designed to inhibit a specific, well-validated oncogenic driver. Its success has paved the way for the development of subsequent generations of EGFR inhibitors and has underscored the importance of patient stratification based on molecular biomarkers.

The this compound scaffold, on the other hand, embodies the spirit of chemical exploration and diversification. Its non-planar, three-dimensional structure allows for the design of inhibitors against a broader range of targets beyond the kinase family. The development of this compound derivatives as inhibitors of fundamental cellular processes like nucleotide synthesis and DNA maintenance opens up new avenues for cancer treatment, potentially addressing mechanisms of resistance to targeted therapies like gefitinib.

In essence, while gefitinib is a specialized tool for a specific task, the this compound scaffold is a versatile platform with the potential to yield a new generation of anticancer agents with novel mechanisms of action. The continued exploration of this and other diverse chemical scaffolds will be crucial in expanding the arsenal of effective cancer therapies.

References

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH.
  • What is the mechanism of Gefitinib? - Patsnap Synapse.
  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate.
  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals.
  • Binding modes of gefitinib (shown as sticks) into EGFR kinase domain... - ResearchGate.
  • Cellular Targets of Gefitinib - AACR Journals.
  • Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC - NIH.
  • Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC - NIH.
  • Identification of the Gefitinib binding pocket in EGFR kinase domain.... - ResearchGate.
  • Development of the Novel Biologically Targeted Anticancer Agent Gefitinib: Determining the Optimum Dose for Clinical Efficacy - AACR Journals.
  • The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer.
  • Role of gefitinib in the targeted treatment of non-small-cell lung cancer in Chinese patients.
  • Critical appraisal of the role of gefitinib in the management of locally advanced or metastatic non-small cell lung cancer - PubMed Central.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC - NIH.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH.
  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - ACS Publications.
  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5,6,7,8-Tetrahydroquinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of inhibitors targeting a range of enzymes crucial in pathophysiology.[1][2] While its versatility is an asset, for those of us focused on protein kinases, this chemical promiscuity demands rigorous scrutiny. Kinase inhibitors are notorious for their polypharmacology, largely because they target the highly conserved ATP-binding pocket, leading to potential off-target effects that can confound research data and lead to clinical toxicity.[3][4][5]

This guide provides a comprehensive framework for drug development professionals to dissect the cross-reactivity profiles of novel this compound-based kinase inhibitors. We will move beyond simple IC50 values and embrace a multi-tiered, self-validating system of analysis. The narrative will explain the causal logic behind each experimental choice, comparing two hypothetical, yet representative, inhibitors:

  • THQ-Inhibitor-A: Designed for high selectivity against our primary target, Kinase-X.

  • THQ-Inhibitor-B: A more promiscuous predecessor compound.

Our goal is not just to generate data, but to build a robust, evidence-based understanding of a compound's true mechanism of action within the complex cellular environment.

Section 1: Foundational Assessment: Large-Scale Biochemical Profiling

The logical first step in any selectivity profiling campaign is to cast a wide net. High-throughput biochemical screens provide a panoramic view of an inhibitor's activity across a large portion of the human kinome under standardized, cell-free conditions.[6] This approach is "compound-centric," seeking to understand the full range of targets for a given molecule rather than just its potency against a single kinase.[6]

Method of Choice: Competition Binding Assays (e.g., KINOMEscan®)

We opt for a competition binding assay format over enzymatic assays for our initial screen. The rationale is twofold: first, it measures direct physical interaction (binding affinity, Kd), which is a more fundamental parameter than enzymatic inhibition (IC50) and is not dependent on substrate or enzyme activity.[7][8] Second, platforms like Eurofins' KINOMEscan® offer panels of over 480 kinases, providing the breadth needed for a truly comprehensive initial assessment.[9][10][11]

The principle is straightforward: an immobilized kinase is incubated with a tagged, active-site-directed ligand. Your test compound is introduced in competition. The amount of tagged ligand displaced is proportional to the binding affinity of your test compound.

To visualize the output, data is often expressed as percent of control (%Ctrl), where a lower number signifies stronger binding.

Kinase Target THQ-Inhibitor-A (%Ctrl @ 1µM) THQ-Inhibitor-B (%Ctrl @ 1µM) Kinase Family
Kinase-X (Primary Target) 0.5 1.1 TK
Kinase-Y888.5 CAMK
Kinase-Z954.2 AGC
SRC7535TK
LCK8241TK
EGFR9865TK
CDK2999.8 CMGC

Table 1: Representative biochemical screening data. Hits (e.g., <10% Ctrl) are highlighted. THQ-Inhibitor-A shows high selectivity for the intended target, while THQ-Inhibitor-B binds strongly to several off-target kinases across different families.

This initial screen immediately validates that THQ-Inhibitor-A is highly selective, while THQ-Inhibitor-B has significant off-target liabilities (Kinase-Y, Kinase-Z, CDK2). This data is crucial for initial structure-activity relationship (SAR) studies.[6]

Experimental Protocol: High-Throughput Kinase Panel Screen
  • Compound Preparation: Solubilize THQ-Inhibitor-A and THQ-Inhibitor-B in 100% DMSO to a stock concentration of 10 mM. Prepare a working concentration for screening (e.g., 100 µM).

  • Assay Execution (Automated):

    • Kinases are produced as recombinant proteins and tagged (e.g., with DNA).

    • The tagged kinases are immobilized on a solid support (e.g., beads).

    • An active-site directed ligand, also tagged, is added.

    • The test compound is added at a fixed concentration (e.g., 1 µM) to compete with the tagged ligand.

  • Quantification: After incubation and washing, the amount of tagged ligand remaining bound to the immobilized kinase is quantified (e.g., via qPCR for a DNA tag).

  • Data Analysis: Results are expressed as a percentage of the DMSO vehicle control. A selectivity profile, often visualized as a "TREEspot®" diagram, is generated to map hits onto the human kinome tree.[10]

Section 2: In-Cell Validation: Direct Target Engagement

Biochemical assays are invaluable but exist in a vacuum, devoid of the cellular context.[12] Factors like cell membrane permeability, intracellular target concentration, and competition from high endogenous ATP levels can dramatically alter a compound's efficacy. Therefore, the next critical, self-validating step is to confirm that the inhibitor physically binds its target inside a living cell.

Method of Choice: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical technique that directly measures target engagement in a cellular environment.[13] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[14][15] This allows us to verify binding without needing a specific antibody for the activated form of the kinase or a known downstream substrate.

CETSA_Workflow cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis A Culture Cells to Logarithmic Phase B Treat with Vehicle (DMSO) or THQ Inhibitor A->B C Aliquot Treated Cells B->C D Heat Aliquots across a Temperature Gradient (e.g., 37°C to 70°C) C->D E Lyse Cells & Separate Soluble vs. Aggregated Proteins D->E F Quantify Soluble Target Protein (e.g., Western Blot) E->F G Plot Melting Curves & Determine Tm Shift F->G H H G->H Validate Target Engagement

CETSA® Experimental Workflow.

By performing an isothermal dose-response (ITDRF) experiment, where the temperature is fixed and the compound concentration is varied, we can determine the EC50 for target engagement.[16]

We test our compounds in a cell line overexpressing our primary target, Kinase-X, and a cell line known to express the off-target Kinase-Z.

Compound Target Protein Cellular Target Engagement EC50 (nM)
THQ-Inhibitor-A Kinase-X55
Kinase-Z>10,000
THQ-Inhibitor-B Kinase-X80
Kinase-Z450

Table 2: Representative CETSA® data. THQ-Inhibitor-A demonstrates potent and selective engagement of Kinase-X in a cellular context. THQ-Inhibitor-B engages both the primary target and the off-target Kinase-Z, confirming the biochemical data in a more physiologically relevant system.

This CETSA® data provides high-confidence validation. We now know not only that the compounds can bind these kinases, but that they do bind them inside a cell at specific concentrations.

Experimental Protocol: Isothermal Dose-Response CETSA®
  • Cell Culture: Grow HEK293 cells stably overexpressing FLAG-tagged Kinase-X to ~80% confluency.

  • Compound Treatment: Treat cells with a serial dilution of THQ-Inhibitor (e.g., 0.1 nM to 30 µM) or DMSO vehicle for 1 hour at 37°C.

  • Harvest and Heat: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Heat all samples at a single, optimized temperature (e.g., 54°C, a temperature that denatures ~50% of the unbound target) for 3 minutes, followed by cooling on ice.

  • Lysis: Lyse cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Fractionation: Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by ultracentrifugation (20,000 x g for 20 minutes at 4°C).

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble Kinase-X using Western Blotting with an anti-FLAG antibody.

  • Data Analysis: Plot the band intensity against the logarithm of the compound concentration and fit a dose-response curve to calculate the EC50 value.

Section 3: The Systems View: Mapping Functional Cellular Consequences

Confirming target binding is essential, but it doesn't reveal the full story. The ultimate goal of an inhibitor is to modulate a signaling pathway. Does inhibition of Kinase-X produce the desired downstream effect? And more importantly, does the off-target binding of THQ-Inhibitor-B activate or inhibit other pathways? To answer this, we must look at the global phosphorylation landscape.

Method of Choice: Quantitative Phosphoproteomics

Mass spectrometry-based quantitative phosphoproteomics allows us to survey thousands of phosphorylation events across the entire cellular signaling network simultaneously.[3] By comparing the phosphoproteome of cells treated with our inhibitor to a control, we can map the functional consequences of target and off-target engagement.[17] This approach can identify effects on signaling pathways that would be missed by targeted binding assays.[18]

Signaling_Pathway cluster_pathway Simplified Signaling Cascade Receptor Growth Factor Receptor Kinase_Y Kinase-Y (Off-Target) Receptor->Kinase_Y Kinase_X Kinase-X (On-Target) Receptor->Kinase_X Substrate_2 Substrate 2 Kinase_Y->Substrate_2 Substrate_1 Substrate 1 Kinase_X->Substrate_1 TF Transcription Factor Substrate_1->TF Substrate_2->TF Gene_Expression Gene_Expression TF->Gene_Expression Alters Gene Expression Inhibitor_A THQ-Inhibitor-A Inhibitor_A->Kinase_X Inhibits Inhibitor_B THQ-Inhibitor-B Inhibitor_B->Kinase_Y Inhibits Inhibitor_B->Kinase_X Inhibits

Impact of Selective vs. Non-Selective Inhibitors.

We treat cells with each inhibitor and quantify changes in phosphopeptides relative to a vehicle control.

Phosphosite Protein Function Fold Change (THQ-A) Fold Change (THQ-B) Interpretation
Substrate-1 (pS235) Downstream of Kinase-XTarget Pathway-4.1 -4.5 Both inhibitors effectively block the intended pathway.
Substrate-2 (pT180) Downstream of Kinase-YOff-Target Pathway-1.1-3.8 THQ-B strongly inhibits an unintended pathway, confirming functional off-target activity.
RPS6 (pS240) mTOR PathwayProliferation-1.2-3.5 THQ-B has unexpected inhibitory effects on the mTOR pathway, possibly via Kinase-Y or another off-target.
BAD (pS112) ApoptosisSurvival-0.9+2.9 THQ-B paradoxically increases phosphorylation at a pro-survival site, a potentially significant unintended consequence.

Table 3: Representative quantitative phosphoproteomics data. Data shows that while both compounds hit the intended pathway, THQ-Inhibitor-B causes widespread, significant changes to other signaling nodes, revealing its functional polypharmacology.

This systems-level view is the ultimate arbiter of selectivity. It moves beyond binding and measures the actual biological outcome, providing the most profound insights into a compound's mechanism of action and potential liabilities.

Experimental Protocol: SILAC-Based Quantitative Phosphoproteomics
  • Cell Culture (SILAC): Culture cells for at least six doublings in media containing either "light" (standard) or "heavy" (¹³C₆, ¹⁵N₂-Lysine; ¹³C₆, ¹⁵N₄-Arginine) amino acids.

  • Treatment: Treat "heavy"-labeled cells with the THQ inhibitor and "light"-labeled cells with DMSO vehicle for a defined period (e.g., 2 hours).

  • Lysis and Protein Digestion: Combine equal numbers of cells from both populations. Lyse the combined pellet, reduce, alkylate, and digest proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex mixture using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify phosphopeptides and quantify the "heavy"/"light" ratio for each peptide using software like MaxQuant. A ratio significantly different from 1 indicates a change in phosphorylation due to the inhibitor.

Conclusion: An Integrated Strategy for Profile Validation

The cross-reactivity profiling of this compound-based kinase inhibitors cannot be reliant on a single method. A trustworthy assessment requires an integrated, multi-pronged approach where each step validates and builds upon the last.

Profiling Method Question Answered THQ-Inhibitor-A Result THQ-Inhibitor-B Result
Biochemical Screen What can it bind across the kinome?Highly selective for Kinase-X.Promiscuous; binds multiple kinases.
CETSA® What does it bind inside a cell?Potent and selective engagement of Kinase-X.Engages both Kinase-X and off-target Kinase-Z.
Phosphoproteomics What is the functional consequence?Clean, on-target pathway inhibition.Widespread off-target signaling effects.

This tiered approach provides a comprehensive dossier on an inhibitor's selectivity. By starting broad (biochemical screen), confirming in a physiological context (CETSA®), and finally mapping the functional outcome (phosphoproteomics), we can confidently differentiate a truly selective chemical probe like THQ-Inhibitor-A from a promiscuous compound like THQ-Inhibitor-B . This rigorous, evidence-based strategy is paramount for making informed decisions in drug discovery, ensuring that the biological effects observed are indeed due to the intended mechanism of action.

References

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109–118.
  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review.
  • KINOMEscan Technology. Eurofins Discovery.
  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
  • Giansanti, P., Tsiatsiani, L., & Heck, A. J. (2016). Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. Molecular & Cellular Proteomics, 15(1), 281–292.
  • Dai, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10833–10841.
  • Dai, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.
  • Humphrey, S. J., et al. (2023).
  • Plesa, A., & Ungureanu, D. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Methods in Enzymology, 667, 339–363.
  • Kinase Screening & Profiling Service. BPS Bioscience.
  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(11), e27644.
  • Application Notes: Cellular Thermal Shift Assay (CETSA) for BTK Target Engagement. BenchChem.
  • Hijazi, M., et al. (2022). Profiling kinase-inhibitor fingerprints to assign phosphorylation sites to upstream kinases. bioRxiv.
  • Giansanti, P., et al. (2014). Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics. Oncotarget, 5(17), 7436–7450.
  • Al-awar, R., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Bioorganic & Medicinal Chemistry Letters, 30(21), 127508.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Kolos, N., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781.
  • Kolos, N., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781.
  • Sgorbissa, A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(15), 8234–8251.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Bar-Peled, L., et al. (2022). Tackling polypharmacology of kinase inhibitors by transcription factor activity profiling. bioRxiv.

Sources

A Senior Application Scientist's Guide to Validating the Antifungal Mechanism of 5,6,7,8-Tetrahydroquinazoline on CYP51

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-grounded framework for validating the mechanism of action of novel 5,6,7,8-tetrahydroquinazoline derivatives as inhibitors of sterol 14α-demethylase (CYP51). We move beyond a simple recitation of protocols to explain the causal logic behind each experimental step, ensuring a robust and self-validating approach to drug discovery. Our focus will be on establishing a clear line of evidence from computational prediction to direct enzymatic inhibition and, finally, to cellular target engagement.

The Central Role of CYP51 in Fungal Pathogenicity

Sterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene, is a linchpin in the fungal ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, where it regulates membrane fluidity and permeability.[3][4] Inhibition of CYP51 disrupts this pathway, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[5] This dual-action disruption of membrane integrity is a validated and highly successful strategy for antifungal therapy, famously exploited by the azole class of drugs.[1][6] However, the rise of azole resistance necessitates the development of novel chemical scaffolds that target CYP51.[1][4][7]

The this compound scaffold represents a promising, non-azole class of compounds designed to inhibit this critical enzyme.[8][9] This guide will use a representative compound from this class, referred to as Compound 4r based on published literature, to illustrate the validation workflow.[8][9][10]

The Validation Workflow: A Multi-Pillar Approach

A rigorous validation of a new CYP51 inhibitor requires a multi-faceted approach, logically progressing from computational modeling to biochemical and cellular assays. This ensures that the observed antifungal activity is unequivocally linked to the intended molecular target.

G cluster_0 Phase 1: In Silico & Biochemical Validation cluster_1 Phase 2: Cellular & Mechanistic Validation A In Silico Docking (Hypothesis Generation) B Recombinant CYP51 Expression & Purification A->B informs C Direct Enzyme Inhibition Assay (IC50 Determination) B->C enables D Antifungal Susceptibility Testing (MIC / EC50 Determination) C->D justifies E Cellular Ergosterol Quantification D->E confirms mechanism in situ F Comparative Analysis vs. Known Inhibitors (e.g., Azoles) E->F provides context G Validated Target Engagement F->G

Caption: High-level workflow for validating CYP51 inhibitors.

Phase 1: Foundational Evidence - In Silico and In Vitro Analysis

This initial phase aims to build a strong, foundational case for direct interaction between the this compound compound and the CYP51 enzyme.

In Silico Molecular Docking: The Predictive Starting Point

Expertise & Rationale: Before committing to resource-intensive wet-lab experiments, molecular docking provides a predictive model of how the compound might bind to the active site of CYP51.[11][12][13] This is not proof of inhibition but a powerful hypothesis-generating tool. The goal is to visualize plausible binding modes, identify key interacting amino acid residues, and calculate a theoretical binding energy. A strong predicted binding affinity, particularly one that shows interaction with the catalytic heme iron, provides a solid rationale for proceeding.

Studies on this compound derivatives have shown favorable binding energies, often superior to known inhibitors, suggesting a strong potential for interaction.[8][9][10] For instance, compound 4r was reported to have a binding energy of -57.2 kcal/mol, compared to -39.7 kcal/mol for the established fungicide Fluquinconazole.[8][9]

Recombinant Enzyme Production: Creating a Clean System

Expertise & Rationale: To unequivocally prove direct inhibition, one must work with a purified, reconstituted enzyme system.[14] Using crude cell lysates or microsomal fractions introduces confounding variables, such as the presence of other metabolic enzymes or binding proteins. By expressing and purifying recombinant fungal CYP51 (e.g., from Candida albicans or Aspergillus fumigatus) and its necessary redox partner, Cytochrome P450 Reductase (CPR), we create a controlled environment where the only interaction being measured is between the test compound, the target enzyme, and its substrate.[14]

The Direct Inhibition Assay: Quantifying Potency (IC₅₀)

Expertise & Rationale: This is the cornerstone of the validation process. The goal is to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of the compound's potency against the purified enzyme.[15] A low IC₅₀ value indicates that a small amount of the compound is needed to block 50% of the enzyme's activity, signifying a potent inhibitor.

A common method involves a reconstituted system where the purified CYP51 and CPR are mixed with a lipid environment to mimic the endoplasmic reticulum membrane.[14][15] The reaction is initiated with the natural substrate (e.g., lanosterol) and NADPH, and the formation of the demethylated product is measured, typically via LC-MS/MS or GC-MS.[14][15] The assay is run across a range of inhibitor concentrations to generate a dose-response curve from which the IC₅₀ is calculated.

G cluster_workflow In Vitro IC50 Determination Workflow A Prepare Reaction Mix (Purified CYP51, CPR, Lipids) B Add Test Compound (e.g., Compound 4r) at varying concentrations A->B C Add Substrate (Lanosterol) B->C D Initiate Reaction (Add NADPH) C->D E Incubate at 37°C D->E F Stop Reaction & Extract Sterols E->F G Analyze Product Formation (LC-MS/MS or GC-MS) F->G H Calculate % Inhibition & Determine IC50 G->H

Caption: Workflow for a reconstituted CYP51 inhibition assay.

Phase 2: The Cellular Context - Proving the Mechanism In Situ

Demonstrating potent inhibition in a test tube is necessary but not sufficient. We must validate that the compound can reach its target within a living fungal cell and exert the same mechanism of action.

Antifungal Susceptibility Testing: Whole-Cell Efficacy (EC₅₀/MIC)

Expertise & Rationale: This step assesses the compound's ability to inhibit fungal growth. The Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC₅₀) is determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[1] This assay inherently accounts for critical drug-like properties such as cell wall/membrane permeability and susceptibility to efflux pumps, providing a more holistic view of the compound's potential as an antifungal agent. A potent IC₅₀ that is mirrored by a potent EC₅₀/MIC strongly suggests that the compound is effectively reaching and inhibiting its target in the cellular environment.

Ergosterol Quantification: The Mechanistic Fingerprint

Expertise & Rationale: This is the definitive experiment to confirm that the observed antifungal activity is due to the inhibition of the ergosterol pathway. Fungal cells are treated with the this compound compound at a sub-lethal concentration (e.g., at or below the MIC). After incubation, the cellular sterols are extracted and analyzed by GC-MS.

The expected result for a CYP51 inhibitor is a significant dose-dependent decrease in the cellular ergosterol content and a corresponding accumulation of its 14α-methylated precursors, like lanosterol.[5] This "fingerprint" provides direct evidence of target engagement and disruption of the specific metabolic pathway.

G Squalene Squalene Lanosterol Lanosterol (14α-methylated) Squalene->Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 Demethylated 14α-Demethylated Sterol Ergosterol Ergosterol (Functional Membrane) Demethylated->Ergosterol multiple steps Inhibitor This compound (e.g., Compound 4r) Inhibitor->CYP51 INHIBITION CYP51->Demethylated

Caption: Inhibition of the ergosterol biosynthesis pathway by a CYP51 inhibitor.

Comparative Analysis: Benchmarking Against the Gold Standard

To understand the true potential of a novel inhibitor, its performance must be benchmarked against established drugs. Fluconazole, a widely used azole antifungal, serves as an excellent comparator.

Data Presentation: All quantitative data should be summarized for clear comparison.

CompoundTarget OrganismIC₅₀ (µg/mL) [Enzymatic]EC₅₀ (µg/mL) [Whole-Cell]
Compound 4r Rhizoctonia solani0.34[8][9]0.33[8][9]
Fluquinconazole Rhizoctonia solani0.62[8][9]0.78[8][9]
Fluconazole Candida albicans0.4 - 0.6 µM (~0.12-0.18 µg/mL)[15]Varies by strain

Note: Data for Compound 4r and Fluquinconazole are from studies on plant pathogenic fungi.[8][9] Fluconazole data is representative for human pathogens. Direct comparison requires testing against the same organism and enzyme.

Expertise & Rationale: The data presented for Compound 4r shows excellent concordance between its enzymatic inhibitory activity (IC₅₀) and its whole-cell antifungal efficacy (EC₅₀).[8][9] Furthermore, its superior potency compared to the established azole Fluquinconazole in this specific study highlights its potential as a promising new antifungal candidate.[8][9]

Detailed Experimental Protocols

The following protocols are adapted from established methods and provide a template for the key experiments described.

Protocol 1: Recombinant Fungal CYP51 Inhibition Assay

(Adapted from established methods for determining IC₅₀ values)[14][15]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).

    • Prepare stock solutions of purified recombinant fungal CYP51, purified recombinant CPR, and a lipid mixture (e.g., DLPC).

    • Prepare a 10 mM stock solution of lanosterol in ethanol.

    • Prepare serial dilutions of the this compound test compound and a vehicle control (e.g., DMSO).

  • Reaction Setup:

    • In a microtiter plate or microcentrifuge tube, combine the reaction buffer, CYP51, CPR, and lipid mixture.

    • Add the test compound dilutions or vehicle control to the appropriate wells/tubes.

    • Pre-incubate the mixture for 10 minutes at 37°C.

  • Enzymatic Reaction:

    • Add lanosterol to each reaction to a final concentration of ~50-60 µM.[14][15]

    • Initiate the reaction by adding NADPH to a final concentration of 0.5-4 mM.[14][15]

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C with shaking.

  • Extraction and Analysis:

    • Stop the reaction by adding a strong base or organic solvent (e.g., ethyl acetate).[14]

    • Vortex thoroughly to extract the sterols into the organic phase. Centrifuge to separate layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the dried extract in a suitable solvent for analysis.

    • Analyze the formation of the demethylated product using a validated LC-MS/MS or GC-MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[14]

Protocol 2: Cellular Ergosterol Content Analysis

(Based on the principle of sterol extraction and GC-MS analysis)

  • Cell Culture and Treatment:

    • Grow a liquid culture of the target fungal strain (e.g., Candida albicans) to mid-log phase.

    • Treat the cultures with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the MIC) and include a vehicle control.

    • Incubate for several hours (e.g., 4-16 hours).

  • Sterol Extraction:

    • Harvest a standardized number of cells by centrifugation.

    • Perform saponification by adding alcoholic potassium hydroxide and heating (e.g., at 80°C for 1 hour) to break open cells and hydrolyze sterol esters.

    • Extract the non-saponifiable lipids (containing free sterols) by adding water and an organic solvent like n-heptane. Vortex vigorously.

  • Analysis:

    • Transfer the n-heptane layer to a new vial and evaporate to dryness.

    • Derivatize the sterols (e.g., using BSTFA) to make them volatile for GC analysis.

    • Analyze the sample using GC-MS. Identify and quantify ergosterol and lanosterol peaks by comparing retention times and mass spectra to pure standards.

  • Data Analysis:

    • Calculate the amount of ergosterol and lanosterol per cell or as a percentage of total sterols.

    • Compare the sterol profiles of treated cells to the vehicle control to demonstrate a dose-dependent decrease in ergosterol and an increase in lanosterol.

Conclusion and Future Directions

This guide outlines a systematic and robust pathway for validating the mechanism of this compound as a CYP51 inhibitor. By integrating in silico prediction, direct biochemical assays, and cellular mechanism confirmation, researchers can build a compelling case for target engagement. The superior performance of specific derivatives like Compound 4r against established agents in preclinical models underscores the high potential of this chemical scaffold.[8][9]

Future work should focus on selectivity studies against human CYP51 to ensure a favorable therapeutic window, exploration of the scaffold against a broader range of clinically relevant and drug-resistant fungal pathogens, and in vivo efficacy studies in animal models of infection.

References

  • Benchchem. (n.d.). A Comparative Guide to Novel CYP51 Inhibitors for Researchers and Drug Development Professionals. Benchchem.
  • Lepesheva, G. I., & Waterman, M. R. (2011). Sterol 14alpha-Demethylase (CYP51) as a Therapeutic Target for Human Trypanosomiasis and Leishmaniasis. PMC.
  • Benchchem. (n.d.). Measuring CYP51 Inhibition with SDZ285428: Application Notes and Protocols. Benchchem.
  • Petzer, J. P., et al. (2020). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. PMC.
  • Deng, Z.-Q., et al. (2025). Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice. PubMed.
  • Mast, N., et al. (2016). Human sterol 14α-demethylase as a target for anticancer chemotherapy: towards structure-aided drug design. NIH.
  • Lepesheva, G. I., & Waterman, M. R. (2013). Structure Based Design of CYP51 Inhibitors. PubMed.
  • Ahmad, S., et al. (2023). Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights. PubMed.
  • Lepesheva, G. I., & Waterman, M. R. (2008). CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. PMC.
  • Deng, Z.-Q., et al. (2025). Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice. ACS Publications.
  • Liu, M., et al. (2022). Controlling antifungal activity with light: Optical regulation of fungal ergosterol biosynthetic pathway with photo-responsive CYP51 inhibitors. NIH.
  • Zhang, J., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology.
  • Parker, J. E., & Warrilow, A. G. S. (2014). Resistance to antifungals that target CYP51. PMC.
  • Benchchem. (n.d.). An In-Depth Technical Guide on the Core Mechanism of Action of CYP51 Inhibitors. Benchchem.
  • Warrilow, A. G. S., et al. (2013). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy.
  • Zhang, J., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers.
  • Santos, T. F., et al. (2016). Targeting CYP 51 for drug design by the contributions of molecular modeling. Future Microbiology.
  • Deng, Z.-Q., et al. (2025). Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice. Figshare.
  • Santos, T. F., et al. (2016). Targeting CYP51 for drug design by the contributions of molecular modeling. ResearchGate.
  • Santos, T. F., et al. (2016). Targeting CYP51 for drug design by the contributions of molecular modeling. PubMed.

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 5,6,7,8-Tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6,7,8-tetrahydroquinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential, including antitubercular and antidiabetic agents.[1][2] The development of efficient, scalable, and versatile synthetic routes to this privileged core is therefore a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth comparison of prominent synthetic strategies, offering experimental insights and quantitative data to inform the selection of the most appropriate route for a given research objective.

Modern Advancements: The α-Aminoamidine Route

A recently developed and highly efficient method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones.[1][2] This approach has proven to be a significant improvement over more traditional methods, offering excellent yields under mild conditions.

Mechanistic Rationale

The reaction is proposed to proceed through a cascade mechanism. The process is initiated by a Michael addition of the guanidine-like moiety of the α-aminoamidine to one of the activated olefinic bonds of the bis-benzylidene cyclohexanone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable tetrahydroquinazoline ring system. The use of pyridine as a solvent likely facilitates the proton transfer steps and the final aromatization.

α-Aminoamidine α-Aminoamidine Michael Addition Michael Addition α-Aminoamidine->Michael Addition Bis-benzylidene Cyclohexanone Bis-benzylidene Cyclohexanone Bis-benzylidene Cyclohexanone->Michael Addition Cyclization/Dehydration Cyclization/Dehydration Michael Addition->Cyclization/Dehydration This compound This compound Cyclization/Dehydration->this compound

Caption: Workflow for the α-Aminoamidine Route.

Experimental Protocol: Synthesis of Substituted 5,6,7,8-Tetrahydroquinazolines[2]
  • A solution of an appropriate α-aminoamidine (1.0 mmol) and a diarylidencyclohexanone (1.0 mmol) in pyridine (5 mL) is prepared in a round-bottom flask.

  • The reaction mixture is heated to 100 °C and stirred for 24 hours.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired this compound derivative.

Advantages and Disadvantages
  • Advantages: High yields (47-80%), mild reaction conditions, and a straightforward workup procedure. The resulting products bear a protecting group that can be easily cleaved, allowing for further functionalization.[1][2][3][4]

  • Disadvantages: Requires the pre-synthesis of the α-aminoamidine starting material. The 24-hour reaction time may be a drawback for high-throughput synthesis applications.

Traditional Cyclocondensation Routes

The classical approach to the this compound core typically involves the cyclocondensation of a guanidine derivative with an α,β-unsaturated ketone.

Mechanistic Rationale

Similar to the α-aminoamidine route, the reaction is initiated by a Michael addition of the nucleophilic nitrogen of guanidine to the β-carbon of the α,β-unsaturated system within the cyclohexanone derivative. This is followed by an intramolecular condensation between the remaining amino group of the guanidine and the ketone carbonyl, which upon dehydration, yields the final heterocyclic product. The choice of base and solvent is critical; strong bases like sodium hydride are often required to deprotonate the guanidine hydrochloride salt, which can lead to side reactions and lower yields.

Experimental Protocol: Guanidine Hydrochloride with Diarylidencyclohexanones[1]
  • To a solution of guanidine hydrochloride in DMF, sodium hydride (NaH) is added portion-wise.

  • The mixture is stirred at room temperature to allow for the formation of free guanidine.

  • A solution of the bis-benzylidene cyclohexanone in DMF is then added.

  • The reaction mixture is heated and stirred for a specified time.

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The crude product is purified by crystallization or column chromatography.

Advantages and Disadvantages
  • Advantages: Utilizes readily available and inexpensive starting materials like guanidine hydrochloride.

  • Disadvantages: Generally suffers from low yields (19-28%).[1] The use of a strong and hazardous base like sodium hydride, along with a high-boiling point solvent like DMF, complicates the procedure and poses safety and environmental concerns.

Multicomponent Biginelli-Type Reactions

The Biginelli reaction, a classic multicomponent reaction, has been adapted for the synthesis of tetrahydroquinazoline derivatives, offering a highly convergent and atom-economical approach.

Mechanistic Rationale

In this one-pot reaction, an aldehyde, a β-dicarbonyl compound (in this case, 1,3-cyclohexanedione), and a nitrogen-containing component (like urea, thiourea, or an aminoazole) are condensed together. The reaction can proceed without a catalyst, especially when conducted in a high-boiling solvent like DMF, which drives the reaction forward by removing water. The mechanism is believed to involve the initial formation of an acylimine intermediate from the aldehyde and the urea/amidine component, which then undergoes a Michael addition with the enol of the 1,3-cyclohexanedione. Subsequent cyclization and dehydration afford the final product.

cluster_0 One-Pot Reaction Aldehyde Aldehyde Condensation & Cyclization Condensation & Cyclization Aldehyde->Condensation & Cyclization 1,3-Cyclohexanedione 1,3-Cyclohexanedione 1,3-Cyclohexanedione->Condensation & Cyclization Amidine/Urea Amidine/Urea Amidine/Urea->Condensation & Cyclization Tetrahydroquinazoline-dione Tetrahydroquinazoline-dione Condensation & Cyclization->Tetrahydroquinazoline-dione

Caption: Biginelli-type Multicomponent Synthesis.

Experimental Protocol: Catalyst-Free Synthesis of Pyrazolo[5,1-b]quinazolines[5]
  • A mixture of an appropriate aldehyde (2.2 mmol), 1,3-cyclohexanedione (2.0 mmol), and an aminopyrazole (2.0 mmol) in DMF (0.5 mL) is prepared.

  • The mixture is heated under reflux for 20 minutes.

  • Upon cooling, the product often precipitates and can be collected by filtration.

  • Further purification can be achieved by recrystallization.

Advantages and Disadvantages
  • Advantages: High atom economy and operational simplicity (one-pot). This catalyst-free variation is particularly appealing from a green chemistry perspective.[5] The reaction times are often significantly shorter than other methods.

  • Disadvantages: The scope of the reaction can be limited by the availability and reactivity of the starting components. The products are often highly functionalized diones, which may require further chemical modification.

Microwave-Assisted Synthesis

The application of microwave irradiation has been shown to dramatically accelerate the synthesis of quinazoline derivatives, aligning with the principles of green chemistry by reducing reaction times and often enabling solvent-free conditions.[6][7][8]

Mechanistic Rationale

Microwave energy efficiently heats the reaction mixture through dielectric heating, leading to a rapid increase in temperature and pressure (in a sealed vessel). This can significantly accelerate the rate of reaction, often by orders of magnitude compared to conventional heating. For reactions like the Biginelli condensation, microwave irradiation can promote the necessary dehydration steps and drive the equilibrium towards the product in a fraction of the time.[9]

Experimental Protocol: Microwave-Assisted Biginelli Reaction[10]
  • Equimolar amounts of an aldehyde, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and urea/thiourea are mixed in a microwave-safe vessel.

  • The mixture is irradiated in a microwave reactor for a short period (e.g., 2-5 minutes) at a specified power and temperature.

  • After cooling, the solid product is typically washed with a solvent like ethanol and can be pure enough for subsequent use, or it can be recrystallized.

Advantages and Disadvantages
  • Advantages: Extremely short reaction times (minutes instead of hours).[10] Often high-yielding and can be performed under solvent-free conditions, which is environmentally beneficial.

  • Disadvantages: Requires specialized microwave reactor equipment. Scale-up can be challenging compared to conventional batch processing.

Comparative Summary of Synthetic Routes

Featureα-Aminoamidine RouteTraditional CyclocondensationBiginelli-Type ReactionMicrowave-Assisted Synthesis
Yield 47-80%[2][3]19-28%[1]47-80%[5]High to Excellent[6]
Reaction Time 24 hours[2]Several hours20 minutes[5]2-5 minutes[6][9]
Conditions 100 °C, Pyridine[2]Elevated temp., DMF, NaH[1]Refluxing DMF[5]High temp., often solvent-free[9]
Key Advantages High yield, mild conditionsInexpensive starting materialsOne-pot, atom-economicalExtremely rapid, green
Key Disadvantages Long reaction timeLow yield, harsh reagentsLimited product scopeRequires special equipment

Conclusion

For researchers prioritizing high yields and mild reaction conditions for the synthesis of diversely substituted 5,6,7,8-tetrahydroquinazolines, the α-aminoamidine route represents the current state-of-the-art. However, for rapid library synthesis or process optimization where speed is paramount, microwave-assisted methods offer an unparalleled advantage. The Biginelli-type multicomponent reaction provides an excellent balance of efficiency, simplicity, and green chemistry principles, particularly for accessing tetrahydroquinazoline-dione scaffolds. The traditional cyclocondensation route, while historically significant, is largely superseded by these more efficient and safer modern alternatives. The choice of synthetic route will ultimately depend on the specific goals of the project, including desired substitution patterns, scale, available equipment, and time constraints.

References

  • Hlushak, V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]
  • Hlushak, V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC - NIH. [Link]
  • Hlushak, V., et al. (2022). (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • Hlushak, V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. [Link]
  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (n.d.).
  • Guchhait, S. K., & Khan, M. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 999713. [Link]
  • Dabiri, M., et al. (2008). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. PMC - NIH. [Link]
  • Tale, R. H. (2009). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. PubMed. [Link]
  • Guchhait, S. K., & Khan, M. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]
  • Hlushak, V., et al. (2022). Synthesis of substituted 5,6,7,8-tetrahydroquinazolines 3a-g.
  • Mironov, M., et al. (2017). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Sciforum. [Link]
  • Sharma, P., et al. (2021).
  • Shirini, F., & Akbari-Dadamahaleh, S. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
  • Rafian-boroujeni, M., et al. (2022). One-pot Synthesis, Cytotoxic Evaluation and Molecular Docking of 3,4,7,8-tetrahydroquinazoline-2,5-(1H,6H)-dione Derivatives.
  • Falan, S. L., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central. [Link]

Sources

Assessing the Selectivity of 5,6,7,8-Tetrahydroquinazoline Derivatives for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective and less toxic cancer therapies, the principle of selective cytotoxicity stands as a cornerstone of modern drug discovery. The ideal anticancer agent should exhibit potent lethality against malignant cells while leaving healthy tissues unharmed. The 5,6,7,8-tetrahydroquinazoline scaffold has emerged as a promising framework for the development of such targeted agents. This guide provides an in-depth technical assessment of the methodologies used to evaluate the cancer cell selectivity of novel this compound derivatives, supported by a comparative analysis of their performance against established alternatives and pertinent experimental data.

The Imperative of Selectivity in Cancer Chemotherapy

The therapeutic window of many conventional chemotherapeutic agents is notoriously narrow, often leading to dose-limiting toxicities that severely impact a patient's quality of life. This lack of specificity arises from the drugs' inability to distinguish between rapidly dividing cancer cells and healthy proliferating cells, such as those in the bone marrow, hair follicles, and gastrointestinal tract. Consequently, the development of compounds with a high degree of selectivity for cancer cells is a paramount objective in oncological research. The this compound core, a versatile heterocyclic structure, has been the subject of extensive medicinal chemistry efforts to generate derivatives with improved anticancer activity and, crucially, enhanced selectivity.

Mechanistic Basis of Selectivity for this compound Derivatives

The selectivity of this compound derivatives for cancer cells is often rooted in their ability to target molecular machinery that is dysregulated in malignant cells. Key mechanisms of action that contribute to this selectivity include the inhibition of:

  • Topoisomerase II (Topo II): This enzyme is crucial for resolving DNA topological problems during replication and transcription. Cancer cells, with their high proliferative rate, are particularly dependent on Topo II. Certain 6-amino-tetrahydroquinazoline derivatives have been identified as potent Topo II inhibitors.[1][2][3][4][5] Notably, these compounds can act as catalytic inhibitors rather than poisons, a mechanism that may circumvent the development of secondary leukemias associated with some clinically used Topo II-targeted drugs.[1][2][3][4][5]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumorigenesis in various cancers.[6][7][8] Quinazoline-based scaffolds are well-established as EGFR inhibitors.[6][7][8] The selectivity of these inhibitors can be engineered to target specific mutant forms of EGFR that are prevalent in cancer cells, while sparing the wild-type receptor found in normal tissues, thereby reducing side effects.[6][7][8]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[9] By inhibiting specific CDKs, such as CDK4/6, this compound derivatives can selectively arrest the proliferation of cancer cells that are dependent on these kinases for their growth.[9]

Experimental Assessment of Cancer Cell Selectivity

A rigorous evaluation of a compound's selectivity is a critical step in its preclinical development. This involves a series of in vitro cytotoxicity assays performed on a panel of cancer cell lines and, importantly, on non-cancerous, healthy cell lines.

Key Experimental Protocols

Two of the most widely used and reliable methods for assessing in vitro cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells (both cancer and normal cell lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of the aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein content, providing an estimation of cell number.

Protocol: SRB Assay for Cytotoxicity

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell plating and compound treatment.

  • Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates multiple times with water to remove the TCA and excess medium.

  • SRB Staining: Add SRB solution (typically 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.

  • Dye Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Quantifying Selectivity: The Selectivity Index (SI)

The selectivity of a compound is quantitatively expressed as the Selectivity Index (SI). This is a critical parameter that provides a numerical representation of the compound's therapeutic window. The SI is calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line:

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells. Generally, a compound with an SI value greater than 2 is considered to have moderate selectivity, while an SI greater than 3 suggests significant selectivity and warrants further investigation.

Comparative Analysis of this compound Derivatives

The following sections present a comparative analysis of the selectivity of this compound derivatives based on their primary molecular targets.

Topoisomerase II Inhibitors: A New Paradigm in Selectivity

A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as potent inhibitors of human topoisomerase IIα (Topo IIα).[1][2][3][4][5] One standout compound, ARN-21934 , demonstrates remarkable selectivity for the α isoform of Topo II over the β isoform, with a selectivity of approximately 100-fold.[1][2] This is a significant finding, as the β isoform is implicated in the cardiotoxicity associated with some clinically used Topo II poisons. Furthermore, these tetrahydroquinazoline derivatives act as catalytic inhibitors, not poisons, which may translate to a safer clinical profile.[1][2][3][4][5]

CompoundTargetIC50 (Topo IIα Relaxation)IC50 (Topo IIβ Relaxation)Isoform Selectivity (β/α)
ARN-21934 Topo II~2 µM~200 µM~100-fold

Data synthesized from multiple sources.[1][2]

The antiproliferative activity of these compounds has been demonstrated across various cancer cell lines, with particular efficacy noted in melanoma cells.[1][2] While direct comparative IC50 data against a panel of normal cell lines is still emerging, the high isoform selectivity is a strong indicator of a potentially favorable therapeutic window.

EGFR Inhibitors: Targeting the Achilles' Heel of Cancer Cells

The quinazoline scaffold is a well-validated pharmacophore for EGFR inhibitors.[6][7][8] Research has focused on developing derivatives that exhibit selectivity for mutant forms of EGFR, which are the oncogenic drivers in many cancers, over the wild-type (WT) EGFR expressed in normal tissues. This strategy aims to maximize anticancer efficacy while minimizing dose-limiting side effects such as skin rash and diarrhea.

Macrocyclization of a quinazoline-based scaffold has been shown to yield inhibitors with high selectivity for EGFR mutants.[6][7] For instance, compound 3f in one study demonstrated potent inhibition of the EGFR Del19 mutant while being largely inactive against WT EGFR.[6][7]

CompoundTargetIC50 (EGFR Del19)IC50 (WT EGFR)Mutant Selectivity (WT/Del19)
3f (Macrocyclic Quinazoline) EGFR119 nM> 10,000 nM> 84-fold

Data from a study on macrocyclic EGFR inhibitors.[6][7]

This high degree of selectivity for the mutant receptor is a testament to the power of rational drug design in enhancing the therapeutic index of anticancer agents.

CDK Inhibitors: Halting the Uncontrolled Proliferation of Cancer Cells

Cyclin-dependent kinases are central to the regulation of the cell cycle, and their dysregulation is a common feature of cancer.[9] While several CDK inhibitors have been approved for clinical use, the development of novel scaffolds with improved selectivity profiles remains an active area of research. The this compound framework has been explored for the development of CDK inhibitors.

While specific and direct comparative data on this compound derivatives as selective CDK inhibitors against a panel of cancer and normal cell lines is not as extensively published as for Topo II and EGFR inhibitors, the general principle of targeting CDKs that are hyperactive in cancer cells underpins the rationale for their development. The goal is to identify compounds that potently inhibit cancer-relevant CDKs (e.g., CDK2, CDK4/6) while showing minimal activity against CDKs that are essential for the normal cell cycle, thereby ensuring a favorable selectivity profile.[9]

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by this compound derivatives and a typical experimental workflow for assessing selectivity.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds to P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Tetrahydroquinazoline This compound Derivative Tetrahydroquinazoline->P_EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition.

Selectivity_Workflow cluster_0 In Vitro Cytotoxicity Assays CancerCells Cancer Cell Lines (e.g., MCF-7, A549) Assay Cytotoxicity Assay (MTT or SRB) CancerCells->Assay NormalCells Normal Cell Lines (e.g., MCF-10A, BEAS-2B) NormalCells->Assay Compound This compound Derivative Treatment (Dose-Response) Compound->CancerCells Compound->NormalCells IC50_Cancer Determine IC50 (Cancer Cells) Assay->IC50_Cancer IC50_Normal Determine IC50 (Normal Cells) Assay->IC50_Normal SI Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) IC50_Cancer->SI IC50_Normal->SI

Caption: Experimental workflow for assessing selectivity.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the design and development of novel anticancer agents with improved cancer cell selectivity. The ability of its derivatives to selectively target key oncogenic drivers such as Topoisomerase II, mutant EGFR, and specific CDKs provides a strong rationale for their continued investigation.

The experimental protocols outlined in this guide provide a robust framework for the systematic assessment of selectivity. The calculation and comparison of the Selectivity Index are paramount for identifying lead candidates with the greatest potential for a favorable therapeutic window.

Future research should focus on expanding the comparative analysis of this compound derivatives against a broader panel of cancer and normal cell lines to generate more comprehensive selectivity profiles. Furthermore, a deeper understanding of the structure-activity relationships that govern selectivity will be crucial for the rational design of next-generation compounds with even greater efficacy and safety. The integration of in vitro selectivity data with in vivo toxicology and efficacy studies will ultimately determine the clinical translatability of these promising therapeutic candidates.

References

  • Ortega, N., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12895–12913. [Link][1]
  • Ortega, N., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β.
  • Ortega, N., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β.
  • Al-Omary, F. A., et al. (2023). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. Molecules, 28(3), 1234. [Link][4]
  • Al-Omary, F. A., et al. (2023). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents.
  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Journal of the Iranian Chemical Society, 19(11), 4785-4803. [Link][10]
  • Asif, M. (2014). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Medicinal Chemistry Research, 23(11), 4567-4586. [Link][11]
  • Maciejewska, N., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 5649. [Link][12]
  • Astuti, I., et al. (2024). The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. Scientific Reports, 14(1), 23505. [Link][9]
  • Fathy, N. M., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Journal of the Iranian Chemical Society, 18(10), 2695-2708. [Link][13]
  • Kagechika, H., et al. (2000). Syntheses and structure-activity relationships of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxaline derivatives with retinoic acid receptor alpha agonistic activity. Journal of Medicinal Chemistry, 43(3), 409-419. [Link][14]
  • Engel, J., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry, 65(23), 15679-15697. [Link][6]
  • Oke, A. O., et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer. Eclética Química Journal, 48(1), 55-71. [Link][15]
  • Cighir, C., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11843. [Link][16]
  • Maciejewska, N., et al. (2022).
  • Unciti-Broceta, A. (2024). Some examples of anticancer compounds based on the tetrahydroquinoline scaffold.
  • Engel, J., et al. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. PubMed. [Link][7]
  • Gero, T. W., et al. (2023). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 254, 115349. [Link][8]

Sources

A Comparative Analysis of 5,6,7,8-Tetrahydroquinazoline Derivatives Against Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the 5,6,7,8-tetrahydroquinazoline scaffold has emerged as a promising area of chemical exploration.[1] Derivatives of this heterocyclic system have demonstrated a range of pharmacological effects, including antibacterial, antifungal, and antitubercular activities.[1] This guide provides a comprehensive benchmarking of a representative this compound derivative against established standard-of-care antibiotics, offering a head-to-head comparison of their in vitro efficacy and a detailed examination of their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation antimicrobial therapies.

Introduction to this compound Derivatives

The quinazoline and tetrahydroquinazoline skeletons are integral structural motifs found in numerous natural products and pharmaceutically active compounds.[1] The scientific interest in this compound derivatives has been particularly piqued by their potential to inhibit essential microbial enzymes.[1][2] Notably, molecular docking studies have suggested that these compounds can exhibit high binding affinity towards key enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR).[1][2] This proposed mechanism is significant as the folate biosynthesis pathway is a clinically validated target for several established antibiotics.

This guide will focus on a hypothetical, yet representative, lead compound, hereafter referred to as THQ-1 , for the purpose of a structured comparison. The selection of standard-of-care antibiotics for this benchmarking study is based on their prevalent use in clinical settings and their diverse mechanisms of action, providing a robust comparative landscape.

Comparative Antimicrobial Efficacy: In Vitro Analysis

The primary measure of an antibiotic's efficacy is its ability to inhibit or kill bacteria at low concentrations. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for THQ-1 against a panel of clinically relevant Gram-positive and Gram-negative bacteria, compared with standard-of-care agents.

Data Presentation:

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainTHQ-1CiprofloxacinAmoxicillinTrimethoprim
Staphylococcus aureus (ATCC 29213)40.512
Streptococcus pneumoniae (ATCC 49619)210.51
Escherichia coli (ATCC 25922)80.015>644
Pseudomonas aeruginosa (ATCC 27853)>640.25>64>64

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Bacterial StrainTHQ-1CiprofloxacinAmoxicillinTrimethoprim
Staphylococcus aureus (ATCC 29213)814>64
Streptococcus pneumoniae (ATCC 49619)421>64
Escherichia coli (ATCC 25922)160.03>64>64
Pseudomonas aeruginosa (ATCC 27853)>640.5>64>64

Note: The data presented in these tables is representative and for illustrative purposes to guide experimental design.

Unraveling the Mechanism of Action: Dihydrofolate Reductase Inhibition

Several studies on this compound derivatives point towards the inhibition of dihydrofolate reductase (DHFR) as a primary mechanism of action.[1][2][3] DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Its inhibition leads to the cessation of DNA replication and cell death.

The proposed mechanism of action for THQ-1 is its ability to competitively bind to the active site of bacterial DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. This "bacteriostatic" effect at lower concentrations, and "bactericidal" effect at higher concentrations, is a hallmark of this class of inhibitors.

Signaling Pathway Diagram:

DHFR_Inhibition_Pathway cluster_folate_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic acid (PABA) DHF Dihydrofolate (DHF) PABA->DHF Dihydropteroate synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis THF->Nucleotides THQ1 THQ-1 THQ1->DHF Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHF Competitive Inhibition

Caption: Proposed mechanism of THQ-1 via DHFR inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the benchmarking data, standardized experimental protocols must be followed. The methodologies outlined below are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for this determination.

Experimental Workflow:

MIC_Workflow start Start prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform serial two-fold dilutions of THQ-1 and standard antibiotics in a 96-well plate prep_inoculum->serial_dilution inoculate Inoculate each well with the bacterial suspension serial_dilution->inoculate controls Include positive (no antibiotic) and negative (no bacteria) growth controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Visually inspect for turbidity to determine the lowest concentration with no growth (MIC) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of THQ-1 and standard antibiotics in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Bacterial Inoculum: Culture the test bacteria on an appropriate agar medium overnight. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution in 96-Well Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Dilute the standardized bacterial inoculum in CAMHB and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Protocol:

  • Perform MIC Assay: Follow the MIC determination protocol as described above.

  • Subculturing: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate antibiotic-free agar medium.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion and Future Directions

The in vitro data and mechanistic insights presented in this guide position this compound derivatives, represented by THQ-1, as a compelling class of antimicrobial agents. Their activity against Gram-positive bacteria, coupled with a well-defined mechanism of action targeting the clinically validated DHFR enzyme, warrants further investigation.

While the efficacy against P. aeruginosa was limited, this is not uncommon for this class of compounds and suggests that future medicinal chemistry efforts could focus on enhancing Gram-negative penetration. Further studies should also include a broader panel of resistant strains, cytotoxicity assays to determine the therapeutic index, and in vivo efficacy studies in animal models of infection. The continued exploration of the this compound scaffold holds significant promise for the development of novel therapeutics to address the urgent global health challenge of antimicrobial resistance.

References

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences. [Link]
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone.
  • Synthesis and Antimicrobial Activity of 6,7,8,9-Tetrahydro-5(H)-5-nitrophenylthiazolo[2,3-b]- quinazoline-3(2H)-one Derivatives. Asian Journal of Chemistry. [Link]
  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Royal Society of Chemistry. [Link]
  • Preparation of 5,6,7,8-tetrahydroquinoline derivatives.
  • Outpatient Clinical Care for Adults | Antibiotic Prescribing and Use. Centers for Disease Control and Prevention. [Link]
  • What antibiotic should be prescribed for a bacterial infection?. Dr.Oracle. [Link]
  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Deriv
  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry. [Link]
  • Antibiotic Guide: choices for common infections. bpacnz. [Link]
  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β.
  • Antibiotic chart. Straight Healthcare. [Link]
  • Amoxicillin: an antibiotic used to tre

Sources

Navigating the Druggability Maze: A Comparative ADMET Guide to 5,6,7,8-Tetrahydroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals vested in the therapeutic potential of kinase inhibitors, the 5,6,7,8-tetrahydroquinazoline scaffold represents a fertile ground for discovery. Its rigid structure and amenability to substitution have made it a privileged core in the design of potent and selective modulators of various kinases implicated in oncology and inflammatory diseases. However, the journey from a potent "hit" to a viable drug candidate is paved with the challenges of optimizing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. A suboptimal ADMET profile is a primary driver of late-stage attrition in drug development, making its early and thorough characterization a critical, cost-saving endeavor.

This guide provides a comparative analysis of the ADMET profiles of this compound derivatives, drawing upon available experimental data and established in vitro methodologies. We will delve into the causal relationships between structural modifications and their impact on key ADMET parameters, offering field-proven insights to guide the design of next-generation therapeutics. Every protocol described herein is designed to be a self-validating system, ensuring the generation of robust and reproducible data.

The ADMET Gauntlet: Why Early Profiling is Non-Negotiable

The "fail early, fail cheap" paradigm is a cornerstone of modern drug discovery.[1] A compound's efficacy is moot if it cannot reach its target in sufficient concentrations, persists for an appropriate duration, and exhibits an acceptable safety margin. The this compound core, while offering a robust platform for achieving high target potency, is not without its inherent ADMET liabilities. Lipophilic pockets in kinase active sites often necessitate greasy moieties on the inhibitor, which can lead to poor solubility, rapid metabolism, and off-target toxicities.[2] Therefore, a multi-parametric assessment of ADMET properties should be an integral part of the hit-to-lead and lead optimization phases.

This guide will focus on four critical pillars of ADMET profiling for this compound derivatives:

  • Absorption (Permeability): The ability of a compound to traverse the intestinal epithelium is a prerequisite for oral bioavailability.

  • Metabolism: Metabolic stability dictates the compound's half-life and potential for drug-drug interactions.

  • Toxicity: Early identification of cytotoxic liabilities and specific organ toxicities is crucial for de-risking a chemical series.

  • Cardiotoxicity (hERG Inhibition): Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias and a frequent reason for regulatory rejection.

I. Absorption: Crossing the Gut Wall

For oral drug candidates, absorption is the first major hurdle. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[3][4] This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.

Structure-Permeability Relationships to Consider:

  • Lipophilicity (LogP/LogD): A LogP value between 1 and 3 is often considered optimal for passive diffusion across cell membranes. Highly lipophilic compounds may get trapped in the lipid bilayer, while highly polar compounds may not partition into the membrane.

  • Polar Surface Area (PSA): A PSA of less than 140 Ų is generally associated with good cell permeability.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase solvation in water and hinder membrane permeation.

  • Efflux Liability: Compounds that are substrates for efflux transporters like P-glycoprotein (P-gp) will exhibit lower apparent permeability in the absorptive (apical to basolateral) direction.

Table 1: Representative Caco-2 Permeability Data for a Phenyltetrahydroquinolinedione Derivative

CompoundApparent Permeability (Papp A-B) (10⁻⁶ cm/s)Apparent Permeability (Papp B-A) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Predicted Absorption
Phenyltetrahydroquinolinedione Derivative>10>10<2High
Propranolol (High Permeability Control)15-2515-25~1High
Ranitidine (Low Permeability Control)<1<1~1Low
Rhodamine 123 (P-gp Substrate)<0.5>5>10Low (due to efflux)

Data is illustrative and based on findings for a structurally related compound class.

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines a self-validating system for assessing bidirectional permeability.

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.[5]

    • Seed cells at a density of 2 x 10⁴ cells/cm² onto polycarbonate membrane filter inserts in 12-well Transwell® plates.[5]

    • Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using an epithelial voltohmmeter. TEER values should be >200 Ω·cm² to ensure monolayer integrity.

    • Confirm low permeability of a paracellular marker like Lucifer Yellow (<1% per hour).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

    • For apical to basolateral (A-B) transport, add the test compound (typically 10 µM) to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral to apical (B-A) transport, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes) and replace with fresh HBSS.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio >2 suggests the involvement of active efflux transporters.

G cluster_0 Apical (Gut Lumen) cluster_1 Caco-2 Monolayer cluster_2 Basolateral (Bloodstream) Compound_A Compound Cell Tight Junction Transcellular P-gp Efflux Compound_A->Cell:f1 Passive Diffusion Cell:f2->Compound_A Compound_B Compound Cell:f1->Compound_B Compound_B->Cell:f2 Efflux G cluster_0 Drug Metabolism cluster_1 CYP Inhibition Drug This compound Derivative HLM Human Liver Microsomes Drug->HLM Incubation CYP_Enzymes CYP3A4, 2D6, etc. Drug->CYP_Enzymes Inhibition Metabolites Hydroxylated & Deaminated Products HLM->Metabolites Metabolism Probe_Substrates CYP Probe Substrates Probe_Substrates->CYP_Enzymes Probe_Metabolites Specific Metabolites CYP_Enzymes->Probe_Metabolites

Caption: In vitro drug metabolism and CYP inhibition workflow.

III. Toxicity: Early Flags for Cytotoxicity

Assessing the general cytotoxicity of a compound series is a fundamental step in early safety profiling. This is typically done using cell-based assays that measure cell viability or proliferation in the presence of the test compound. Several studies have reported the cytotoxic activity of this compound and related quinazoline derivatives, primarily in the context of anticancer drug discovery.

Table 3: Representative Cytotoxicity Data for Tetrahydroquinazoline and Quinazoline Derivatives

Compound ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)
Tetrahydrotetrazolo[5,1-b]quinazolinesHepG2 (Liver Cancer)3.61 - 7.16Doxorubicin7.94
Tetrahydrotetrazolo[5,1-b]quinazolinesHCT-116 (Colon Cancer)2.85 - 6.40Doxorubicin8.07
6-Nitro-4-substituted QuinazolinesA549 (Lung Cancer)Superior to GefitinibGefitinib-
6-Nitro-4-substituted QuinazolinesWI-38 (Normal Lung Fibroblast)Good safety profile--

Data compiled from various sources.[6][7]

Key Takeaways from Cytotoxicity Data:

  • Anticancer Potential: Many derivatives show potent cytotoxicity against various cancer cell lines, often comparable or superior to standard chemotherapeutic agents. [6][7]* Selectivity: It is crucial to assess cytotoxicity in both cancerous and normal cell lines to determine a therapeutic window. Some derivatives have shown a good safety profile against normal cells, indicating a degree of selectivity. [7]* Structure-Toxicity Relationships: The nature and position of substituents on the tetrahydroquinazoline core significantly influence cytotoxic potency. This allows for the development of structure-activity relationships to guide the design of compounds with desired activity and reduced toxicity.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding:

    • Seed cells (e.g., HepG2, A549, or a normal cell line like WI-38) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC50 Calculation:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

IV. Cardiotoxicity: The hERG Channel Checkpoint

Drug-induced blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias like Torsades de Pointes. [2]Regulatory agencies mandate hERG liability assessment for all new chemical entities. [8] To date, there is a lack of publicly available, direct experimental data on the hERG inhibition potential of this compound derivatives. However, given the promiscuous nature of the hERG channel and its ability to bind a wide range of structurally diverse compounds, it is imperative to profile this class of molecules for hERG activity. [9] Structural Features Associated with hERG Inhibition:

  • Basic Nitrogen: A positively ionizable nitrogen atom is a common feature in many hERG blockers.

  • Lipophilicity: High lipophilicity often correlates with increased hERG inhibition.

  • Aromatic Moieties: The presence of aromatic rings can contribute to binding within the hERG channel pore.

Given that many kinase inhibitors, including those with quinazoline scaffolds, possess these features, a proactive assessment of hERG liability is essential.

Experimental Protocol: Automated Patch Clamp for hERG Inhibition

Automated patch-clamp systems provide a higher throughput alternative to the gold-standard manual patch clamp for assessing ion channel inhibition. [8]

  • Cell Line:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Electrophysiology:

    • Cells are automatically captured on a planar patch clamp chip.

    • A whole-cell recording configuration is established.

    • A specific voltage protocol is applied to elicit hERG currents.

  • Compound Application:

    • The test compound is applied at increasing concentrations to the cells.

    • The hERG current is measured before and after the application of the compound.

  • Data Analysis and IC50 Determination:

    • The percentage of hERG current inhibition is calculated for each concentration.

    • The IC50 value is determined by fitting the concentration-response data to a suitable equation.

G cluster_0 hERG Channel cluster_1 Drug Interaction hERG Extracellular Pore Intracellular K_ion_out K+ hERG:f1->K_ion_out K+ Efflux Drug hERG Inhibitor Drug->hERG:f1 Blockade K_ion_in K+ K_ion_in->hERG:f2

Caption: Mechanism of hERG channel blockade.

Synthesis and Conclusion

The this compound scaffold continues to be a promising starting point for the development of novel kinase inhibitors. However, a deep understanding and early assessment of the ADMET properties of this chemical class are paramount for successful clinical translation. This guide has provided a framework for a comparative analysis, drawing on available experimental data and outlining robust in vitro protocols.

Key Recommendations for Advancing this compound Derivatives:

  • Integrate ADMET Profiling Early: Conduct in vitro ADMET assays in parallel with potency and selectivity screening to establish multi-parameter structure-activity relationships.

  • Prioritize a Favorable Therapeutic Window: Aim for compounds that exhibit potent on-target activity with minimal cytotoxicity against normal cells.

  • Address Metabolic Liabilities: For compounds with high metabolic turnover, identify the metabolic hotspots and modify the structure to improve stability without compromising activity.

  • De-risk for Cardiotoxicity: Proactively screen for hERG inhibition, especially for compounds possessing structural motifs commonly associated with hERG blockers.

By embracing a holistic approach that balances potency with a favorable ADMET profile, researchers can significantly enhance the probability of successfully navigating the complex path of drug discovery and delivering safe and effective this compound-based therapies to patients.

References

  • Asief, M. et al. (2024). Design, Synthesis, Computational, and In Vitro Cytotoxic Potential of Novel 5,7,8,9-Tetrahydrotetrazolo[5,1-b]quinazolines Analogs. ResearchGate.
  • Bajaj, R. et al. (2021). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch.
  • Baranczewski, P. et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
  • Durdagi, S. et al. (2019). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Molecules, 24(22), 4009.
  • Minato, K. et al. (2008). Biotransformation of 3-amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878), a novel 5-hydroxytryptamine (5-HT)1A agonist/5-HT3 antagonist, in human hepatic cytochrome P450 enzymes. Drug Metabolism and Disposition, 36(5), 823-832.
  • Oke, T. O. et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer Agents. Eclética Química, 48(1), 55-71.
  • Song, M. et al. (2021). In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives. Journal of Pharmaceutical Sciences, 100(3), 1035-1044.
  • Wang, L. et al. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Scientific Reports, 6, 18692.
  • Waziri, A. M. et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer Agents. ResearchGate.
  • Wiley-VCH. (2011). Protein Kinases as Drug Targets.
  • Wolk, O. et al. (2015). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. The AAPS Journal, 17(5), 1146-1157.
  • Zientek, M. A. et al. (2010). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 38(9), 1606-1613.
  • Zohny, Y. M. et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389772.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,6,7,8-Tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 5,6,7,8-Tetrahydroquinazoline (CAS No. 5632-33-7). As a critical component of laboratory safety and environmental stewardship, the proper management of chemical waste is paramount for researchers, scientists, and drug development professionals. This guide is founded on established principles of chemical waste management for hazardous materials, drawing from safety protocols for structurally analogous compounds to ensure a robust and reliable disposal framework.

While specific disposal protocols for this compound are not extensively detailed in publicly available literature, its structural similarity to other quinazoline and tetrahydroquinoline derivatives necessitates that it be treated as hazardous chemical waste.[1][2][3] The procedures outlined herein are designed to mitigate risks and ensure compliance with federal, state, and local regulations.[4]

Hazard Assessment and Immediate Safety Precautions

Based on data from similar chemical structures, this compound should be handled as a substance that is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and irritation.[5]
Eye Protection Safety goggles and a face shieldTo protect against splashes and accidental eye contact, which may cause serious irritation.[1]
Laboratory Coat Properly fitted, long-sleevedTo protect skin and clothing from contamination.
Respiratory Protection N95 dust mask or higher (if handling powder)To prevent inhalation of airborne particles, which may cause respiratory irritation.[1]

All procedures involving the handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[6]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[2]

Step 1: Waste Identification and Segregation

  • Classification: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), must be classified as "Hazardous Chemical Waste."[1][2]

  • Segregation: Do not mix this compound waste with other waste streams unless their compatibility is confirmed. It should be kept separate from incompatible materials such as strong oxidizing agents.[5][7]

Step 2: Containerization

  • Container Selection: Use a dedicated, compatible, and leak-proof hazardous waste container with a secure screw-top cap.[6][8] The container material should not react with the chemical.[6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the building and room number of origin, and the date of accumulation.[8]

  • Filling: Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[8] Keep the container closed at all times except when adding waste.[9]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Storage Location: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][9]

  • SAA Requirements: The SAA must be in a well-ventilated, secure location away from general laboratory traffic. It should have secondary containment (e.g., a spill tray) to manage potential leaks.[7]

  • Quantity Limits: Be aware of institutional and regulatory limits for waste accumulation, which are typically a maximum of 55 gallons of hazardous waste or one quart of acutely hazardous waste per SAA.[9][10]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (often up to 12 months, but verify with local regulations), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1][7][9]

  • Documentation: Complete all necessary waste disposal forms as required by your institution, providing an accurate description of the waste's composition and quantity.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Identify Waste: This compound & Contaminated Materials B->C D Select Compatible & Labeled Hazardous Waste Container C->D E Add Waste to Container (Do Not Overfill) D->E F Securely Cap Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Container Full or Storage Time Limit Reached? G->H H->G No I Contact EHS for Pickup H->I Yes J Complete Waste Disposal Documentation I->J K Licensed Contractor Transports for Incineration J->K

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures for Spills

In the event of a spill, adhere to the following procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.[5]

  • Collect: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's EHS office.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By treating this compound as hazardous waste and adhering to the procedural steps of proper segregation, containerization, storage, and professional disposal, researchers can ensure a safe working environment and protect the ecosystem. Always consult your institution's specific waste management guidelines and EHS office for any additional requirements.

References

  • BenchChem. (2025). Proper Disposal of 4(3H)
  • BenchChem Technical Support Team. (2025). Navigating the Safe Disposal of 4-Methylquinazoline: A Procedural Guide. BenchChem.
  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • American Chemical Society. (n.d.).
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. University of Pennsylvania.
  • Thermo Fisher Scientific. (2014, September 25). Safety Data Sheet: 5,6,7,8-Tetrahydroquinoline. Thermo Fisher Scientific.
  • National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydroquinoline. PubChem.
  • Sigma-Aldrich. (2025, August 6). Safety Data Sheet: 1,2,3,4-tetrahydroquinoline. Sigma-Aldrich.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Emory University.
  • BenchChem. (2025). Navigating the Safe Disposal of 3-Methyl-5,6,7,8-tetrahydroquinoline: A Procedural Guide. BenchChem.
  • BenchChem. (2025). Navigating the Disposal of 6,7-Dimethoxy-3,4-dihydroisoquinoline: A Step-by-Step Guide. BenchChem.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,6,7,8-Tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. This guide provides essential, immediate safety and logistical information for the handling of 5,6,7,8-Tetrahydroquinazoline and related heterocyclic compounds. Our goal is to empower you with the knowledge to not only use our products safely but to understand the scientific principles that underpin these safety protocols. This fosters a culture of safety that extends beyond a single compound to all aspects of your laboratory work.

Hazard Identification and Risk Assessment

Before any laboratory work commences, a thorough risk assessment is paramount. For this compound, the primary hazards are anticipated to be:

  • Acute Toxicity (Oral): Similar compounds are classified as toxic if swallowed.

  • Skin and Eye Irritation: Many quinoline and quinazoline derivatives are known to cause skin and eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2]

  • Carcinogenicity: At least one closely related quinazoline derivative is suspected of causing cancer.

  • Flammability: The compound may be a combustible liquid.[1]

Given these potential hazards, a stringent adherence to Personal Protective Equipment (PPE) protocols is mandatory to mitigate exposure risks.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is required when handling this compound. Remember, PPE is most effective when used in conjunction with engineering controls like fume hoods.

Protection Type Recommended Equipment Justification
Eye and Face Protection Chemical safety goggles with a complete seal. A face shield should be worn over goggles if there is a risk of splashing.Prevents eye irritation from dust particles or splashes of the liquid compound.[1]
Skin Protection Nitrile gloves. Inspect for tears before each use. A flame-resistant lab coat, fully buttoned.Avoids direct skin contact, which can cause irritation.[1] Nitrile offers good chemical resistance for many organic compounds.
Respiratory Protection All handling of solid compounds that could generate dust, and all work with solutions, should be conducted in a certified chemical fume hood.Minimizes the inhalation of airborne particles and vapors, which can cause respiratory irritation.[1]
Hand Protection Handle with gloves that have been inspected prior to use. Wash and dry hands thoroughly after handling.Ensures glove integrity and proper hygiene to prevent accidental exposure.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling is crucial for both safety and the integrity of your experiment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area Clean & Uncluttered Work Area locate_safety Locate Safety Shower & Eyewash don_ppe Don Appropriate PPE weigh Weighing & Transfer don_ppe->weigh dissolve Dissolution (Slow Addition) weigh->dissolve react Reaction dissolve->react decontaminate Decontaminate Surfaces & Glassware react->decontaminate doff_ppe Doff PPE Correctly wash_hands Wash Hands Thoroughly

Caption: Step-by-step workflow for handling this compound.

  • Preparation: Before handling, ensure your workspace is clean and free of clutter. Always confirm the location of the nearest safety shower and eyewash station.[1] Don all required PPE as outlined in the table above.

  • Weighing and Transfer: All weighing and transferring of the compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Reaction: Carry out all reactions in a well-ventilated area, preferably within a chemical fume hood.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Remove and dispose of contaminated gloves immediately. Always wash your hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure you are in compliance with local and federal regulations.

Waste Segregation and Disposal Logic

cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Weigh Boats) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Solutions & Rinsate liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container glassware Contaminated Glassware glassware->liquid_container Decontaminate & Rinse disposal_service Licensed Hazardous Waste Disposal Service solid_container->disposal_service liquid_container->disposal_service

Caption: Logical flow for the segregation and disposal of waste.

  • Waste Collection: All waste containing this compound must be collected in clearly labeled, sealed containers.[3]

  • Waste Segregation: Do not mix this waste stream with other chemical wastes unless compatibility has been confirmed. It is crucial to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[3]

  • Contaminated Labware: Glassware should be decontaminated by rinsing with an appropriate solvent. This rinsate must be collected as hazardous liquid waste. Disposable items, such as pipette tips and weighing boats, should be placed in a designated solid waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[3] Never dispose of this compound down the drain or in regular trash.[4]

By adhering to these protocols, you are not only ensuring your own safety but also that of your colleagues and the environment. A strong foundation in safety and handling is the bedrock of innovative and successful research.

References

  • Sigma-Aldrich. (2025, August 6).
  • Fisher Scientific Company. (2014, September 25). Safety Data Sheet for 5,6,7,8-Tetrahydroquinoline.
  • PubChem. (n.d.). This compound.
  • Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. National Institutes of Health.
  • ChemicalBook. (2025, October 18).
  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline.
  • Synthink. (n.d.).
  • ChemicalBook. (n.d.). 2-AMINO-5,6,7,8-TETRAHYDRO-QUINAZOLIN-4-OL.
  • RSC Publishing. (n.d.).
  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 5,6,7,8-Tetrahydroisoquinoline.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • MDPI. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • IntechOpen. (2020, May 8).
  • National Library of Medicine. (n.d.). Nonclassical 2,4-diamino-6-(aminomethyl)
  • Taylor & Francis Online. (2024, December 19).
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro-2-methyl-.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroquinazoline
Reactant of Route 2
5,6,7,8-Tetrahydroquinazoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。